(2S,5S)-hexane-2,5-diol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5S)-hexane-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMBHFSEKCCCBW-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC[C@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426191 | |
| Record name | (2S,5S)-2,5-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34338-96-0 | |
| Record name | 2,5-Hexanediol, (2S,5S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034338960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,5S)-2,5-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,5S)-2,5-Hexanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-HEXANEDIOL, (2S,5S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2YQ77RD3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2S,5S)-Hexane-2,5-diol: Properties, Synthesis, and Applications
Introduction
(2S,5S)-Hexane-2,5-diol (CAS: 34338-96-0) is a C₂-symmetric chiral diol that has emerged as a pivotal building block in modern asymmetric synthesis.[1] Its stereochemically defined structure, featuring two secondary alcohol functionalities on a flexible hexane backbone, makes it an invaluable precursor for the synthesis of high-value chiral ligands, specialty polymers, and complex pharmaceutical intermediates.[2][3] Unlike its achiral meso diastereomer, (2S,5R)-hexane-2,5-diol, the enantiopure (2S,5S) and (2R,5R) forms provide a direct pathway to introducing chirality into target molecules, profoundly influencing their biological activity and material properties.
This guide provides a comprehensive overview of the core chemical properties, stereoselective synthesis, and key applications of this compound, offering field-proven insights for professionals in chemical research and development.
Molecular Structure and Physicochemical Properties
This compound is one of three stereoisomers of hexane-2,5-diol, the others being its enantiomer, (2R,5R)-hexane-2,5-diol, and the achiral meso form, (2R,5S)-hexane-2,5-diol.[4] The defining feature of the (2S,5S) isomer is the S configuration at both stereocenters (C2 and C5), which imparts the molecule with C₂ rotational symmetry. This symmetry is a critical attribute, particularly when the diol is used to create bidentate ligands for asymmetric catalysis, as it reduces the number of possible diastereomeric transition states.[5]
The molecule's structure consists of a six-carbon chain with hydroxyl groups at the second and fifth positions. The presence of two hydroxyl groups makes it a polar molecule, capable of acting as both a hydrogen bond donor and acceptor.[6]
Physical and Chemical Identifiers
A summary of the key physical and chemical properties for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 34338-96-0 | [2][7] |
| Molecular Formula | C₆H₁₄O₂ | [7] |
| Molecular Weight | 118.17 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| SMILES | CO">C@@HO | [7] |
| Appearance | Colorless to light yellow liquid or solid | [6] |
| Melting Point | 50-53 °C | [6] |
| Boiling Point | 213-215 °C | [6] |
| Density | ~0.958 g/cm³ | [6] |
| Flash Point | ~101 °C | [6] |
| Solubility | Soluble in Chloroform, Ethanol, Methanol, and Water. | [6][8] |
| Optical Purity | Commercially available with ee ≥99% | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific high-resolution spectral data requires access to proprietary databases, the expected characteristics are well-understood.[3][7][9]
-
¹H NMR: The proton NMR spectrum is expected to be symmetric due to the molecule's C₂ symmetry. Key signals would include a doublet for the methyl protons (CH₃), a multiplet for the methine protons (CH-O), and a complex multiplet for the diastereotopic methylene protons (-CH₂-CH₂-). The hydroxyl protons (-OH) would appear as a broad singlet, the position of which is dependent on concentration and solvent.[4]
-
¹³C NMR: The carbon NMR spectrum would also reflect the molecular symmetry, showing only three distinct signals: one for the methyl carbons, one for the methine carbons, and one for the methylene carbons.[7]
-
IR Spectroscopy: The infrared spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the alcohol groups.[4] A strong C-O stretching band is also expected around 1050-1150 cm⁻¹.[4]
-
Mass Spectrometry: Electron ionization mass spectrometry of hexane-2,5-diol typically shows fragmentation patterns corresponding to the loss of water and cleavage adjacent to the hydroxyl groups.[9]
Stereoselective Synthesis
The primary challenge in synthesizing this compound is the precise control of stereochemistry at two centers. The most effective and industrially relevant method is the asymmetric reduction of the prochiral diketone, 2,5-hexanedione.
Biocatalytic Reduction of 2,5-Hexanedione
The enzymatic reduction of 2,5-hexanedione using baker's yeast (Saccharomyces cerevisiae) is the cornerstone of modern synthesis for this chiral diol.[8] This biotransformation is highly regarded for its exceptional stereoselectivity, environmental compatibility ("green chemistry"), and operational simplicity.
Causality of Method: The success of this method hinges on the presence of specific dehydrogenase enzymes within the yeast that preferentially catalyze the reduction of the ketone to the (S)-alcohol. Research has identified a key enzyme, Gre2p (a 3-methylbutanal reductase), as being primarily responsible for this highly stereoselective transformation.[5] This enzyme utilizes nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor to deliver a hydride to the re-face of each carbonyl group, resulting in the desired (2S,5S) stereochemistry with exceptional fidelity. The enzymatic process yields the product with both high diastereomeric excess (de >99%) and enantiomeric excess (ee >99%).[2][5]
Figure 1: Workflow for the biocatalytic synthesis of this compound.
Example Experimental Protocol: Yeast-Mediated Reduction
This protocol is a representative methodology based on established literature.[5]
-
Yeast Culture Preparation: A culture of Saccharomyces cerevisiae is grown in a suitable nutrient broth until it reaches a high cell density.
-
Bioreduction: The yeast cells are harvested and resuspended in a buffered aqueous solution. 2,5-Hexanedione is added as the substrate, often along with a co-substrate like glucose to facilitate the in-situ regeneration of the NADPH cofactor.
-
Reaction Monitoring: The reaction is maintained at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to resolve the stereoisomers.
-
Workup and Purification: Once the reaction is complete, the yeast cells are removed by centrifugation or filtration. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated under reduced pressure.
-
Final Purification: The crude product is purified by column chromatography or distillation to yield pure this compound.
Key Reactions and Applications
The utility of this compound stems from the reactivity of its two hydroxyl groups, allowing it to serve as a versatile C₆ chiral synthon.
Synthesis of Chiral Phospholane Ligands
A premier application of this compound is in the synthesis of C₂-symmetric bisphospholane ligands, such as the renowned DuPhos family.[2] These ligands are highly effective in rhodium-catalyzed asymmetric hydrogenation reactions, which are critical in pharmaceutical manufacturing.
Workflow:
-
Activation: The diol is first converted into a dielectrophile. A common method is to transform it into a cyclic sulfate by reaction with thionyl chloride followed by oxidation (e.g., with RuCl₃/NaIO₄).
-
Phosphine Coupling: The cyclic sulfate is then subjected to a nucleophilic substitution reaction with a primary phosphine (e.g., phenylphosphine), which opens the ring and forms the phospholane structure.
-
Ligand Formation: Two of these phospholane units are then coupled to a backbone, such as a 1,2-disubstituted benzene ring, to form the final C₂-symmetric bidentate ligand.
Figure 2: General workflow for synthesizing a DuPhos-type ligand from this compound.
Dehydrative Cyclization
Under acidic conditions, this compound undergoes an intramolecular Williamson ether synthesis (dehydrative cyclization) to form 2,5-dimethyltetrahydrofuran.[4] This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at one of the stereocenters. The product formed from the (2S,5S)-diol is therefore cis-2,5-dimethyltetrahydrofuran, another valuable chiral synthon.[10]
Monomer for Specialty Polymers
This compound can be used as a chiral monomer in polycondensation reactions with diacids or diisocyanates to create specialty polyesters and polyurethanes.[3] The stereochemistry of the diol is crucial for controlling the final material properties.
-
Crystallinity: Polymers synthesized from the optically pure (2S,5S)-diol can be semicrystalline with distinct melting points. In contrast, using a racemic or meso mixture of the diol leads to stereo-irregularity, disrupting crystal packing and resulting in amorphous materials.[3]
-
Thermal Properties: The methyl side groups on the hexane backbone restrict polymer chain mobility. This leads to materials with a higher glass transition temperature (Tg) and improved thermal resistance compared to polymers made from linear diols like 1,6-hexanediol.[3]
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be observed.
-
Hazards: Causes skin and serious eye irritation.[7]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[2] The recommended storage temperature is often 2-8°C.[6]
-
Incompatibilities: Reacts violently with strong oxidants.
Conclusion
This compound is a powerful and versatile chiral building block whose value is intrinsically linked to its well-defined C₂-symmetric structure. Its efficient and highly stereoselective synthesis via biocatalysis makes it an accessible and attractive component for advanced applications. For researchers in drug development and materials science, a thorough understanding of its properties and reactivity is key to leveraging its potential in creating next-generation chiral ligands, catalysts, and polymers with precisely engineered characteristics.
References
- PubChem. (n.d.). 2,5-Hexanediol, (2S,5S)-. National Center for Biotechnology Information.
- Haberland, J., et al. (2014). Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae. Organic & Biomolecular Chemistry, 12(13), 2245-2251. DOI: 10.1039/C3OB42399A.
- Enzymaster. (n.d.). (2S,5S)-2,5-Hexanediol.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Building Block for Advanced Polymers and Materials.
- ResearchGate. (n.d.). ChemInform Abstract: New Chiral Phospholanes; Synthesis, Characterization, and Use in Asymmetric Hydrogenation Reactions.
- NIST. (n.d.). 2,5-Hexanediol. NIST Chemistry WebBook.
- Wikipedia. (n.d.). 2,5-Hexanediol.
- MDPI. (2021). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions.
- LookChem. (n.d.). This compound.
Sources
- 1. (2S,5S)-2,5-Hexanediol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]
- 3. 2,5-Hexanediol(2935-44-6) 1H NMR spectrum [chemicalbook.com]
- 4. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
- 7. 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-Hexanediol - Wikipedia [en.wikipedia.org]
- 9. 2,5-Hexanediol [webbook.nist.gov]
- 10. mdpi.com [mdpi.com]
(2S,5S)-Hexane-2,5-diol: A Comprehensive Technical Guide for Drug Development Professionals
CAS Number: 34338-96-0
Introduction: The Significance of Chiral Diols in Asymmetric Synthesis
In the landscape of modern pharmaceutical development, the stereochemical identity of a drug molecule is paramount. The differential pharmacological and toxicological profiles of enantiomers have driven the demand for stereochemically pure active pharmaceutical ingredients (APIs). Chiral diols, such as (2S,5S)-hexane-2,5-diol, are invaluable building blocks in the synthetic chemist's toolbox, enabling the precise construction of complex chiral molecules. Their C2 symmetry and strategically placed hydroxyl groups make them exceptional precursors for chiral ligands and auxiliaries, which are instrumental in directing the stereochemical outcome of a wide array of chemical transformations.
This in-depth technical guide provides a comprehensive overview of this compound, a versatile chiral diol with significant applications in asymmetric synthesis and drug development. We will delve into its fundamental properties, explore a robust and environmentally benign synthesis protocol, and elucidate its critical role in the synthesis of high-impact pharmaceuticals through its conversion to powerful chiral ligands. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this chiral synthon in their synthetic endeavors.
Physicochemical and Spectroscopic Properties
This compound is a C2-symmetric secondary diol.[1][2] Its well-defined stereochemistry is the cornerstone of its utility in asymmetric synthesis.
| Property | Value | Reference |
| CAS Number | 34338-96-0 | [1][3] |
| Molecular Formula | C₆H₁₄O₂ | [1][3] |
| Molecular Weight | 118.17 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [LookChem] |
| Melting Point | 50-53 °C | [LookChem] |
| Boiling Point | 213.4 °C at 760 mmHg | [LookChem] |
| Density | 0.958 g/cm³ | [LookChem] |
| Solubility | Soluble in Chloroform, Ethanol, Methanol | [LookChem] |
| Optical Purity (ee) | ≥99% | [3] |
Spectroscopic Data: While detailed spectra are best consulted from dedicated databases, the expected spectroscopic signatures are as follows:
-
¹H NMR: Resonances corresponding to the methyl protons, methylene protons, methine protons adjacent to the hydroxyl groups, and the hydroxyl protons. The splitting patterns will reflect the coupling between these protons.
-
¹³C NMR: Six distinct carbon signals corresponding to the methyl, methylene, and methine carbons.
-
IR Spectroscopy: A broad O-H stretching band in the region of 3200-3600 cm⁻¹ and C-O stretching vibrations around 1050-1150 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns.
Stereoselective Synthesis: A Green Chemistry Approach via Biocatalysis
The enantiomerically pure this compound is efficiently synthesized via the stereoselective reduction of the prochiral diketone, 2,5-hexanedione. While various chemical methods exist, the biocatalytic reduction using baker's yeast (Saccharomyces cerevisiae) stands out as a cost-effective, environmentally friendly, and highly selective method.[1][4]
The key to this transformation is the action of specific oxidoreductase enzymes within the yeast cells. Research has identified the dehydrogenase Gre2p as the primary enzyme responsible for the highly stereoselective reduction of 2,5-hexanedione to this compound, achieving excellent conversion yields (>99%) and exceptional diastereomeric and enantiomeric excess (>99.9% de and ee).[1][4] This biocatalytic approach offers a remarkable volumetric productivity, making it a viable route for industrial-scale production.[1]
Experimental Protocol: Biocatalytic Reduction of 2,5-Hexanedione
This protocol outlines a general laboratory procedure for the synthesis of this compound using baker's yeast. Optimization may be required based on the specific yeast strain and laboratory conditions.
Materials:
-
2,5-Hexanedione
-
Baker's Yeast (Saccharomyces cerevisiae)
-
Glucose (or other suitable carbon source)
-
Water (deionized or distilled)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (fermentation flask, separatory funnel, rotary evaporator)
Procedure:
-
Yeast Suspension Preparation: In a suitable fermentation flask, prepare a suspension of baker's yeast in a solution of glucose in water. The concentration of yeast and glucose should be optimized for efficient reduction.
-
Substrate Addition: Once the yeast is actively fermenting (indicated by gas evolution), add 2,5-hexanedione to the suspension. The addition can be done neat or as a solution in a minimal amount of a water-miscible solvent to aid dispersion.
-
Fermentation/Reduction: Maintain the reaction mixture at a controlled temperature (typically around 30-35 °C) with gentle agitation for a period of 24-72 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Extraction: After the reaction is complete, separate the yeast cells from the broth by centrifugation or filtration. Saturate the aqueous broth with sodium chloride to reduce the solubility of the diol and extract the product with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the diol with high purity.
Caption: Biocatalytic synthesis of this compound.
Application in Drug Development: Precursor to DuPhos Ligands
A primary and highly impactful application of this compound in drug development is its role as a chiral precursor for the synthesis of the DuPhos family of phospholane ligands.[3][5] These C2-symmetric diphosphine ligands, developed by M.J. Burk, are renowned for their exceptional performance in asymmetric hydrogenation reactions.[5] When complexed with transition metals like rhodium, DuPhos ligands form highly active and enantioselective catalysts for the reduction of a wide range of prochiral substrates.
The synthesis of DuPhos ligands from this compound typically involves a two-step process:
-
Formation of a Cyclic Sulfate: The diol is reacted with a sulfating agent, such as thionyl chloride followed by oxidation, to form a cyclic sulfate. This activates the hydroxyl groups for the subsequent nucleophilic substitution.
-
Reaction with a Diphosphine: The cyclic sulfate is then treated with a primary phosphine, such as 1,2-bis(phosphino)benzene, in the presence of a strong base to yield the corresponding DuPhos ligand.
Caption: Synthesis of DuPhos ligand from this compound.
Case Study: Synthesis of a Key Intermediate for Candoxatril
The practical utility of DuPhos ligands derived from this compound is exemplified in the synthesis of a pivotal glutarate intermediate for the drug Candoxatril.[6][7] Candoxatril is an orally active neutral endopeptidase inhibitor.
In a key step of the synthesis, a prochiral α,β-unsaturated carboxylic acid is subjected to asymmetric hydrogenation. The use of a cationic rhodium catalyst bearing the Me-DuPhos ligand, derived from this compound, facilitates this transformation with outstanding efficiency and enantioselectivity, affording the desired chiral glutarate intermediate in high yield (95%) and with exceptional enantiomeric excess (>99% ee).[6][7] This robust process has been successfully validated on a multi-kilogram scale, highlighting its industrial applicability.[6]
This case study underscores the critical role of this compound as the foundational chiral building block. Its stereochemical information is effectively transferred through the DuPhos ligand to the rhodium catalyst, which then orchestrates the highly enantioselective hydrogenation, ultimately leading to the desired stereocenter in the drug intermediate.
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical industry. Its ready availability through a highly efficient and stereoselective biocatalytic route makes it an attractive starting material. The transformation of this diol into the powerful DuPhos family of ligands has had a profound impact on the field of asymmetric catalysis, enabling the development of robust and scalable syntheses of chiral drugs and their intermediates. For drug development professionals, a thorough understanding of the properties, synthesis, and applications of this compound is essential for the design and execution of innovative and efficient synthetic strategies.
References
- Burk, M. J., Bienewald, F., Challenger, S., Derrick, A., & Ramsden, J. A. (1999). Me-DuPHOS-Rh-Catalyzed Asymmetric Synthesis of the Pivotal Glutarate Intermediate for Candoxatril. The Journal of Organic Chemistry, 64(9), 3290–3298. [Link]
- Burk, M. J., Bienewald, F., Challenger, S., Derrick, A., & Ramsden, J. A. (1999).
- PubChem. (n.d.). 2,5-Hexanediol, (2S,5S)-.
- Müller, M., Katzberg, M., Bertau, M., & Hummel, W. (2010). Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae. Organic & Biomolecular Chemistry, 8(7), 1579-1585. [Link]
- Müller, M., Katzberg, M., Bertau, M., & Hummel, W. (2010). Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae. PubMed. [Link]
- Wikipedia. (n.d.). DuPhos.
- PubChem. (n.d.). 2,5-Hexanediol.
- Enzymaster. (n.d.). (2S,5S)-2,5-Hexanediol.
- LookChem. (n.d.). This compound.
Sources
- 1. Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]
- 4. Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DuPhos - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Me-DuPHOS-Rh-Catalyzed Asymmetric Synthesis of the Pivotal Glutarate Intermediate for Candoxatril - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of (2S,5S)-Hexane-2,5-diol
Foreword: The Architectural Nuance of a C₂-Symmetric Diol
In the landscape of stereoselective organic synthesis and advanced materials science, chiral diols serve as foundational building blocks.[1][2] Their defined three-dimensional arrangement of hydroxyl groups is a powerful tool for inducing chirality in a vast array of chemical transformations.[3] Among these, (2S,5S)-hexane-2,5-diol, a C₂-symmetric chiral diol, is a valuable precursor for creating specialized ligands, polymers, and pharmaceutical intermediates.[4][5][6] Its utility is intrinsically linked to its stereochemical purity; contamination with its enantiomer, (2R,5R)-hexane-2,5-diol, or its diastereomer, the achiral meso-(2R,5S)-hexane-2,5-diol, can dramatically alter the properties of the final product.[6][7]
This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of this compound. We will move beyond a simple recitation of techniques, instead focusing on the causality behind experimental choices and the integration of data from orthogonal methods. The objective is to establish a self-validating analytical workflow that confirms not only the molecular formula and connectivity but, most critically, the absolute configuration of the stereocenters.
Physicochemical Identity
Before embarking on a detailed structural analysis, establishing the fundamental properties of the target compound is essential. These values serve as the initial checkpoint for sample identification and purity assessment.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| Synonyms | (2S,5S)-(+)-Hexanediol, (S,S)-2,5-Hexanediol | [4][8] |
| CAS Number | 34338-96-0 | [4][5][8] |
| Molecular Formula | C₆H₁₄O₂ | [4][5][8] |
| Molecular Weight | 118.17 g/mol | [5][8] |
| Appearance | Colorless to light yellow liquid or solid | [4] |
| Melting Point | 50-53 °C | [4] |
| Boiling Point | 213.4 °C at 760 mmHg | [4] |
| Optical Activity | Dextrorotatory (+) | [4][8] |
The Analytical Workflow: A Multi-Pronged Approach
The complete elucidation of this compound requires a logical progression from establishing its basic constitution to defining its precise three-dimensional structure. The following workflow illustrates the interdependent nature of the necessary analytical techniques.
Caption: Overall workflow for the structure elucidation of this compound.
Part 1: Confirmation of Molecular Formula and Connectivity
The initial phase of analysis focuses on verifying the molecular formula (C₆H₁₄O₂) and the correct arrangement of atoms (a hexane backbone with hydroxyl groups at positions 2 and 5).
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the most direct evidence of molecular weight and offers valuable clues about the structure through fragmentation patterns. For a relatively small molecule like hexane-2,5-diol, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique, providing both separation from volatile impurities and mass analysis.
Expected Results:
-
Molecular Ion (M⁺): While potentially weak or absent in electron ionization (EI), the molecular ion peak should appear at m/z 118.
-
Key Fragments: The fragmentation of hexane-2,5-diol is predictable. Cleavage alpha to the secondary alcohols and dehydration are the dominant pathways. Key expected fragments include:
Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the diol sample in 1 mL of a volatile solvent like methanol or dichloromethane.
-
GC Column: Utilize a mid-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: Inject 1 µL with a split ratio of 50:1 to avoid overloading the detector.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Final Hold: 5 minutes at 220 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
Ion Source Temperature: 230 °C.[10]
-
-
Data Analysis: Compare the resulting mass spectrum with a reference library (e.g., NIST) to confirm the fragmentation pattern.[9][11]
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. For hexane-2,5-diol, its primary utility is the unequivocal identification of the hydroxyl (-OH) groups.
Expected Results:
-
O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹.[7] The broadening is a result of intermolecular hydrogen bonding.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the hexane backbone.
-
C-O Stretch: A distinct peak in the 1150-1050 cm⁻¹ region, characteristic of a secondary alcohol.[7]
Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: If the sample is a solid, place a small amount directly onto the ATR crystal. If it is a liquid, a single drop is sufficient.
-
Background Scan: Perform a background scan with a clean, empty crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and correlate them to the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for determining the precise connectivity of a molecule. Due to the C₂ symmetry of this compound, the ¹H and ¹³C spectra are significantly simplified, providing a clear fingerprint of the molecular structure.
Expected ¹³C NMR Spectrum (e.g., in CDCl₃): The molecule's symmetry dictates that only three distinct carbon signals will be observed.
-
~23 ppm: Methyl carbons (C1 and C6).
-
~35 ppm: Methylene carbons (C3 and C4).
-
~68 ppm: Methine carbons bearing the hydroxyl group (C2 and C5).
Expected ¹H NMR Spectrum (e.g., in CDCl₃): The symmetry results in four distinct proton environments.
-
~1.2 ppm (doublet): Protons of the two equivalent methyl groups (H1 and H6), coupled to the adjacent methine proton.
-
~1.5-1.7 ppm (multiplet): Protons of the two equivalent methylene groups (H3 and H4). These protons are diastereotopic and will exhibit complex coupling to each other and to the adjacent methine protons.
-
~2.0 ppm (broad singlet): Protons of the two hydroxyl groups. The chemical shift can vary with concentration and temperature, and the signal may be broad.
-
~3.8 ppm (multiplet): Protons of the two equivalent methine groups (H2 and H5), coupled to the methyl and methylene protons.
Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the diol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H Acquisition: Acquire a standard proton spectrum. Ensure proper shimming to obtain sharp peaks.
-
¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.
-
Data Analysis: Integrate the ¹H signals, determine the multiplicity (splitting patterns), and assign both ¹H and ¹³C signals to the corresponding atoms in the structure.
Part 2: Elucidation of Absolute Stereochemistry
Once the connectivity is confirmed, the next critical phase is to determine the absolute configuration at the C2 and C5 stereocenters.
Polarimetry
Causality: Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution. It provides the most fundamental proof of chirality and enantiomeric enrichment. A non-zero optical rotation confirms that the sample is not a racemic mixture or the achiral meso compound.
Expected Result: this compound is dextrorotatory, meaning it rotates plane-polarized light to the right.[4][8] The specific rotation value ([α]) should be positive. An observed rotation of zero would indicate either the racemic or meso form.[12]
Protocol: Measuring Specific Rotation
-
Sample Preparation: Accurately weigh a known amount of the diol (e.g., 100 mg) and dissolve it in a specific volume of a suitable solvent (e.g., 10 mL of ethanol) in a volumetric flask. This gives the concentration (c) in g/mL.
-
Instrumentation: Use a calibrated polarimeter. Fill a sample cell of known path length (l), typically 1 decimeter (dm).
-
Measurement: Zero the instrument with the pure solvent. Measure the observed rotation (α) of the sample solution at a specific temperature (T) and wavelength (D-line of sodium, 589 nm).
-
Calculation: Calculate the specific rotation using the formula: [α]ᵀᴰ = α / (l × c) .
Chiral Chromatography
Causality: Chiral chromatography is the gold standard for separating and quantifying stereoisomers. By using a chiral stationary phase (CSP), the enantiomers ((2S,5S) and (2R,5R)) and the meso diastereomer can be physically separated, allowing for precise determination of enantiomeric excess (ee) and diastereomeric purity.
Principle: The CSP creates transient, diastereomeric complexes with the analytes. These complexes have different energies, leading to different retention times for each stereoisomer.
Protocol: Chiral GC Method Development
-
Column Selection: Choose a GC column with a cyclodextrin-based CSP, which is effective for separating chiral alcohols.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the diol mixture in a suitable solvent (e.g., hexane/isopropanol).
-
Initial Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature: Start with an isothermal method (e.g., 100 °C) and introduce a slow ramp if co-elution occurs.
-
Detector: Flame Ionization Detector (FID).
-
-
Optimization: Adjust the temperature and flow rate to achieve baseline separation of the three possible stereoisomers.
-
Quantification: Integrate the peak areas of the (2S,5S), (2R,5R), and meso isomers. Calculate the enantiomeric excess (ee) of the chiral pair using the formula: ee (%) = [|(Area S,S - Area R,R)| / (Area S,S + Area R,R)] × 100 .
NMR with Chiral Derivatizing Agents (CDAs)
Causality: This powerful technique converts a pair of enantiomers into a pair of diastereomers in situ, which can then be distinguished by high-resolution NMR. It serves as an excellent orthogonal method to confirm the enantiomeric purity determined by chiral chromatography.
Principle: The diol is reacted with a single enantiomer of a chiral derivatizing agent, such as a chiral boronic acid.[13][14] The (2S,5S)-diol will form one diastereomer, while any contaminating (2R,5R)-diol will form a different diastereomer. These diastereomers are no longer mirror images and will have distinct chemical shifts in their NMR spectra.
Caption: Conversion of enantiomers to diastereomers for NMR analysis.
Protocol: Derivatization with 2-Formylphenylboronic Acid and (R)-α-Methylbenzylamine [14][15]
-
Reaction Setup: In an NMR tube, dissolve the diol sample (~5 µmol) in 0.7 mL of CDCl₃.
-
Add Reagents: Add 2-formylphenylboronic acid (~1.1 equivalents) and (R)-(+)-α-methylbenzylamine (~1.1 equivalents).
-
Reaction: Cap the tube and shake for 5-10 minutes at room temperature to form the diastereomeric iminoboronate esters.
-
NMR Acquisition: Immediately acquire a ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved pair of signals corresponding to the two different diastereomers (e.g., the imine C-H proton). Carefully integrate these signals. The ratio of the integrals directly reflects the enantiomeric ratio of the starting diol.
Conclusion: Synthesizing Data for Unambiguous Assignment
| Analytical Technique | Information Provided | Confirmation Check |
| Mass Spectrometry | Molecular Weight (118.17) & Fragmentation | Confirms C₆H₁₄O₂ formula. |
| IR Spectroscopy | Presence of -OH functional groups | Confirms the molecule is an alcohol. |
| ¹H & ¹³C NMR | Carbon-hydrogen framework & C₂ symmetry | Confirms hexane-2,5-diol connectivity. |
| Polarimetry | Bulk optical activity (dextrorotatory) | Confirms enantiomeric enrichment. |
| Chiral Chromatography | Separation and quantification of all stereoisomers | Provides definitive ee (%) and diastereomeric purity. |
| NMR with CDA | Independent quantification of enantiomeric ratio | Orthogonally validates the ee (%) from chromatography. |
By following this rigorous workflow, a researcher can confidently assign the structure and confirm the stereochemical purity of this compound, ensuring its suitability for high-stakes applications in drug development and materials science.
Caption: Logical flow of data integration for final structure confirmation.
References
- This compound - LookChem. LookChem. [Link]
- 2,5-Hexanediol, (2S,5S)- | C6H14O2 - PubChem.
- (2S,5R)-2,5-Hexanediol | C6H14O2 - PubChem.
- Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC.
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity - ACS Omega. American Chemical Society. [Link]
- (2S,5S)-2,5-Hexanediol - Enzymaster. Enzymaster. [Link]
- 2,5-Hexanediol | C6H14O2 - PubChem.
- 2,5-Hexanediol - NIST WebBook. National Institute of Standards and Technology. [Link]
- 2,5-Hexanediol - NIST WebBook. National Institute of Standards and Technology. [Link]
- This compound: A Building Block for Advanced Polymers and Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 2,5-Hexanediol - Wikipedia. Wikipedia. [Link]
- Analysis of n-hexane, 2-hexanone, 2,5-hexanedione, and related chemicals by capillary gas chromatography and high-performance liquid chromatography - PubMed.
- Novel chiral tetramic acid-derived diols: organocatalytic facile synthesis and unique structural properties - RSC Publishing. Royal Society of Chemistry. [Link]
- NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - NIH.
- Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed.
- PRODUCTIVITY BEGINS WITH REPRODUCIBLE DETECTION OF HEXANE ISOMERS - Agilent. Agilent Technologies. [Link]
- Which of the following diastereomers of hexane-2,5-diol is optically inactive? - Study Prep in Pearson+. Pearson+. [Link]
- Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution - Modgraph. Modgraph Consultants Ltd. [Link]
- 1H NMR expected splitting pattern for cis-but-2-ene-1,4-diol : r/chemhelp - Reddit. Reddit. [Link]
- Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols - PubMed.
- Agilent J&W CP-Select 624 Hexane for Best Separation of Solvents and Hexane Isomers. Agilent Technologies. [Link]
- Chiral separation chromatography of compounds 2-5 - ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel chiral tetramic acid-derived diols: organocatalytic facile synthesis and unique structural properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. lookchem.com [lookchem.com]
- 5. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]
- 6. nbinno.com [nbinno.com]
- 7. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]
- 8. 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,5-Hexanediol | C6H14O2 | CID 18049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2,5-Hexanediol [webbook.nist.gov]
- 12. Which of the following diastereomers of hexane-2,5-diol is optica... | Study Prep in Pearson+ [pearson.com]
- 13. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to (2S,5S)-Hexane-2,5-diol: Elucidating Stereochemistry and Purity
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (2S,5S)-hexane-2,5-diol, a chiral diol of significant interest in synthetic chemistry. As a versatile building block, its well-defined stereochemistry is crucial for applications ranging from the synthesis of specialty polymers to chiral ligands for asymmetric catalysis.[1] This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques used to characterize this important molecule.
Introduction: The Significance of this compound
This compound, with the chemical formula C₆H₁₄O₂ and a molecular weight of 118.17 g/mol , is one of three stereoisomers of hexane-2,5-diol.[2] The other two are its enantiomer, (2R,5R)-hexane-2,5-diol, and the achiral meso compound, (2S,5R)-hexane-2,5-diol. The specific spatial arrangement of the two hydroxyl groups in the (2S,5S) configuration imparts unique properties to the molecule, making its unambiguous identification and characterization paramount.
The synthesis of enantiomerically pure this compound is often achieved through the stereoselective reduction of 2,5-hexanedione, a process that can be accomplished with high efficiency using biocatalysts such as dehydrogenases from Saccharomyces cerevisiae.[2] The confirmation of the stereochemical integrity and purity of the final product relies heavily on a combination of spectroscopic techniques, which will be detailed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom in the molecule.
¹H NMR Spectroscopy
Due to the C₂ symmetry of this compound, the molecule exhibits a simplified ¹H NMR spectrum. The two halves of the molecule are chemically equivalent, meaning that corresponding protons on either side of the central C3-C4 bond will have the same chemical shift.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | m | 2H | H-2, H-5 |
| ~2.5 | br s | 2H | OH |
| ~1.6 | m | 4H | H-3, H-4 |
| ~1.2 | d | 6H | CH₃ (C1, C6) |
Causality Behind ¹H NMR Assignments:
-
H-2 and H-5: These methine protons are directly attached to the electron-withdrawing hydroxyl groups, deshielding them and causing them to appear at a higher chemical shift (~3.8 ppm). They will appear as a multiplet due to coupling with the neighboring methyl and methylene protons.
-
Hydroxyl Protons (OH): The chemical shift of hydroxyl protons is highly variable and depends on concentration, temperature, and solvent. They typically appear as a broad singlet and may exchange with D₂O.
-
H-3 and H-4: These methylene protons are in the aliphatic region of the spectrum and will appear as a complex multiplet due to coupling with each other and with the methine protons at C2 and C5.
-
Methyl Protons (C1 and C6): The six protons of the two methyl groups are equivalent and will appear as a doublet due to coupling with the adjacent methine proton (H-2 and H-5).
¹³C NMR Spectroscopy
The C₂ symmetry of this compound also simplifies its ¹³C NMR spectrum, resulting in only three distinct signals.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~68 | C-2, C-5 |
| ~35 | C-3, C-4 |
| ~23 | C-1, C-6 |
Causality Behind ¹³C NMR Assignments:
-
C-2 and C-5: These carbons are bonded to the electronegative oxygen atoms of the hydroxyl groups, which causes a significant downfield shift to approximately 68 ppm.
-
C-3 and C-4: These methylene carbons are in the aliphatic region and are expected to resonate around 35 ppm.
-
C-1 and C-6: The terminal methyl carbons are the most shielded and will therefore appear at the lowest chemical shift, around 23 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the prominent absorptions of the O-H and C-H bonds.
Typical IR Absorption Bands:
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3200 (broad) | O-H stretch | Alcohol |
| 2970-2850 | C-H stretch | Alkane |
| 1465 | C-H bend | Alkane |
| 1375 | C-H bend | Alkane (methyl) |
| 1150-1050 | C-O stretch | Secondary Alcohol |
Interpretation of the IR Spectrum:
The most prominent feature in the IR spectrum of this compound is a broad and intense absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadness of this peak is due to hydrogen bonding between the diol molecules. The sharp peaks in the 2970-2850 cm⁻¹ region are due to the C-H stretching vibrations of the hexane backbone. The C-O stretching vibration of the secondary alcohol functional groups is expected to appear in the fingerprint region, between 1150 and 1050 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) is a common method.
Expected Mass Spectrum Data (EI):
-
Molecular Ion (M⁺): While the molecular ion peak at m/z = 118 is expected, it may be weak or absent in the EI spectrum of alcohols due to facile fragmentation.
-
Major Fragment Ions:
-
m/z = 100: Loss of water ([M-H₂O]⁺).
-
m/z = 85: Loss of a methyl radical followed by loss of water.
-
m/z = 73: Cleavage between C2-C3 and C4-C5.
-
m/z = 45: A common fragment for secondary alcohols, corresponding to [CH₃CHOH]⁺. This is often the base peak.
-
Fragmentation Pathway:
The fragmentation of this compound is driven by the presence of the hydroxyl groups. The initial ionization will likely remove an electron from one of the oxygen atoms. Subsequent fragmentation can occur through several pathways, including alpha-cleavage (cleavage of the bond adjacent to the oxygen) and dehydration. The most favorable alpha-cleavage would result in the formation of the stable oxonium ion at m/z = 45.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.
IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the neat liquid or solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 30-200).
-
Data Analysis: Identify the molecular ion peak (if present) and the major fragment ions.
Visualizations
Molecular Structure of this compound
Caption: 2D representation of this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
References
- Stueckler, C., et al. (2010). Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae. Organic & Biomolecular Chemistry, 8(13), 2946-2949. [Link]
- PubChem. (n.d.). 2,5-Hexanediol, (2S,5S)-.
- NIST. (n.d.). 2,5-Hexanediol. In NIST Chemistry WebBook.
- Wikipedia. (n.d.). 2,5-Hexanediol.
- LookChem. (n.d.). This compound.
- PubChem. (n.d.). 2,5-Hexanediol.
- NIST. (n.d.). 2,5-Hexanediol IR Spectrum. In NIST Chemistry WebBook.
- Enzymaster. (n.d.). (2S,5S)-2,5-Hexanediol.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Building Block for Advanced Polymers and Materials.
- PubMed. (2000). Determination of n-hexane metabolites by liquid chromatography/mass spectrometry. 1. 2,5-hexanedione and other phase I metabolites in untreated and hydrolyzed urine samples by atmospheric pressure chemical ionization.
Sources
Synthesis of enantiopure (2S,5S)-hexane-2,5-diol
An In-Depth Technical Guide to the Synthesis of Enantiopure (2S,5S)-Hexane-2,5-diol
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of this compound
In the landscape of modern asymmetric synthesis, the C₂-symmetric diol, this compound, stands out as a pivotal chiral building block. Its true value is realized in its role as a direct precursor to highly effective chiral phosphine ligands, most notably the DuPhos family of catalysts.[1][2] These ligands have been instrumental in developing numerous stereoselective transformations, enabling the efficient synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). The stereochemical fidelity of the final product is directly contingent on the enantiopurity of this diol precursor, making its synthesis a critical, non-trivial endeavor for researchers in process chemistry and drug development.
This guide eschews a conventional, rigid format. Instead, it is structured to provide a practical and intellectually rigorous exploration of the most reliable and scalable synthetic strategies. We will delve into the underlying principles of each method, present field-tested protocols, and emphasize the self-validating systems embedded within these workflows to ensure reproducibility and scientific integrity.
Strategic Overview: Pathways to Enantiopurity
The synthesis of enantiopure this compound primarily revolves around the stereoselective reduction of the achiral and readily available precursor, 2,5-hexanedione (also known as acetonylacetone).[3][4][5] The challenge lies in controlling the stereochemistry at two newly formed chiral centers to selectively yield the desired (S,S) enantiomer over the (R,R) enantiomer and the achiral meso-(2R,5S) diastereomer.[6]
The two dominant strategies to achieve this transformation are:
-
Biocatalytic Diastereoselective Reduction: Leveraging whole-cell microorganisms or isolated enzymes to perform the reduction with exceptional levels of stereocontrol.
-
Asymmetric Chemocatalysis: Employing chiral chemical catalysts or reagents to induce enantioselectivity in the reduction of the diketone.
This guide will focus predominantly on the biocatalytic route, as it represents a mature, scalable, and green chemistry-aligned approach that consistently delivers high enantiomeric and diastereomeric purity.[7]
Caption: High-level overview of synthetic routes from the achiral precursor to the target chiral diol.
Part 1: Biocatalytic Synthesis via Diastereoselective Reduction
The reduction of 2,5-hexanedione using whole-cell biocatalysts is a premier example of green chemistry in action. This method circumvents the need for expensive, and often toxic, heavy metal catalysts and operates under mild aqueous conditions. Microorganisms such as Lactobacillus kefir and yeasts like Pichia farinosa contain alcohol dehydrogenases (ADHs) that exhibit profound stereoselectivity, making them ideal for this transformation.[7][8]
Expertise & Experience: Why Whole-Cell Biocatalysis?
The decision to use whole-cell systems over isolated enzymes is a strategic one, rooted in practicality and scalability.
-
Cofactor Regeneration: ADHs require a hydride source, typically from the cofactor NADPH or NADH. In a whole-cell system, the microorganism's native metabolic machinery continuously regenerates the required cofactor. This eliminates the need to add expensive cofactors and a separate regeneration system, dramatically reducing operational costs.
-
Enzyme Stability: The cellular environment provides a natural matrix that protects the enzyme from degradation, often leading to higher operational stability and longevity compared to its isolated counterpart.
-
Cost-Effectiveness: It avoids the complex and costly downstream processing required to isolate and purify enzymes. The biomass itself is the catalyst.
Experimental Protocol: Batch Reduction with Lactobacillus kefir
This protocol is a robust, lab-scale procedure for the highly diastereoselective and enantioselective reduction of 2,5-hexanedione.
1. Culture Preparation & Inoculum Growth:
-
Step 1: Prepare the growth medium (e.g., MRS Broth for Lactobacilli) according to the manufacturer's instructions and sterilize by autoclaving.
-
Step 2: Aseptically inoculate the sterile medium with a glycerol stock of Lactobacillus kefir (e.g., DSM 20587).
-
Step 3: Incubate the culture at 30°C for 24-48 hours without shaking (as L. kefir is often grown as a static culture) until a dense cell suspension is achieved.
2. Bioreduction:
-
Step 1: Harvest the cells from the growth medium by centrifugation (e.g., 5,000 x g for 15 minutes).
-
Step 2: Resuspend the cell pellet in a sterile phosphate buffer solution (e.g., 100 mM, pH 6.5) to a specified cell concentration (e.g., 50 g/L wet cell weight). This step removes metabolic byproducts from the growth phase.
-
Step 3: To this resting cell suspension, add a carbon co-substrate for cofactor regeneration (e.g., glucose or isopropanol, typically at 1.5-2.0 molar equivalents to the diketone).
-
Step 4: Add 2,5-hexanedione (the substrate) to the desired final concentration. Causality Note: The substrate is often added slowly or in batches to avoid substrate inhibition of the enzymes, a common issue in biotransformations.[8] A typical starting concentration is 5-10 g/L.
-
Step 5: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation to ensure suspension. Monitor the pH and adjust as necessary, as cellular metabolism can cause acidification.
3. Reaction Work-up and Product Isolation:
-
Step 1: After the reaction is complete (typically 24-48 hours), remove the biomass by centrifugation or filtration.
-
Step 2: The resulting clarified supernatant contains the product diol. Saturate the aqueous solution with NaCl to decrease the solubility of the diol and minimize emulsion formation during extraction.
-
Step 3: Perform a liquid-liquid extraction of the aqueous phase with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous phase). Ethyl acetate is chosen for its efficiency in extracting polar diols and its relatively low boiling point for easy removal.
-
Step 4: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Step 5: The resulting crude oil can be purified by silica gel column chromatography or distillation under reduced pressure to yield the pure this compound.
Trustworthiness: A Self-Validating System
This protocol's reliability hinges on rigorous in-process monitoring and final product analysis.
-
In-Process Controls: The reaction progress should be monitored by taking aliquots at regular intervals (e.g., every 4-6 hours). These samples are quenched, extracted, and analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This allows for tracking:
-
Substrate Consumption: Disappearance of the 2,5-hexanedione peak.
-
Product Formation: Appearance of the hexane-2,5-diol peaks.
-
-
Stereochemical Validation: The ultimate validation is the stereochemical purity of the final product. This is determined using a chiral analytical method.
-
Chiral GC/HPLC: The purified diol is analyzed on a chiral column (e.g., a cyclodextrin-based GC column). This separates the three stereoisomers—(2S,5S), (2R,5R), and meso—allowing for the precise determination of enantiomeric excess (ee) and diastereomeric excess (de). An ee and de of ≥99% is often achievable with this method.[1]
-
Data Presentation: Typical Bioreduction Parameters
| Parameter | Value | Rationale / Comment |
| Microorganism | Lactobacillus kefir | Proven high diastereoselectivity for the (S,S)-diol. |
| Substrate | 2,5-Hexanedione | Readily available achiral precursor. |
| Substrate Conc. | 5 - 10 g/L | Balances productivity with potential substrate inhibition. |
| Co-substrate | Glucose (1.5 eq) | Provides metabolic energy for cofactor (NADH/NADPH) regeneration. |
| Temperature | 30 °C | Optimal for microorganism viability and enzyme activity. |
| pH | 6.5 - 7.0 | Maintained within the physiological range of the cells. |
| Reaction Time | 24 - 48 hours | Monitored by GC until substrate is consumed. |
| Typical Yield | 70 - 85% | Isolated yield after purification. |
| Enantiomeric Excess (ee) | >99% | Determined by chiral GC analysis. |
| Diastereomeric Excess (de) | >99% | Determined by chiral GC analysis. |
Part 2: Asymmetric Chemocatalytic Reduction
While biocatalysis is highly effective, asymmetric chemical reduction offers an alternative that avoids the handling of microorganisms. These methods typically involve the reduction of 2,5-hexanedione using a standard hydride source (e.g., a borohydride) in the presence of a chiral auxiliary or catalyst that directs the stereochemical outcome. One documented approach involves the use of chiral sulfoxides to induce asymmetry during the reduction of a derivatized diketone.[9]
Expertise & Experience: A Mechanistic Viewpoint
In these systems, the chiral entity (e.g., a sulfoxide) coordinates to the substrate or the reducing agent, creating a chiral environment around the carbonyl groups. This sterically biased environment favors the approach of the hydride reagent from one face of the carbonyl over the other, leading to the preferential formation of one enantiomer. Achieving high selectivity at two distinct carbonyls simultaneously is a significant challenge, often leading to mixtures of diastereomers that require careful optimization of reaction conditions. While offering a cell-free workflow, these methods can require more complex starting materials, stoichiometric amounts of the chiral inducer, and potentially cryogenic temperatures, making them less economically favorable for large-scale production compared to optimized biocatalytic processes.
Caption: Step-by-step experimental workflow for the biocatalytic synthesis of this compound.
Conclusion and Outlook
The synthesis of enantiopure this compound is a well-established process, with biocatalytic reduction of 2,5-hexanedione standing as the most robust, scalable, and environmentally benign strategy. The inherent high selectivity of enzymes found in microorganisms like Lactobacillus kefir provides a direct and efficient route to this valuable chiral synthon with excellent optical purity. The self-validating nature of the protocol, through rigorous in-process chromatographic monitoring, ensures a high degree of control and reproducibility. For researchers and drug development professionals, mastering this synthesis provides access to a key building block for the construction of powerful asymmetric catalysts, thereby enabling the broader field of chiral synthesis.
References
- Vulcanchem. (n.d.). (2~{S},5~{R})-hexane-2,5-diol.
- Wikipedia. (n.d.). 2,5-Hexanediol.
- Sultan Qaboos University House of Expertise. (n.d.). 2.9 Chiral Pool Synthesis: Chiral Pool Syntheses from cis-Cyclohexadiene Diols.
- Enzymaster. (n.d.). (2S,5S)-2,5-Hexanediol.
- LookChem. (n.d.). This compound.
- Benchchem. (n.d.). A Technical Guide to the Enantiopure Synthesis of (2R,5R)-Hexane-2,5-diol.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Building Block for Advanced Polymers and Materials.
- PubChem. (n.d.). 2,5-Hexanediol, (2S,5S)-.
- Fisher Scientific. (n.d.). (2S,5S)-2,5-Hexanediol 98.0+%, TCI America™.
- Semantic Scholar. (n.d.). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products.
- RSC Publishing. (n.d.). Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor.
- ResearchGate. (2010). ChemInform Abstract: Asymmetric Synthesis of both Enantiomers of 2,5-Hexanediol and 2,6- Heptanediol Induced by Chiral Sulfoxides.
- ResearchGate. (n.d.). Chiral pool synthesis of enantiopure diacetals 2R,5R‐5, 2S,5S‐5,....
- Wikipedia. (n.d.). Hexane-2,5-dione.
- PubMed Central. (n.d.). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products.
- International Journal of Pharmacy and Pharmaceutical Sciences. (2013). PRODUCTION OF 2, 5-HEXANEDIOL USING Pichia farinose: A RESPONSE SURFACE METHODOLOGY.
- PubMed. (1997). Regioselective binding of 2,5-hexanedione to high-molecular-weight rat neurofilament proteins in vitro.
- ResearchGate. (n.d.). Metabolism of 2,5-hexanedione.
- ChemicalBook. (2020). What is 2,5-Hexanedione?Uses,Synthesis,Detection method.
Sources
- 1. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]
- 2. lookchem.com [lookchem.com]
- 3. 2,5-Hexanediol - Wikipedia [en.wikipedia.org]
- 4. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 5. What is 2,5-Hexanedione?Uses,Synthesis,Detection method_Chemicalbook [chemicalbook.com]
- 6. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
A Comprehensive Guide to the Stereoisomers of Hexane-2,5-diol: Synthesis, Separation, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hexane-2,5-diol is a structurally simple aliphatic diol that possesses two stereogenic centers, giving rise to a fascinating case of stereoisomerism. The molecule exists as three distinct stereoisomers: a pair of enantiomers, (2R,5R) and (2S,5S), and an achiral meso compound, (2S,5R). The spatial arrangement of the hydroxyl groups in these isomers dictates their physical properties and reactivity, making stereochemical control paramount in their synthesis and application. This guide provides an in-depth exploration of the structural nuances of these stereoisomers, outlines field-proven strategies for their stereoselective synthesis and analytical separation, and discusses their critical role as chiral building blocks in asymmetric catalysis and advanced materials science. This document is intended to serve as a technical resource for professionals in drug development and chemical research, where the precise control of molecular chirality is a fundamental requirement for innovation.
Foundational Stereochemistry of Hexane-2,5-diol
The hexane-2,5-diol molecule features a six-carbon backbone with hydroxyl groups at the C2 and C5 positions.[1] These two positions are stereogenic centers, as each is bonded to four different groups. This structural feature is the origin of its stereoisomerism.
The Three Distinct Stereoisomers
While the presence of two chiral centers (n=2) would typically suggest the possibility of 2^n = 4 stereoisomers, the symmetry of hexane-2,5-diol results in only three.
-
(2R,5R)-hexane-2,5-diol & (2S,5S)-hexane-2,5-diol: This pair constitutes a set of non-superimposable mirror images, known as enantiomers.[2][3] They possess identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment but rotate plane-polarized light in equal but opposite directions.[4]
-
meso-hexane-2,5-diol ((2S,5R)- or (2R,5S)-diol): This isomer has an internal plane of symmetry that renders the molecule achiral, despite the presence of two stereocenters.[5] Consequently, it is optically inactive. It is a diastereomer of both the (2R,5R) and (2S,5S) enantiomers, meaning it has different physical properties.[5][6]
The relationship between these isomers is a classic example of stereochemistry and is fundamental to understanding their application.
Caption: Relationships between the three stereoisomers of hexane-2,5-diol.
Physicochemical Properties
The difference in molecular symmetry between the meso form and the enantiomeric pair leads to variations in how the molecules pack in the solid state, resulting in distinct physical properties. While comprehensive data for all pure isomers can be sparse, the general principles of stereochemistry predict these differences.
| Property | (2R,5R)- / this compound | meso-Hexane-2,5-diol | Racemic Mixture (1:1) |
| Molecular Formula | C₆H₁₄O₂[2][3][7] | C₆H₁₄O₂[5] | C₆H₁₄O₂ |
| Molecular Weight | 118.17 g/mol [2][3][5] | 118.17 g/mol [5] | 118.17 g/mol |
| Chirality | Chiral | Achiral[5] | Optically inactive (external compensation) |
| Optical Activity | Optically active | Optically inactive[6] | Optically inactive |
| Melting Point (°C) | Typically differs from meso form | Typically differs from enantiomers[5] | May form a racemic compound or eutectic with a distinct melting point. |
| Boiling Point (°C) | ~217-219 (for mixture)[8] | ~217-219 (for mixture)[8] | ~217-219 (for mixture)[8] |
| Solubility | Fully miscible in water (for mixture)[9] | Fully miscible in water (for mixture)[9] | Fully miscible in water (for mixture)[9] |
Stereoselective Synthesis Strategies
The utility of hexane-2,5-diol stereoisomers is entirely dependent on the ability to produce them in high stereochemical purity. Standard synthetic methods often yield mixtures, necessitating specialized approaches for stereocontrol.
Synthesis of Stereoisomeric Mixtures via Diketone Reduction
The most direct route to hexane-2,5-diol is the reduction of the corresponding diketone, 2,5-hexanedione (also known as acetonylacetone).[10]
-
Causality of Mixture Formation: Standard reduction agents like sodium borohydride (NaBH₄) or catalytic hydrogenation over an achiral catalyst (e.g., Pt, Pd) will attack the planar carbonyl groups from either face with roughly equal probability. This non-selective reduction at two centers inevitably produces a mixture of all three stereoisomers: the racemic pair ((2R,5R) and (2S,5S)) and the meso diastereomer. The ratio of meso to racemic product can be influenced by the reaction conditions and the reducing agent used, but separation is required to isolate any single isomer.
Caption: General reduction of 2,5-hexanedione yields a mixture of stereoisomers.
Enantioselective Synthesis via Biocatalysis
For accessing enantiomerically pure (2R,5R)- or this compound, biocatalysis offers a highly effective and sustainable solution. The enzymes within microorganisms act as chiral catalysts, selectively producing one enantiomer.
-
Expertise in Action: Whole-cell catalysis using organisms like Lactobacillus kefir or Baker's yeast (Saccharomyces cerevisiae) has been successfully employed for the enantioselective reduction of 2,5-hexanedione.[5] The enzymes (reductases) within these cells possess chiral active sites that preferentially bind the substrate in an orientation that leads to the formation of one specific enantiomer, often with high enantiomeric excess (ee). For example, certain yeast strains have been shown to selectively produce (2S,5S)-2,5-hexanediol.[10] The choice of microorganism and the fermentation conditions (pH, temperature, substrate concentration) are critical variables that must be optimized to maximize both yield and enantioselectivity.
Asymmetric Chemical Synthesis
Beyond biocatalysis, chemical methods using chiral catalysts or auxiliaries can provide access to enantiopure diols. One documented approach involves the stereoselective reduction of optically active diketodisulfoxides, where a chiral sulfoxide group directs the reduction, followed by removal of the auxiliary group to yield the enantiopure diol.[11] These methods, while often more complex than biocatalysis, can offer high levels of stereocontrol and access to either enantiomer by selecting the appropriate chiral auxiliary.[11][12]
Analytical Methodologies for Separation and Characterization
The analysis and separation of stereoisomers are non-trivial challenges. Since enantiomers have identical physical properties, specialized chiral environments are required to differentiate them.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for both the analytical quantification of enantiomeric excess and the preparative separation of enantiomers.
-
Mechanism of Separation: This technique relies on a chiral stationary phase (CSP). The stationary phases are often based on derivatives of cellulose or amylose coated onto a silica support.[13] As the racemic mixture of hexane-2,5-diol passes through the column, the enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP. One enantiomer will have a stronger or more prolonged interaction with the CSP than the other, causing it to travel more slowly through the column. This difference in interaction strength leads to different retention times, allowing for their separation.[13]
Experimental Protocol: Enantiomeric Separation via Chiral HPLC
This protocol provides a self-validating system for the separation of hexane-2,5-diol enantiomers.
-
System Preparation:
-
HPLC System: An HPLC system equipped with a UV detector is required.
-
Chiral Column: Select a polysaccharide-based chiral column (e.g., Daicel Chiralpak series).
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting ratio is 95:5 (hexane:isopropanol). The alcohol modifier is crucial as it competes for interaction sites on the CSP and modulates retention and selectivity.[13]
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This step is critical for reproducible results.
-
-
Sample Preparation:
-
Dissolve a small amount of the hexane-2,5-diol stereoisomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Monitor the elution profile using the UV detector (detection at a low wavelength, e.g., ~210 nm, is necessary as the diol lacks a strong chromophore).
-
The resulting chromatogram should show two distinct peaks for the (2R,5R) and (2S,5S) enantiomers. The meso isomer, being a diastereomer, will have a different retention time from both.
-
-
Validation and Optimization:
-
Trustworthiness: To validate the peak identities, inject analytical standards of the pure enantiomers and the meso compound if available.
-
Optimization: If separation is incomplete, adjust the ratio of hexane to alcohol modifier. Increasing the alcohol percentage generally decreases retention times, while decreasing it can improve resolution, demonstrating the causality behind mobile phase composition.
-
Caption: Workflow for the analytical separation of stereoisomers by Chiral HPLC.
Applications in Research and Drug Development
The demand for enantiomerically pure compounds is driven by the fact that different enantiomers of a molecule can have vastly different biological activities.[14] Chiral diols like the stereoisomers of hexane-2,5-diol are valuable intermediates in meeting this demand.[15][16]
Precursors to Chiral Ligands in Asymmetric Catalysis
Enantiomerically pure (2S,5S)- or (2R,5R)-hexane-2,5-diol serves as a crucial starting material for the synthesis of highly effective chiral ligands for asymmetric catalysis.[14] For instance, this compound is a key precursor for synthesizing ligands like (S,S)-Me-DuPhos, a class of chiral phosphine ligands used in transition-metal-catalyzed reactions, particularly asymmetric hydrogenations. These reactions are fundamental in the large-scale production of single-enantiomer pharmaceuticals.
Impact of Stereochemistry in Materials Science
The stereochemistry of diol monomers can have a profound impact on the macroscopic properties of polymers.[14]
-
Crystallinity and Thermal Properties: When enantiomerically pure this compound is used as a monomer in polycondensation reactions (e.g., to form polyesters or polyurethanes), the resulting polymer has a regular, stereochemically uniform backbone. This regularity allows the polymer chains to pack efficiently, leading to semi-crystalline materials with distinct melting points and improved thermal resistance.[17]
-
Amorphous Polymers: In contrast, using a racemic or meso mixture of the diol introduces stereo-irregularity into the polymer chain.[17] This disruption prevents efficient chain packing, resulting in amorphous polymers with lower glass transition temperatures and no sharp melting point.[17] This ability to tune material properties by selecting the monomer's stereoisomer is a powerful tool for designing advanced materials for specialized applications.[17]
Conclusion
The three stereoisomers of hexane-2,5-diol provide a compelling model for the principles of stereochemistry and their practical implications in modern science. The distinction between the chiral enantiomeric pair, (2R,5R) and (2S,5S), and the achiral meso diastereomer is not merely academic; it has profound consequences for their synthesis and end-use. Advances in biocatalysis and chiral chromatography have provided the necessary tools to produce and isolate these isomers with high fidelity. For researchers in drug development and materials science, leveraging the unique properties of each specific stereoisomer of hexane-2,5-diol is a key strategy for creating novel, high-performance molecules and materials with precisely controlled three-dimensional structures.
References
- (2~{S},5~{R})-hexane-2,5-diol - Vulcanchem. (URL: )
- Chiral Diol-Based Organocatalysts in Enantioselective Reactions - MDPI. (URL: )
- Chiral Diols - C
- The Efficacy of Chiral Diols in Asymmetric Synthesis: A Compar
- Understanding Chirality: The Importance of this compound in Research and Development - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - NIH. (URL: )
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction | ACS Omega. (URL: )
- 2,5-Hexanediol, (2R,5R)- | C6H14O2 | CID 2733360 - PubChem. (URL: )
- 2,5-Hexanediol - Wikipedia. (URL: [Link])
- This compound - LookChem. (URL: [Link])
- 2,5-Hexanediol | C6H14O2 | CID 18049 - PubChem. (URL: [Link])
- (2S,5S)-2,5-Hexanediol - Enzymaster. (URL: [Link])
- Which of the following diastereomers of hexane-2,5-diol is optica... | Study Prep in Pearson+. (URL: [Link])
- (2S,5S)
- 17299-07-9| Chemical Name : (2R,5R)
- ChemInform Abstract: Asymmetric Synthesis of both Enantiomers of 2,5-Hexanediol and 2,6- Heptanediol Induced by Chiral Sulfoxides.
- Synthesis of a Meso Diol from an Alkyne #SynthesisSunday - YouTube. (URL: [Link])
- 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem. (URL: [Link])
- Hexane-2,5-dione - Wikipedia. (URL: [Link])
- 2,5-hexane diol, 2935-44-6 - The Good Scents Company. (URL: [Link])
- Enantiomeric Separation of Hydroxy Eicosanoids by Chiral Column Chromatography: Effect of the Alcohol Modifier - ResearchG
- 2,5-Hexanediol - the NIST WebBook. (URL: [Link])
- US3558714A - Process for the preparation of hexane-3,4-diol-2,5-dione - Google P
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Synthesis of 2,5-dimethyl-2,5-hexanediol (DHL) via 2,5-dimethylfuran and 2,5-hexanedione.
Sources
- 1. 2,5-Hexanediol | C6H14O2 | CID 18049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Hexanediol, (2R,5R)- | C6H14O2 | CID 2733360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]
- 6. Which of the following diastereomers of hexane-2,5-diol is optica... | Study Prep in Pearson+ [pearson.com]
- 7. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]
- 8. 2,5-hexane diol, 2935-44-6 [thegoodscentscompany.com]
- 9. 2,5-Hexanediol, mixture of isomers, 98% | Fisher Scientific [fishersci.ca]
- 10. 2,5-Hexanediol - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. alfachemic.com [alfachemic.com]
- 16. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physical Properties of (2S,5S)-Hexane-2,5-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,5S)-Hexane-2,5-diol, a chiral diol, is a valuable building block in asymmetric synthesis and materials science. Its stereochemically defined structure, featuring two hydroxyl groups on a hexane backbone, makes it a precursor for creating specialized polymers and chiral ligands with unique properties.[1][2] A thorough understanding of its physical properties is paramount for its effective application in research and development, particularly in drug discovery and materials innovation where precise control over molecular characteristics is essential. This guide provides a comprehensive overview of the key physical and spectroscopic properties of this compound, complete with experimental protocols for their determination.
Core Physical Properties
A summary of the core physical properties of this compound is presented in the table below. These values are critical for predicting its behavior in various chemical and physical processes.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄O₂ | [3] |
| Molecular Weight | 118.17 g/mol | [3] |
| CAS Number | 34338-96-0 | [4] |
| Appearance | White to yellow powder or crystals | [4] |
| Melting Point | 50-54 °C | [5] |
| Boiling Point | 212-218 °C | [6][7] |
| Specific Rotation | ~ +35° (c=9% in chloroform, 20°C) | [5] |
| Solubility | Soluble in chloroform, ethanol, and methanol. |
Optical Rotation: A Signature of Chirality
The optical activity of this compound is a defining characteristic, confirming its enantiomeric purity. As a chiral molecule, it rotates the plane of polarized light.
Experimental Protocol for Determining Optical Rotation
The following protocol outlines the determination of specific rotation using a polarimeter. The causality behind this experimental choice lies in its ability to directly measure the extent to which a chiral compound interacts with plane-polarized light, providing a quantitative measure of its optical purity.
Melting Point: A Gauge of Purity
The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. For this compound, the reported melting point is in the range of 50-54 °C .[5] This relatively narrow range suggests a well-defined crystalline structure.
Experimental Protocol for Melting Point Determination using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a highly accurate and reproducible method for determining the melting point and enthalpy of fusion. The choice of DSC is justified by its ability to detect the heat flow associated with phase transitions as a function of temperature.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals are:
-
-OH protons: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-CH- protons (C2 and C5): A multiplet due to coupling with the adjacent methyl and methylene protons.
-
-CH₂- protons (C3 and C4): A complex multiplet.
-
-CH₃ protons (C1 and C6): A doublet due to coupling with the adjacent methine proton.
A representative ¹H NMR spectrum is available on PubChem, provided by Sigma-Aldrich. [3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum indicates the number of chemically distinct carbon environments. Due to the C₂ symmetry of this compound, three distinct carbon signals are expected:
-
C1 and C6 (methyl carbons)
-
C2 and C5 (methine carbons bearing the hydroxyl group)
-
C3 and C4 (methylene carbons)
A representative ¹³C NMR spectrum can be found on PubChem, courtesy of Sigma-Aldrich. [3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies. Key expected absorptions for this compound include:
-
O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, indicative of hydrogen-bonded hydroxyl groups.
-
C-H stretch: Sharp bands in the region of 2850-3000 cm⁻¹.
-
C-O stretch: A strong band in the region of 1050-1150 cm⁻¹.
An example of an FTIR spectrum for this compound is accessible on PubChem. [3]
References
- PubChem. 2,5-Hexanediol. National Center for Biotechnology Information.
- PubChem. 2,5-Hexanediol, (2S,5S)-. National Center for Biotechnology Information.
- PubChem. (2S,5R)-2,5-Hexanediol. National Center for Biotechnology Information.
- ResearchGate. 1H-NMR (a) and 13C-NMR (b) spectra of diol compound.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Building Block for Advanced Polymers and Materials.
- Canadian Science Publishing. SYNTHESIS OF SOME HEXANEDIOLS.
- Wanhe Pharma. This compound.
- ChemBK. hexane-2,5-diol.
- Wikipedia. 2,5-Hexanediol.
- ResearchGate. Synthesis and spectroscopic characterisation of heterobimetallic oxovanadimn(V) 2,5-dimethyl-2,5-hexanediolate-alkoxides.
- Chemspace. This compound.
- NIST. 2,5-Hexanediol. National Institute of Standards and Technology.
- NIST. 2,5-Hexanediol. National Institute of Standards and Technology.
- LookChem. This compound.
- Enzymaster. (2S,5S)-2,5-Hexanediol.
- Pearson+. Which of the following diastereomers of hexane-2,5-diol is optica...
- Chemistry LibreTexts. Structure Determination of Alkanes Using 13C-NMR and H-NMR.
Sources
- 1. This compound - [sigmaaldrich.com]
- 2. 2,5-Hexanediol - Wikipedia [en.wikipedia.org]
- 3. 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 34338-96-0 [sigmaaldrich.com]
- 5. 2,5-Hexanediol | C6H14O2 | CID 18049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2S,5S)-2,5-Hexanediol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. Which of the following diastereomers of hexane-2,5-diol is optica... | Study Prep in Pearson+ [pearson.com]
Chirality of (2S,5S)-hexane-2,5-diol
An In-Depth Technical Guide to the Chirality of (2S,5S)-Hexane-2,5-diol
Abstract
Chirality is a fundamental principle in stereochemistry with profound implications across the chemical and pharmaceutical sciences. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit markedly different biological activities.[1] This guide provides a detailed technical examination of this compound, a chiral molecule possessing C₂ symmetry, which makes it a valuable building block in asymmetric synthesis. We will explore its stereochemical properties, methods for its stereoselective synthesis, analytical techniques for determining its enantiomeric purity, and its critical applications in drug development and materials science.
Foundational Concepts: Chirality and the Stereoisomers of Hexane-2,5-diol
In chemistry, a molecule is termed chiral if it cannot be superimposed on its mirror image through any combination of rotations and translations.[2] This property typically arises from the presence of one or more stereocenters, most commonly a carbon atom bonded to four different substituents.[3][4] The significance of chirality is most pronounced in biological systems, where receptors, enzymes, and other macromolecules are themselves chiral, leading to stereospecific interactions with chiral drug molecules.[5] One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even toxic.[1][5]
Hexane-2,5-diol is an organic compound featuring two stereocenters at the C2 and C5 positions.[6] This structural feature gives rise to three distinct stereoisomers:
-
This compound: A chiral molecule.
-
(2R,5R)-hexane-2,5-diol: The enantiomer of the (2S,5S) form, also chiral.[7][8]
-
(2R,5S)-hexane-2,5-diol: An achiral meso compound, which is a diastereomer of the other two forms.[9]
The (2S,5S) and (2R,5R) isomers are enantiomers, meaning they are non-superimposable mirror images of each other. The (2R,5S) isomer, however, possesses an internal plane of symmetry, which renders the molecule achiral despite the presence of two stereocenters; this is the definition of a meso compound.[9][10] Because of these structural differences, the meso form has different physical properties (e.g., melting point, solubility) compared to the chiral enantiomers.[9]
Caption: Stereochemical relationships between the isomers of hexane-2,5-diol.
Structural Analysis and Symmetry Considerations
The this compound molecule is characterized by a six-carbon backbone with hydroxyl (-OH) groups at the second and fifth carbon atoms. The designation "(2S,5S)" refers to the absolute configuration at these two chiral centers, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.
A key structural feature of this compound is its C₂ rotational symmetry.[11] This means the molecule can be rotated by 180° around a specific axis and remain indistinguishable from its original orientation. This symmetry element is critically important in the field of asymmetric catalysis. Ligands possessing C₂ symmetry, when complexed with a metal center, can create a highly ordered and predictable chiral environment. This reduces the number of possible transition states in a reaction, thereby enhancing enantioselectivity.[11] this compound is a precursor to C₂-symmetric phospholane ligands, such as Me-DuPhos, which are highly effective in asymmetric hydrogenations and other transformations.[12]
Physicochemical Properties
Enantiomers possess identical physical and chemical properties in an achiral environment, differing only in their interaction with plane-polarized light (optical activity) and with other chiral substances. Diastereomers, such as the meso form relative to the enantiomeric pair, have distinct physical properties.[13]
| Property | This compound | Reference |
| Molecular Formula | C₆H₁₄O₂ | [7][14] |
| Molecular Weight | 118.17 g/mol | [7] |
| CAS Number | 34338-96-0 | [7][14] |
| IUPAC Name | This compound | [7] |
| Appearance | Colorless viscous liquid (typical for diols) | [6] |
| Boiling Point | 216-218 °C (for mixture of isomers) | [15] |
| Density | 0.961 g/mL at 25 °C (for mixture of isomers) | [15] |
| SMILES | CO">C@@HO | [7] |
| InChIKey | OHMBHFSEKCCCBW-WDSKDSINSA-N | [7] |
Stereoselective Synthesis
The production of single-enantiomer compounds is a cornerstone of modern pharmaceutical chemistry.[5] For this compound, the most common and efficient methods involve the stereoselective reduction of the prochiral diketone, 2,5-hexanedione.
One established method utilizes biocatalysis, employing enzymes from microorganisms like Baker's yeast (Saccharomyces cerevisiae).[6] These enzymatic systems contain reductases that can stereoselectively reduce the ketone groups to produce the desired (2S,5S) diol with high enantiomeric excess (ee).
Caption: General workflow for the stereoselective synthesis of this compound.
Protocol: Generalized Stereoselective Reduction of 2,5-Hexanedione
-
Reaction Setup: In a suitable reaction vessel, dissolve the substrate, 2,5-hexanedione, in an appropriate solvent (e.g., a buffered aqueous solution for biocatalysis or an organic solvent for chemical reduction).
-
Catalyst/Reagent Addition: Introduce the chiral catalyst or reducing agent. For biocatalysis, this would involve adding Baker's yeast or a purified reductase enzyme along with a co-factor like NADH/NADPH. For chemical synthesis, a chiral hydride reagent or a metal catalyst with a chiral ligand is used.
-
Reaction Execution: Maintain the reaction at a controlled temperature and stir for a predetermined period to ensure complete conversion. The progress can be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, quench the reaction. For biocatalysis, this often involves filtering off the yeast cells. The aqueous mixture is then typically extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified, typically by column chromatography, to yield enantiomerically enriched this compound.
Analytical Control: Determination of Enantiomeric Purity
Verifying the enantiomeric purity of a chiral compound is a critical step in both research and manufacturing.[16] While enantiomers have identical spectra in achiral media, their properties diverge in a chiral environment. This principle is exploited to determine enantiomeric excess (ee).
A powerful and accessible method is NMR spectroscopy using a Chiral Derivatizing Agent (CDA).[17] The chiral diol is reacted with a CDA to form a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. By integrating the signals corresponding to each diastereomer, their ratio can be accurately determined, which directly reflects the enantiomeric purity of the original diol.[18]
A common and effective three-component system involves reacting the diol with 2-formylphenylboronic acid and an enantiopure amine, such as (S)-α-methylbenzylamine, to form diastereomeric iminoboronate esters.[18][19]
Caption: Workflow for determining enantiomeric excess (ee) using NMR and a CDA.
Protocol: NMR Analysis of Diol Enantiopurity with a CDA
-
Sample Preparation: In an NMR tube, dissolve a precise amount of the chiral diol sample (e.g., this compound) in a deuterated solvent (e.g., CDCl₃).
-
Reagent Addition: Add the chiral derivatizing agents, for example, 1.1 equivalents of 2-formylphenylboronic acid and 1.2 equivalents of enantiopure (S)-α-methylbenzylamine.[19]
-
Reaction: Gently mix the contents of the NMR tube. The derivatization reaction is typically rapid, often completing within minutes at room temperature.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Data Analysis: Identify the well-resolved signals corresponding to the two diastereomeric products. Integrate the areas of these distinct signals. The enantiomeric excess (ee) is calculated using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Applications in Drug Development and Materials Science
The well-defined stereochemistry and bifunctional nature of this compound make it a highly sought-after intermediate in several advanced scientific fields.
-
Pharmaceutical Synthesis: As a chiral building block, it provides a stereochemical foundation for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1][20] By starting with a known chiral molecule, chemists can construct intricate target molecules with precise control over their three-dimensional structure, which is essential for efficacy and safety.[21][22]
-
Asymmetric Catalysis: It is a key precursor for synthesizing C₂-symmetric chiral ligands. These ligands are instrumental in asymmetric catalysis, enabling the production of other chiral compounds with high enantioselectivity.[1][11] This is a cornerstone of green chemistry, as it improves efficiency and reduces waste from unwanted stereoisomers.
-
Materials Science: When used as a chiral monomer in polymerization reactions, this compound can create specialty polymers like polyesters and polyurethanes.[23] The stereochemical purity of the diol influences the resulting polymer's properties. Enantiomerically pure monomers can lead to semicrystalline polymers with distinct melting points and improved thermal resistance, whereas racemic or meso diols tend to form amorphous materials.[23] This control over polymer architecture allows for the design of advanced materials for coatings, electronics, and biomedical devices.[1]
Conclusion
This compound is more than a simple diol; it is a sophisticated chiral building block whose value is intrinsically linked to its specific stereochemical configuration and C₂ symmetry. A thorough understanding of its structure, synthesis, and analysis is critical for its effective use. For researchers and professionals in drug development and materials science, this compound offers a reliable and versatile platform for innovation, enabling the creation of next-generation pharmaceuticals and advanced materials with precisely engineered properties.
References
- Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 3(2), 215-9.
- Leach, A. G., Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., & James, T. D. (2006). Simple protocol for NMR analysis of the enantiomeric purity of diols. Organic Letters, 8(10), 1971-4.
- Leach, A. G., Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., & James, T. D. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. Organic Letters.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Chirality: The Importance of this compound in Research and Development.
- PubChem. (n.d.). 2,5-Hexanediol, (2S,5S)-.
- Umani-Ronchi, A., & Zanda, M. (1980). Group IVA organometallic reagents. 2. Enantiomeric purity determination of 1,2-diols through NMR spectroscopy without chiral aux. American Chemical Society.
- Wikipedia. (n.d.). C2-Symmetric ligands.
- Li, X., Wang, Z., Zhang, G., & James, T. D. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances.
- Wikipedia. (n.d.). 2,5-Hexanediol.
- PubChem. (n.d.). 2,5-Hexanediol, (2R,5R)-.
- Wikipedia. (n.d.). Chirality (chemistry).
- LookChem. (n.d.). This compound.
- Chemistry LibreTexts. (2023, January 22). Chirality and Symmetry.
- Pearson+. (2023, September 20). Which of the following diastereomers of hexane-2,5-diol is optically inactive?.
- Enzymaster. (n.d.). (2S,5S)-2,5-Hexanediol.
- Michigan State University Chemistry. (n.d.). Stereoisomers.
- ACS Omega. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Publications.
- Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111.
- ResearchGate. (n.d.). Chirality transfer from chiral diol and late-stage drug molecule functionalization.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Building Block for Advanced Polymers and Materials.
- Chemistry LibreTexts. (2015, July 5). 5.1: Chiral Molecules.
- Kumar, A. (2018). Role of Chirality in Drugs. Juniper Publishers.
- Pharmaceutical Technology. (2014). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology, 38(11).
- ChemBK. (2024, April 9). hexane-2,5-diol.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 3. Stereoisomers [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. 2,5-Hexanediol - Wikipedia [en.wikipedia.org]
- 7. 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-Hexanediol, (2R,5R)- | C6H14O2 | CID 2733360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]
- 10. Which of the following diastereomers of hexane-2,5-diol is optica... | Study Prep in Pearson+ [pearson.com]
- 11. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]
- 12. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lookchem.com [lookchem.com]
- 15. chembk.com [chembk.com]
- 16. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. jocpr.com [jocpr.com]
- 22. researchgate.net [researchgate.net]
- 23. nbinno.com [nbinno.com]
(2S,5S)-hexane-2,5-diol molecular weight
An In-depth Technical Guide to (2S,5S)-Hexane-2,5-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral diol of significant interest in modern chemistry, valued for its specific stereoconfiguration. This guide provides a comprehensive technical overview of its core properties, stereoselective synthesis, analytical characterization, and key applications. With a molecular weight of approximately 118.18 g/mol , this molecule transcends its basic chemical identity to serve as a critical building block in asymmetric catalysis and the development of advanced polymers. We will explore the causality behind its synthetic routes, the necessity of rigorous stereochemical analysis, and its functional impact in creating enantiomerically pure compounds and high-performance materials, offering field-proven insights for professionals in research and development.
Introduction: The Significance of Stereochemistry
Hexane-2,5-diol is a C6 organic compound featuring hydroxyl groups at the second and fifth carbon positions.[1] The presence of two chiral centers at these positions gives rise to three distinct stereoisomers: the (2S,5S) enantiomer, its mirror image the (2R,5R) enantiomer, and the achiral meso (2S,5R) form.[2] This guide focuses specifically on the (2S,5S) enantiomer, a molecule whose utility is defined by its precise three-dimensional arrangement.
In fields like drug development and materials science, stereochemistry is not a trivial detail; it is a fundamental determinant of function. For a pharmaceutical compound, one enantiomer may be therapeutically active while the other is inactive or even harmful. Similarly, in polymer science, the stereoregularity of a monomer unit dictates the macroscopic properties of the resulting material, such as its crystallinity and thermal stability.[3] this compound serves as a powerful tool for chemists to exert precise control over this three-dimensional space, making it a valuable chiral building block.[4][5]
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for its proper handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄O₂ | [4][6][7][8] |
| Molecular Weight | 118.18 g/mol | [4][6] |
| CAS Number | 34338-96-0 | [4][6][7] |
| IUPAC Name | This compound | [6][9] |
| Synonyms | (2S,5S)-2,5-Hexanediol, (2S,5S)-(+)-Hexanediol | [4][6][7] |
| Appearance | Colorless to light yellow liquid or solid | [7] |
| Melting Point | 50-53 °C | [7] |
| Boiling Point | ~213 °C at 760 mmHg | [7] |
| Density | ~0.958 g/cm³ | [7] |
| Solubility | Soluble in chloroform, ethanol, methanol | [7] |
Spectroscopic data provide the structural fingerprint of the molecule. While specific spectra depend on experimental conditions, typical features include:
-
¹H NMR: Characteristic peaks for hydroxyl protons, as well as distinct signals for the methyl and methylene groups along the hexane chain.[2]
-
IR Spectroscopy: A prominent broad absorption band in the 3200–3600 cm⁻¹ region, indicative of O-H stretching, and C-O stretching vibrations around 1050–1150 cm⁻¹.[2]
Stereoselective Synthesis: Controlling Chirality
The primary challenge in producing this compound is not the formation of the hexane-2,5-diol backbone itself, but the precise control of its stereochemistry. A non-stereoselective synthesis, such as the simple reduction of the precursor 2,5-hexanedione (acetonylacetone), would yield an undesirable mixture of all three stereoisomers.[1] Therefore, asymmetric synthesis is required.
The most effective methods leverage biocatalysis or chiral metal catalysts. Enzymatic reduction of 2,5-hexanedione is a favored approach due to its exceptional stereoselectivity, often yielding the product with very high enantiomeric excess (ee). This is because the enzyme's active site is itself chiral, creating a diastereomeric transition state that strongly favors the formation of one enantiomer over the other.
Caption: A generalized workflow for the stereoselective synthesis of this compound.
Protocol 1: Example Lab-Scale Enzymatic Reduction
This protocol is a representative methodology and must be adapted based on the specific enzyme and laboratory conditions.
-
Biocatalyst Preparation: Prepare a suspension of a suitable reductase enzyme (or whole-cell equivalent) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Cofactor Regeneration: Add a catalytic amount of the necessary cofactor (e.g., NAD⁺/NADH) and a sacrificial co-substrate (e.g., isopropanol) for cofactor recycling. The enzyme will oxidize the isopropanol to acetone to regenerate the NADH required for the primary reduction.
-
Substrate Addition: Dissolve 2,5-hexanedione in a minimal amount of a water-miscible co-solvent and add it dropwise to the enzyme suspension to initiate the reaction. Maintain a constant temperature (e.g., 30 °C) and gentle agitation.
-
Reaction Monitoring: Periodically withdraw small aliquots from the reaction mixture. Quench the enzymatic activity and analyze the sample using chiral gas chromatography (see Protocol 2) to monitor the conversion and enantiomeric excess.
-
Workup: Once the reaction reaches completion, remove the biocatalyst by centrifugation or filtration.
-
Extraction: Saturate the aqueous phase with NaCl and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to recover the product.
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. If necessary, further purify the resulting crude product via flash column chromatography to yield pure this compound.
Analytical Characterization: Verifying Purity
For a chiral molecule, analysis extends beyond chemical identity to stereochemical purity. The enantiomeric excess (ee), which measures the excess of one enantiomer over the other, is the critical quality parameter. Chiral chromatography is the definitive technique for this measurement.
The principle of chiral chromatography relies on a chiral stationary phase (CSP). The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different binding energies. This differential interaction results in different retention times, allowing for their separation and quantification.
Caption: Flowchart for the determination of enantiomeric excess (ee) using chiral gas chromatography.
Protocol 2: Determination of Enantiomeric Excess by Chiral GC
-
Standard Preparation: Prepare a standard solution of the racemic (a 1:1 mixture of (2S,5S) and (2R,5R)) hexane-2,5-diol to establish the retention times for both enantiomers.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in a suitable volatile solvent (e.g., hexane or isopropanol).
-
Instrumentation:
-
GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A capillary column with a chiral stationary phase (e.g., a cyclodextrin-based column).
-
Carrier Gas: High-purity helium or hydrogen.
-
-
Method Parameters: Set the oven temperature program (e.g., start at 80°C, ramp to 150°C), injector temperature, and detector temperature. Optimize the carrier gas flow rate for best resolution.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample onto the column.
-
Data Analysis:
-
Record the resulting chromatogram. Two separate peaks corresponding to the (2R,5R) and (2S,5S) enantiomers should be observed.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100 Where Area_major is the peak area of the desired (2S,5S) enantiomer and Area_minor is the peak area of the (2R,5R) enantiomer. An optical purity of ≥99% ee is common for high-quality material.[4]
-
Applications in Drug Development and Materials Science
The value of high-purity this compound lies in its utility as a stereochemically-defined building block.
-
Asymmetric Catalysis: It is a well-established precursor for synthesizing highly effective chiral phospholane ligands, such as those in the DuPhos family.[4][7] These ligands coordinate with transition metals (e.g., rhodium) to form catalysts capable of performing asymmetric hydrogenations. This process is critical in pharmaceutical manufacturing for producing single-enantiomer active pharmaceutical ingredients (APIs).
-
Advanced Polymers: When used as a diol monomer in polycondensation reactions with diacids or diisocyanates, this compound forms specialty polyesters and polyurethanes.[3] The stereoregularity imparted by the optically pure diol allows for the formation of semicrystalline polymers with distinct melting points and improved thermal properties, such as a higher glass transition temperature (Tg), compared to polymers made from achiral or racemic diols.[3] This leads to materials with enhanced durability and heat resistance, suitable for specialized coatings, adhesives, and biomedical devices.[3]
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[1][6]
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][6]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place.[4] Recommended storage temperature is often room temperature or refrigerated (2-8°C).[7]
Conclusion
This compound is far more than a simple six-carbon diol. Its defined stereochemistry makes it a high-value intermediate for researchers and developers. Its molecular weight of 118.18 g/mol is but a single data point in a profile that highlights the critical importance of chirality in modern chemistry. From enabling the synthesis of life-saving single-enantiomer drugs to forming the backbone of next-generation polymers, this compound provides a foundational building block for innovation, underscoring the principle that in molecular design, shape is paramount to function.
References
- Enzymaster. (2S,5S)-2,5-Hexanediol. [Link]
- PubChem. 2,5-Hexanediol, (2S,5S)-.
- Ningbo Inno Pharmchem Co., Ltd. (2S,5S)
- LookChem. This compound. [Link]
- Chemspace. This compound - C6H14O2. [Link]
- Wikipedia. 2,5-Hexanediol. [Link]
- Wanhe Pharma. This compound. [Link]
- National Institute of Standards and Technology (NIST). 2,5-Hexanediol. NIST Chemistry WebBook. [Link]
Sources
- 1. 2,5-Hexanediol - Wikipedia [en.wikipedia.org]
- 2. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]
- 3. nbinno.com [nbinno.com]
- 4. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]
- 5. cphi-online.com [cphi-online.com]
- 6. 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. hexane-2,5-diol | 2935-44-6 [chemnet.com]
- 9. (2S,5S)-2,5-Hexanediol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
The Genesis of Chirality: An In-Depth Technical Guide to the Discovery and Synthesis of Chiral Diols
Foreword: The Imperative of Three-Dimensionality in Modern Chemistry
In the landscape of contemporary drug discovery, materials science, and agrochemicals, the precise control of molecular architecture is not merely an academic exercise but a fundamental prerequisite for innovation and efficacy. Chiral diols, organic molecules bearing two hydroxyl groups on a stereochemically defined framework, stand as quintessential building blocks in this pursuit. Their ability to impart chirality makes them invaluable synthons for a vast array of biologically active molecules and advanced materials. This technical guide provides a comprehensive exploration of the historical milestones that illuminated the path to understanding and mastering the synthesis of these crucial molecules. We will delve into the seminal discoveries, dissect the mechanisms of cornerstone reactions, and provide practical, field-proven insights for the modern researcher.
Chapter 1: A Historical Odyssey - From Tartaric Acid to Asymmetric Catalysis
The journey to the synthesis of chiral diols is inextricably linked to the very discovery of molecular chirality. In 1848, a young Louis Pasteur, while studying tartaric acid salts derived from wine production, made the groundbreaking observation that these crystals existed in two mirror-image forms that rotated plane-polarized light in opposite directions. This seminal discovery laid the foundation for the field of stereochemistry. Building on this, in 1874, Jacobus Henricus van 't Hoff and Joseph Achille Le Bel independently proposed the tetrahedral arrangement of atoms around a carbon atom, providing a theoretical framework for understanding optical activity and the existence of enantiomers.
The early 20th century saw the burgeoning of organic synthesis, yet the ability to selectively create one enantiomer over another remained a formidable challenge. It was not until the latter half of the century that the era of asymmetric synthesis truly began, spearheaded by the pioneering work of chemists who developed catalytic methods to achieve high levels of stereocontrol. This paradigm shift paved the way for the efficient and scalable production of enantiomerically pure compounds, including the invaluable class of chiral diols.
Chapter 2: The Titans of Asymmetric Synthesis and Their Landmark Reactions
The ability to synthesize chiral diols with high enantiopurity is largely thanks to the groundbreaking work of several key figures who developed powerful and reliable synthetic methodologies.
K. Barry Sharpless and the Asymmetric Dihydroxylation
K. Barry Sharpless, a two-time Nobel laureate in Chemistry, revolutionized asymmetric synthesis with the development of the Sharpless Asymmetric Dihydroxylation (AD).[1][2] This powerful reaction allows for the enantioselective conversion of a prochiral alkene to a vicinal diol using a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand.[1][2] The commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) contain the osmium catalyst, the chiral ligand, and a stoichiometric oxidant, making this reaction highly accessible and reproducible.[1]
Mechanism of Action:
The catalytic cycle of the Sharpless AD is a well-studied process that proceeds through several key steps:
-
Ligand Binding: The chiral ligand coordinates to the osmium tetroxide to form a chiral catalyst complex.
-
[3+2] Cycloaddition: The chiral osmium-ligand complex undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate. The facial selectivity of this step is dictated by the chirality of the ligand.
-
Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol and a reduced osmium(VI) species.
-
Reoxidation: A stoichiometric co-oxidant, typically potassium ferricyanide, regenerates the osmium(VIII) catalyst, completing the catalytic cycle.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Styrene using AD-mix-β
Materials:
-
AD-mix-β
-
tert-Butanol
-
Water
-
Styrene
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water.
-
Add AD-mix-β (approximately 1.4 g per 1 mmol of alkene) to the solvent mixture and stir vigorously at room temperature until two clear phases form.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add styrene (1 mmol) to the cold, stirring mixture.
-
Continue stirring vigorously at 0 °C for 24 hours. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, add solid sodium sulfite (approximately 1.5 g) and warm the mixture to room temperature. Stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude chiral diol.
-
The product can be purified by flash chromatography on silica gel.
E.J. Corey and the Corey-Bakshi-Shibata (CBS) Reduction
Elias James Corey, the 1990 Nobel laureate in Chemistry, developed the Corey-Bakshi-Shibata (CBS) reduction, a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[3] This reaction utilizes a chiral oxazaborolidine catalyst, often derived from the amino acid proline, and a borane source. For the synthesis of chiral 1,2-diols, the CBS reduction is particularly effective for the stereoselective reduction of α-hydroxy ketones.
Mechanism of Action:
The CBS reduction proceeds through a well-defined six-membered transition state:
-
Catalyst-Borane Complex Formation: The borane source coordinates to the nitrogen atom of the oxazaborolidine catalyst.
-
Ketone Coordination: The ketone substrate coordinates to the boron atom of the catalyst in a manner that minimizes steric interactions, with the larger substituent of the ketone oriented away from the catalyst's chiral framework.
-
Hydride Transfer: An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon of the ketone occurs through a chair-like six-membered transition state.
-
Product Release: The resulting alkoxyborane is released, and subsequent workup liberates the chiral alcohol.
Experimental Protocol: CBS Reduction of Acetophenone
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add anhydrous THF (10 mL) and cool to -78 °C in a dry ice/acetone bath.
-
Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 mL of a 1 M solution in toluene).
-
Slowly add borane-THF complex (0.6 mmol, 0.6 mL of a 1 M solution in THF) to the catalyst solution and stir for 10 minutes.
-
Add a solution of acetophenone (1 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of methanol (1 mL).
-
Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The enantiomeric excess of the resulting 1-phenylethanol can be determined by chiral GC or HPLC.
Chapter 3: The New Frontiers - Organocatalysis and Biocatalysis
Beyond the realm of metal-based catalysis, two powerful and often more sustainable approaches have emerged for the synthesis of chiral diols: organocatalysis and biocatalysis.
Organocatalysis: The Power of Small Molecules
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. The amino acid L-proline and its derivatives have proven to be remarkably effective catalysts for the asymmetric aldol reaction, which can be a key step in the synthesis of chiral 1,3-diols.[4][5]
Mechanism of Proline-Catalyzed Aldol Reaction:
The reaction is believed to proceed through an enamine intermediate:
-
Enamine Formation: Proline reacts with a ketone donor to form a chiral enamine.
-
Carbon-Carbon Bond Formation: The enamine attacks the aldehyde acceptor, forming a new carbon-carbon bond and a new stereocenter. The stereochemical outcome is directed by the chiral proline catalyst.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst.
The subsequent reduction of the β-hydroxy ketone product yields the desired chiral 1,3-diol.
Biocatalysis: Nature's Approach to Chirality
Biocatalysis leverages the exquisite selectivity of enzymes to perform asymmetric synthesis.[6] Enzymes such as ketoreductases (KREDs), dioxygenases, and epoxide hydrolases are particularly well-suited for the synthesis of chiral diols.[6][7] KREDs, for instance, can catalyze the highly stereoselective reduction of diketones or ketoesters to their corresponding chiral diols with excellent enantiomeric and diastereomeric purity.[8]
The advantages of biocatalysis include mild reaction conditions, high selectivity, and environmental sustainability. The scalability of biocatalytic processes is also a significant advantage for industrial applications.[9]
Chapter 4: A Comparative Analysis of Synthetic Methodologies
The choice of synthetic method for a particular chiral diol depends on several factors, including the desired stereochemistry, the substrate scope, scalability, and cost. The following table provides a comparative overview of the key methodologies discussed.
| Method | Catalyst | Key Features | Typical ee (%) | Advantages | Disadvantages |
| Sharpless Asymmetric Dihydroxylation | Osmium tetroxide / Chiral Quinine Ligand | Converts alkenes to 1,2-diols. Commercially available AD-mixes. | >95 | Broad substrate scope, high enantioselectivity, predictable stereochemistry. | Use of toxic and expensive osmium tetroxide. |
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine / Borane | Reduces prochiral ketones to chiral alcohols. Effective for α-hydroxy ketones to give 1,2-diols. | >95 | High enantioselectivity, reliable, catalyst can be prepared in situ. | Requires anhydrous conditions, borane reagents can be hazardous. |
| Organocatalysis (e.g., Proline) | Chiral Amino Acids | Catalyzes asymmetric aldol reactions to form β-hydroxy ketones, precursors to 1,3-diols. | 90-99 | Metal-free, environmentally friendly, readily available catalysts. | Can require higher catalyst loadings, may have longer reaction times. |
| Biocatalysis (e.g., Ketoreductases) | Enzymes | Highly selective reduction of diketones or ketoesters to diols. | >99 | Extremely high selectivity, mild reaction conditions, sustainable. | Enzyme availability and stability can be limitations, substrate scope may be narrower. |
Chapter 5: Industrial Applications - Chiral Diols in Blockbuster Drugs
The impact of chiral diols on the pharmaceutical industry is profound. Many blockbuster drugs contain chiral diol moieties that are essential for their therapeutic activity.
Atorvastatin (Lipitor®): The cholesterol-lowering drug Atorvastatin features a chiral 1,3-diol side chain. The industrial synthesis of this key fragment often employs biocatalytic methods, utilizing ketoreductases for the stereoselective reduction of a β-ketoester intermediate, or chemical methods involving asymmetric hydrogenation.[10][11][12]
Indinavir (Crixivan®): The HIV protease inhibitor Indinavir contains a chiral aminoindanol core, which is a syn-1,2-amino alcohol. Its synthesis has been achieved through various routes, including the enzymatic resolution of a racemic mixture or the asymmetric epoxidation of indene followed by regioselective ring-opening.
Conclusion: The Enduring Legacy and Future Horizons
The discovery and synthesis of chiral diols represent a triumph of modern organic chemistry. From Pasteur's initial observations of molecular asymmetry to the development of sophisticated catalytic methods, the journey has been one of ingenuity and perseverance. The methodologies developed by pioneers like Sharpless and Corey, along with the more recent advancements in organocatalysis and biocatalysis, have provided the tools necessary to construct complex, life-saving molecules with exquisite precision. As we look to the future, the continued development of more efficient, sustainable, and scalable methods for the synthesis of chiral diols will undoubtedly play a pivotal role in advancing medicine, materials science, and beyond.
References
- Zhou, Y., & Shan, Z. (2006). Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline. The Journal of Organic Chemistry, 71(24), 9510–9512. [Link]
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link]
- Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768–2771. [Link]
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Methodology. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
- Ni, Y., & Xu, J. H. (2012). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. Biotechnology advances, 30(6), 1279–1293. [Link]
- Sharpless Asymmetric Dihydroxyl
- Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
- Sharpless Asymmetric Dihydroxylation (Sharpless AD).
- Corey-Bakshi-Shibata (CBS) Reduction.
- Patel, R. N. (2011). Biocatalytic synthesis of atorvastatin intermediates. Recent patents on biotechnology, 5(3), 164–182. [Link]
- Hammer, S. C., Knight, A. M., & Arnold, F. H. (2017). Design and evolution of enzymes for non-natural chemistry. Current opinion in green and sustainable chemistry, 7, 23-30. [Link]
- Zanardi, M., Gadda, G., & Fraaije, M. W. (2021). 1-pot 2-step enzymatic synthesis for chiral diols. BIOTRANS 2023. [Link]
- Rawat, M., & Kumar, A. (2022). A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews, 4(1), 1-27. [Link]
- Corey, E. J., & Link, J. O. (1992). A general and efficient method for the synthesis of α-amino acids in high enantiomeric purity. Journal of the American Chemical Society, 114(5), 1906–1908. [Link]
- Sharpless Asymmetric Dihydroxyl
- Corey–Itsuno reduction. Wikipedia. [Link]
- Proline organoc
- Hajos-Parrish-Eder-Sauer-Wiechert reaction. Wikipedia. [Link]
- Sharpless, K. B. (2002). Searching for new reactivity. (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2024-2032. [Link]
- Corey, E. J. (1991). The logic of chemical synthesis: multistep synthesis of complex carbogenic molecules (Nobel Lecture). Angewandte Chemie International Edition in English, 30(5), 455-465. [Link]
- Imperial College London.
- NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
- Chemistry LibreTexts. 10.1: Chiral Proline Based Reactions. [Link]
- Sehl, T., & Jäkel, C. (2022). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional.
- Tavares, L. C., & de Souza, R. O. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. RSC advances, 9(3), 1333-1352. [Link]
- Ma, S. K., & Li, Z. (2005). Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. Angewandte Chemie International Edition, 44(48), 7965-7968. [Link]
- Greenberg, W. A., Varvak, A., Hanson, S. R., Wong, K., Huang, H., Chen, P., & Burk, M. J. (2004). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Proceedings of the National Academy of Sciences, 101(16), 5788-5793. [Link]
- Li, M., & Wang, L. (2014). Biocatalytic synthesis of atorvastatin intermediates. Applied microbiology and biotechnology, 98(1), 89-99. [Link]
- Thompson, W. J., Ghosh, A. K., Holloway, M. K., McKee, J. A., Munson, P. M., Duong, T. T., ... & Huff, J. R. (1993). Discovery of a potent and orally bioavailable human immunodeficiency virus protease inhibitor. Journal of medicinal chemistry, 36(24), 3827-3830. [Link]
- Wuts, P. G. (2011). Syntheses of FDA approved HIV protease inhibitors. Current opinion in drug discovery & development, 14(6), 804-823. [Link]
- Chartrain, M., Jackey, B., Armstrong, J., Mcfarlane, G., Chung, J., Nimeck, M., ... & Greasham, R. (1998). Microbial conversion of indene to indandiol: a key intermediate in the synthesis of CRIXIVAN. Journal of industrial microbiology & biotechnology, 20(5), 265-271. [Link]
Sources
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Sharpless Asymmetric Dihydroxylation | Encyclopedia MDPI [encyclopedia.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Scalable Biocatalytic C–H Oxyfunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
- 11. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
(2S,5S)-Hexane-2,5-diol: A Technical Guide to a Versatile Chiral Building Block
Abstract
(2S,5S)-Hexane-2,5-diol, a C2-symmetric chiral diol, has emerged as a valuable and versatile building block in modern organic synthesis. Its defined stereochemistry is pivotal for its application as a precursor to high-performance chiral ligands for asymmetric catalysis and as a monomer for specialty polymers. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, synthesis, purification, characterization, and applications of this important chiral molecule. The content herein is structured to provide not only procedural details but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
Introduction and Physicochemical Properties
This compound is one of three stereoisomers of hexane-2,5-diol, the others being its enantiomer, (2R,5R)-hexane-2,5-diol, and the achiral meso-compound, (2R,5S)-hexane-2,5-diol.[1] The (2S,5S) enantiomer is of particular interest due to its utility in constructing chiral environments for asymmetric transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 34338-96-0 | [2] |
| Molecular Formula | C₆H₁₄O₂ | [2] |
| Molecular Weight | 118.17 g/mol | [2][3] |
| Appearance | White to yellow powder or crystals | [4] |
| Melting Point | 50-53 °C | [5] |
| Boiling Point | 213-215 °C | [1] |
| SMILES | CO">C@@HO | [2] |
| InChIKey | OHMBHFSEKCCCBW-WDSKDSINSA-N | [2] |
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers, typically in high enantiomeric purity. When sourcing this reagent, it is crucial to review the supplier's specifications, particularly the enantiomeric excess (ee) and diastereomeric excess (de), which are critical for its intended applications.
Table 2: Representative Commercial Suppliers of this compound
| Supplier | Purity Specification(s) |
| Sigma-Aldrich | ≥98% |
| TCI America | >98.0% (GC) |
| Enzymaster | >99% Purity, ≥99% ee, ≥99% de |
| Strem Chemicals | 99% |
| BLD Pharmatech | 98% |
| Fluorochem | Not specified |
Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Researchers should always consult the supplier's certificate of analysis for lot-specific data.
The decision to purchase versus synthesize this compound will depend on the scale of the research, cost considerations, and the required purity. For small-scale applications, commercial sources are often the most practical option. For larger-scale needs or when specific impurities must be excluded, in-house synthesis may be preferable.
Synthesis of Enantiopure this compound
The predominant and most effective method for synthesizing enantiopure this compound is the stereoselective reduction of the achiral precursor, 2,5-hexanedione.[6] Biocatalytic methods are particularly favored due to their high selectivity and environmentally benign reaction conditions.
Biocatalytic Reduction with Lactobacillus kefir
Whole cells of the microorganism Lactobacillus kefir have demonstrated exceptional diastereoselectivity in the reduction of 2,5-hexanedione to afford the (2R,5R)-diol.[7] While this produces the opposite enantiomer to the topic of this guide, the principle and methodology are directly applicable, as different microbial strains or engineered enzymes can provide access to the (2S,5S)-enantiomer. The dehydrogenase Gre2p from Saccharomyces cerevisiae has been identified as highly effective for producing (2S,5S)-hexanediol with greater than 99% conversion and over 99.9% de and ee.
The rationale for using whole-cell biocatalysts lies in their inherent ability to regenerate the necessary cofactors (e.g., NADH or NADPH) for the reductase enzymes, thus obviating the need for expensive, externally added cofactors.
Diagram 1: Workflow for Biocatalytic Synthesis
Caption: Biocatalytic synthesis of this compound.
Experimental Protocol: Biocatalytic Reduction using Lactobacillus kefir
This protocol is adapted from established procedures for the synthesis of the (2R,5R)-enantiomer and serves as a representative methodology. Researchers should optimize conditions for their specific biocatalyst for the (2S,5S)-enantiomer.
-
Cultivation of Biocatalyst: Lactobacillus kefir (e.g., DSM 20587) is cultivated in an appropriate growth medium (e.g., MRS broth) under anaerobic conditions at 30°C until the late exponential growth phase is reached.
-
Cell Harvesting: The cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet is washed with a sterile buffer (e.g., 0.1 M phosphate buffer, pH 6.0) and re-centrifuged. This washing step is repeated to remove residual media components.
-
Bioreduction Reaction: The washed cell pellet (the resting cells) is resuspended in the reaction buffer. 2,5-Hexanedione is added as the substrate, and a co-substrate, typically glucose, is added for cofactor regeneration. The reaction mixture is incubated at a controlled temperature (e.g., 30°C) and pH (e.g., 6.0) with gentle agitation.[7]
-
Reaction Monitoring: The progress of the reaction is monitored by periodically taking aliquots, removing the cells by centrifugation, and analyzing the supernatant by GC or chiral HPLC to determine the conversion of the starting material and the formation of the diol products.
-
Work-up and Purification: Upon completion of the reaction, the cells are removed by centrifugation. The aqueous supernatant is then continuously extracted with an organic solvent such as ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the diol.
-
¹H NMR (representative signals): The spectrum will show a multiplet for the CH-OH protons, a signal for the methyl protons (CH₃), and multiplets for the methylene protons (CH₂).
-
¹³C NMR (representative signals): The spectrum will show distinct signals for the methyl carbons, the methylene carbons, and the carbons bearing the hydroxyl groups (CH-OH).[2]
To determine enantiomeric excess, a chiral derivatizing agent can be used to form diastereomers that exhibit distinct signals in the NMR spectrum.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and accurate method for determining the enantiomeric and diastereomeric purity of hexane-2,5-diol. The separation is achieved through the differential interaction of the stereoisomers with a chiral stationary phase (CSP).
Diagram 2: Logic for Chiral HPLC Method Development
Caption: Chiral HPLC method development workflow.
Illustrative Chiral HPLC Method:
-
Column: A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative, is often effective.
-
Mobile Phase: A normal-phase eluent system, typically a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol, is used. A common starting point is a 90:10 (v/v) mixture of n-hexane:IPA.[8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index detector can be used.
-
Expected Elution Order: The elution order of the stereoisomers will depend on the specific chiral stationary phase and mobile phase used. It is essential to run analytical standards of the individual stereoisomers or a racemic/meso mixture to confirm peak identities.
Applications in Synthesis
The primary utility of this compound lies in its role as a C2-symmetric chiral starting material.
Synthesis of Chiral Phosphine Ligands
This compound is a key precursor for the synthesis of important classes of chiral phospholane ligands, such as DuPhos and BPE.[9][10] These ligands are highly effective in transition metal-catalyzed asymmetric hydrogenations and other transformations.
The synthesis typically involves a two-step process:
-
Cyclic Sulfate Formation: The diol is reacted with a sulfating agent (e.g., thionyl chloride followed by oxidation, or sulfuryl chloride) to form a cyclic sulfate.
-
Reaction with a Diphosphide: The cyclic sulfate is then treated with a primary phosphine or a diphosphide reagent (e.g., 1,2-phenylenebis(phosphine)) to generate the phospholane rings.
Chiral Auxiliaries and Other Applications
While its use as a ligand precursor is most prominent, this compound can also be employed as a chiral auxiliary to control the stereochemical outcome of reactions. Additionally, its bifunctional nature makes it a valuable monomer for the synthesis of specialty polyesters and polyurethanes, where its defined stereochemistry can influence the polymer's macroscopic properties such as crystallinity and thermal resistance.[11]
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Researchers should always consult the most recent Safety Data Sheet (SDS) from their supplier before handling this compound.
Conclusion
This compound is a commercially accessible and synthetically valuable chiral building block. Its efficient preparation, particularly through biocatalytic routes, and its successful application in the synthesis of high-performance chiral ligands underscore its importance in modern asymmetric synthesis. The detailed information provided in this guide is intended to equip researchers with the necessary knowledge to confidently source, synthesize, analyze, and utilize this versatile compound in their research and development activities.
References
- PubChem. (n.d.). 2,5-Hexanediol, (2S,5S)-. National Center for Biotechnology Information.
- PubChem. (n.d.). 2,5-Hexanediol. National Center for Biotechnology Information.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Building Block for Advanced Polymers and Materials.
- Wikipedia. (2023, September 12). 2,5-Hexanediol.
- Tan, D., et al. (2006). Synthesis of enantiopure (5R)-hydroxyhexane-2-one with immobilised whole cells of Lactobacillus kefiri. Applied Microbiology and Biotechnology, 71(3), 289-293.
- Nagorny, P., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
- Haberland, J., et al. (2002). Diastereoselective synthesis of optically active (2 R,5 R)-hexanediol. Applied Microbiology and Biotechnology, 58(5), 595-599.
- Harada, N., & Nakanishi, K. (2018).
- Imamoto, T., & Gridnev, I. D. (2009). Synthesis and applications of high-performance P-chiral phosphine ligands. Chemical reviews, 109(2), 521-542.
- Wikipedia. (2023, October 27). DuPhos.
- Tang, Z., et al. (2020). Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. Reaction Chemistry & Engineering, 5(8), 1547-1555.
- Enzymaster. (n.d.). (2S,5S)-2,5-Hexanediol.
- Gopinath, M., et al. (2013). PRODUCTION OF 2, 5-HEXANEDIOL USING Pichia farinose: A RESPONSE SURFACE METHODOLOGY. International Journal of ChemTech Research, 5(3), 1177-1183.
- Tickell, D. A., et al. (2016). A Protocol for NMR Analysis of the Enantiomeric Excess of Chiral Diols Using an Achiral Diboronic Acid Template. The Journal of Organic Chemistry, 81(15), 6795-6799.
- Balakrishna, B., et al. (2012). Phosphino-Stibine Ligands for the Synthesis of Heterometallic Complexes. Inorganics, 1(1), 2-16.
- Rychnovsky, S. D., & Griesgraber, G. (2006). Regioselective and Stereoselective Cyclizations of Chloropolyols in Water: Rapid Synthesis of Hydroxytetrahydrofurans. Organic letters, 8(26), 5861-5864.
- Kwong, F. Y., et al. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-439.
- Gopinath, M., et al. (2013). Production Of 2, 5-Hexanediol Using Pichia farinose: A Response Surface Methodology. International Journal of ChemTech Research, 5(3), 1177-1183.
- Hanson, P. R., & Probst, D. A. (2000). A Convenient, Scalable, and Enantioselective Synthesis of 1,2:4,5-Diepoxypentane. Organic Syntheses, 77, 187.
- Tan, D., et al. (2006). Synthesis of enantiopure (5R)-hydroxyhexane-2-one with immobilised whole cells of Lactobacillus kefiri. Applied Microbiology and Biotechnology, 71(3), 289-293.
- Shao, Y., et al. (2004). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of pharmaceutical and biomedical analysis, 36(2), 349-354.
- Zábrský, M., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie: časopis České farmaceutické společnosti a Slovenské farmaceutické společnosti, 56(4), 155-163.
Sources
- 1. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]
- 2. 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Hexanediol | C6H14O2 | CID 18049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S,5S)-2,5-Hexanediol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. sphinxsai.com [sphinxsai.com]
- 6. 2,5-Hexanediol - Wikipedia [en.wikipedia.org]
- 7. Diastereoselective synthesis of optically active (2 R,5 R)-hexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. DuPhos and BPE Ligands [sigmaaldrich.com]
- 10. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]
- 11. nbinno.com [nbinno.com]
The Alchemist's Toolkit: A Technical Guide to the Safe Handling and Application of (2S,5S)-Hexane-2,5-diol
Abstract
(2S,5S)-Hexane-2,5-diol, a chiral C6 diol, serves as a pivotal building block in modern asymmetric synthesis. Its stereochemically defined structure is leveraged by researchers, scientists, and drug development professionals to impart chirality in a variety of molecular scaffolds, most notably in the synthesis of high-performance phospholane ligands for asymmetric catalysis. This guide provides an in-depth technical overview of the safety protocols, handling procedures, and core chemical applications of this compound. By elucidating the causality behind experimental choices and grounding all recommendations in authoritative data, this document aims to equip laboratory personnel with the expertise required to handle this valuable reagent safely and effectively.
Compound Identification and Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. This compound is a solid at room temperature with a relatively low melting point, transitioning to a viscous liquid upon gentle warming.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 34338-96-0 | [1][2] |
| Molecular Formula | C₆H₁₄O₂ | [1][2] |
| Molecular Weight | 118.17 g/mol | [1] |
| Appearance | White to light yellow crystalline powder/solid | [1] |
| Melting Point | 50-53 °C | [1] |
| Boiling Point | 212-215 °C | |
| Flash Point | 101 °C | |
| Solubility | Soluble in water, ethanol, methanol, and chloroform. | [3] |
| Storage Temperature | 2-8°C recommended for long-term stability. |
Hazard Identification and Toxicological Summary
This compound is classified under the Globally Harmonized System (GHS) as an irritant and harmful if swallowed. The primary routes of exposure are ingestion, skin contact, and eye contact.
GHS Hazard Classification: [1]
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.
Toxicological Insights: While specific toxicological studies on the (2S,5S)-enantiomer are limited, data on the general structure of 2,5-hexanediol provide critical context. As a metabolite of n-hexane, 2,5-hexanediol has known neurotoxic effects and can impact the hematopoietic (blood-forming) system.[4] Studies have shown that repeated exposure can affect the central and peripheral nervous systems.[5] Researchers must therefore assume that this compound possesses similar toxic potential and handle it with appropriate caution to minimize any risk of chronic exposure.
Laboratory Safety and Handling Protocols
A self-validating safety system relies on a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).
Exposure Controls & Personal Protective Equipment (PPE)
The causality for PPE selection is directly linked to the identified hazards:
-
Engineering Controls: All manipulations of this compound, especially when handled as a powder or heated liquid, should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Eye Protection: To mitigate the serious eye irritation hazard (H319), chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or if there is a significant splash risk.
-
Skin Protection: To prevent skin irritation (H315), standard nitrile gloves are required. Lab coats must be worn and buttoned to protect underlying clothing and skin.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Caption: Core PPE and Engineering Controls.
Safe Storage and Incompatibility
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[2] The secondary alcohol functional groups are susceptible to oxidation.
-
Incompatible Materials: Strong oxidizing agents (e.g., chromic acid, potassium permanganate, performic acid) can oxidize the secondary alcohols to ketones.[6][7] Contact with strong acids may catalyze dehydration reactions.[4][8]
-
Storage Conditions: Recommended storage at 2-8°C helps prevent degradation over time. The container should be flushed with an inert gas like argon or nitrogen if it is to be opened and closed frequently, minimizing exposure to atmospheric oxygen.
Spill and Emergency Procedures
Rapid and correct response to a spill is critical for maintaining a safe laboratory environment.
Spill Response Protocol:
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including gloves, goggles, and a lab coat.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand. For solid spills, carefully cover the powder to prevent it from becoming airborne.
-
Absorption/Collection:
-
Liquid: Slowly apply absorbent material, working from the outside in.
-
Solid: Carefully sweep the solid material into a designated waste container. Avoid creating dust. A wet paper towel can be used for the final wipe-down.
-
-
Disposal: Place all contaminated absorbent materials and cleaning supplies into a sealed, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the incident to the laboratory supervisor or Environmental Health & Safety department.
Caption: Step-by-step spill response workflow.
Application in Synthesis: A Workflow Example
A primary application of this compound is as a chiral precursor for creating sophisticated phospholane ligands, such as (S,S)-Me-DuPhos, which are highly effective in asymmetric hydrogenation catalysis.[2] The synthesis proceeds through a key intermediate: the corresponding cyclic sulfate. This intermediate activates the C2 and C5 positions for nucleophilic attack by a phosphide source.
Step-by-Step Synthesis of the Cyclic Sulfate Intermediate
This protocol is a representative procedure based on established organosulfur chemistry. The causality behind this two-step procedure is the conversion of the hydroxyl groups into a better leaving group (sulfate) in a stereoretentive manner.
Step A: Formation of the Cyclic Sulfite
-
Setup: In a fume hood, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen).
-
Reagents: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM). Add an anhydrous base, such as triethylamine or pyridine (2.2 equivalents), and cool the solution to 0°C in an ice bath.
-
Reaction: Slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. The formation of a salt precipitate will be observed.
-
Monitoring: Stir the reaction at 0°C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting diol.
-
Workup: Upon completion, quench the reaction by carefully adding cold water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclic sulfite.
Step B: Oxidation to the Cyclic Sulfate
-
Setup: Re-dissolve the crude cyclic sulfite in a solvent mixture, typically acetonitrile and water.
-
Reagents: Add a catalytic amount of ruthenium(III) chloride (RuCl₃) followed by the stoichiometric oxidant, sodium periodate (NaIO₄) (1.2 equivalents).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 2-4 hours. The reaction is often characterized by a color change from dark brown/black to yellow/green.
-
Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and wash with aqueous sodium thiosulfate solution to remove any remaining oxidant, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude this compound cyclic sulfate can be purified by flash column chromatography on silica gel.
Caption: Synthetic pathway to the cyclic sulfate.
Waste Disposal
All waste containing this compound or its derivatives must be treated as hazardous chemical waste.
-
Solid Waste: Unused reagent, contaminated PPE, and spill cleanup materials should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Reaction mixtures and solvent washes should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate.
-
Disposal Method: Do not dispose of this chemical down the drain. All waste must be disposed of through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful chiral building block that enables significant advances in asymmetric synthesis. Its effective use is predicated on a comprehensive understanding of its properties and hazards. By adhering to the rigorous safety, handling, and disposal protocols outlined in this guide, researchers can confidently and safely unlock the full synthetic potential of this important molecule, driving innovation in drug discovery and materials science.
References
- Agrawal, A. K., Goel, S. K., Seth, P. K., & Pandya, K. P. (1985). Central nervous system effect of 2,5-hexane diol. Neurotoxicology, 6(3), 53–59.
- Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems.
- Chemguide. (n.d.). Oxidation of alcohols.
- Cornell University Environmental Health and Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.
- Enzymaster. (n.d.). (2S,5S)-2,5-Hexanediol.
- National Center for Biotechnology Information. (n.d.). 2,5-Hexanediol. PubChem Compound Summary for CID 18049.
- National Center for Biotechnology Information. (n.d.). 2,5-Hexanediol, (2S,5S)-. PubChem Compound Summary for CID 6950288.
- LookChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE (R,R)-BozPHOS.
- Parveen, S., & Husain, S. (1987). Toxicity of n-hexane and 2,5-hexanediol to the haemopoietic system: a preliminary report. Xenobiotica, 17(2), 217-22.
- Schobert, H. H., & Song, C. (2002). Chemicals and Materials from Coal. In The Encyclopedia of Physical Science and Technology (3rd ed.).
- Sigma-Aldrich. (2021). Safety Data Sheet for 2,5-Hexanediol.
- Thermo Fisher Scientific. (2021). Safety Data Sheet for 2,5-Hexanediol.
- TCI America. (n.d.). (2S,5S)-2,5-Hexanediol.
- University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- Wikipedia. (n.d.). 2,5-Hexanediol.
- Vulcanchem. (n.d.). (2S,5R)-hexane-2,5-diol.
Sources
- 1. 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]
- 3. coleparmer.com [coleparmer.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,5-Hexanediol | C6H14O2 | CID 18049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Direct oxidation of secondary alcohol to ester by performic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]
Introduction: The Significance of (2S,5S)-Hexane-2,5-diol in Drug Development
An In-Depth Technical Guide to the Solubility of (2S,5S)-Hexane-2,5-diol
This compound is a chiral organic compound belonging to the glycol family, characterized by a six-carbon backbone with hydroxyl groups at the second and fifth positions.[1] Its specific stereochemistry, with both chiral centers in the 'S' configuration, makes it a valuable building block in asymmetric synthesis.[2] In the pharmaceutical industry, chiral diols are critical intermediates for creating complex molecules with precise three-dimensional structures, a fundamental requirement for targeted drug action.[3] The efficacy and safety of a drug can be highly dependent on its stereochemistry, making enantiomerically pure starting materials like this compound essential.[3]
Understanding the solubility of such a key intermediate is a non-trivial aspect of process chemistry and formulation development. Solubility dictates the choice of solvent systems for synthesis and purification, influences reaction kinetics, and is a critical parameter for developing stable and bioavailable drug formulations. This guide provides a comprehensive overview of the known solubility characteristics of this compound, the underlying chemical principles governing its solubility, and a detailed, field-proven protocol for its empirical determination.
Physicochemical Properties and Solubility Profile
The solubility of a molecule is governed by its physical and chemical properties. This compound possesses two hydroxyl (-OH) groups, which are polar and capable of acting as both hydrogen bond donors and acceptors.[2] These are attached to a relatively short, non-polar hexane chain. This amphiphilic nature—having both polar and non-polar regions—is key to its solubility behavior.
The molecule's ability to form hydrogen bonds with polar solvents like water or short-chain alcohols is the primary driver of its solubility in these media. Conversely, the hydrocarbon backbone allows for some interaction with less polar organic solvents.
Data Presentation: Solubility of this compound
Precise, experimentally-derived quantitative solubility data for this compound is not widely published in peer-reviewed literature. The following table summarizes available qualitative information and a calculated estimate for the isomeric mixture. This highlights the necessity for researchers to perform empirical determinations as outlined in the subsequent protocol.
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |
| Water | Freely Soluble[4], Water-soluble[5] | ~30.2 (estimated for mixture of isomers)[6] |
| Ethanol | Soluble[2] | Data not available |
| Methanol | Soluble[2][] | Data not available |
| Chloroform | Soluble[2] | Data not available |
Expertise & Experience: The Causality Behind Solubility
The principle of "like dissolves like" is fundamental here.
-
In Polar Protic Solvents (Water, Ethanol, Methanol): The high solubility is driven by the strong hydrogen bonding interactions between the diol's hydroxyl groups and the solvent molecules. Water, being an excellent hydrogen bond donor and acceptor, can effectively solvate the polar ends of the molecule, overcoming the crystal lattice energy of the solid diol.
-
In Aprotic and Non-Polar Solvents: While qualitative data for solvents like acetone, ethyl acetate, or toluene is scarce, we can predict moderate to low solubility. The energy required to break the strong intermolecular hydrogen bonds between the diol molecules in its solid state would not be sufficiently compensated by the weaker van der Waals interactions with these solvents. The presence of the non-polar hexane backbone, however, means it is not entirely insoluble.
For drug development professionals, this profile suggests that purification would likely involve polar solvent systems, while extraction might exploit partitioning between a polar solvent and a less polar, water-immiscible solvent.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To ensure trustworthiness and generate reliable, submission-quality data, the Thermodynamic Equilibrium Solubility must be determined. This value represents the true saturation point of the compound in a solvent at equilibrium. The shake-flask method is the gold standard for this measurement.[3] The following protocol is a self-validating system designed for accuracy and reproducibility.
Principle
An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved states. The saturated supernatant is then carefully separated from the excess solid and its concentration is measured using a validated analytical technique.
Materials and Equipment
-
This compound (solid, high purity)
-
Solvents of interest (e.g., Water (HPLC-grade), Ethanol (anhydrous), DMSO, etc.)
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker or thermomixer with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)
-
Syringes
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or UV-Vis if a chromophore is present or derivatization is used). Gas Chromatography (GC) is also a suitable alternative.
-
Calibrated pipettes and volumetric flasks
Step-by-Step Methodology
-
Preparation:
-
Set the orbital shaker/thermomixer to the desired temperature (e.g., 25°C or 37°C for physiological relevance). Allow it to equilibrate.
-
Accurately weigh an excess amount of this compound into a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. A starting point is ~10-20 mg per 1 mL of solvent.
-
-
Incubation:
-
Add a precise volume (e.g., 2.0 mL) of the pre-equilibrated solvent to the vial.
-
Securely cap the vial and place it in the temperature-controlled shaker.
-
Agitate the suspension at a constant, vigorous rate (e.g., 700 rpm) for a minimum of 24 hours. Causality: A 24-hour period is typically sufficient for most small molecules to reach thermodynamic equilibrium.[4] For compounds with slow dissolution kinetics, this period may need to be extended (e.g., to 48 or 72 hours). Validation would involve sampling at multiple time points (e.g., 24h, 36h, 48h) to confirm the concentration has plateaued.
-
-
Phase Separation:
-
After incubation, allow the vials to rest in the temperature-controlled environment for at least 1 hour to allow the excess solid to sediment. Causality: This step minimizes the amount of solid material that could clog the filter, ensuring a clean separation.
-
Carefully draw the supernatant into a syringe.
-
Attach a syringe filter to the syringe. Discard the first 0.2-0.3 mL of filtrate to saturate the filter membrane and avoid adsorption effects.
-
Filter the remaining supernatant into a clean analysis vial. This step is critical to ensure no solid particles are carried over into the sample for analysis.
-
-
Analysis and Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted sample using a validated HPLC or GC method. Since this compound lacks a strong chromophore, a Refractive Index Detector (RID) is often suitable for HPLC.
-
Construct a calibration curve by plotting the analytical response versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the solubility.
-
Workflow Visualization
The following diagram illustrates the key stages of the thermodynamic solubility determination workflow.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion for the Research Professional
While existing data indicates that this compound is a polar molecule with high solubility in polar protic solvents, the lack of extensive, published quantitative data necessitates empirical determination for any serious research or development application. The provided shake-flask protocol represents an authoritative and reliable method for generating this crucial data. Understanding and meticulously quantifying the solubility of this chiral building block is a foundational step in ensuring the efficiency of synthetic processes and the successful development of safe and effective pharmaceutical products.
References
- PubChem. Hexane-2,5-diol.
- Lancrix Chemicals. (2S,5S)-2,5-Hexanediol, ≥98%. [Link]
- LookChem. This compound. [Link]
- Wikipedia. 2,5-Hexanediol. [Link]
- Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40–46. [Link]
- ChemBK. hexane-2,5-diol. [Link]
- Fisher Scientific. Safety Data Sheet - (2S,5S)-2,5-Hexanediol. [Link]
- Cheméo. Chemical Properties of 2,5-Hexanediol (CAS 2935-44-6). [Link]
- National Center for Biotechnology Information. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. [Link]
- National Institute of Standards and Technology. 2,5-Hexanediol. NIST Chemistry WebBook. [Link]
- The Good Scents Company. 2,5-hexane diol. [Link]
- Coquerel, G. (2015). Solubility of chiral species as function of the enantiomeric excess. Journal of Pharmacy and Pharmacology, 67(6). [Link]
- MDPI. Mix-and-Match Diols: Adjusting Self-Assembly of Micellar Phases in Choline Chloride Eutectics. [Link]
- Wanhe Pharma. This compound. [Link]
- PubChem. 2,5-Hexanediol, (2S,5S)-.
- Reagentia. This compound (1 x 1 g). [Link]
Sources
- 1. 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2,5-Hexanediol | C6H14O2 | CID 18049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Hexanediol - Wikipedia [en.wikipedia.org]
- 6. 2,5-hexane diol, 2935-44-6 [thegoodscentscompany.com]
Thermochemical Data for (2S,5S)-Hexane-2,5-diol: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Thermochemical Data in Pharmaceutical Development
(2S,5S)-Hexane-2,5-diol, a specific stereoisomer of hexane-2,5-diol, presents a unique molecular architecture that is of significant interest in the synthesis of chiral ligands and as a building block in pharmaceutical intermediates.[1][2][3] The spatial arrangement of its hydroxyl groups governs its interactions with biological targets and its physicochemical properties, making a thorough understanding of its thermochemical data not just an academic exercise, but a necessity for robust and reproducible drug development.
Thermochemical parameters such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp) are fundamental to predicting the stability, reactivity, and phase behavior of a molecule. For researchers and scientists in drug development, this data is pivotal for:
-
Process Safety and Scale-up: Understanding the heat of reaction and thermal stability is crucial for designing safe and efficient manufacturing processes.
-
Polymorph Screening: Thermochemical data aids in identifying and characterizing different crystalline forms of a drug substance, which can have profound implications for its solubility, bioavailability, and stability.
-
Formulation Development: Knowledge of a compound's thermal properties is essential for developing stable and effective drug formulations.
-
Computational Modeling: Accurate thermochemical data is required to validate and parameterize molecular models used in drug design and discovery.
This technical guide provides a comprehensive overview of the available thermochemical data for hexane-2,5-diol and outlines the state-of-the-art experimental and computational methodologies for determining these crucial parameters for the (2S,5S) stereoisomer.
Current State of Thermochemical Data for Hexane-2,5-diol
Calculated and Evaluated Thermochemical Data for 2,5-Hexanediol
The following table summarizes the available calculated and evaluated thermochemical data for 2,5-hexanediol. It is important to note that these values are not specific to the (2S,5S) stereoisomer and are derived from computational models or evaluations of available literature data for the compound in general.
| Thermochemical Property | Value | Unit | Source & Method |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -278.88 | kJ/mol | Cheméo (Joback Method)[4] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -482.19 | kJ/mol | Cheméo (Joback Method)[4] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 12.43 | kJ/mol | Cheméo (Joback Method)[4] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 61.53 | kJ/mol | Cheméo (Joback Method)[4] |
| Ideal Gas Heat Capacity (Cp,gas) | Available as a function of temperature | J/mol·K | NIST/TRC Web Thermo Tables[5] |
| Enthalpy of Vaporization (Liquid to Gas) | Available as a function of temperature | kJ/mol | NIST/TRC Web Thermo Tables[5] |
Note: The Joback method is a group contribution method used for the estimation of thermochemical properties of organic compounds. While useful for initial estimates, it may not capture the subtle stereochemical effects present in this compound.
Methodologies for Determining Thermochemical Data
To obtain precise and accurate thermochemical data for this compound, a combination of experimental and computational techniques is required. This dual approach allows for the validation of theoretical models with empirical data, leading to a more complete and reliable understanding of the compound's thermodynamic properties.
Experimental Approaches
Experimental studies on the thermochemistry of diols, particularly long-chain and stereospecific isomers, are limited.[7] The following outlines the key experimental workflows for determining the thermochemical properties of this compound.
1. Combustion Calorimetry for Enthalpy of Formation (ΔfH°)
Combustion calorimetry is the gold standard for determining the enthalpy of formation of organic compounds. The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment.
Experimental Protocol: Combustion Calorimetry
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a combustion bomb.
-
Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Ignition and Combustion: The sample is ignited, and the heat released during combustion is absorbed by a surrounding water bath of known heat capacity.
-
Temperature Measurement: The temperature change of the water bath is meticulously measured to determine the heat of combustion.
-
Calculation: The standard enthalpy of formation is then calculated using Hess's Law, taking into account the heats of formation of the combustion products (CO₂ and H₂O).
Causality Behind Experimental Choices: The use of a high-pressure oxygen environment ensures complete and rapid combustion, which is essential for accurate results. The precise measurement of the temperature change is critical, as it directly relates to the energy released by the reaction.
2. Differential Scanning Calorimetry (DSC) for Heat Capacity (Cp) and Enthalpy of Fusion (ΔfusH°)
Differential Scanning Calorimetry is a versatile thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Encapsulation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty pan is used as a reference.
-
Temperature Program: The sample and reference pans are subjected to a controlled temperature program (e.g., heating at a constant rate).
-
Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis:
-
Heat Capacity (Cp): The heat flow difference is directly proportional to the heat capacity of the sample.
-
Enthalpy of Fusion (ΔfusH°): The area under the melting peak in the DSC thermogram corresponds to the enthalpy of fusion.[7]
-
Self-Validating System: The use of a reference pan allows for the cancellation of instrumental effects, ensuring that the measured heat flow is solely due to the sample. Calibration with known standards (e.g., indium) is performed to ensure the accuracy of the temperature and enthalpy measurements.
Computational Approaches
In silico methods, particularly those based on quantum mechanics, are powerful tools for predicting and understanding the thermochemical properties of molecules.[8][9] These methods are especially valuable when experimental data is scarce or difficult to obtain.
1. Density Functional Theory (DFT) for Conformational Analysis and Relative Energies
Density Functional Theory (DFT) is a widely used computational method that can provide accurate molecular geometries, relative energies of different conformers, and vibrational frequencies.[8]
Computational Protocol: DFT Analysis
-
Structure Generation: The initial 3D structure of the this compound molecule is built. Due to the flexibility of the hexane chain, a thorough conformational search is necessary to identify all low-energy conformers.
-
Geometry Optimization: Each conformer is subjected to geometry optimization using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[8] This step finds the lowest energy structure for each conformer.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
Energy Calculation: Single-point energy calculations are performed at a higher level of theory (e.g., a composite method like CBS-QB3 or a coupled-cluster method like CCSD(T)) to obtain more accurate electronic energies.[9]
Expertise in Method Selection: The choice of the functional and basis set in DFT is crucial for obtaining reliable results. The B3LYP functional is a good starting point for many organic molecules, while the 6-311+G(d,p) basis set provides a good balance between accuracy and computational cost. For high-accuracy thermochemistry, more advanced methods are often required.[9]
2. High-Accuracy Composite Methods for Thermochemical Data
Composite methods, such as the Complete Basis Set (CBS) methods (e.g., CBS-QB3), are designed to approximate the results of very high-level calculations at a more manageable computational cost.[9] These methods are well-suited for calculating accurate enthalpies of formation and Gibbs free energies.
Workflow for High-Accuracy Thermochemical Calculations
Caption: Workflow for high-accuracy thermochemical calculations.
Conclusion: Towards a Complete Thermochemical Profile
While calculated and evaluated thermochemical data for generic 2,5-hexanediol provide a useful starting point, a comprehensive understanding of the thermodynamic properties of this compound necessitates a dedicated study employing the experimental and computational methodologies outlined in this guide. The interplay between empirical measurements and high-accuracy theoretical calculations will provide the robust and reliable data required by researchers, scientists, and drug development professionals to accelerate the development of new and effective therapeutics. The stereospecific nature of this molecule underscores the importance of such detailed characterization to unlock its full potential in pharmaceutical applications.
References
- Benchchem. The Thermodynamic Stability of Vicinal Diols: A Technical Guide for Researchers.
- Cheméo. (2023). Chemical Properties of 2,5-Hexanediol (CAS 2935-44-6).
- Pérez, E. R., et al. (2023). Energetics of the OH radical H-abstraction reactions from simple aldehydes and their geminal diol forms. Structural Chemistry.
- Verevkin, S. P., et al. (2023). Empirical Rules in Thermochemistry: Overlooked Overestimations of the Liquid- and Crystal-Phase Heat Capacities of α,ω-Alkanediols and Their Consequences. Molecules.
- ResearchGate. (n.d.). Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1 : 1 complex formation with water | Request PDF.
- de Oliveira, G. R., et al. (2016). Teaching Thermodynamic, Geometric and Electronic Aspects of Diels-Alder Cycloadditions by Using Computational Chemistry – An Undergraduate Experiment. World Journal of Chemical Education.
- NIST/TRC Web Thermo Tables. (n.d.). 2,5-hexanediol.
- Vulcanchem. (n.d.). (2~{S},5~{R})-hexane-2,5-diol.
- PubChem. (n.d.). 2,5-Hexanediol.
- LookChem. (n.d.). This compound.
- PubChem. (n.d.). 2,5-Hexanediol, (2S,5S)-.
- NIST Chemistry WebBook. (n.d.). 2,5-Hexanediol.
- Wang, Z., et al. (2014). Experimental investigation of the low temperature oxidation of the five isomers of hexane. The Journal of Physical Chemistry A.
- PubChem. (n.d.). (2S,5R)-2,5-Hexanediol.
- Semantic Scholar. (n.d.). Experimental Investigation of the Low Temperature Oxidation of the Five Isomers of Hexane.
- Chemspace. (n.d.). This compound.
- NIST. (n.d.). 2,5-Hexanediol.
- Enzymaster. (n.d.). (2S,5S)-2,5-Hexanediol.
- eThermo. (n.d.). hexane-1,6-diol Thermodynamic & Transport Properties.
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]
- 4. 2,5-Hexanediol (CAS 2935-44-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2,5-hexanediol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 6. 2,5-Hexanediol [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ricerca.sns.it [ricerca.sns.it]
A Researcher's Guide to the Structural Elucidation of (2S,5S)-Hexane-2,5-diol: From Synthesis to Single-Crystal X-ray Diffraction
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: (2S,5S)-Hexane-2,5-diol is a chiral building block of significant interest in asymmetric synthesis and materials science.[1] Its C2-symmetric backbone makes it a valuable precursor for chiral ligands and polymers with tailored properties.[1][2] However, a publicly available, fully determined crystal structure of this specific enantiomer is not readily found, presenting a common bottleneck for rational design and development. This guide pivots from presenting a known structure to providing a comprehensive, field-proven workflow for its determination. We detail the necessary steps from enantioselective synthesis and rigorous purification to the nuanced art of crystallization and the definitive analysis by single-crystal X-ray diffraction (SCXRD). This document serves as a practical manual for researchers aiming to elucidate the three-dimensional structure of this compound or similarly challenging small organic molecules.
Introduction: The Rationale for Structural Determination
The precise three-dimensional arrangement of atoms in a molecule—its crystal structure—is the bedrock of modern chemistry and drug development. For a chiral molecule like this compound, a crystal structure provides unambiguous proof of:
-
Absolute Stereochemistry: Confirming the (S,S) configuration at the C2 and C5 stereocenters, which is paramount for its function in stereoselective synthesis.[3][4][5]
-
Molecular Conformation: Revealing the preferred spatial orientation of the hydroxyl and alkyl groups, which dictates intermolecular interactions.
-
Supramolecular Assembly: Elucidating the hydrogen-bonding networks and crystal packing forces that govern physical properties like melting point, solubility, and even reactivity.[6]
This structural insight is critical. For instance, when this compound is used as a monomer, its stereochemical purity is crucial for creating semicrystalline polyesters and polyurethanes with enhanced thermal resistance and durability.[2] An amorphous polymer, resulting from a racemic or meso mixture, would lack these desirable, predictable properties.[2] Therefore, obtaining a high-quality single crystal is not merely an academic exercise; it is a critical step in quality control and rational material design.
The Pathway to a Solved Structure: A Workflow Overview
The journey from a commercially available precursor to a refined crystal structure is a multi-stage process requiring careful planning and execution. Each step is critical, as the success of the final diffraction experiment hinges on the quality of the material produced in the preceding stages.
Sources
- 1. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]
- 2. nbinno.com [nbinno.com]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
The Cornerstone of Asymmetric Catalysis: A Practical Guide to DuPhos Ligand Synthesis via (2S,5S)-Hexane-2,5-diol
Introduction: The Power of Chirality in Modern Chemistry
For researchers, scientists, and professionals in drug development, the precise control of molecular three-dimensional orientation—chirality—is not merely an academic exercise; it is a fundamental requirement for safety and efficacy. Enantiomers, non-superimposable mirror-image isomers of a molecule, can exhibit profoundly different biological activities. The synthesis of single-enantiomer compounds is therefore a cornerstone of modern pharmaceutical and fine chemical manufacturing.[1]
Among the most powerful tools for achieving this stereocontrol is asymmetric catalysis, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. A landmark achievement in this field was the development of the DuPhos ligand family by M. J. Burk and colleagues at DuPont in the early 1990s.[2] These C2-symmetric bisphosphine ligands, featuring a distinctive 2,5-disubstituted phospholane ring system, form highly active and selective catalysts with transition metals like rhodium and ruthenium.[3] Their success lies in creating a rigid and well-defined chiral environment around the metal center, enabling exceptional control in reactions like asymmetric hydrogenation.[4]
This technical guide provides an in-depth, experience-driven protocol for the synthesis of DuPhos ligands, focusing on the pivotal role of the chiral precursor, (2S,5S)-hexane-2,5-diol. We will not only detail the "how" but also the critical "why" behind each experimental step, offering a self-validating system for producing these invaluable catalytic tools.
The Synthetic Blueprint: From Chiral Diol to Privileged Ligand
The synthesis of DuPhos ligands from this compound is a robust and well-established two-step process. The strategy hinges on converting the diol into a reactive intermediate with excellent leaving groups, which is then displaced by a diphosphide nucleophile to form the two crucial phosphorus-carbon bonds of the phospholane rings.
Part 1: Synthesis of the Key Intermediate: this compound Cyclic Sulfate
The first critical stage is the conversion of the commercially available chiral diol into a cyclic sulfate. This intermediate is an outstanding electrophile for the subsequent double nucleophilic substitution.
Rationale for the Cyclic Sulfate Intermediate
While other leaving groups like tosylates or mesylates could be envisioned, the cyclic sulfate offers distinct advantages. Its rigid five-membered ring structure pre-organizes the molecule for the subsequent ring-forming reaction. More importantly, cyclic sulfates are significantly more reactive than their acyclic disulfonate counterparts, which is crucial for achieving efficient reaction with the sterically demanding phosphide nucleophile.[5] The reaction proceeds via a one-pot, two-stage process: formation of a cyclic sulfite followed by in-situ oxidation.
Detailed Experimental Protocol: this compound Cyclic Sulfate
Materials and Reagents:
-
This compound (≥99% ee)
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Acetonitrile (CH₃CN, anhydrous)
-
Carbon tetrachloride (CCl₄)
-
Sodium periodate (NaIO₄)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M solution). Cool the solution to 0 °C in an ice bath.
-
Sulfite Formation: Add triethylamine (2.2 eq) to the solution. To the stirred solution, add a solution of thionyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the cyclic sulfite can be monitored by thin-layer chromatography (TLC).
-
Oxidation Setup: In a separate flask, prepare a biphasic solvent mixture of acetonitrile, carbon tetrachloride, and water (in a 2:2:3 ratio, respectively). Add sodium periodate (2.5 eq) and a catalytic amount of ruthenium(III) chloride hydrate (approx. 0.01 eq). Stir this mixture vigorously until the NaIO₄ is well suspended.
-
In-situ Oxidation: Transfer the cyclic sulfite-containing dichloromethane solution from the first flask to the vigorously stirred oxidation mixture. The reaction is exothermic and the color will turn from dark brown/black to green. Stir vigorously at room temperature for 2 hours.
-
Workup: Pour the reaction mixture into a separatory funnel containing diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclic sulfate as a white to off-white solid.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a mixture of diethyl ether and hexane.
Part 2: Synthesis of 1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene, ((S,S)-Me-DuPhos)
This final step constructs the C2-symmetric ligand through the reaction of the activated chiral precursor with a nucleophilic diphosphine source.
Mechanism and Experimental Choices
The core of this reaction is a double Sₙ2 displacement of the sulfate leaving groups by a diphosphide nucleophile. 1,2-Bis(phosphino)benzene is first deprotonated twice using a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), to generate the potent dilithio-1,2-phenylenebis(phosphine) nucleophile. This "super-nucleophile" is required to efficiently open the cyclic sulfate. The reaction must be conducted under strictly anhydrous and anaerobic conditions, as both the phosphide nucleophile and the final phosphine ligand are highly sensitive to air (oxidation).
Detailed Experimental Protocol: (S,S)-Me-DuPhos
Materials and Reagents:
-
This compound cyclic sulfate
-
1,2-Bis(phosphino)benzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Tetrahydrofuran (THF, anhydrous, freshly distilled from sodium/benzophenone)
-
Methanol (degassed)
-
Pentane (degassed)
Procedure:
-
Phosphide Generation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1,2-bis(phosphino)benzene (1.0 eq) in anhydrous THF (approx. 0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-BuLi (2.1 eq) dropwise to the stirred solution. A color change to deep red or orange is typically observed, indicating the formation of the dianion. Stir the mixture at -78 °C for 30 minutes.
-
Nucleophilic Displacement: Prepare a solution of this compound cyclic sulfate (2.05 eq) in anhydrous THF. Add this solution dropwise to the cold diphosphide solution.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir at room temperature overnight (approx. 12-16 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of degassed methanol at 0 °C.
-
Solvent Removal: Remove the solvents under reduced pressure to obtain a crude residue.
-
Extraction: Partition the residue between degassed pentane and degassed water. Separate the layers and extract the aqueous layer twice with degassed pentane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter through a pad of Celite, and concentrate under reduced pressure to yield the crude (S,S)-Me-DuPhos as a solid or oil.
-
Purification (Recrystallization): The crude product is purified by recrystallization from hot, degassed methanol. Dissolve the crude solid in a minimal amount of hot methanol under a nitrogen atmosphere. Allow the solution to cool slowly to room temperature, then cool further in a freezer (-20 °C) to maximize crystal formation.
-
Isolation and Storage: Collect the resulting white, crystalline solid by filtration under a nitrogen atmosphere (e.g., using a Schlenk filter funnel). Wash the crystals with a small amount of cold, degassed methanol and dry under high vacuum. The final product is an air-sensitive solid and must be stored under an inert atmosphere (nitrogen or argon) at all times.
Data Summary and Validation
The success of the synthesis is validated by achieving expected yields and purity. The following table summarizes typical results based on established literature.
| Step | Reactant | Product | Typical Yield | Purity Analysis |
| 1. Intermediate Synthesis | This compound | This compound Cyclic Sulfate | 85-95% | ¹H NMR, ¹³C NMR, Melting Point |
| 2. Ligand Formation & Purification | Cyclic Sulfate | (S,S)-Me-DuPhos | 70-85% | ³¹P NMR, ¹H NMR, Chiral HPLC (>99% ee) |
Note: Enantiomeric excess (ee) of the final ligand should be determined by chiral HPLC analysis to confirm that no racemization has occurred during the synthesis.[6]
Applications in Asymmetric Catalysis
The synthesized DuPhos ligand is now ready for use in catalysis. It is typically complexed in situ or as a pre-formed catalyst with a metal precursor (e.g., [Rh(COD)₂]BF₄ or Ru(COD)Cl₂) to generate the active catalyst for asymmetric hydrogenation and other transformations.[3][7] These catalysts have proven effective for the synthesis of a vast array of chiral compounds, including unnatural amino acids, chiral amines, and alcohols, with enantioselectivities often exceeding 99% ee.[8][9]
// Nodes Metal [label="M", shape=circle, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.6, height=0.6]; P1 [label="P", shape=circle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.4, height=0.4]; P2 [label="P", shape=circle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.4, height=0.4]; Substrate [label="Prochiral\nSubstrate", style="filled", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Product [label="Enantiomerically\nEnriched Product", style="filled", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; ChiralPocket [label="Defined Chiral Pocket", shape=plaintext, fontcolor="#5F6368"];
// Edges P1 -> Metal [dir=none]; P2 -> Metal [dir=none];
// Invisible nodes for positioning invis1 [shape=point, width=0, height=0]; invis2 [shape=point, width=0, height=0]; invis3 [shape=point, width=0, height=0]; invis4 [shape=point, width=0, height=0];
// Structure of the ligand edge [style=invis]; P1 -> invis1; invis1 -> invis2; invis2 -> P2; P2 -> invis3; invis3 -> invis4; invis4 -> P1;
// Coordination and transformation edge [style=solid, color="#202124"]; Substrate -> Metal [label="Coordination", style=dashed]; Metal -> Product [label="Catalytic\nTransformation"];
// Positioning the label ChiralPocket -> Metal [style=invis];
// Rank {rank=same; P1; P2;} {rank=same; Substrate; Product;} } dot Diagram 2: Conceptual Model of Asymmetric Catalysis.
Conclusion
The DuPhos ligand family remains a pillar of asymmetric catalysis, and its synthesis from this compound is a testament to elegant and efficient chemical design. By understanding the rationale behind the choice of a cyclic sulfate intermediate and adhering to rigorous anhydrous and anaerobic techniques, researchers can reliably produce these powerful ligands. The protocols outlined here provide a self-validating framework for accessing these tools, empowering further innovation in the synthesis of enantiomerically pure molecules critical to the pharmaceutical and chemical industries.
References
- Aboul-Enein, H. Y., & Ali, I. (2017).
- Burk, M. J. (2000). Modular Phospholane Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 363–372. [Link]
- Burk, M. J., Feaster, J. E., Nugent, W. A., & Harlow, R. L. (1993). Preparation and Use of C2-Symmetric Bis(phospholanes): Production of α-Amino Acid Derivatives via Highly Enantioselective Hydrogenation Reactions. Journal of the American Chemical Society, 115(22), 10125–10138. [Link]
- Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 92(9), 433-452. [Link]
- Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
- Wikipedia. (2023). DuPhos. [Link]
- Byun, K. H., et al. (2000). Cyclic Sulfates in Organic Synthesis. Chemical Reviews, 100(1), 1-40.
- Mettler Toledo. (n.d.). Recrystallization Guide.
- University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.
- Burk, M. J., & Feaster, J. E. (1992). C2-Symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions. Journal of the American Chemical Society, 114(15), 6266–6267.
- Burk, M. J., Gross, M. F., & Martinez, J. P. (1995). Asymmetric Catalytic Hydrogenation of Enol Acetates. A New and Versatile Route to Enantiomerically Enriched α-Hydroxy Esters and 1,2-Diols. Journal of the American Chemical Society, 117(37), 9375–9376.
- Boaz, N. W. (1998). Rh−DuPHOS-Catalyzed Enantioselective Hydrogenation of Enol Esters. Application to the Synthesis of Highly Enantioenriched α-Hydroxy Esters and 1,2-Diols. The Journal of Organic Chemistry, 63(10), 3290-3298. [Link]
- Loh, T.-P., & Hu, Q.-Y. (2001). Cyclic Sulfates as Versatile Precursors for Asymmetric Synthesis. Chemical Society Reviews, 30(1), 51-58.
- Cobley, C. J., et al. (2003). The Application of DuPHOS Rhodium(I) Catalysts for Commercial Scale Asymmetric Hydrogenation. Organic Process Research & Development, 7(3), 407-411. [Link]
- Landis, C. R., & Feldgus, S. (2000). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society, 122(45), 11257-11266. [Link]
Sources
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DuPhos - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modular phospholane ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DuPhos and BPE Ligands [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The potential of base metals for asymmetric transformations-SINOCOMPOUND [en.sinocompound.com]
Application of (2S,5S)-Hexane-2,5-diol in Polymer Chemistry: A Guide for Researchers
These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide on the utilization of (2S,5S)-hexane-2,5-diol in polymer chemistry. This document delves into the unique properties of this chiral monomer and its role in the synthesis of advanced polymeric materials, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Strategic Advantage of this compound in Polymer Design
This compound is a chiral building block that offers precise stereochemical control in the synthesis of advanced polymers.[1] Its bifunctional nature, with hydroxyl groups at the 2 and 5 positions, allows it to serve as a monomer in polycondensation reactions, particularly for the production of specialty polyesters and polyurethanes.[1] The distinct stereochemistry of this compound is a key determinant of the final properties of the polymer, influencing factors such as crystallinity, thermal stability, and mechanical strength.
The presence of methyl side groups on the hexane backbone introduces steric hindrance that restricts the mobility of the resulting polymer chains. This structural feature leads to a notable increase in the glass transition temperature (Tg) of polymers derived from this compound when compared to those synthesized from linear diols like 1,6-hexanediol.[1] Consequently, materials with enhanced thermal resistance can be engineered.
Furthermore, the stereochemical purity of the diol is a critical parameter for controlling the morphology of the polymer. The use of optically pure this compound can facilitate the formation of semicrystalline polymers with distinct melting points, a desirable characteristic for applications requiring high strength and stiffness.[1] Conversely, employing racemic or meso mixtures of the diol disrupts the regular packing of polymer chains, resulting in amorphous materials with different mechanical and optical properties.[1] This ability to tailor polymer architecture at the molecular level opens up a wide range of possibilities for creating bespoke materials for specialized applications.
Core Applications in Polymer Synthesis
The primary application of this compound in polymer chemistry is as a specialty diol monomer for the synthesis of:
-
Chiral Polyesters: Through polycondensation with various diacids or their derivatives (e.g., diacyl chlorides), this compound can be incorporated into polyester backbones. The resulting chiral polyesters have potential applications in chiral separations, asymmetric catalysis, and as biodegradable materials with tailored degradation rates.
-
High-Performance Polyurethanes: In reactions with diisocyanates, this diol can act as a chain extender or be part of a soft segment in polyurethane elastomers. The incorporation of this compound can enhance the thermal and mechanical properties of polyurethanes, making them suitable for demanding applications such as durable coatings, high-performance adhesives, and resilient sealants.[1]
Experimental Protocols
The following protocols are representative methods for the synthesis of polyesters and polyurethanes using this compound. Researchers should note that optimization of reaction conditions may be necessary depending on the specific co-monomers and desired polymer characteristics.
Protocol for the Synthesis of a Chiral Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester from this compound and adipic acid.
Materials:
-
This compound (≥99% purity)
-
Adipic acid (≥99% purity)
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
Nitrogen gas (high purity)
-
Methanol (for cleaning)
-
Chloroform and methanol (for precipitation and washing)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Condenser and collection flask
Procedure:
-
Reactor Setup: Assemble a clean, dry three-necked flask with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a collection flask.
-
Charging Reactants: Charge the flask with equimolar amounts of this compound and adipic acid.
-
Catalyst Addition: Add the catalyst, for example, Titanium(IV) butoxide, at a concentration of approximately 200-300 ppm relative to the total weight of the monomers.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Esterification Stage:
-
Heat the reaction mixture to 180-200°C under a nitrogen atmosphere with constant stirring.
-
Water will be produced as a byproduct of the esterification reaction and will be collected in the collection flask.
-
Maintain these conditions for 2-4 hours or until the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly reduce the pressure to below 1 mbar using a vacuum pump.
-
A significant increase in the viscosity of the reaction mixture will be observed as the polymerization proceeds.
-
Continue the reaction for another 3-5 hours under high vacuum to achieve a high molecular weight polymer.
-
-
Product Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
Dissolve the resulting polymer in a suitable solvent, such as chloroform.
-
Precipitate the polyester by slowly adding the solution to a non-solvent, such as cold methanol, with vigorous stirring.
-
Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomers and catalyst residues.
-
Dry the final polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Expected Outcome: A semi-crystalline polyester with a higher glass transition temperature compared to its achiral analogue.
Protocol for the Synthesis of a Chiral Polyurethane
This protocol outlines the synthesis of a polyurethane using this compound as a chain extender with a prepolymer made from a polyol and a diisocyanate.
Materials:
-
This compound (≥99% purity, dried)
-
Poly(tetrahydrofuran) (PTHF), hydroxyl-terminated (Mn ≈ 1000 g/mol , dried)
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Dry N,N-Dimethylformamide (DMF) or another suitable aprotic solvent
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked flask under a nitrogen atmosphere, add the dried PTHF and heat to 60-70°C.
-
Add MDI to the flask with stirring. The molar ratio of NCO to OH groups should be approximately 2:1.
-
Allow the reaction to proceed for 1-2 hours to form the NCO-terminated prepolymer.
-
-
Chain Extension:
-
Dissolve the dried this compound in dry DMF in the dropping funnel.
-
Slowly add the diol solution to the prepolymer mixture with vigorous stirring. The amount of diol should be calculated to achieve a final NCO/OH ratio of approximately 1.02-1.05.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).
-
-
Polymerization:
-
Increase the temperature to 80-90°C and continue stirring.
-
The viscosity of the mixture will increase significantly as the polyurethane forms.
-
Maintain the reaction for 2-4 hours.
-
-
Product Recovery:
-
The resulting polyurethane can be cast into a film or precipitated in a non-solvent like water or methanol.
-
Wash the polymer thoroughly and dry it under vacuum.
-
Data Presentation and Visualization
Expected Polymer Properties
The following table summarizes the expected influence of this compound on the properties of polyesters compared to a linear diol like 1,6-hexanediol.
| Property | Polyester with 1,6-Hexanediol | Polyester with this compound | Rationale for Difference |
| Crystallinity | Semi-crystalline | Semi-crystalline (if optically pure) | The regular stereochemistry of the (2S,5S) isomer allows for chain packing. |
| Amorphous (if racemic/meso) | Stereo-irregularity from mixed isomers disrupts crystal lattice formation.[1] | ||
| Glass Transition (Tg) | Lower | Higher | Methyl side groups restrict chain mobility, requiring more energy for transition.[1] |
| Melting Point (Tm) | Present | Present (if semi-crystalline) | A well-defined melting point is characteristic of semi-crystalline polymers.[1] |
| Absent (if amorphous) | Amorphous polymers soften over a range of temperatures rather than melting sharply. |
Diagrams
Caption: General scheme for the synthesis of polymers from this compound.
Caption: Experimental workflow for polyester synthesis and characterization.
Caption: Influence of this compound stereochemistry on polymer morphology.
Conclusion
This compound is a valuable and versatile monomer for the synthesis of advanced polymers with tailored properties. Its inherent chirality provides a powerful tool for controlling polymer crystallinity and thermal characteristics. The protocols and insights provided in this guide serve as a foundation for researchers to explore the potential of this compound in developing novel materials for a wide array of applications, from high-performance coatings to innovative biomedical devices. Further research into the synthesis of a broader range of co-polymers and the exploration of their unique properties is highly encouraged.
References
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Building Block for Advanced Polymers and Materials.
Sources
Application Notes: (2S,5S)-Hexane-2,5-diol in the Synthesis of C₂-Symmetric Phospholane Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of chiral phospholane ligands derived from (2S,5S)-hexane-2,5-diol. This C₂-symmetric diol serves as a critical cornerstone for the construction of highly effective ligands for asymmetric catalysis, most notably the DuPhos and BPE families. We will explore the strategic conversion of the diol through a cyclic sulfate intermediate, a pivotal step that ensures the retention of stereochemistry. Detailed, field-tested protocols for the synthesis of the intermediate and its subsequent conversion to valuable phospholane ligands are provided. Furthermore, this guide will highlight the exceptional performance of these ligands in transition-metal-catalyzed reactions, particularly in asymmetric hydrogenation, supported by quantitative data and mechanistic insights.
Introduction: The Strategic Importance of this compound
In the field of asymmetric catalysis, the design of chiral ligands is paramount to achieving high levels of stereocontrol. Phosphine ligands, in particular, have demonstrated broad utility and high efficacy. Among these, C₂-symmetric bisphospholanes, such as DuPhos and BPE, are a privileged class of ligands known for inducing exceptionally high enantioselectivity in a variety of metal-catalyzed reactions. The foundation of these highly successful ligands is the rigid, chiral phospholane ring, and the most efficient and reliable precursor for this core structure is the optically pure this compound.[1]
This compound (CAS: 34338-96-0) is a C₆ chiral building block possessing two secondary alcohol functionalities with defined (S) stereochemistry at the C2 and C5 positions.[2] This specific stereochemical arrangement is the key to creating the C₂-symmetric backbone of the resulting phospholane ligand, which in turn establishes a well-defined and predictable chiral environment around the metal center. The synthetic strategy detailed herein leverages the diol's structure to create a cyclic intermediate that facilitates a clean and stereospecific introduction of the phosphorus heteroatom.
The Synthetic Keystone: The Cyclic Sulfate Pathway
The conversion of this compound to a phospholane is not a direct process. The hydroxyl groups are poor leaving groups, necessitating their activation. The most robust and widely adopted method involves a two-step activation to form a cyclic sulfate. This approach is superior to others as it provides a highly reactive electrophile that undergoes a double nucleophilic substitution with complete inversion of configuration, thus preserving the C₂ symmetry of the original diol in the final product.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow from diol to phospholane ligand.
Causality Behind the Cyclic Sulfate Intermediate
-
Step 1: Formation of the Cyclic Sulfite: The diol is first reacted with thionyl chloride (SOCl₂) in the presence of a base (e.g., triethylamine) to form the corresponding cyclic sulfite.[3] This reaction transforms the hydroxyl groups into a more reactive species. The base is crucial for neutralizing the HCl generated during the reaction.
-
Step 2: Oxidation to the Cyclic Sulfate: The cyclic sulfite is then oxidized to the highly reactive cyclic sulfate. A common and effective oxidation system is the use of a catalytic amount of ruthenium(III) chloride (RuCl₃) with a stoichiometric amount of sodium periodate (NaIO₄) as the terminal oxidant.[3] The cyclic sulfate is an exceptional electrophile for two reasons:
-
Ring Strain: The five-membered ring is strained, which facilitates ring-opening.
-
Excellent Leaving Group: The sulfate moiety is an outstanding leaving group, much more so than a tosylate or mesylate.
-
-
Step 3: Nucleophilic Ring Opening: The final step involves the reaction of the cyclic sulfate with a nucleophilic phosphide species. For bisphospholane ligands like DuPhos, this is typically a dilithiated bridged diphosphine, such as 1,2-bis(phosphino)benzene. The reaction proceeds via a double Sₙ2 mechanism. Each nucleophilic attack by the phosphide occurs at the carbon atom adjacent to the oxygen of the sulfate, leading to an inversion of stereochemistry at both chiral centers. Because both centers are inverted, the overall C₂-symmetric relationship is maintained, translating the (S,S) configuration of the diol to the (R,R) configuration of the phospholane carbons in the final ligand (e.g., (R,R)-Me-DuPhos).
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped chemical laboratory. All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques, as many of the reagents and intermediates are air- and moisture-sensitive.
Protocol 3.1: Synthesis of (3S,6S)-3,6-Dimethyl-1,2-oxathiane-2,2-dioxide (Cyclic Sulfate)
This two-step, one-pot procedure is adapted from established methodologies.[3]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile (anhydrous)
-
Carbon tetrachloride (anhydrous)
-
Diethyl ether
-
Water (deionized)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous carbon tetrachloride and anhydrous acetonitrile (forming a 1:1 mixture).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) to the solution.
-
Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylammonium chloride will form.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. The formation of the intermediate cyclic sulfite is typically monitored by TLC.
-
To this slurry, add ruthenium(III) chloride hydrate (~0.005 eq) and sodium periodate (2.5 eq), followed by deionized water.
-
Allow the mixture to warm to room temperature and stir vigorously for 6-8 hours. The reaction progress (disappearance of the sulfite and appearance of the sulfate) can be monitored by TLC or GC-MS.
-
Upon completion, quench the reaction by adding diethyl ether and water.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) to yield the cyclic sulfate as a white crystalline solid.
Protocol 3.2: Synthesis of 1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene ((R,R)-Me-DuPhos)
Materials:
-
(3S,6S)-3,6-Dimethyl-1,2-oxathiane-2,2-dioxide (from Protocol 3.1)
-
1,2-Bis(phosphino)benzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under argon, add 1,2-bis(phosphino)benzene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.0 eq) dropwise. The solution will typically turn orange or red, indicating the formation of the dilithio diphosphide.
-
Stir the mixture at -78 °C for 30 minutes.
-
In a separate Schlenk flask, dissolve the cyclic sulfate (2.05 eq) in anhydrous THF.
-
Transfer the solution of the dilithio diphosphide via cannula into the cyclic sulfate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Cool the reaction to 0 °C and quench by the slow addition of anhydrous methanol.
-
Remove all volatiles under reduced pressure.
-
The residue can be purified by recrystallization from hot methanol to afford (R,R)-Me-DuPhos as a white, crystalline, air-sensitive solid.
Caption: Stereochemical inversion during phospholane formation.
Performance in Asymmetric Hydrogenation
The true measure of a chiral ligand's utility is its performance in catalysis. Rhodium complexes of DuPhos ligands are exceptionally effective for the asymmetric hydrogenation of a wide range of prochiral olefins, particularly enamides and enol esters, which are precursors to valuable chiral amino acids and α-hydroxy esters, respectively.[4]
Table 1: Representative Performance of DuPhos-Rh Catalysts in Asymmetric Hydrogenation
| Substrate | Ligand | S/C Ratio | H₂ (psi) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-Me-DuPhos | 1000:1 | 60 | MeOH | 0.5 | >95 | >99 | |
| N-Acetyl α-phenylethenamine | (R,R)-Me-BPE | 50,000:1 | 90 | MeOH | 12 | >95 | >95 | |
| Ethyl 2-(acetyloxy)acrylate | (S,S)-Et-DuPhos | 500:1 | 60 | THF | 3 | >95 | 99 | [4] |
| Various Exocyclic Enamides | (R,R)-Me-DuPhos | 100:1 | 60 | MeOH | 16 | >95 | up to 98.6 | [1] |
S/C Ratio = Substrate-to-Catalyst Ratio
The high enantioselectivities (ee) observed are a direct result of the rigid C₂-symmetric backbone of the ligand, which effectively shields one face of the coordinated substrate from the incoming hydrogen, directing the reduction to occur stereoselectively. Computational studies have shown that while the catalyst may bind both enantiofaces of the substrate, the transition state for hydrogenation of the minor diastereomeric complex is significantly lower in energy, leading to the observed high enantioselectivity in the product.[5]
Conclusion
This compound is an indispensable chiral precursor for the synthesis of elite phospholane ligands. The synthetic route via the cyclic sulfate intermediate is a robust, reliable, and stereochemically predictable method for constructing the core phospholane ring. The resulting ligands, such as DuPhos and BPE, have demonstrated exceptional performance in asymmetric catalysis, providing access to highly enantioenriched products with high efficiency and under mild conditions. The protocols and data presented herein serve as a valuable resource for researchers in academic and industrial settings who aim to leverage these powerful catalytic tools for the synthesis of complex chiral molecules.
References
- PubChem. (2S,5R)-2,5-Hexanediol. [Link]
- ResearchGate.
- Burk, M. J., et al. (1996). Rh−DuPHOS-Catalyzed Enantioselective Hydrogenation of Enol Esters. Application to the Synthesis of Highly Enantioenriched α-Hydroxy Esters and 1,2-Diols. Journal of the American Chemical Society, 118(21), 5142–5143. [Link]
- Science of Synthesis. (2003). Product Class 6: Cyclic Phosphines. Thieme, 42, 127-160. [Link]
- Zhou, Y.-G., et al. (2005). Synthesis and Highly Enantioselective Hydrogenation of Exocyclic Enamides: (Z)-3-Arylidene-4-acetyl. The Journal of Organic Chemistry, 70(5), 1679–1683. [Link]
- Charette, A. B., et al. (2004). PREPARATION OF ENANTIOMERICALLY PURE (R,R)-BozPHOS. Organic Syntheses, 81, 193. [Link]
- Kayan, C., et al. (2004). Synthesis and characterization of {[(COD)Rh(bis-(2R,3R)-2,5-diethylphospholanobenzene)]+BARF−} for use in homogeneous catalysis. Inorganica Chimica Acta, 357(9), 2535-2540. [Link]
- PubChem. Methyl-duphos, (R,R)-. [Link]
- Feldgus, S., & Landis, C. R. (2000). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society, 122(51), 12714–12727. [Link]
- Federsel, H.-J., et al. (2015). Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. Organometallics, 34(22), 5398–5408. [Link]
- PubChem. 2,5-Hexanediol, (2S,5S)-. [Link]
Sources
The Pivotal Role of (2S,5S)-Hexane-2,5-diol in Enantioselective Catalysis: A Guide to Ligand Synthesis and Application
Introduction: The Architectural Elegance of a C₂-Symmetric Diol
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Enantioselective catalysis, the process of preferentially forming one enantiomer of a chiral product, stands as the most elegant and efficient strategy to achieve this goal. At the heart of this field lies the design and synthesis of chiral ligands that can effectively transfer stereochemical information to a metal catalyst. (2S,5S)-hexane-2,5-diol, a C₂-symmetric chiral diol, has emerged as a cornerstone building block for the construction of highly effective chiral phosphine ligands, most notably the DuPhos family.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a prominent phospholane ligand from this compound and its application in a benchmark enantioselective catalytic reaction.
From Diol to Diphosphine: The Synthesis of Me-DuPhos
The C₂ symmetry inherent in this compound is a powerful feature in ligand design, as it reduces the number of possible diastereomeric intermediates and transition states in a catalytic cycle, often leading to higher enantioselectivities.[1] One of the most successful classes of ligands derived from this diol is the DuPhos family, specifically 1,2-bis((2S,5S)-2,5-dimethylphospholano)benzene, commonly known as (S,S)-Me-DuPhos. The synthesis of (S,S)-Me-DuPhos from this compound is a multi-step process that involves the activation of the diol and subsequent nucleophilic displacement with a phosphorus source.
Synthetic Pathway Overview
The transformation of this compound to (S,S)-Me-DuPhos proceeds through two key stages:
-
Activation of the Diol: The hydroxyl groups of the diol are converted into good leaving groups. A common and effective method is the formation of a cyclic sulfate.[1][2]
-
Nucleophilic Ring Opening and Cyclization: The activated diol derivative reacts with a suitable phosphorus nucleophile, in this case, the dilithium salt of 1,2-bis(phosphino)benzene, to form the two phospholane rings.
Caption: Synthetic pathway from this compound to (S,S)-Me-DuPhos.
Protocol 1: Synthesis of (S,S)-Me-DuPhos from this compound
This protocol outlines the key steps for the synthesis of (S,S)-Me-DuPhos. Caution: This synthesis involves pyrophoric and moisture-sensitive reagents. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Part A: Synthesis of this compound Cyclic Sulfate
This procedure is adapted from established methods for the conversion of diols to cyclic sulfates.[3]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile (anhydrous)
-
Carbon tetrachloride (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of Cyclic Sulfite: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an argon atmosphere, dissolve this compound in anhydrous carbon tetrachloride. Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and carefully quench with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude cyclic sulfite.
-
Oxidation to Cyclic Sulfate: In a separate flask, dissolve the crude cyclic sulfite in a mixture of acetonitrile and carbon tetrachloride. Add a catalytic amount of RuCl₃·xH₂O and then portion-wise add sodium periodate.
-
Stir the reaction mixture vigorously at room temperature. The reaction is exothermic and may require occasional cooling with a water bath. Monitor the progress of the reaction by TLC or GC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. The resulting crude this compound cyclic sulfate can be purified by flash column chromatography on silica gel.
Part B: Synthesis of (S,S)-Me-DuPhos
This part of the protocol involves the reaction of the cyclic sulfate with a phosphorus nucleophile.
Materials:
-
This compound cyclic sulfate (from Part A)
-
1,2-Bis(phosphino)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous and freshly distilled
-
Degassed methanol
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Diphosphide Nucleophile: In a flame-dried Schlenk flask under argon, dissolve 1,2-bis(phosphino)benzene in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add two equivalents of n-butyllithium dropwise to the stirred solution. Allow the mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the dilithio-diphosphide.
-
Ring-Opening and Cyclization: Cool the solution of the dilithio-diphosphide back down to -78 °C. In a separate Schlenk flask, dissolve the this compound cyclic sulfate in anhydrous THF.
-
Transfer the cyclic sulfate solution via cannula to the stirred solution of the dilithio-diphosphide at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of degassed methanol. Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel under an inert atmosphere.[4] The purified (S,S)-Me-DuPhos should be stored under an inert atmosphere to prevent oxidation.
Application in Enantioselective Catalysis: Asymmetric Hydrogenation
Ligands of the DuPhos family, when complexed with rhodium, form highly active and enantioselective catalysts for the asymmetric hydrogenation of various prochiral olefins, particularly enamides.[5] The hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) is a widely used benchmark reaction to evaluate the performance of chiral hydrogenation catalysts.
Caption: Workflow for asymmetric hydrogenation using a Rh-(S,S)-Me-DuPhos catalyst.
Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol provides a general procedure for the asymmetric hydrogenation of a benchmark enamide substrate using a pre-formed or in-situ generated Rh-(S,S)-Me-DuPhos catalyst.
Materials:
-
(S,S)-Me-DuPhos
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Methyl (Z)-α-acetamidocinnamate (MAC)
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Chiral HPLC column for ee determination
Procedure:
-
Catalyst Preparation (in-situ): In a glovebox, charge a pressure-rated reaction vessel equipped with a magnetic stir bar with [Rh(COD)₂]BF₄ (1 mol%) and (S,S)-Me-DuPhos (1.1 mol%). Add a portion of the degassed methanol and stir for 20-30 minutes to form the catalyst complex.
-
Reaction Setup: To the catalyst solution, add the substrate, methyl (Z)-α-acetamidocinnamate (100 mol%), followed by the remaining degassed methanol to achieve the desired concentration (typically 0.1-0.5 M).
-
Hydrogenation: Seal the reaction vessel, remove it from the glovebox, and connect it to the hydrogenation apparatus. Purge the vessel several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 30-90 psi) and begin vigorous stirring.
-
Maintain the reaction at a constant temperature (typically room temperature) and monitor the hydrogen uptake. The reaction is usually complete within a few hours.
-
Work-up: Once the reaction is complete (as determined by TLC, GC, or NMR analysis of an aliquot), carefully vent the hydrogen pressure.
-
Remove the solvent from the reaction mixture under reduced pressure. The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst.
-
Analysis:
Data Presentation: Expected Performance
The Rh-(S,S)-Me-DuPhos catalyst system is known for its high efficiency and enantioselectivity in the hydrogenation of enamides. The following table summarizes typical results for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.
| Substrate | Ligand | S/C Ratio | H₂ Pressure (psi) | Solvent | Time (h) | Conversion (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | (S,S)-Me-DuPhos | 100:1 | 60 | Methanol | 1 | >99 | >99 (S) |
| Methyl (Z)-α-acetamidocinnamate | (S,S)-Et-DuPhos | 500:1 | 90 | Methanol | 0.5 | >99 | 99.3 (S) |
Data compiled from representative literature.
Conclusion: A Versatile Tool for Asymmetric Synthesis
This compound has proven to be an invaluable chiral starting material for the synthesis of highly effective ligands for enantioselective catalysis. The protocols detailed in this application note provide a practical guide for the synthesis of the (S,S)-Me-DuPhos ligand and its successful application in the asymmetric hydrogenation of a key substrate class. The exceptional performance of catalysts derived from this simple diol underscores the power of rational ligand design based on fundamental principles of stereochemistry and catalysis. For researchers in both academic and industrial settings, this compound and its derivatives will undoubtedly continue to be essential tools in the development of innovative and efficient asymmetric syntheses.
References
- Organic Syntheses Procedure. PREPARATION OF ENANTIOMERICALLY PURE (R,R)-BozPHOS.
- How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? (2020). ChemistrySelect, 5(6), 1810-1817.
- Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. (2021). Organic Process Research & Development, 25(3), 543-548.
- Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. (2001). Journal of the American Chemical Society, 123(38), 9206-9218.
- Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. (2002). Journal of the American Chemical Society, 124(44), 13073-13087.
- Highly Efficient Asymmetric Hydrogenation of 2-Methylenesuccinamic Acid Using a Rh-DuPHOS Catalyst. (2006). Tetrahedron Letters, 47(31), 5481-5484.
- asymmetric-hydrogenation-2015.pdf.
- Rh-catalyzed asymmetric hydrogenation of α- and β-enamido phosphonates: highly enantioselective access to amino phosphonic acids. (2018). Organic & Biomolecular Chemistry, 16(45), 8829-8833.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Journal of Pharmaceutical and Biomedical Analysis, 61, 198-203.
- Fluorous derivatives of [Rh(COD)(dppe)]BX4 (XàF, Ph): synthesis, physical studies and application in catalytic hydrogenation of. (2002). Journal of Organometallic Chemistry, 650(1-2), 105-117.
- asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction. (2004). Proceedings of the National Academy of Sciences, 101(15), 5472-5476.
- Rhodium-Catalyzed Asymmetric Hydrogenation. (2007). In The Handbook of Homogeneous Hydrogenation (pp. 1-36).
- Rhodium(I)-Catalyzed Asymmetric Hydrogenation. (2011). In Privileged Chiral Ligands and Catalysts (pp. 1-48).
- Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. (2001). Journal of the American Chemical Society, 123(38), 9206-9218.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Building Block for Advanced Polymers and Materials.
- Wikipedia. DuPhos.
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access.
- Teledyne Labs. Purification of Organometallic Ligands with the CombiFlash EZ Prep.
- Synthesis and ligand properties of chelating bis(N-heterocyclic carbene)-stabilized bis(phosphinidenes)‡. (2021). ChemRxiv.
- General procedure for the synthesis of [Rh(cod)L]BF4 and [Ir(cod)L]BArF complexes. (2019). ResearchGate.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2019). Molecules, 24(21), 3950.
- Enzymaster. (2S,5S)-2,5-Hexanediol.
- iChemical. [((R,R)-Me-DuPhos)Rh(COD)]BF4.
- Wanhe Pharma. This compound.
- Process Aspects of Asymmetric Hydrogenation. (2008). SCI.
- Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. (2017). Chemical Reviews, 117(19), 11923-11975.
- A Stereospecific Synthesis of Chiral Cyclic Sulfinamides. (2008). Organic Letters, 10(20), 4569-4572.
- PROCESSES FOR PURIFYING LIGANDS. (2023). European Patent Office.
- Synthesis of a chiral monosubstituted derivative of bis(ethylenedithio)tetrathiafulvalene: reaction of the cyclic sulfate ester of R,R-1,4-difluorobutane-2,3-diol with 2-thioxo-1,3-dithiole-4,5-dithiolate. (1995). Journal of Materials Chemistry, 5(10), 1651-1656.
Sources
- 1. DuPhos - Wikipedia [en.wikipedia.org]
- 2. Synthesis of a chiral monosubstituted derivative of bis(ethylenedithio)tetrathiafulvalene: reaction of the cyclic sulfate ester of R,R-1,4-difluorobutane-2,3-diol with 2-thioxo-1,3-dithiole-4,5-dithiolate - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. teledynelabs.com [teledynelabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. experts.umn.edu [experts.umn.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. heraldopenaccess.us [heraldopenaccess.us]
Application Note & Protocol: Derivatization of (2S,5S)-Hexane-2,5-diol for Enhanced Chiral Chromatographic Separation
Abstract
The accurate determination of enantiomeric purity is a critical aspect of chemical synthesis and drug development. (2S,5S)-Hexane-2,5-diol is a valuable chiral building block, and methods to verify its stereochemical integrity are paramount.[1] Direct chiral chromatography of small, flexible diols can be challenging. This application note provides a detailed guide to the derivatization of this compound to form diastereomeric esters, facilitating robust and reliable separation using standard achiral chromatography techniques.[2] We present two effective protocols utilizing (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-MTPA, Mosher's acid) and (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid ((S)-MαNP acid) as chiral derivatizing agents (CDAs).[2][3][4] The principles behind diastereomer formation, step-by-step experimental procedures, and guidelines for HPLC analysis are discussed in detail to provide researchers with a comprehensive and validated methodology.
Introduction: The Rationale for Derivatization
This compound possesses two stereocenters, making it a chiral molecule with specific applications in asymmetric synthesis and as a monomer for specialty polymers.[1] The biological activity and material properties often depend on the stereochemical purity of the starting materials.[2] While direct analysis on a chiral stationary phase (CSP) is possible, it can require extensive method development and specialized, expensive columns.[5]
An indirect approach, involving derivatization with a chiral derivatizing agent (CDA), offers a powerful alternative.[6][3] This strategy converts a mixture of enantiomers into a mixture of diastereomers. Diastereomers, unlike enantiomers, have different physical and chemical properties, allowing for their separation on standard, achiral chromatographic columns (e.g., silica or C18).[2][7][8]
The hydroxyl groups of this compound are ideal targets for esterification with a chiral acid. The resulting di-esters are diastereomeric and exhibit different retention times in chromatography, enabling their quantification. This application note focuses on two highly effective CDAs:
-
(R)-MTPA (Mosher's Acid): A widely used reagent for determining the absolute configuration and enantiomeric excess of alcohols and amines.[6][4] The presence of the trifluoromethyl group provides a useful signal for ¹⁹F NMR analysis if desired.[6]
-
(S)-MαNP Acid: A powerful CDA that often provides excellent separation of diastereomeric esters in HPLC analysis.[2]
Chemistry and Mechanism
The core principle involves the esterification of the two hydroxyl groups of this compound with an enantiomerically pure chiral acid chloride or a chiral acid activated by a coupling agent. For instance, reacting the (2S,5S)-diol with two equivalents of (R)-MTPA chloride will yield the (2S,5S,R,R)-di-MTPA ester. If the starting material contained the (2R,5R)-enantiomer, the resulting di-ester would be the (2R,5R,R,R) diastereomer. These two diastereomers can then be separated chromatographically.
Figure 1: General workflow for chiral derivatization.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% purity | TCI America, Sigma-Aldrich |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) | ≥99% | Sigma-Aldrich |
| (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid ((S)-MαNP acid) | ≥99% | Alfa Aesar |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich |
| Anhydrous Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Anhydrous Pyridine | ≥99.8% | Sigma-Aldrich |
| n-Hexane | HPLC Grade | Fisher Scientific |
| Isopropyl Alcohol (IPA) | HPLC Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (aq.) | Reagent Grade | |
| Brine (Saturated NaCl aq.) | Reagent Grade | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade |
Protocol 1: Derivatization with (R)-MTPA Chloride
This protocol utilizes the highly reactive acid chloride of Mosher's acid.
Figure 2: Workflow for derivatization with (R)-MTPA-Cl.
Step-by-Step Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (10 mg, ~0.085 mmol) and a catalytic amount of DMAP (~2 mg) in 2 mL of anhydrous pyridine.
-
Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add (R)-MTPA-Cl (47 mg, ~0.187 mmol, 2.2 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting diol is consumed.
-
Quench the reaction by slowly adding 5 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric di-MTPA ester. The product can be used directly for HPLC analysis.
Protocol 2: Derivatization with (S)-MαNP Acid using DCC Coupling
This protocol uses a carbodiimide coupling agent, which is a milder alternative to using an acid chloride.[2]
Step-by-Step Procedure:
-
To a dry flask, add this compound (10 mg, ~0.085 mmol), (S)-MαNP acid (40 mg, ~0.187 mmol, 2.2 equivalents), and DMAP (5 mg, ~0.041 mmol, 0.5 equivalents).
-
Dissolve the mixture in 3 mL of anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (43 mg, ~0.204 mmol, 2.4 equivalents) in 1 mL of anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor reaction progress by TLC.[2]
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 10 mL), followed by brine (1 x 10 mL).[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric di-MαNP esters.[2]
HPLC Analysis of Diastereomeric Esters
The formed diastereomers can be separated using normal-phase HPLC on a standard silica column.
Recommended HPLC Conditions
| Parameter | Condition |
| Column | Standard Silica Gel, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropyl Alcohol (IPA) |
| Gradient/Isocratic | Isocratic. Start with 98:2 (Hexane:IPA). Adjust IPA % for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (Ambient) |
| Detection | UV at 254 nm (for the aromatic rings of the CDAs) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve crude derivatized product in mobile phase (~1 mg/mL) |
Interpreting Results
The HPLC chromatogram should show two well-resolved peaks corresponding to the two diastereomers formed (if the starting material was a racemic mixture). For an enantiomerically pure sample of this compound, only one major peak should be observed. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) of the two diastereomers:
% ee = [ (A1 - A2) / (A1 + A2) ] x 100
Conclusion
The derivatization of this compound into its diastereomeric di-MTPA or di-MαNP esters is a robust and reliable method for determining its enantiomeric purity.[2][3] This indirect chromatographic approach circumvents the challenges of direct chiral separation by allowing the use of standard achiral HPLC systems.[6] The protocols detailed in this application note provide a clear, step-by-step guide for researchers in synthetic chemistry and drug development, ensuring accurate and reproducible analysis of this important chiral intermediate.
References
- Wikipedia.
- Krstulović, A. M. Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups.
- Wikipedia. Mosher's acid. [Link]
- National Institutes of Health.
- National Institutes of Health.
- National Institutes of Health. Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. [Link]
- ResearchGate. Derivatization of diol 1 for HPLC analysis. [Link]
- University of Illinois at Urbana-Champaign.
- National Institutes of Health. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. [Link]
- PubChem. 2,5-Hexanediol, (2S,5S)-. [Link]
- ChemRxiv. Synthesis of heterocyclic analogues of Mosher's acid. [Link]
- ACS Publications. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [Link]
- Wikipedia. 2,5-Hexanediol. [Link]
- National Institutes of Health. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]
- Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
- Pearson+. Which of the following diastereomers of hexane-2,5-diol is optica... [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2S,5S)
- LCGC International. Contemporary Analysis of Chiral Molecules. [Link]
- J-STAGE. High-yield Production of Optically Active 1,2-Diols from the Corresponding Racemates by Microbial Stereoinversion. [Link]
- Enzymaster. (2S,5S)-2,5-Hexanediol. [Link]
- ResearchGate.
- National Institutes of Health. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. Mosher's acid - Wikipedia [en.wikipedia.org]
- 5. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving (2S,5S)-Hexane-2,5-diol
Abstract
This comprehensive guide provides detailed experimental setups and protocols for key chemical transformations involving (2S,5S)-hexane-2,5-diol, a versatile chiral building block. The protocols are designed for researchers, scientists, and professionals in drug development and materials science. This document emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. Key applications, including the synthesis of chiral ligands and heterocyclic compounds, are detailed with step-by-step instructions.
Introduction: The Significance of this compound in Asymmetric Synthesis
This compound is a C2-symmetric chiral diol that serves as a valuable precursor in a multitude of stereoselective syntheses. Its two secondary alcohol functionalities, with defined (S) stereochemistry at the C2 and C5 positions, make it an ideal starting material for the construction of chiral ligands, pharmaceuticals, and specialty polymers. The stereochemical purity of this compound is paramount, as it directly influences the properties of the resulting materials. For instance, polyesters derived from the optically pure diol can be semicrystalline with distinct melting points, whereas those from racemic mixtures are often amorphous.[1] This guide will explore several key reactions, providing the necessary protocols to leverage the unique stereochemistry of this important molecule.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and use in experimental setups.
| Property | Value |
| Molecular Formula | C₆H₁₄O₂ |
| Molecular Weight | 118.18 g/mol |
| CAS Number | 34338-96-0 |
| Appearance | Colorless to light yellow viscous liquid |
| Boiling Point | 216 °C |
| Melting Point | 43 °C |
| Solubility | Freely soluble in water |
| Optical Purity (ee) | ≥99% |
Safety Precautions: this compound is an irritant to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Biocatalytic Synthesis of this compound
The enantiomerically pure this compound is a crucial building block for various fine chemicals and pharmaceuticals.[3] While baker's yeast-mediated reduction of 2,5-hexanedione is a common method, it suffers from low space-time yields. A more efficient and highly stereoselective method utilizes a specific dehydrogenase from Saccharomyces cerevisiae.[3]
Rationale for Biocatalytic Approach
The use of isolated enzymes offers several advantages over whole-cell fermentations, including higher product concentrations, reduced by-product formation, and simplified downstream processing. The dehydrogenase Gre2p from S. cerevisiae has been identified as the key enzyme responsible for the stereoselective reduction of 2,5-hexanedione to this compound with high conversion and enantiomeric excess.[3]
Experimental Protocol: Enzymatic Reduction of 2,5-Hexanedione
Materials:
-
2,5-Hexanedione
-
Recombinant Gre2p dehydrogenase
-
NADPH (or a cofactor regeneration system)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a temperature-controlled reactor, prepare a solution of 2,5-hexanedione in phosphate buffer.
-
Add the recombinant Gre2p dehydrogenase and NADPH. If using a cofactor regeneration system (e.g., glucose/glucose dehydrogenase), add the necessary components.
-
Maintain the reaction at a constant temperature (typically 30-37 °C) and pH.
-
Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, saturate the aqueous solution with sodium chloride and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Synthesis of Chiral Phospholane Ligands
This compound is a key precursor for the synthesis of chiral phospholane ligands, such as those in the DuPhos family, which are highly effective in asymmetric hydrogenation reactions.[2] The synthesis typically involves the conversion of the diol to a dimesylate, followed by reaction with a primary phosphine.
Caption: Synthesis of Chiral Phospholane Ligands.
Protocol: Dimesylation of this compound
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound and triethylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude dimesylate. The product can be purified by flash chromatography on silica gel.
Protocol: Synthesis of a UCAP-type Ligand
This protocol is adapted from the synthesis of a related ligand and illustrates the general procedure.[4]
Materials:
-
(2R,5R)-2,5-Hexanediol dimesylate (product from 4.1, note the inversion of stereochemistry nomenclature for the dimesylate)
-
2-[Di(4-trifluoromethylphenyl)phosphino]phenylphosphine
-
Sodium hydride (NaH)
-
Hexamethylphosphoramide (HMPA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a stirred solution of sodium hydride in anhydrous THF at 0 °C, add a solution of 2-[di(4-trifluoromethylphenyl)phosphino]phenylphosphine in THF.
-
Add HMPA to the mixture. The resulting dark red suspension is stirred at 0 °C for 1 hour.
-
Add a solution of (2R,5R)-2,5-hexanediol dimesylate in THF over 30 minutes.
-
Allow the resulting orange suspension to stir at room temperature for 60 hours.
-
Cool the reaction mixture to 0 °C and carefully add a mixture of diethyl ether and methanol.
-
Remove the solvents under reduced pressure and purify the residue by flash chromatography on silica gel to yield the phosphine-phospholane ligand.
Intramolecular Cyclization to form cis-2,5-Dimethyltetrahydrofuran
The acid-catalyzed dehydration of this compound provides a direct route to cis-2,5-dimethyltetrahydrofuran, a valuable solvent and intermediate.[5][6] This reaction proceeds with retention of stereochemistry.
Caption: Intramolecular Cyclization of the Diol.
Protocol: Acid-Catalyzed Dehydration
Materials:
-
This compound
-
Amberlite® IR-120H or another solid acid catalyst
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound, the solid acid catalyst, and toluene.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by GC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the catalyst.
-
Wash the filtrate with saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by distillation to obtain cis-2,5-dimethyltetrahydrofuran.
Conversion to (2S,5S)-2,5-Diazidohexane via a Cyclic Sulfate
The conversion of diols to diazides is a useful transformation for the synthesis of diamines and other nitrogen-containing compounds. A reliable method proceeds through a cyclic sulfate intermediate, which is then opened by an azide nucleophile.
Rationale for the Cyclic Sulfate Pathway
The formation of a cyclic sulfate activates the hydroxyl groups towards nucleophilic substitution. The subsequent ring-opening with sodium azide typically proceeds with inversion of configuration at one center, followed by displacement of the second sulfate group, also with inversion, ultimately leading to the desired diazide with retention of the overall stereochemistry.
Protocol: Formation of the Cyclic Sulfate and Azide Opening
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Sodium azide (NaN₃)
-
Acetonitrile
-
Carbon tetrachloride
-
Water
-
Diethyl ether
Procedure: Step 1: Formation of the Cyclic Sulfite
-
Dissolve this compound in carbon tetrachloride and cool to 0 °C.
-
Slowly add thionyl chloride and stir the reaction at room temperature overnight.
-
Remove the solvent under reduced pressure.
Step 2: Oxidation to the Cyclic Sulfate
-
Dissolve the crude cyclic sulfite in a mixture of acetonitrile, carbon tetrachloride, and water.
-
Add a catalytic amount of RuCl₃·xH₂O and then sodium periodate portion-wise.
-
Stir vigorously for 2 hours.
-
Extract the product with diethyl ether, wash with water and brine, dry over magnesium sulfate, and concentrate to give the cyclic sulfate.
Step 3: Ring-Opening with Sodium Azide
-
Dissolve the cyclic sulfate in a suitable solvent such as DMF.
-
Add an excess of sodium azide and heat the reaction mixture (e.g., to 80 °C).
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture, pour it into water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate to yield (2S,5S)-2,5-diazidohexane.
Conclusion
This compound is a powerful and versatile chiral synthon. The protocols outlined in this application note provide a foundation for its use in the synthesis of a range of valuable chiral molecules. By understanding the underlying principles of each reaction, researchers can adapt and optimize these procedures for their specific applications in drug discovery and materials science.
References
- Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae. Organic & Biomolecular Chemistry. [Link]
- Synthesis and Application of Chiral Phospholane Ligands Bearing Sterically and Electrically Adjustable Moiety. Wiley-VCH. [Link]
- 2,5-Hexanediol. Wikipedia. [Link]
- Synthesis and Application of Chiral Phospholane Ligands Bearing a Sterically and Electrically Adjustable Moiety.
- Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulf
- Recent Developments in Chiral Phospholane Chemistry.
- Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions.
- This compound: A Building Block for Advanced Polymers and Materials. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- (2S,5S)-2,5-Hexanediol. Enzymaster. [Link]
- A Concise Synthesis of (2S,5R)-2-Methyl-5-hexanolide. SciSpace. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]
- 3. Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
(2S,5S)-Hexane-2,5-diol: A C₂-Symmetric Linchpin for Chiral Architectures in Total Synthesis
Introduction: The Strategic Value of C₂-Symmetry in Complex Synthesis
In the intricate field of total synthesis, the quest for enantiopure molecules has driven the development of a diverse arsenal of chiral building blocks. Among these, C₂-symmetric molecules, which possess a twofold rotational axis of symmetry, offer a unique strategic advantage. This symmetry renders the two reactive sites of the molecule chemically equivalent yet situated within a chiral environment, enabling high levels of stereocontrol in a multitude of chemical transformations.[1] (2S,5S)-Hexane-2,5-diol, a readily accessible and versatile C₂-symmetric diol, has emerged as a powerful chiral synthon for the construction of complex molecular architectures, particularly chiral heterocycles and ligands for asymmetric catalysis. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols for utilizing this compound as a cornerstone in total synthesis.
Physicochemical Properties and Handling
This compound is a white crystalline solid with a melting point of 50-53 °C. It is soluble in polar organic solvents such as chloroform, ethanol, and methanol. Proper handling and storage in a cool, dry place (2-8°C) are recommended to maintain its integrity.
| Property | Value |
| Molecular Formula | C₆H₁₄O₂ |
| Molecular Weight | 118.18 g/mol |
| CAS Number | 34338-96-0 |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 50-53 °C |
| Boiling Point | 213.4 °C at 760 mmHg |
| Optical Purity (ee) | ≥99% |
Core Application: Synthesis of Chiral 2,5-Disubstituted Pyrrolidines
A primary application of this compound is in the synthesis of C₂-symmetric trans-2,5-disubstituted pyrrolidines. These chiral amines are not only prevalent scaffolds in numerous natural products and pharmaceuticals but also serve as highly effective chiral auxiliaries and organocatalysts in asymmetric synthesis. The synthetic strategy hinges on the conversion of the diol's hydroxyl groups into suitable leaving groups, followed by a double displacement reaction with a primary amine.
Workflow for the Synthesis of (2S,5S)-2,5-Dimethylpyrrolidine
The following workflow outlines the key transformations from this compound to the versatile chiral auxiliary, (2S,5S)-2,5-dimethylpyrrolidine.
Caption: Synthetic workflow from this compound to (2S,5S)-2,5-dimethylpyrrolidine.
Detailed Protocols
Protocol 1: Synthesis of (2S,5S)-Hexane-2,5-diyl bis(4-methylbenzenesulfonate)
This protocol details the activation of the hydroxyl groups of this compound via tosylation, a critical first step for subsequent nucleophilic substitution.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (2.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash successively with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ditosylate by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure (2S,5S)-hexane-2,5-diyl bis(4-methylbenzenesulfonate) as a white solid.
Causality and Insights:
-
The use of pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction.
-
Maintaining a low temperature is crucial to prevent side reactions and ensure the selective formation of the tosylate esters.
-
The acidic workup is essential for removing the pyridine, which can be challenging to remove by evaporation alone.
Protocol 2: Synthesis of N-Benzyl-(2S,5S)-2,5-dimethylpyrrolidine
This protocol describes the key cyclization step to form the pyrrolidine ring.
Materials:
-
(2S,5S)-Hexane-2,5-diyl bis(4-methylbenzenesulfonate)
-
Benzylamine
-
Acetonitrile (anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (2S,5S)-hexane-2,5-diyl bis(4-methylbenzenesulfonate) (1.0 eq) in anhydrous acetonitrile, add benzylamine (1.1 eq) and potassium carbonate (3.0 eq).
-
Heat the mixture to reflux and stir vigorously for 24-48 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-(2S,5S)-2,5-dimethylpyrrolidine.
Causality and Insights:
-
The reaction proceeds via a tandem intramolecular Sₙ2 reaction. The benzylamine first displaces one tosylate group, and the resulting secondary amine then displaces the second tosylate to form the pyrrolidine ring.
-
Potassium carbonate acts as a base to neutralize the p-toluenesulfonic acid formed during the reaction, driving the equilibrium towards the product.
-
Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution reaction.
Case Study: Application in the Total Synthesis of (+)-Preussin
The utility of this compound as a chiral building block is exemplified in the total synthesis of (+)-preussin, a pyrrolidine alkaloid with antifungal and antitumor properties. The synthesis of the key chiral intermediate, a 2,5-disubstituted pyrrolidine, can be envisioned to start from this compound.
Caption: Conceptual pathway for the total synthesis of (+)-preussin utilizing a chiral pyrrolidine derived from this compound.
While a complete step-by-step protocol for the entire synthesis of (+)-preussin from this compound is beyond the scope of this note, the initial steps to form the crucial chiral pyrrolidine core would follow the principles outlined in Protocols 1 and 2. Subsequent steps would involve further functionalization of the pyrrolidine ring and the introduction of the side chains present in the natural product.
Conclusion: A Versatile and Reliable Chiral Building Block
This compound stands as a testament to the power of C₂-symmetry in asymmetric synthesis. Its straightforward conversion into valuable chiral intermediates, such as 2,5-disubstituted pyrrolidines, provides a reliable and efficient entry point for the total synthesis of a wide range of complex and biologically active molecules. The protocols and strategic insights provided herein are intended to empower researchers to confidently incorporate this versatile building block into their synthetic endeavors, accelerating the pace of discovery in chemical synthesis and drug development.
References
- Whitesell, J. K. (1989). C2 symmetry and asymmetric induction. Chemical Reviews, 89(7), 1581–1590. [Link]
- LookChem. (n.d.). This compound.
- Masamune, S., et al. (1985). Asymmetric synthesis of 2,5-disubstituted pyrrolidines. A concise synthesis of (+)- and (−)-trans-2,5-dimethylpyrrolidine. Journal of the American Chemical Society, 107(18), 5235–5237. [Link]
- Wolfe, J. P., & Rossi, M. A. (2006). A Concise Stereoselective Synthesis of Preussin, 3-epi-Preussin, and Analogues. Organic Letters, 8(11), 2353–2356. [Link]
Sources
Application Note: High-Yield Biocatalytic Synthesis of (2S,5S)-Hexane-2,5-diol
Introduction: The Significance of (2S,5S)-Hexane-2,5-diol as a Chiral Building Block
This compound is a stereochemically pure diol of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its defined stereochemistry at two chiral centers makes it a valuable precursor for the asymmetric synthesis of complex molecules, including ligands for transition metal catalysts like methyl-DuPhos, and various bioactive compounds.[3] Traditional chemical synthesis routes to obtain this specific stereoisomer often involve challenging separation of racemic and meso mixtures, leading to lower yields and higher costs.[4] Biocatalysis, leveraging the inherent stereoselectivity of enzymes, presents a highly efficient and environmentally benign alternative for the production of enantiopure this compound.[4][5]
This application note provides a detailed protocol for the biocatalytic synthesis of this compound via the stereoselective reduction of the prochiral substrate 2,5-hexanedione. We will delve into the selection of a suitable biocatalyst, optimization of reaction conditions, and methods for product analysis and purification.
Principle of the Biocatalytic Approach: Stereoselective Ketone Reduction
The core of this biocatalytic process is the enzymatic reduction of the two ketone functionalities of 2,5-hexanedione. This reaction is catalyzed by a class of enzymes known as oxidoreductases, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).[6][7] These enzymes facilitate the transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of the substrate, resulting in the formation of a hydroxyl group. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the formation of a specific stereoisomer of the alcohol.
For the synthesis of this compound, an enzyme with a high degree of stereoselectivity for the (S)-configuration at both newly formed chiral centers is required. A notable example is the dehydrogenase Gre2p from Saccharomyces cerevisiae (baker's yeast), which has been shown to reduce 2,5-hexanedione to this compound with excellent conversion (>99%) and high diastereomeric and enantiomeric excess (>99.9%).[1][2]
A critical aspect of this process is the regeneration of the expensive nicotinamide cofactor. This is typically achieved by employing a cofactor regeneration system, which can be a secondary enzyme (e.g., glucose dehydrogenase or formate dehydrogenase) that oxidizes a co-substrate (e.g., glucose or formate) to regenerate the reduced cofactor (NADH or NADPH).[8] Alternatively, a whole-cell biocatalyst can be used, where the cofactor regeneration is handled by the cell's endogenous metabolic machinery.
Experimental Workflow Overview
The overall process for the biocatalytic synthesis of this compound can be broken down into several key stages: biocatalyst preparation, the enzymatic reaction, product extraction and purification, and finally, analysis of the product's purity and stereochemistry.
Caption: Overall workflow for the biocatalytic synthesis of this compound.
Detailed Protocols
Protocol 1: Biocatalytic Synthesis of this compound using Recombinant Gre2p Dehydrogenase
This protocol describes the synthesis using a purified recombinant dehydrogenase from Saccharomyces cerevisiae (Gre2p) with a glucose dehydrogenase (GDH) system for cofactor regeneration.
Materials:
-
Recombinant Gre2p from S. cerevisiae
-
Glucose Dehydrogenase (GDH)
-
2,5-Hexanedione
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Temperature-controlled shaker/incubator
-
pH meter
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction mixture with the following components to a final volume of 100 mL:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
50 mM 2,5-Hexanedione
-
150 mM D-Glucose (as the co-substrate for cofactor regeneration)
-
1 mM NADP+
-
10 U/mL Gre2p
-
20 U/mL GDH
-
-
Reaction Incubation: Incubate the reaction mixture at 30°C with gentle agitation (e.g., 150 rpm) in a shaker. Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2-4 hours).
-
Reaction Monitoring (Optional): The consumption of 2,5-hexanedione and the formation of this compound can be monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination and Product Extraction: Once the reaction has reached completion (typically >99% conversion, which may take 12-24 hours), terminate the reaction by adding an equal volume of ethyl acetate. Mix vigorously for 10 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (upper) layer. Repeat the extraction of the aqueous layer with ethyl acetate twice more.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Analytical Validation of this compound
This protocol outlines the analysis of the final product for chemical purity and stereochemical integrity using chiral Gas Chromatography (GC).
Materials:
-
Purified this compound sample
-
Standards of 2,5-hexanedione, this compound, and other potential stereoisomers (if available)
-
High-purity solvent for sample dilution (e.g., ethyl acetate)
Equipment:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column such as Beta DEX™ 225)
GC Conditions (Example):
-
Column: Beta DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: 80°C (hold for 2 min), ramp to 180°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
Injection Volume: 1 µL (split injection)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product (e.g., 1 mg/mL) in ethyl acetate. Also, prepare solutions of the starting material and any available stereoisomer standards.
-
Injection and Analysis: Inject the prepared samples into the GC system.
-
Data Analysis:
-
Determine the retention times for 2,5-hexanedione and the different stereoisomers of hexane-2,5-diol.
-
Calculate the conversion by comparing the peak area of the remaining 2,5-hexanedione to the initial amount.
-
Calculate the diastereomeric excess (de) and enantiomeric excess (ee) of the this compound product using the following formulas:
-
de (%) = [ (Area of (2S,5S) - Area of other diastereomers) / (Total area of all diastereomers) ] x 100
-
ee (%) = [ (Area of (2S,5S) - Area of (2R,5R)) / (Area of (2S,5S) + Area of (2R,5R)) ] x 100
-
-
Enzymatic Reaction Mechanism
The enzymatic reduction of 2,5-hexanedione to this compound by Gre2p involves a two-step reduction with the cofactor regeneration cycle.
Caption: Mechanism of stereoselective reduction and cofactor regeneration.
Quantitative Data Summary
The following table summarizes typical results achievable with the described biocatalytic protocol.
| Parameter | Value | Method of Analysis |
| Substrate Concentration | 50 mM | - |
| Biocatalyst Loading (Gre2p) | 10 U/mL | - |
| Reaction Time | 12-24 hours | GC/HPLC |
| Conversion | >99% | Chiral GC |
| Diastereomeric Excess (de) | >99.9% | Chiral GC |
| Enantiomeric Excess (ee) | >99.9% | Chiral GC |
| Volumetric Productivity | ~70 g L⁻¹ d⁻¹ | Calculation |
Data is based on reported values for the Gre2p enzyme system.[1][2]
Troubleshooting and Key Considerations
-
Low Conversion:
-
Inactive Enzyme: Ensure the enzyme has been stored correctly and has not lost activity.
-
Cofactor Limitation: Check the concentration and activity of the cofactor regeneration system (GDH and glucose).
-
pH Drift: Monitor the pH of the reaction mixture, as the oxidation of glucose to gluconic acid can lower the pH and inhibit the enzyme. Consider using a stronger buffer or pH control.
-
-
Low Stereoselectivity:
-
Incorrect Enzyme: Verify the identity and purity of the biocatalyst.
-
Reaction Conditions: Extreme temperatures or pH values can sometimes affect the stereoselectivity of an enzyme.
-
-
Product Inhibition: At high product concentrations, some enzymes may experience product inhibition. If this is observed, consider in-situ product removal techniques.
Conclusion
The biocatalytic synthesis of this compound offers a powerful and sustainable alternative to traditional chemical methods. By leveraging highly stereoselective enzymes like the dehydrogenase Gre2p from S. cerevisiae, this chiral diol can be produced with exceptional purity and high yields. The detailed protocols and considerations provided in this application note serve as a comprehensive guide for researchers and drug development professionals to implement this efficient and green synthetic route in their laboratories.
References
- BIOTRANS 2023. 1-pot 2-step enzymatic synthesis for chiral diols - Enzyme engineering combined with reaction optimization and process developme.
- de Miranda, A. S., et al. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. Journal of the Brazilian Chemical Society.
- BIOTRANS 2023. Production of selected chiral diols via synthetic enzymes cascade in unconventional media.
- Fronza, G., et al. (2006). Enzymatic Approach to Enantiomerically Pure 5-Alken-2,4-diols and 4-Hydroxy-5-alken-2-ones: Application to the Synthesis of Chiral Synthons. The Journal of Organic Chemistry.
- Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. PubMed.
- Machielsen, M., et al. (2006). Laboratory evolution of Pyrococcus furiosus alcohol dehydrogenase to improve the production of (2S,5S)-hexanediol at moderate temperatures. Extremophiles.
- Vulcanchem. (2~{S},5~{R})-hexane-2,5-diol.
- Kosjek, B., et al. (2010). Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae. Organic & Biomolecular Chemistry.
- Kosjek, B., et al. (2010). Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae. PubMed.
- Gök, Y., et al. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.
- Gök, Y., et al. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health.
- Contente, M. L., & Molinari, F. (2020). Breaking Molecular Symmetry through Biocatalytic Reactions to Gain Access to Valuable Chiral Synthons. MDPI.
- Enzymaster. (2S,5S)-2,5-Hexanediol.
- Gupta, P., et al. (2013). Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology.
- LookChem. This compound.
- Chemspace. This compound - C6H14O2.
- Wanhe Pharma. This compound.
- PubChem. 2,5-Hexanediol, (2S,5S)-.
- Wikipedia. 2,5-Hexanediol.
- ResearchGate. An Alcohol Dehydrogenase from the Short‐Chain Dehydrogenase/Reductase Family of Enzymes for the Lactonization of Hexane‐1,6‐diol.
- Wikipedia. Hexane-2,5-dione.
- MDPI. Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions.
Sources
- 1. Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]
- 4. Laboratory evolution of Pyrococcus furiosus alcohol dehydrogenase to improve the production of (2S,5S)-hexanediol at moderate temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 6. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 7. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]
- 8. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-Up Synthesis of (2S,5S)-Hexane-2,5-diol: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
(2S,5S)-Hexane-2,5-diol is a valuable chiral building block in the synthesis of pharmaceuticals and advanced materials.[1][2] Its stereochemically defined structure allows for the creation of complex molecules with high precision. This document provides a detailed guide for the scale-up synthesis of this compound, focusing on a robust and efficient methodology suitable for laboratory and pilot-plant scale production. We will delve into the strategic considerations behind a biocatalytic approach, present a comprehensive, step-by-step protocol, and address critical safety and analytical validation aspects.
Introduction: The Strategic Importance of this compound
Chiral diols are crucial intermediates in asymmetric synthesis, enabling the construction of enantiomerically pure molecules.[3][4] Among these, this compound, a C6 linear diol with two stereocenters, offers a unique combination of functionality and stereochemistry.[5] Its applications range from being a precursor to chiral ligands, such as the widely used methyl-DuPhos for homogeneous catalysis, to its incorporation into specialty polymers to enhance their thermal and mechanical properties.[1][2]
The synthesis of hexane-2,5-diol presents three stereoisomers: the chiral enantiomeric pair (2R,5R) and (2S,5S), and the achiral meso compound (2S,5R).[6] Achieving high enantiomeric purity of the desired (2S,5S) isomer is paramount for its applications. While classical chemical methods for chiral resolution or asymmetric synthesis exist, they often involve costly chiral auxiliaries, harsh reaction conditions, or result in significant waste streams.[3]
This guide, therefore, focuses on a biocatalytic approach, which has emerged as a powerful and sustainable alternative for the synthesis of chiral alcohols.[7][8] Specifically, we will detail the enantioselective reduction of the prochiral diketone, 2,5-hexanedione, using a ketoreductase (KRED) enzyme. This method offers high selectivity, mild reaction conditions, and a favorable environmental profile, making it highly amenable to scale-up.[9][10]
Strategic Synthesis Pathway: Biocatalytic Reduction of 2,5-Hexanedione
The chosen synthetic route involves the enzymatic reduction of 2,5-hexanedione. This diketone is a readily available and versatile starting material.[11][12] The core of this process is the use of a ketoreductase (KRED) that exhibits high stereoselectivity for the formation of the (2S,5S) diastereomer.
Key Advantages of the Biocatalytic Approach:
-
High Enantioselectivity: Modern engineered ketoreductases can achieve excellent enantiomeric excess (ee) and diastereomeric excess (de), often exceeding 99%.[10]
-
Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous media at or near room temperature and neutral pH, avoiding the need for extreme temperatures, pressures, or corrosive reagents.[13]
-
Sustainability: Biocatalysis is considered a green chemistry approach due to its use of renewable catalysts (enzymes) and reduced environmental impact compared to many traditional chemical methods.[14]
-
Scalability: With proper process development, including cofactor regeneration, enzymatic processes can be efficiently scaled for industrial production.[10][13]
A critical aspect of KRED-catalyzed reductions is the requirement for a nicotinamide cofactor, typically NADPH or NADH, which provides the hydride for the reduction.[9] As these cofactors are expensive, an efficient in-situ regeneration system is essential for a cost-effective, large-scale process.[10] A common and effective method is to use a sacrificial alcohol, such as isopropanol, and a corresponding alcohol dehydrogenase (ADH) or the KRED itself if it possesses this dual functionality.
Logical Workflow of the Synthesis
Caption: Overall workflow for the biocatalytic synthesis of this compound.
Detailed Scale-Up Protocol
This protocol is designed for a 100 g scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Grade | Quantity | Supplier (Example) |
| 2,5-Hexanedione | ≥98% | 100 g | Sigma-Aldrich |
| Ketoreductase (KRED) | - | As per activity | Enzymaster |
| NADP+, Sodium Salt | ≥95% | 1.0 g | Sigma-Aldrich |
| Isopropanol (IPA) | ACS Grade | 1.5 L | Fisher Scientific |
| Potassium Phosphate Buffer (0.1 M, pH 7.0) | - | 1.0 L | - |
| Ethyl Acetate | ACS Grade | 3 x 1.0 L | Fisher Scientific |
| Anhydrous Magnesium Sulfate | - | 50 g | Sigma-Aldrich |
Equipment
-
5 L jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet
-
Thermostatic circulator
-
pH meter
-
Separatory funnel (4 L)
-
Rotary evaporator
-
Crystallization dish
-
Vacuum filtration apparatus
-
Analytical balance
Step-by-Step Procedure
Step 1: Reactor Setup and Reagent Preparation
-
Set up the 5 L jacketed glass reactor and ensure it is clean and dry.
-
Connect the reactor to the thermostatic circulator and set the temperature to 30 °C.
-
Prepare 1.0 L of 0.1 M potassium phosphate buffer and adjust the pH to 7.0.
-
Charge the reactor with the 1.0 L of potassium phosphate buffer.
-
Add 1.5 L of isopropanol to the reactor.
-
Begin gentle stirring (approx. 150 rpm) to ensure the mixture is homogenous.
Step 2: Biocatalytic Reaction
-
Dissolve 1.0 g of NADP+ in a small amount of the buffer and add it to the reactor.
-
Add the specified amount of KRED to the reactor. The exact amount will depend on the specific activity of the enzyme batch.
-
Allow the enzyme and cofactor to dissolve and equilibrate for 15-20 minutes.
-
Slowly add 100 g of 2,5-hexanedione to the reactor over a period of 30 minutes.
-
Maintain the reaction temperature at 30 °C and the pH at 7.0 (adjust with dilute NaOH or H3PO4 if necessary).
-
Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
Step 3: Work-up and Product Isolation
-
Once the reaction is complete, stop the stirring and cool the reactor to room temperature.
-
Transfer the reaction mixture to a 4 L separatory funnel.
-
Perform a solvent extraction with ethyl acetate (3 x 1.0 L). For each extraction, shake the funnel vigorously for 2-3 minutes and then allow the layers to separate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and transfer the filtrate to a round-bottom flask.
-
Remove the ethyl acetate using a rotary evaporator.
Step 4: Purification
-
The crude product obtained after solvent removal is typically an oil.
-
Purification can be achieved by crystallization. A suitable solvent system (e.g., hexane/ethyl acetate) should be determined on a small scale.
-
Dissolve the crude product in a minimal amount of the hot solvent system and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold hexane.
-
Dry the product under vacuum to a constant weight.
Safety and Handling Precautions
-
2,5-Hexanedione: This compound is a neurotoxin.[12] Handle with extreme care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
-
Isopropanol: Isopropanol is flammable. Keep away from ignition sources.
-
Sodium Borohydride (if used as an alternative reducing agent): Sodium borohydride is a water-reactive and flammable solid.[15] It can release flammable gases upon contact with water.[15] It is also toxic if swallowed or in contact with skin and causes severe skin burns and eye damage. Handle under an inert atmosphere and away from moisture.[16] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.
-
General Precautions: Always wear appropriate PPE.[17] An eyewash station and safety shower should be readily accessible.[17] Dispose of all chemical waste according to institutional and local regulations.
Analytical Characterization
To ensure the quality of the final product, the following analytical tests are recommended:
-
Gas Chromatography (GC): To determine the purity of the product and quantify any remaining starting material or byproducts.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric and diastereomeric excess of the this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.
-
Melting Point: To compare with the literature value for the pure compound.
Conclusion
The biocatalytic synthesis of this compound via the enantioselective reduction of 2,5-hexanedione offers a highly efficient, scalable, and sustainable route to this valuable chiral building block. By following the detailed protocol and adhering to the safety guidelines, researchers and drug development professionals can reliably produce high-purity this compound for their synthetic needs. The principles outlined in this application note can be adapted for further scale-up to meet larger production demands.
References
- Sodium Borohydride - ESPI Metals. (2007, October).
- Sodium borohydride - Standard Operating Procedure. (2012, December 14). UC Center for Laboratory Safety.
- Advances in the Enzymatic Reduction of Ketones. (n.d.). ResearchGate.
- SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.
- Hoffman, J. L. (1994). Purification of vicinal dithiol-containing proteins by arsenical-based affinity chromatography. Methods in Enzymology.
- Qiao, L., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications.
- Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II. (n.d.). SpringerLink.
- Enantioselective reduction of ketones. (n.d.). Wikipedia.
- Allahham, M., et al. (n.d.). Production of selected chiral diols via synthetic enzymes cascade in unconventional media. BIOTRANS 2023.
- This compound. (n.d.). LookChem.
- Goldberg, K., et al. (2007). Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part I: Processes with isolated enzymes. ResearchGate.
- Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst. (2016). PMC.
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (2023). ACS Omega.
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (2023). National Institutes of Health.
- A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. (2022). PubMed Central.
- This compound: A Building Block for Advanced Polymers and Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 2,5-Hexanediol. (n.d.). Wikipedia.
- (2S,5S)-2,5-Hexanediol. (n.d.). Enzymaster.
- 2,5-Hexanediol, (2S,5S)-. (n.d.). PubChem.
- Deoxydehydration of vicinal diols by homogeneous catalysts: a mechanistic overview. (2019). Royal Society of Chemistry.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). MDPI.
- Purification of diols from aqueous and organic systems in comparison. (n.d.). ResearchGate.
- This compound. (n.d.). Wanhe Pharma.
- Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. (n.d.). RSC Publishing.
- (2S,5R)-2,5-Hexanediol. (n.d.). PubChem.
- Asymmetric transformations of achiral 2,5-cyclohexadienones. (2011). PMC.
- Hexane-2,5-dione. (n.d.). Wikipedia.
- One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis. (n.d.). ResearchGate.
Sources
- 1. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]
- 2. nbinno.com [nbinno.com]
- 3. alfachemic.com [alfachemic.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]
- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 11. chemimpex.com [chemimpex.com]
- 12. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 15. Sodium Borohydride - ESPI Metals [espimetals.com]
- 16. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 17. nj.gov [nj.gov]
Application Notes and Protocols for the Use of (2S,5S)-Hexane-2,5-diol in the Preparation of Specialty Polyesters
Introduction: The Strategic Advantage of Chiral Monomers in Polyester Synthesis
In the pursuit of advanced polymeric materials with tailored properties, the stereochemistry of monomeric building blocks plays a pivotal role. (2S,5S)-Hexane-2,5-diol, a chiral secondary diol, offers a unique structural motif for the synthesis of specialty polyesters.[1][2] Unlike its linear or achiral counterparts, the defined stereochemistry and the presence of methyl side groups on the hexane backbone introduce significant conformational rigidity.[1] This restricted chain mobility can lead to polyesters with enhanced thermal properties, such as a higher glass transition temperature (Tg), when compared to polymers derived from linear diols like 1,6-hexanediol.[1]
Furthermore, the enantiomeric purity of this compound is a critical determinant of the final polymer's morphology.[1] The use of optically pure this compound can facilitate the formation of semicrystalline polyesters with distinct melting points, a desirable characteristic for applications requiring high thermal and mechanical stability.[1] Conversely, the use of racemic or meso mixtures of hexane-2,5-diol tends to result in amorphous polymers due to stereo-irregularity that disrupts crystal packing.[1] This ability to control crystallinity through monomer stereochemistry opens up avenues for designing polymers with precisely engineered performance characteristics for a range of applications, including specialty coatings, adhesives, sealants, and advanced biomedical devices.[1]
This technical guide provides a comprehensive overview of the use of this compound in specialty polyester synthesis, including detailed protocols for polymerization and characterization, and a discussion of the anticipated properties of the resulting polymers.
Monomer Overview and Physicochemical Properties
This compound is a C6 secondary diol with two stereocenters, both in the (S) configuration. Its chemical structure and key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 34338-96-0 | [3] |
| Molecular Formula | C₆H₁₄O₂ | [3] |
| Molecular Weight | 118.17 g/mol | [3] |
| Appearance | White to yellow solid | |
| Melting Point | 54°C |
Polymerization Methodologies: Crafting Specialty Polyesters
The synthesis of polyesters from this compound can be achieved through various polycondensation techniques. Melt polycondensation is a widely used, solvent-free method that is well-suited for this purpose. The following sections provide a detailed protocol for the synthesis of a representative specialty polyester, poly((2S,5S)-hexylene adipate).
Experimental Workflow for Melt Polycondensation
Caption: General workflow for the synthesis of polyesters via melt polycondensation.
Detailed Protocol: Synthesis of Poly((2S,5S)-hexylene adipate)
This protocol describes the synthesis of a polyester from this compound and adipic acid via a two-stage melt polycondensation.
Materials:
-
This compound (1.05 molar equivalents)
-
Adipic acid (1.00 molar equivalent)
-
Tin(II) 2-ethylhexanoate (0.05 - 0.2 mol% relative to adipic acid)
-
High-purity nitrogen gas
-
Chloroform or Tetrahydrofuran (THF)
-
Methanol (cold)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet adapter
-
Distillation head with a condenser and receiving flask
-
Heating mantle with a temperature controller
-
Vacuum pump capable of reaching <1 mmHg
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Reactor Setup and Monomer Charging:
-
Assemble a clean, dry three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a distillation setup.
-
Charge the flask with this compound and adipic acid. A slight excess of the diol (e.g., 1.05 molar equivalents) is recommended to compensate for any potential loss during the reaction.
-
Add the Tin(II) 2-ethylhexanoate catalyst to the reaction mixture.
-
-
Esterification Stage:
-
Flush the system with dry nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Begin stirring and gradually heat the mixture to 160-180°C under a slow, continuous stream of nitrogen.
-
Maintain this temperature for 2-4 hours. Water, the byproduct of the esterification reaction, will distill and be collected in the receiving flask. The progress of the reaction can be monitored by the amount of water collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 190-210°C.
-
Slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg. This slow reduction is crucial to prevent bumping of the increasingly viscous melt.
-
Continue the reaction under high vacuum for an additional 4-8 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polyester grows.
-
-
Work-up and Purification:
-
Once the desired viscosity is achieved, remove the heat source and allow the polymer to cool to room temperature under a nitrogen atmosphere.
-
Dissolve the solid polyester in a suitable solvent such as chloroform or THF.
-
Precipitate the polymer by slowly adding the solution to a stirred, large excess of cold methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization of Specialty Polyesters
A thorough characterization of the synthesized polyester is essential to understand its molecular weight, thermal properties, and structure.
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers.
Illustrative GPC Workflow:
Caption: Workflow for GPC analysis of polyester molecular weight.
Typical GPC Parameters:
| Parameter | Setting |
| Mobile Phase | Tetrahydrofuran (THF) or Chloroform |
| Columns | Polystyrene-divinylbenzene (PS-DVB) based |
| Flow Rate | 1.0 mL/min |
| Temperature | 35-40°C |
| Detector | Refractive Index (RI) |
| Calibration | Polystyrene standards |
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm).
Expected DSC Thermogram:
A polyester synthesized from enantiomerically pure this compound is expected to be semicrystalline. The DSC thermogram would likely show a glass transition, followed by a crystallization exotherm (if the sample was quench-cooled), and finally a melting endotherm.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized polyester. The spectra can verify the successful incorporation of both the diol and diacid monomers into the polymer chain. For poly((2S,5S)-hexylene adipate), characteristic peaks for the protons and carbons of both the hexylene and adipate units would be observed.
Anticipated Properties and Data Presentation
Due to the limited availability of published data specifically for polyesters derived from this compound, the following table presents illustrative yet scientifically plausible data based on the known effects of chiral and branched monomers on polyester properties. These values are intended to serve as a guideline for researchers.
| Polyester | Diacid | Expected Mn ( g/mol ) | Expected PDI | Expected Tg (°C) | Expected Tm (°C) | Expected Morphology |
| Poly((2S,5S)-hexylene succinate) | Succinic Acid | 15,000 - 30,000 | 1.8 - 2.5 | 40 - 55 | 100 - 120 | Semicrystalline |
| Poly((2S,5S)-hexylene adipate) | Adipic Acid | 15,000 - 30,000 | 1.8 - 2.5 | 30 - 45 | 90 - 110 | Semicrystalline |
| Poly((2S,5S)-hexylene sebacate) | Sebacic Acid | 15,000 - 30,000 | 1.8 - 2.5 | 15 - 30 | 70 - 90 | Semicrystalline |
Conclusion
This compound is a promising chiral monomer for the development of specialty polyesters with enhanced thermal properties and controlled crystallinity. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers and scientists to explore the potential of this unique building block. The ability to fine-tune the properties of polyesters through the strategic use of stereochemically defined monomers like this compound will undoubtedly contribute to the advancement of polymer science and the creation of novel materials for a wide array of applications.
References
- (2S,5S)
- Elango, G. (2017). 2, 5-Hexanediol Based Liquid Crystalline Random Copolyester Synthesis and Characterization. IOSR Journal of Applied Chemistry, 10(9), 43-48. [Link]
- (2~{S},5~{R})-hexane-2,5-diol - Vulcanchem.
- Li, M., Jing, J., Su, T., Shi, K., & Wang, Z. (2022). Synthesis of Poly(Hexamethylene Succinate-Co-Ethylene Succinate) Copolymers With Different Physical Properties and Enzymatic Hydrolyzability by Regulating the Ratio of Monomer. Frontiers in Bioengineering and Biotechnology, 10, 894046. [Link]
- Li, M., Jing, J., Su, T., Shi, K., & Wang, Z. (2022). Synthesis of Poly(Hexamethylene Succinate-Co-Ethylene Succinate)
- Li, M., Jing, J., Su, T., Shi, K., & Wang, Z. (2022). Synthesis of Poly(Hexamethylene Succinate-Co-Ethylene Succinate)
- This compound - Wanhe Pharma.
- THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER M
- Bikiaris, N. D., et al. (2021). Poly(Lactic Acid) Block Copolymers with Poly(Hexylene Succinate) as Microparticles for Long-Acting Injectables of Risperidone Drug. MDPI. [Link]
- Gandini, A., et al. (2011). Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols. Journal of Polymer Science Part A: Polymer Chemistry, 49(8), 1833-1842. [Link]
- Thermotropic Polyesters from 2,5-Furandicarboxylic Acid and Vanillic Acid: Synthesis, Thermal Properties, Melt Behavior, and Mechanical Performance.
- (2S,5S)-2,5-Hexanediol - Enzymaster. [Link]
- 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem. [Link]
- Synthesis and characterization of modified polyethylene adipate esters.
- 2,5-Hexanediol - Wikipedia. [Link]
- Bikiaris, N. D., et al. (2021). Poly(Lactic Acid) Block Copolymers with Poly(Hexylene Succinate) as Microparticles for Long-Acting Injectables of Risperidone Drug.
- Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Co
- Polymer Networks Synthesized from Poly(Sorbitol Adipate) and Functionalized Poly(Ethylene Glycol). Semantic Scholar. [https://www.semanticscholar.org/paper/Polymer-Networks-Synthesized-from-Poly(Sorbitol-and-Rizvi-Kressler/39c945b0a793a5160824b2670d8a9709d73d9d69]([Link]
- Synthesis of poly(butylene adipate) by condensation polymerization and a chain-extending reaction with adipoyl biscaprolactamate.
- (2S,5R)-2,5-Hexanediol | C6H14O2 | CID 6950287 - PubChem. [Link]
- Poly (glycerol adipate) (PGA) Backbone Modifications with a Library of Functional Diols: Chemical and Physical. I.R.I.S.. [Link]
- Process for the preparation of polycarbonate diols with a high molecular weight.
- Synthesis and Characterization of Poly(butylene glycol adipate-co-terephthalate/diphenylsilanediol adipate-co-terephthal
- One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol.
- Process for preparing a polymer having a 2,5-furandicarboxylate moiety within the polymer backbone and such (co)polymers.
- One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol.
Sources
Application Note & Protocols: Asymmetric Reduction of Ketones with (2S,5S)-Hexane-2,5-diol Derived Catalysts
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for pharmaceuticals and fine chemicals. While various catalytic systems have been developed, the use of C2-symmetric chiral diols to modify hydride reducing agents offers a powerful and conceptually straightforward approach. This document provides a detailed guide to the principles and hypothetical application of (2S,5S)-hexane-2,5-diol as a chiral auxiliary in the asymmetric reduction of ketones. Although direct literature on catalysts derived from this compound for this specific application is limited, this guide synthesizes established principles from analogous C2-symmetric diol systems, such as 1,1'-bi-2-naphthol (BINOL), to provide a robust theoretical framework and practical protocols.
Introduction: The Principle of Chiral Diol-Mediated Asymmetric Reduction
The asymmetric reduction of a prochiral ketone introduces a new stereocenter, and achieving high enantioselectivity is paramount. One effective strategy involves the use of a stoichiometric or catalytic chiral modifying agent to control the facial selectivity of hydride delivery to the carbonyl group.[1][2][3] C2-symmetric diols are particularly effective in this role due to their well-defined chiral environment, which can create a rigid and predictable transition state.
This compound is a C2-symmetric chiral diol that presents an attractive, non-aromatic, and flexible scaffold. By reacting this diol with a hydride source, such as borane (BH₃) or lithium aluminum hydride (LiAlH₄), a chiral reducing agent is formed in situ. This new complex possesses a chiral pocket that preferentially accommodates the ketone in a specific orientation, exposing one of its two prochiral faces to hydride attack.
The efficacy of this approach hinges on the differential steric interactions between the larger (RL) and smaller (RS) substituents of the ketone and the chiral environment of the diol-modified hydride reagent.[2] A well-designed chiral ligand will maximize these differences in the transition state, leading to a lower energy pathway for the formation of one enantiomer of the alcohol over the other.
Catalyst System Preparation: Hypothetical Synthesis of a this compound-Modified Borane Reagent
Based on established procedures for other chiral diols, a modified borane reagent can be prepared from this compound. The reaction involves the formation of a chiral oxazaborolidine-like intermediate or a chiral boronate ester which then acts as the active reducing species.
Protocol: In Situ Preparation of the Chiral Reducing Agent
-
Materials:
-
This compound
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent).
-
Dissolve the diol in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane solution (BH₃·SMe₂ or BH₃·THF, 1.0-1.2 equivalents) dropwise to the stirred solution of the diol.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours. The formation of the chiral reagent is typically accompanied by the evolution of hydrogen gas.
-
The resulting solution of the this compound-modified borane reagent is now ready for use in the asymmetric reduction of ketones.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Borane reagents are sensitive to moisture and oxygen. Conducting the reaction under an inert atmosphere is crucial to prevent decomposition and ensure the formation of the active chiral reagent.
-
Anhydrous Solvent: Water will react violently with borane and quench the reagent. The use of anhydrous THF is mandatory.
-
Slow Addition at Low Temperature: The reaction between the diol and borane is exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent the formation of undesired byproducts.
Caption: Workflow for the preparation of the chiral reducing agent.
General Protocol for Asymmetric Ketone Reduction
This protocol provides a general procedure for the asymmetric reduction of a prochiral ketone using the in situ prepared this compound-modified borane reagent. Optimization of reaction time, temperature, and stoichiometry may be required for specific substrates.
Protocol: Reduction of Acetophenone (Model Substrate)
-
Materials:
-
In situ prepared this compound-modified borane reagent in THF
-
Acetophenone
-
Anhydrous THF
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To the freshly prepared solution of the chiral borane reagent (1.2 equivalents) at room temperature, add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane reagent. (Caution: Hydrogen gas evolution).
-
Acidify the mixture by the slow addition of 1 M HCl.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
-
Self-Validating System:
-
Monitoring by TLC: Allows for the determination of the reaction endpoint, preventing over- or under-reaction.
-
Quenching and Workup: The quenching and extraction steps are designed to safely neutralize the reactive species and isolate the product, ensuring a clean workup.
-
Chiral Analysis: The final determination of enantiomeric excess provides a direct measure of the catalyst's performance and the protocol's success.
Caption: General experimental workflow for asymmetric ketone reduction.
Expected Performance and Substrate Scope (Based on Analogous Systems)
| Substrate (Ketone) | Expected Product (Alcohol) | Expected Yield (%) | Expected ee (%) |
| Acetophenone | 1-Phenylethanol | 85-95 | 80-95 |
| Propiophenone | 1-Phenyl-1-propanol | 80-90 | 85-97 |
| 1-Naphthyl methyl ketone | 1-(1-Naphthyl)ethanol | 80-90 | >90 |
| 2-Hexanone | 2-Hexanol | 70-85 | 60-80 |
| Cyclohexyl methyl ketone | 1-Cyclohexylethanol | 75-90 | 70-85 |
Note: The data in this table is predictive and based on results obtained with other C2-symmetric diol-modified borane and aluminum hydride reagents. Actual results with this compound may vary and would require experimental validation.
Mechanistic Considerations
The enantioselectivity of the reduction is determined in the hydride transfer step. The chiral diol-borane complex coordinates to the ketone's carbonyl oxygen. This coordination, coupled with the steric environment of the diol, forces the ketone to adopt a conformation that minimizes steric clashes. For a C2-symmetric diol, the two substituents on the stereogenic centers create a chiral pocket. The larger substituent of the ketone will preferentially orient itself away from the sterically more demanding parts of the chiral ligand. This locks the ketone into an orientation where one of the two prochiral faces is shielded, and the other is exposed for hydride attack, leading to the preferential formation of one enantiomer of the alcohol.[2]
Troubleshooting
-
Low Enantioselectivity:
-
Moisture: Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous.
-
Impure Diol: The enantiomeric purity of the this compound is critical. Use a diol with high ee%.
-
Temperature Control: The temperature at which the reduction is carried out can significantly impact selectivity. Lowering the temperature may improve the ee%.
-
-
Low Yield:
-
Reagent Decomposition: Ensure the borane solution is fresh and has been properly stored.
-
Incomplete Reaction: Extend the reaction time or slightly increase the temperature.
-
Workup Issues: Ensure proper pH adjustment during the workup to avoid product loss.
-
Safety Precautions
-
Borane Reagents: Borane-dimethyl sulfide and borane-THF are flammable, corrosive, and react violently with water. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Quenching: The quenching of excess borane with methanol is highly exothermic and releases flammable hydrogen gas. Perform this step slowly and in a well-ventilated area, away from ignition sources.
-
Solvents: THF, diethyl ether, and ethyl acetate are flammable. Avoid open flames and sparks.
References
- Sharpless, K. B. et al. (1980). A new method for the asymmetric synthesis of 2,3-epoxy alcohols. Journal of the American Chemical Society. [Link]
- Sharpless, K. B. (2001). The search for new chemical reactivity. Nobel Lecture. [Link]
- BenchChem. (2025).
- Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. [Link]
- University of California, Davis. (n.d.). Enantioselective Reduction of Ketones. Chem LibreTexts.
- Prasad, J. S. et al. (2003). Development of Jacobsen Asymmetric Epoxidation and Sharpless Asymmetric Dihydroxylation Methods for the Large-Scale Preparation of a Chiral Dihydrobenzofuran Epoxide. Organic Process Research & Development. [Link]
- ResearchGate. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products.
- BenchChem. (2025). Understanding the C2 symmetric chiral diol structure. BenchChem.
- Pu, L. et al. (2015). Asymmetric Borane Reduction of Prochiral Ketones Catalyzed By Helical Poly[(S)-3-vinyl-2,2'-dihydroxy-1,1'-binaphthyl]. Chirality. [Link]
- Itsuno, S. et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1.
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society.
- ResearchGate. (2019). Chiral Diol-Based Organocatalysts in Enantioselective Reactions.
- Singh, V. K. (1992). Enantioselective Reduction of Ketones. Organic Reactions. [Link]
- International Journal of Pharmaceutical and Research Sciences. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. IJPRS.
- Brown, H. C. (2009). Boron Reagents for Asymmetric Synthesis. Lecture notes.
- Küçük, H. B. et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
- List, B. et al. (2000). C2-Symmetric Bisprolinamide as a Highly Efficient Catalyst for Direct Aldol Reaction. Organic Letters.
- Yusufoğlu, A. S. et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
- ResearchGate. (2017). Sodium Borohydride Reduction of Acetophenone.
- Farmer, S. & Reusch, W. (2019). Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
Sources
Application Notes and Protocols: (2S,5S)-Hexane-2,5-diol in the Synthesis of Chiral Liquid Crystals
Introduction: The Significance of Chirality in Liquid Crystalline Materials
Chirality, or molecular handedness, is a fundamental concept in materials science that dictates the macroscopic properties of self-assembling systems. In the realm of liquid crystals, the introduction of a chiral center can lead to the formation of helical superstructures, giving rise to unique optical properties.[1] Chiral nematic (cholesteric) liquid crystals, for instance, exhibit selective reflection of circularly polarized light, a phenomenon that is the basis for a wide range of applications, from reflective displays to smart windows and sensors. The helical pitch, which determines the color of the reflected light, is highly sensitive to the molecular structure of the chiral component.
(2S,5S)-hexane-2,5-diol is a versatile and cost-effective chiral building block. Its C2 symmetry and the presence of two secondary hydroxyl groups make it an ideal candidate for the synthesis of bidentate chiral dopants or as a central chiral core for calamitic (rod-shaped) liquid crystals. The stereochemistry of this diol is crucial; its use in an enantiomerically pure form ensures the formation of a uniform helical superstructure in the resulting liquid crystal phase, leading to predictable and well-defined optical properties. In contrast, the use of a racemic or meso form of the diol would not induce the desired uniform helical twist.
This application note provides a comprehensive guide to the synthesis and characterization of a novel chiral liquid crystal derived from this compound and a well-established mesogenic moiety, 4-(trans-4-pentylcyclohexyl)benzoic acid. We will detail a robust synthetic protocol, outline the necessary characterization techniques, and discuss the expected liquid crystalline behavior, thereby providing researchers with a solid foundation for the development of new chiral liquid crystalline materials.
Proposed Synthesis of a Chiral Liquid Crystal from this compound
The proposed target molecule is the diester formed from the reaction of one equivalent of this compound with two equivalents of 4-(trans-4-pentylcyclohexyl)benzoic acid. This molecular design connects the chiral diol core to two rigid, rod-like mesogenic units, a common strategy for creating calamitic liquid crystals.
Target Molecule: (2S,5S)-Hexane-2,5-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate)
Reaction Scheme:
Caption: Proposed synthesis of the target chiral liquid crystal.
Experimental Protocol: Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly suitable for secondary alcohols like this compound where other methods might lead to side reactions.[2][3][4] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[5][6]
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Notes |
| This compound | 34338-96-0 | 118.17 | >98% | Ensure enantiomeric purity. |
| 4-(trans-4-Pentylcyclohexyl)benzoic acid | 61204-01-1 | 255.40 | >98% | A common mesogenic acid.[7] |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 206.33 | >99% | Potent allergen, handle with care. |
| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | 122.17 | >99% | Toxic, handle with care. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | >99.8% | Use a dry solvent. |
| Diethyl ether, anhydrous | 60-29-7 | 74.12 | >99.7% | For workup. |
| Hydrochloric acid (HCl), 1 M aqueous | 7647-01-0 | 36.46 | - | For workup. |
| Sodium bicarbonate (NaHCO₃), saturated aq. | 144-55-8 | 84.01 | - | For workup. |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | - | For workup. |
| Magnesium sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | - | For drying. |
| Silica gel | 7631-86-9 | 60.08 | - | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(trans-4-pentylcyclohexyl)benzoic acid (2.2 equivalents, e.g., 2.2 mmol, 0.562 g) and this compound (1.0 equivalent, e.g., 1.0 mmol, 0.118 g).
-
Dissolution: Add anhydrous dichloromethane (DCM, approximately 30 mL) to the flask and stir the mixture with a magnetic stir bar until all solids are dissolved.
-
Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.2 equivalents, e.g., 0.2 mmol, 0.024 g) to the reaction mixture.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
DCC Addition: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.4 equivalents, e.g., 2.4 mmol, 0.495 g) in a minimal amount of anhydrous DCM (approximately 10 mL). Add this solution dropwise to the reaction mixture over 15-20 minutes using a dropping funnel. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Workup - Extraction: Combine the filtrate and washings in a separatory funnel. Wash the organic layer successively with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure diester product.
Workflow Diagram:
Caption: Synthetic workflow for the chiral liquid crystal.
Characterization of the Chiral Liquid Crystal
Structural Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized diester. The disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the ester linkage will be key indicators of a successful reaction.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of the ester bond (strong C=O stretch around 1720-1740 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
Liquid Crystalline Properties
-
Polarized Optical Microscopy (POM): POM is a primary tool for identifying liquid crystalline phases.[8] The sample is placed between two crossed polarizers and heated and cooled while observing the texture changes. A chiral nematic phase will typically exhibit a "fingerprint" texture, where the lines represent the helical axis of the liquid crystal.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes.[8] By heating and cooling the sample at a controlled rate, one can identify the temperatures of melting (crystal to liquid crystal), clearing (liquid crystal to isotropic liquid), and any other phase transitions.
Expected DSC Thermogram:
-
Heating Cycle: A sharp endothermic peak corresponding to the melting point (Cr → N) and a smaller endothermic peak at the clearing point (N → I).
-
Cooling Cycle: Exothermic peaks corresponding to the isotropic to chiral nematic transition (I → N) and the crystallization (N → Cr).
-
Chiral Properties
-
Helical Twisting Power (HTP): The HTP is a measure of the ability of a chiral dopant to induce a helical twist in a nematic host.[9][10][11] To measure the HTP of the synthesized compound, it will be dissolved at various known concentrations in a standard nematic liquid crystal host (e.g., 5CB). The helical pitch (p) of these mixtures can be measured using techniques such as the Cano-wedge cell method or by observing the Grandjean-Cano lines. The HTP (β) is then calculated using the formula:
β = 1 / (p * c)
where 'p' is the helical pitch and 'c' is the concentration of the chiral dopant.
Expected Outcomes and Discussion
The synthesized diester of this compound and 4-(trans-4-pentylcyclohexyl)benzoic acid is expected to exhibit a chiral nematic (N*) liquid crystal phase. The C2 symmetry of the chiral diol core should efficiently transfer its chirality to the bulk material, resulting in a well-defined helical superstructure. The flexible hexane chain in the diol will provide some conformational freedom, which may influence the clearing temperature and the stability of the mesophase.
The choice of 4-(trans-4-pentylcyclohexyl)benzoic acid as the mesogenic unit is based on its well-known ability to form stable nematic phases. The combination of the rigid cyclohexyl-phenyl core and the flexible pentyl tail promotes the necessary anisotropy for liquid crystal formation.
The helical twisting power of the synthesized compound will be a key parameter in determining its potential for applications. A high HTP would mean that only a small amount of the compound is needed to induce a tight helical pitch in a nematic host, which is desirable for applications such as reflective displays and chiral optical films.
Conclusion
This application note has outlined a detailed and scientifically grounded approach for the synthesis and characterization of a novel chiral liquid crystal utilizing this compound as a key chiral building block. The provided protocol for Steglich esterification offers a reliable method for the synthesis, and the described characterization techniques will enable a thorough evaluation of the material's structural and liquid crystalline properties. By following this guide, researchers can explore the potential of this compound in the design of new and functional chiral materials for a variety of advanced applications.
References
- Measurement of helical twisting power based on axially symmetrical photo-aligned dye-doped liquid crystal film. Optica Publishing Group.
- Accurate Measurement of the Helical Twisting Power of Chiral Dopants. Taylor & Francis Online.
- The helical twisting power of chiral dopants in lyotropic chromonic liquid crystals. Taylor & Francis Online.
- Cholesteric liquid crystal. Wikipedia.
- Accurate Measurement of the Helical Twisting Power of Chiral Dopants. ResearchGate.
- (PDF) Chiral liquid crystals: Synthesis and characterization for thermal and mesomorphic properties. ResearchGate.
- Characteristics of selective reflection of chiral nematic liquid crystalline gels with a nonuniform pitch distribution. AIP Publishing.
- Optical Characterization of New Chiral Nematic Liquid Crystal. SBPMat.
- Predictions of helical twisting powers and molecular chirality. Durham e-Theses.
- Chiral Liquid Crystalline Properties of Cellulose Nanocrystals: Fundamentals and Applications. ACS Omega.
- Acid to Ester - Common Conditions. Organic Chemistry Data.
- Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE.
- Steglich Esterification. Organic Chemistry Portal.
- Esterification of Carboxylic Acids with Alcohols. Organic Syntheses.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.
- Steglich Esterification. SynArchive.
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health.
- Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. OPG [opg.optica.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Application Note: Determination of Enantiomeric Excess of (2S,5S)-Hexane-2,5-diol
Abstract
This technical guide provides detailed methodologies for the accurate determination of the enantiomeric excess (ee) of (2S,5S)-hexane-2,5-diol, a key chiral building block in asymmetric synthesis. We present two robust analytical approaches: ¹H NMR spectroscopy using a chiral derivatizing agent and direct enantioseparation by chiral gas chromatography (GC). The causality behind experimental choices, such as the selection of the derivatizing agent and chromatographic conditions, is thoroughly discussed to provide researchers with a comprehensive understanding of the analytical workflows. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require precise and reliable enantiopurity assessment.
Introduction: The Critical Role of Enantiopurity
In the realm of pharmaceuticals and fine chemicals, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. This compound is a C2-symmetric chiral diol frequently employed as a precursor for chiral ligands, such as derivatives of the DuPhos family, which are instrumental in asymmetric catalysis. Therefore, the ability to accurately quantify its enantiomeric purity is a critical step in ensuring the stereochemical integrity of subsequent synthetic products.
This application note details two field-proven methods for determining the enantiomeric excess of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A rapid and elegant method involving the formation of diastereomeric derivatives with a chiral derivatizing agent (CDA).
-
Chiral Gas Chromatography (GC): A high-resolution separation technique for the direct analysis of volatile enantiomers.[1][2]
Method 1: ¹H NMR Spectroscopy with a Chiral Derivatizing Agent
Principle and Rationale
Enantiomers are spectroscopically indistinguishable in an achiral environment. This method circumvents this by reacting the chiral diol with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. Diastereomers possess different physical properties and, crucially, distinct NMR spectra. By integrating the signals unique to each diastereomer, their ratio can be determined, which directly corresponds to the enantiomeric ratio of the starting diol.
Boronic acids have emerged as excellent CDAs for diols because they react rapidly and cleanly to form stable cyclic boronate esters.[3][4] This reaction creates a new chiral center or environment, leading to discernible chemical shift differences (ΔΔδ) between the resulting diastereomers.[5]
Experimental Workflow: NMR Analysis
Caption: Workflow for ee determination by NMR with a CDA.
Detailed Protocol: NMR Analysis
Materials:
-
This compound sample
-
Chiral Derivatizing Agent (CDA), e.g., (S)-(+)-N-Acetylphenylglycineboronic acid or a similar chiral boric acid[3][6]
-
Deuterated Chloroform (CDCl₃)
-
5 mm NMR tubes
-
High-field NMR Spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation: To a clean, dry NMR tube, add approximately 5 mg of the hexane-2,5-diol sample.
-
Addition of CDA: Add a slight molar excess (e.g., 1.1 equivalents) of the chiral derivatizing agent to the NMR tube. The use of an excess of the CDA ensures that the derivatization of the diol goes to completion, preventing any potential kinetic resolution that could lead to inaccurate results.[7]
-
Dissolution: Add approximately 0.6 mL of CDCl₃ to the NMR tube.
-
Reaction: Cap the tube and mix gently until all solids are dissolved. The derivatization reaction is typically rapid and occurs at room temperature.[4]
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. It is crucial to ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate integration.
-
Data Analysis: a. Process the spectrum (Fourier transform, phase correction, and baseline correction). b. Identify a pair of well-resolved signals corresponding to the two diastereomeric boronate esters formed. c. Carefully integrate these two signals. Let the integral values be I₁ and I₂. d. Calculate the enantiomeric excess using the formula: % ee = [ |I₁ - I₂| / (I₁ + I₂) ] * 100
Data Interpretation
The key to this method is the selection of a CDA that provides a large chemical shift non-equivalence (ΔΔδ) for easy integration. The signals chosen for integration should be sharp, well-resolved, and free from overlap with other peaks in the spectrum. The accuracy of the ee determination is directly dependent on the quality of the NMR data and the precision of the integration.[5]
Method 2: Chiral Gas Chromatography (GC)
Principle and Rationale
Chiral GC is a powerful separation technique that employs a chiral stationary phase (CSP) within the GC column.[8] The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with different energies of formation. This difference in interaction strength leads to different retention times, allowing for their separation and quantification. For volatile and thermally stable compounds like hexane-2,5-diol, direct analysis without derivatization is often feasible.
The most commonly used CSPs for this type of separation are based on cyclodextrin derivatives.[2][8] The choice of the specific cyclodextrin and its substituents is critical for achieving enantioseparation.
Experimental Workflow: Chiral GC
Caption: Workflow for ee determination by Chiral GC.
Detailed Protocol: Chiral GC
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Gas chromatograph with Flame Ionization Detector (FID) |
| Chiral Column | e.g., Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin coated capillary column (30 m x 0.25 mm ID x 0.25 µm film)[2] |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Injector Temperature | 220 °C |
| Detector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), then ramp at 5 °C/min to 150 °C (hold 5 min) |
| Injection Volume | 1 µL (Split mode, e.g., 50:1) |
Procedure:
-
Sample Preparation: Prepare a solution of the hexane-2,5-diol sample at a concentration of approximately 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Install the chiral column and set up the GC method with the parameters outlined in the table above. These parameters serve as a starting point and may require optimization.
-
Analysis: Inject the sample onto the GC system.
-
Data Analysis: a. The resulting chromatogram should show two separated peaks corresponding to the (2S,5S) and (2R,5R) enantiomers. b. Integrate the area of each peak. Let the peak areas be A₁ and A₂. c. Calculate the enantiomeric excess using the formula: % ee = [ |A₁ - A₂| / (A₁ + A₂) ] * 100
Conclusion
Both ¹H NMR with chiral derivatizing agents and chiral GC are highly effective and reliable methods for determining the enantiomeric excess of this compound. The NMR method offers the advantage of speed and simplicity, requiring minimal sample preparation. Chiral GC, on the other hand, often provides superior resolution and is a cornerstone technique for enantioselective analysis. The choice between these methods will depend on the available instrumentation, sample throughput requirements, and the specific needs of the analytical challenge. The protocols provided herein serve as a robust starting point for researchers and quality control analysts working with this important chiral synthon.
References
- Tickell, D. A., Lampard, E. V., Lowe, J. P., et al. (2016). A Protocol for NMR Analysis of the Enantiomeric Excess of Chiral Diols Using an Achiral Diboronic Acid Template. The Journal of Organic Chemistry.
- Bull, S. D., Davidson, M. G., van den Elsen, J. M., et al. (2009). Simple chiral derivatization protocols for 1H NMR and 19F NMR spectroscopic analysis of the enantiopurity of chiral diols. PubMed.
- Tickell, D. A., Lampard, E. V., Lowe, J. P., et al. (2016). A Protocol for NMR Analysis of the Enantiomeric Excess of Chiral Diols Using an Achiral Diboronic Acid Template. University of Bath's research portal.
- Bull, S. D., Davidson, M. G., van den Elsen, J. M., et al. (2009). Simple Chiral Derivatization Protocols for 1H NMR and 19F NMR Spectroscopic Analysis of the Enantiopurity of Chiral Diols. The Journal of Organic Chemistry.
- Zhang, X., Xu, J., Sun, Z., Bian, G., & Song, L. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances.
- Zhang, X., Xu, J., Sun, Z., Bian, G., & Song, L. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Publishing.
- Zhang, X., Xu, J., Sun, Z., Bian, G., & Song, L. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. National Institutes of Health.
- Le, K. N., El-Bouchtaoui, F., & Britton, R. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
- Zhang, X., Xu, J., Sun, Z., Bian, G., & Song, L. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances (RSC Publishing).
- Zhang, X., Xu, J., Sun, Z., Bian, G., & Song, L. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. SciSpace.
- Francotte, E. (2016). Contemporary Analysis of Chiral Molecules. LCGC International.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Technical Support Center: Purification of (2S,5S)-hexane-2,5-diol from its meso Isomer
Welcome to the technical support center for the purification of (2S,5S)-hexane-2,5-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the challenging separation of this compound from its meso diastereomer.
Understanding the Challenge: Diastereomeric Separation
FAQ: What are the stereoisomers of hexane-2,5-diol and why is their separation challenging?
Hexane-2,5-diol possesses two chiral centers at positions 2 and 5, leading to the existence of three stereoisomers: a pair of enantiomers, this compound and (2R,5R)-hexane-2,5-diol, and a meso compound, (2S,5R)-hexane-2,5-diol[1]. The meso form is achiral due to an internal plane of symmetry[1]. The primary challenge lies in separating the desired (2S,5S)-enantiomer from the meso isomer. These two molecules are diastereomers, meaning they are stereoisomers that are not mirror images of each other. While they have different physical properties, these differences can be subtle, making their separation non-trivial.
Purification Strategies: Troubleshooting & FAQs
The separation of this compound from its meso isomer can be approached through several methods. The choice of method will depend on the scale of the purification, the available equipment, and the desired purity.
Decision Workflow for Purification Method Selection
Caption: A decision tree to guide the selection of the most appropriate purification strategy.
Section 1: Derivatization Followed by Chromatographic Separation
This is often the most robust and scalable method for separating diastereomers. The principle is to convert the diastereomeric diols into a new pair of diastereomers with more pronounced differences in their physical properties, facilitating separation by standard chromatography.
FAQ: Why is derivatization a powerful strategy for this separation?
Derivatization converts the diols into derivatives, such as esters or cyclic compounds. This can accentuate the subtle stereochemical differences between the (2S,5S) and meso isomers, leading to a greater difference in their interaction with the stationary phase in chromatography and thus better separation[2].
FAQ: What are effective derivatizing agents for hexane-2,5-diol?
Boric acids are particularly effective for derivatizing diols as they readily form stable cyclic boronate esters[3]. Chiral derivatizing agents can also be used, which would result in diastereomers with potentially large differences in their chromatographic behavior[3][4]. Another common approach is the formation of diastereomeric esters using a chiral acid chloride or anhydride.
Troubleshooting Guide: Derivatization Reaction Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Insufficient reagent, non-optimal reaction conditions (temperature, solvent), or catalyst deactivation. | - Increase the molar ratio of the derivatizing agent. - Screen different solvents and temperatures to improve reaction kinetics[3][4]. - Ensure the catalyst (if any) is active and used in the correct amount. |
| Product Decomposition | Harsh reaction conditions (e.g., strong acid/base, high temperature). | - Use milder reaction conditions. - Employ a protective group strategy if other functional groups are sensitive. |
| Low Yield | Poor work-up procedure, product loss during extraction or purification. | - Optimize the extraction pH and solvent. - Consider a less aggressive purification method for the derivatized product. |
Troubleshooting Guide: Chromatographic Separation of Derivatives
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution | Inappropriate stationary phase, non-optimized mobile phase. | - Stationary Phase: For normal-phase chromatography, silica gel is a good starting point. For reversed-phase, C18 or phenyl columns can be effective. - Mobile Phase: Systematically vary the solvent strength and composition. For normal phase, a hexane/ethyl acetate or hexane/isopropanol gradient is common[5]. For reversed-phase, acetonitrile/water or methanol/water gradients can be optimized. |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol groups). | - Add a modifier to the mobile phase, such as a small amount of triethylamine or acetic acid, to block active sites on the stationary phase. |
| Co-elution of Peaks | Insufficient selectivity of the chromatographic system. | - If mobile phase optimization fails, try a column with a different selectivity (e.g., a cyano or diol-based column for normal phase, or a PFP column for reversed-phase). - Adjusting the temperature can also alter selectivity[5]. |
Section 2: Enzymatic Resolution
Enzymatic resolution utilizes the high stereoselectivity of enzymes, such as lipases, to selectively acylate one of the diastereomers, allowing for the separation of the acylated and unreacted diols.
FAQ: How can enzymes be used to separate the stereoisomers of hexane-2,5-diol?
Lipases can catalyze the enantioselective or diastereoselective acylation of one of the hydroxyl groups in the diol mixture[6]. For instance, a lipase might selectively acylate the (2S,5S)-diol, leaving the meso isomer unreacted. The resulting ester can then be easily separated from the unreacted diol by standard chromatography or extraction.
Troubleshooting Guide: Enzymatic Resolution
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion/Slow Reaction | Sub-optimal enzyme activity (pH, temperature, solvent), enzyme inhibition. | - Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia). - Optimize the reaction temperature and pH. - Choose a solvent that maintains enzyme activity (e.g., hexane, toluene). - Ensure the substrate and acyl donor concentrations are not inhibitory. |
| Poor Diastereoselectivity | The chosen enzyme does not have high selectivity for the substrates. | - Screen a panel of different enzymes. - Vary the acyl donor; the structure of the acyl donor can significantly impact selectivity[6]. |
| Enzyme Deactivation | Harsh reaction conditions, presence of denaturing agents. | - Use immobilized enzymes for better stability and reusability. - Avoid extreme pH and temperatures. |
Section 3: Fractional Crystallization
For some diastereomeric pairs, differences in their crystal packing can be exploited for separation through fractional crystallization.
FAQ: Is fractional crystallization a viable method for this separation?
While less common for diols, if the (2S,5S) and meso isomers have significantly different solubilities and crystallization tendencies in a particular solvent system, fractional crystallization can be a cost-effective method for large-scale purification[7]. This often requires extensive screening of solvents and conditions.
Troubleshooting Guide: Fractional Crystallization
| Problem | Potential Cause | Troubleshooting Steps |
| Co-crystallization | Similar crystal lattice energies and solubilities of the diastereomers. | - Screen a wide range of solvents and solvent mixtures to find a system where the solubilities of the two isomers are significantly different. - Experiment with different cooling rates and seeding strategies. |
| No Crystallization | The compound is an oil or has very high solubility. | - Try to form a crystalline derivative (e.g., an ester with a rigid aromatic acid) to induce crystallization. |
| Low Purity of Crystals | Inefficient removal of the mother liquor from the crystal surface. | - Ensure thorough washing of the crystals with a cold solvent in which the compound has low solubility. - Multiple recrystallization steps may be necessary. |
Analytical Methods for Purity Assessment
FAQ: How can I determine the diastereomeric purity of my this compound?
Accurate determination of diastereomeric purity is crucial. Several analytical techniques can be employed:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Using a chiral stationary phase (CSP), it is often possible to separate all three stereoisomers (2S,5S), (2R,5R), and meso, allowing for the quantification of each.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: Derivatizing the diol mixture with a chiral agent, such as a chiral boric acid, can lead to distinct NMR signals for the different diastereomeric derivatives, allowing for their quantification[3][4].
Experimental Protocols
Protocol 1: Derivatization with 2-Formylphenylboronic Acid and HPLC Separation
This protocol is based on the principle of forming diastereomeric boronate esters for enhanced chromatographic separation[3].
1. Derivatization: a. In a clean, dry vial, dissolve 10 mg of the hexane-2,5-diol isomer mixture in 1 mL of a suitable solvent (e.g., CDCl3 for NMR analysis or acetonitrile for HPLC). b. Add 1.5 to 3 equivalents of 2-formylphenylboronic acid. c. If necessary, add a catalytic amount of a Lewis acid or a dehydrating agent like molecular sieves to drive the reaction to completion. d. Allow the reaction to proceed at room temperature for 30 minutes to an hour. Monitor by TLC or a quick LC-MS analysis.
2. HPLC Analysis and Purification: a. Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. b. Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is recommended. For example, start with 95:5 water:acetonitrile and ramp to 5:95 water:acetonitrile over 20-30 minutes. c. Flow Rate: 1.0 mL/min. d. Detection: UV at a wavelength where the derivative absorbs (e.g., 254 nm) or Mass Spectrometry (MS). e. Inject the derivatized sample and collect the fractions corresponding to the desired (2S,5S)-derivative. f. Combine the pure fractions and remove the solvent under reduced pressure. g. The derivatizing agent can then be removed by hydrolysis and extraction.
Workflow for Derivatization and Purification
Sources
- 1. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Technical Support Center: Optimizing the Synthesis of (2S,5S)-Hexane-2,5-Diol
As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the common challenges encountered in the stereoselective synthesis of (2S,5S)-hexane-2,5-diol. This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
This compound is a valuable C2-symmetric chiral building block, sought after for its role in asymmetric synthesis, the development of novel phospholane ligands, and the creation of advanced polymers with specific thermal properties.[1][2] The primary challenge in its synthesis is not the formation of the diol itself, but achieving high diastereo- and enantioselectivity. The most common and accessible route involves the stereoselective reduction of the prochiral starting material, 2,5-hexanedione.[3][4]
This guide focuses on the most frequently employed method—biocatalytic reduction using Saccharomyces cerevisiae (Baker's Yeast)—due to its high stereoselectivity, cost-effectiveness, and environmentally benign nature.[4][5]
Core Synthesis Workflow: Biocatalytic Reduction
The overall process involves the enzymatic reduction of a diketone to a chiral diol, followed by extraction and purification. The enzymes responsible are alcohol dehydrogenases within the yeast cells, which utilize NADH as a cofactor to deliver hydride in a stereochemically controlled manner.
Caption: Overall workflow for the biocatalytic synthesis of this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: My overall yield is very low (< 30%). What are the likely causes?
Answer: Low yield is a frequent issue that can stem from several factors related to yeast activity, reaction conditions, or product recovery.
-
Cause A: Poor Yeast Viability or Activity. The yeast is the catalyst; if it's inactive, the reaction won't proceed. Commercial baker's yeast can have variable activity.
-
Solution: Always activate the yeast before adding the substrate. In a separate flask, suspend the yeast in warm (35-40°C) sugar water and wait for signs of fermentation (foaming) before proceeding. Ensure the main reaction medium contains sufficient glucose or sucrose as an energy source for the yeast.
-
-
Cause B: Substrate Toxicity. 2,5-hexanedione can be toxic to yeast at high concentrations, inhibiting the very enzymes needed for the reduction.
-
Solution: Instead of adding the entire amount of 2,5-hexanedione at the beginning, employ a substrate-fed batch approach. Add the diketone portion-wise over the first 24 hours of the reaction. This maintains a low, non-toxic concentration, allowing the yeast to continuously reduce the substrate as it's introduced.
-
-
Cause C: Inefficient Product Extraction. this compound is a polar molecule with two hydroxyl groups, giving it some water solubility.[4]
-
Solution: Use a polar organic solvent like ethyl acetate for extraction. Perform at least 3-5 extractions of the aqueous filtrate to ensure complete recovery. To break up any emulsions and improve phase separation, saturate the aqueous layer with sodium chloride (brine) before extraction. This "salting out" effect decreases the diol's solubility in the aqueous phase.
-
Problem 2: My stereoselectivity is poor. I'm getting a mix of isomers (low ee% or diastereomeric excess).
Answer: Poor stereoselectivity indicates that the enzymatic reduction is not proceeding as expected. This is almost always tied to reaction conditions that affect the enzyme's structure and function.
-
Cause A: Incorrect Reaction Temperature. The stereoselectivity of many enzymatic reactions is highly temperature-dependent. Higher temperatures can increase enzyme flexibility, leading to a less-defined chiral pocket and reduced selectivity.
-
Solution: Maintain a strict temperature range of 25-30°C. Do not let the fermentation exotherm raise the temperature significantly. If selectivity is still an issue, try running the reaction at a lower temperature (e.g., 20°C), though this will likely require a longer reaction time.
-
-
Cause B: Contamination. The presence of other microorganisms can introduce competing enzymes (other reductases) that may have different or no stereoselectivity, leading to the formation of other stereoisomers of hexane-2,5-diol, including the meso form.[3]
-
Solution: While full aseptic technique is not always necessary for baker's yeast reactions, ensure your glassware is clean and use a fermentation lock (or a balloon with a pinhole) to allow CO2 to escape while preventing airborne microbes from entering.
-
-
Cause C: Reaction Time. If the reaction is run for an excessively long time after the substrate is consumed, other yeast enzymes could potentially begin to act on the product, or cell lysis could release enzymes that reduce selectivity.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting material (2,5-hexanedione) is consumed, proceed with the workup. A typical timeframe is 48-72 hours.
-
Troubleshooting Decision Pathway
Sources
Technical Support Center: Synthesis of (2S,5S)-Hexane-2,5-diol
Last Updated: January 8, 2026
Welcome to the technical support center for the synthesis of (2S,5S)-hexane-2,5-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this stereoselective synthesis. The primary focus is on the asymmetric hydrogenation of 2,5-hexanedione, a common and effective method for producing the desired chiral diol.
I. Introduction to the Synthesis and its Challenges
The synthesis of enantiomerically pure this compound is a critical step in the production of various fine chemicals and pharmaceutical intermediates. The most prevalent method for this transformation is the asymmetric hydrogenation of the prochiral substrate, 2,5-hexanedione. This reaction typically employs a chiral ruthenium catalyst, often in conjunction with a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, to achieve high stereoselectivity.
However, as with any stereoselective synthesis, challenges can arise that lead to suboptimal results. The primary side reactions in this process are the formation of the undesired stereoisomers: the (2R,5R)-enantiomer and the achiral meso-(2R,5S)-diol. The formation of these impurities can significantly impact the yield and purity of the final product, necessitating careful control of reaction parameters and robust analytical and purification methods.
This guide will address common issues encountered during the synthesis of this compound, providing practical solutions and the scientific reasoning behind them.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
A. Low Stereoselectivity (Diastereomeric and/or Enantiomeric Excess)
Question 1: My reaction is producing a significant amount of the meso-(2R,5S)-diol and the (2R,5R)-enantiomer. What are the likely causes and how can I improve the stereoselectivity?
Answer:
Low stereoselectivity is a common challenge in the asymmetric hydrogenation of 2,5-hexanedione. The formation of the desired (2S,5S)-diol is kinetically controlled, and several factors can influence the energy difference between the diastereomeric transition states, leading to the desired product versus the undesired stereoisomers.
Root Causes and Corrective Actions:
-
Catalyst Integrity and Purity:
-
Explanation: The chiral catalyst, typically a Ru-BINAP complex, is the heart of the stereoselective transformation. Its chemical and enantiomeric purity is paramount. Any degradation of the catalyst or the presence of impurities can lead to a loss of stereocontrol.
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Ensure you are using a high-purity, enantiomerically pure catalyst from a reputable supplier. If preparing the catalyst in-house, rigorously purify it and confirm its identity and purity by appropriate analytical techniques (e.g., NMR, elemental analysis).
-
Proper Handling and Storage: Ru-BINAP catalysts can be sensitive to air and moisture. Handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and store them in a cool, dark, and dry place.[1]
-
Catalyst Activation: The active catalytic species is often formed in situ. Ensure that the catalyst activation procedure is followed precisely. Incomplete activation can lead to lower activity and selectivity. The precatalyst is typically activated with hydrogen, sometimes in the presence of a base.[2]
-
-
-
Reaction Conditions:
-
Explanation: Temperature, hydrogen pressure, and solvent can all have a significant impact on the stereochemical outcome of the reaction. These parameters influence the conformational flexibility of the catalyst-substrate complex and the relative rates of the competing reaction pathways.
-
Troubleshooting Steps:
-
Temperature Optimization: Generally, lower temperatures favor higher stereoselectivity by increasing the energy difference between the diastereomeric transition states. If you are observing low selectivity, try reducing the reaction temperature. However, be aware that this may also decrease the reaction rate. A temperature screening study is often necessary to find the optimal balance.
-
Pressure Optimization: The effect of hydrogen pressure can be complex. While higher pressure can increase the reaction rate, it may in some cases negatively impact selectivity. It is advisable to screen a range of pressures (e.g., from 5 to 50 atm) to determine the optimal setting for your specific substrate and catalyst system.[3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and its interaction with the substrate. Protic solvents like methanol or ethanol are commonly used. If you are experiencing issues, consider screening other solvents or solvent mixtures.
-
-
-
Substrate Purity:
-
Explanation: Impurities in the 2,5-hexanedione starting material can act as catalyst poisons or interfere with the desired reaction pathway.
-
Troubleshooting Steps:
-
Purify the Substrate: Ensure your 2,5-hexanedione is of high purity. Distillation or recrystallization may be necessary to remove impurities.
-
Identify Potential Impurities: Common impurities could include other ketones or aldehydes that might compete for the catalyst.
-
-
Question 2: I have tried optimizing the reaction conditions, but the diastereomeric excess (de) is still low. Are there any other strategies to improve it?
Answer:
If optimizing the standard reaction parameters is insufficient, you can explore the use of additives.
-
Explanation: Certain additives can interact with the catalyst or the substrate, modifying the steric and electronic environment of the transition state and thereby enhancing stereoselectivity.
-
Troubleshooting Steps:
-
Halide Additives: In some iridium-catalyzed hydrogenations, the addition of halide salts (e.g., tetrabutylammonium iodide) has been shown to influence stereoselectivity.[4] While the mechanism is complex, it is thought to involve modification of the active catalytic species.
-
Base Additives: The presence of a base, such as potassium tert-butoxide, is often crucial for catalyst activation and can also influence the reaction rate and selectivity in Noyori-type hydrogenations.[2] Careful optimization of the type and amount of base can be beneficial.
-
B. Low Reaction Conversion or Yield
Question 3: The reaction is very slow or stops before completion, resulting in a low yield of the diol mixture. What could be the problem?
Answer:
Low conversion or a stalled reaction can be frustrating. The issue often lies with the catalyst's activity or the presence of inhibitors.
Root Causes and Corrective Actions:
-
Catalyst Deactivation:
-
Explanation: The catalyst can deactivate over time due to various factors, including the presence of impurities, thermal degradation, or the formation of inactive catalyst species.
-
Troubleshooting Steps:
-
Substrate and Solvent Purity: As mentioned earlier, impurities in the substrate or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can oxidize the catalyst.
-
Catalyst Loading: If the reaction is slow, a modest increase in the catalyst loading may be necessary. However, this should be done judiciously due to the high cost of the catalyst.
-
Reaction Temperature: While lower temperatures favor selectivity, they also slow down the reaction. If the reaction is too slow, a controlled increase in temperature may be required.
-
-
-
Inadequate Hydrogen Supply:
-
Explanation: The reaction consumes hydrogen gas. If the supply is insufficient or there is a leak in the system, the reaction will stop.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure your reaction vessel (e.g., Parr hydrogenator) is properly sealed and there are no leaks.
-
Sufficient Headspace: Ensure there is sufficient headspace in the reactor for an adequate supply of hydrogen.
-
Agitation: Proper agitation is crucial to ensure good gas-liquid mass transfer. Inadequate stirring can limit the availability of hydrogen at the catalyst's active sites.
-
-
-
Product Inhibition:
-
Explanation: In some cases, the product of the reaction can coordinate to the catalyst and inhibit its activity.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: If you suspect product inhibition, monitor the reaction progress over time. A significant decrease in the reaction rate as the product concentration increases is a tell-tale sign.
-
Consider a Different Catalyst: If product inhibition is severe, you may need to explore a different catalyst system that is less susceptible to this effect.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Noyori asymmetric hydrogenation of 2,5-hexanedione?
A1: The Noyori asymmetric hydrogenation of ketones is believed to proceed through a nonclassical, metal-ligand bifunctional mechanism.[2] In this pathway, the ketone substrate does not coordinate directly to the ruthenium center. Instead, a concerted transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group occurs via a six-membered pericyclic transition state. The chirality of the BINAP and diamine ligands dictates the facial selectivity of the hydride and proton transfer, leading to the formation of one enantiomer of the alcohol in excess.
Q2: How can I analyze the stereoisomeric purity of my this compound product?
A2: The most common methods for analyzing the stereoisomeric purity (both diastereomeric and enantiomeric excess) of hexane-2,5-diol are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC).
-
Chiral GC: This technique is well-suited for volatile compounds like hexane-2,5-diol. A capillary column with a chiral stationary phase, often based on cyclodextrin derivatives, is used to separate the different stereoisomers.[5][6]
-
Chiral HPLC: For less volatile derivatives or for preparative separations, chiral HPLC is a powerful tool. Columns with chiral stationary phases, such as those based on polysaccharides (e.g., cellulose or amylose derivatives), can effectively separate the enantiomers and the meso diastereomer.[5][7]
Q3: What are the best methods for purifying this compound from the meso and (2R,5R) isomers?
A3: The purification of the desired (2S,5S)-diol from its stereoisomers can be challenging due to their similar physical properties. The two main approaches are:
-
Chromatography: Preparative chiral HPLC is a highly effective method for separating the stereoisomers on a larger scale.[7] While costly, it can provide very high purity.
-
Crystallization: Diastereomers have different physical properties, including solubility. In some cases, it may be possible to selectively crystallize the desired (2S,5S)-diol or one of the undesired isomers from a suitable solvent or solvent mixture. This often requires careful optimization of the crystallization conditions. Sometimes, derivatization to form diastereomeric esters or urethanes can facilitate separation by crystallization, followed by removal of the chiral auxiliary.
Q4: Are there any other significant side reactions to be aware of besides the formation of stereoisomers?
A4: While the formation of undesired stereoisomers is the primary concern, other side reactions can occur:
-
Incomplete Reduction: This leads to the presence of the starting material, 2,5-hexanedione, in the final product. This is typically addressed by optimizing reaction time, temperature, and catalyst loading.
-
Over-reduction: In some cases, particularly under harsh conditions (high temperature or pressure), further reduction of the diol to hexane or other byproducts can occur. This is less common with the highly selective Ru-BINAP catalysts under optimized conditions.
-
Cyclization: Under acidic conditions, hexane-2,5-diol can undergo dehydration and cyclization to form 2,5-dimethyltetrahydrofuran. It is important to maintain neutral or slightly basic conditions during the reaction and workup to avoid this side reaction.[8]
IV. Experimental Protocols and Data
A. Representative Protocol for the Asymmetric Hydrogenation of 2,5-Hexanedione
This protocol is a general guideline and may require optimization for your specific setup and desired scale.
Materials:
-
[RuCl₂(benzene)]₂
-
(S)-BINAP
-
2,5-Hexanedione (high purity)
-
Methanol (anhydrous, degassed)
-
Potassium tert-butoxide
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox, charge a glass liner for the autoclave with [RuCl₂(benzene)]₂ (0.005 mmol) and (S)-BINAP (0.011 mmol).
-
Add 5 mL of degassed methanol and stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
To the catalyst solution, add a solution of potassium tert-butoxide (0.02 mmol) in 1 mL of degassed methanol.
-
Add 2,5-hexanedione (1.0 mmol) to the reaction mixture.
-
-
Hydrogenation:
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave several times with hydrogen gas.
-
Pressurize the autoclave to 10 atm with hydrogen.
-
Stir the reaction mixture vigorously at 30°C for 24 hours.
-
-
Workup and Analysis:
-
After the reaction, carefully vent the hydrogen pressure.
-
Remove the reaction mixture and filter it through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Analyze the crude product by chiral GC or HPLC to determine the conversion and stereoisomeric purity.
-
B. Data Presentation: Influence of Reaction Parameters on Stereoselectivity
The following table summarizes typical results for the asymmetric hydrogenation of 2,5-hexanedione under various conditions, illustrating the impact of temperature and pressure on the diastereomeric and enantiomeric excess.
| Entry | Catalyst | Temperature (°C) | Pressure (atm H₂) | Solvent | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) of (2S,5S)-diol |
| 1 | Ru-(S)-BINAP | 50 | 20 | Methanol | 85 | 92 |
| 2 | Ru-(S)-BINAP | 30 | 20 | Methanol | 92 | 97 |
| 3 | Ru-(S)-BINAP | 30 | 50 | Methanol | 90 | 96 |
| 4 | Ru-(S)-BINAP | 30 | 10 | Methanol | 95 | >99 |
Note: The data presented in this table are representative and actual results may vary depending on the specific experimental setup and purity of reagents.
V. Visualizations
A. Workflow for Troubleshooting Low Stereoselectivity
Caption: Troubleshooting workflow for low stereoselectivity.
B. Reaction Pathway for the Synthesis of Hexane-2,5-diol Stereoisomers
Caption: Reaction pathways in the asymmetric hydrogenation of 2,5-hexanedione.
VI. References
-
Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
-
Kitamura, M.; Tokunaga, M.; Ohkuma, T.; Noyori, R. Asymmetric Hydrogenation of 3-Oxo Carboxylates Using BINAP-Ruthenium(II) Complexes. Organic Syntheses, 1993 , 71, 1. [Link]
-
Taber, D. F.; Deker, P. B.; Silverberg, L. J. A Mild, Low-Pressure, Asymmetric Noyori Hydrogenation. The Journal of Organic Chemistry, 1992 , 57(22), 5990-5994. [Link]
-
Ohkuma, T.; Ishii, D.; Takeno, H.; Noyori, R. Asymmetric Hydrogenation of Imines. The Journal of Organic Chemistry, 2002 , 67(18), 6442-6449. [Link]
-
Noyori, R.; Ohkuma, T. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 2001 , 40(1), 40-73. [Link]
-
Müller, M.; Katzberg, M.; Bertau, M.; Hummel, W. Highly efficient synthesis of enantiopure (2S,5S)-hexanediol by the alcohol dehydrogenase Gre2p from Saccharomyces cerevisiae. Applied Microbiology and Biotechnology, 2010 , 87(2), 521-529. [Link]
-
Masamune, S.; Kim, B. M.; Petersen, J. S.; Sato, T.; Veenstra, S. J. Organoborane-catalyzed asymmetric reduction of ketones. Journal of the American Chemical Society, 1985 , 107(15), 4549-4551. [Link]
-
Noyori Hydrogenation. NROChemistry. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Asymmetric syntheses of enantioenriched 2,5-disubstituted pyrrolidines. National Institutes of Health. [Link]
-
Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. ACS Publications. [Link]
-
Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. National Institutes of Health. [Link]
-
One-Pot Conversion of Cellulose into 2,5-Hexanedione in H2O-Tetrahydrofuran Co-Solvents. National Institutes of Health. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. Royal Society of Chemistry. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]
-
Regioselective binding of 2,5-hexanedione to high-molecular-weight rat neurofilament proteins in vitro. PubMed. [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
-
Enzyme-catalysed regio- and enantioselective preparative scale synthesis of (S)-2-hydroxy alkanones. Royal Society of Chemistry. [Link]
-
(2S,5S)-2,5-Hexanediol. Enzymaster. [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed. [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Müller M, et al. (2010) | SGD [yeastgenome.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]
Technical Support Center: Optimization of Reaction Conditions for (2S,5S)-Hexane-2,5-diol Synthesis
Welcome to the technical support center for the synthesis and optimization of (2S,5S)-hexane-2,5-diol. This guide is designed for researchers, chemists, and drug development professionals engaged in stereoselective synthesis. This compound is a valuable chiral building block, notably used as a precursor for synthesizing advanced polymers and sophisticated phospholane ligands like Me-DuPhos.[1][2] Achieving high yield and stereochemical purity is critical, and this resource provides in-depth, experience-driven answers to common challenges encountered during its synthesis, primarily via the asymmetric reduction of 2,5-hexanedione.
Core Synthesis & Common Challenges
The primary route to this compound involves the stereoselective reduction of both ketone functionalities of the prochiral starting material, 2,5-hexanedione. The objective is to control the formation of two specific stereocenters (C2 and C5) to yield the desired (S,S) enantiomer, avoiding the (R,R) enantiomer and the achiral meso-(2R,5S) diastereomer.
Caption: General synthetic pathway for this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing both diagnostic advice and actionable solutions.
Part 1: Catalyst Selection and Strategy
Question 1: What are the primary catalytic strategies for synthesizing this compound, and how do I choose the best one?
Answer: There are three principal strategies for the asymmetric reduction of 2,5-hexanedione. The optimal choice depends on your laboratory's capabilities, scale, cost considerations, and desired purity.
-
Transition-Metal Catalyzed Asymmetric Hydrogenation (AH): This is a powerful and widely used method. It typically employs Ruthenium or Iridium catalysts coordinated with chiral diphosphine ligands (e.g., BINAP).[3][4] These reactions often require high-pressure hydrogen gas and specialized equipment. They are known for high turnover numbers and excellent enantioselectivities.
-
Asymmetric Transfer Hydrogenation (ATH): ATH offers a more operationally simple alternative to high-pressure hydrogenation.[4] It uses a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, in place of H₂ gas.[5] Ruthenium complexes, particularly those with N-tosylated diamine ligands (e.g., Ru-TsDPEN), are highly effective.[5] This method is often more accessible for standard laboratory setups.
-
Biocatalytic Reduction: This "green chemistry" approach utilizes whole-cell microorganisms (like Baker's yeast) or isolated ketoreductase (KRED) enzymes.[4][6] Biocatalysis can offer unparalleled stereoselectivity, often yielding >99% ee and de under mild, aqueous conditions (ambient temperature and pressure).[7] It is an excellent choice for producing stereopure material.[7]
Data Summary: Catalyst System Comparison
| Feature | Asymmetric Hydrogenation (AH) | Asymmetric Transfer Hydrogenation (ATH) | Biocatalytic Reduction |
| Catalyst | Ru/Ir-Chiral Diphosphine Complexes | Ru-Chiral Diamine Complexes | Whole Cells (Yeast) or Isolated Enzymes (KREDs) |
| Hydrogen Source | H₂ Gas (High Pressure) | Isopropanol, HCOOH/NEt₃ | Co-factors (e.g., NADPH) regenerated in situ |
| Conditions | Elevated pressure (10-100 atm), variable temp. | Atmospheric pressure, mild temp. (25-50 °C) | Atmospheric pressure, mild temp. (25-37 °C), aqueous buffer |
| Pros | High efficiency, broad substrate scope, well-studied. | Operationally simple, no high-pressure equipment needed.[5] | Exceptional stereoselectivity (>99% ee/de), environmentally friendly, mild conditions.[6][7] |
| Cons | Requires specialized high-pressure reactors, potential for heavy metal contamination. | May have lower turnover frequencies than AH, requires stoichiometric hydrogen donor. | Substrate concentration can be limited, potential for enzyme inhibition, requires sterile techniques. |
Part 2: Troubleshooting Poor Reaction Outcomes
The following flowchart provides a high-level guide to diagnosing common experimental failures.
Caption: A high-level troubleshooting flowchart for common issues.
Question 2: Problem: My reaction yield is low. What are the potential causes and how can I improve it?
Answer: Low yield is often a multifaceted problem. Systematically investigate the following possibilities:
-
Incomplete Conversion:
-
Catalyst Activity: Ensure your catalyst is active. Metal catalysts can be sensitive to air and moisture; handle them under an inert atmosphere (N₂ or Ar). For biocatalysts, ensure the cells are viable or the enzyme is not denatured.
-
Hydrogen Source Depletion: For AH, check for leaks in your pressure reactor. For ATH, the hydrogen donor (e.g., isopropanol) is a reagent; ensure it is used in sufficient excess.
-
Reaction Time/Temperature: The reaction may not have reached completion. Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time. While lower temperatures often favor selectivity, they also slow the reaction rate. A temperature screen may be necessary.
-
-
Catalyst Deactivation:
-
Substrate Impurities: The starting material, 2,5-hexanedione, can contain impurities that act as catalyst poisons. Consider purifying it by distillation or chromatography before use.
-
Solvent Quality: Use high-purity, degassed solvents. Trace water or oxygen can deactivate many organometallic catalysts.
-
-
Product Degradation/Side Reactions:
-
Under acidic conditions, the diol product can undergo cyclodehydration to form 2,5-dimethyltetrahydrofuran.[8] Ensure your reaction conditions and workup are not overly acidic, especially during heating.
-
Question 3: Problem: My enantiomeric excess (ee%) is poor. How can I improve the stereoselectivity for the (2S,5S) isomer?
Answer: Enantioselectivity is fundamentally controlled by the chiral environment created by the catalyst.
-
Catalyst and Ligand Choice: This is the most critical factor. The "handedness" of your chiral ligand dictates the enantiomer produced. For example, to obtain the (S,S)-diol, you would typically use a catalyst with an (S,S)-configured ligand. Verify you are using the correct catalyst enantiomer.
-
Reaction Temperature: As a general rule, lower reaction temperatures lead to a more ordered transition state, which enhances enantioselectivity. Try running the reaction at 0 °C or even lower if the reaction rate is still acceptable.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst structure and the reaction's transition state. Screen a range of solvents (e.g., methanol, ethanol, isopropanol, THF, dichloromethane). Protic solvents like methanol or ethanol are often effective for these hydrogenations.
-
Pressure (for AH): Hydrogen pressure can sometimes influence enantioselectivity. While a higher pressure typically increases the reaction rate, its effect on ee% can vary and may require optimization (e.g., screening from 10 to 50 atm).
Question 4: Problem: I am getting a significant amount of the meso-(2R,5S)-diol. How can I suppress its formation and improve diastereoselectivity?
Answer: High diastereoselectivity requires that the catalyst effectively controls the stereochemistry of the second ketone reduction relative to the newly formed stereocenter from the first reduction.
-
Catalyst Selection: This is the primary driver. Some catalysts are inherently better at diastereoselective reductions. Biocatalysts, in particular, often exhibit near-perfect diastereoselectivity due to the highly specific active site of the enzyme.[7] Masamune et al. reported that using baker's yeast for the reduction of 2,5-hexanedione yielded the (S,S)-diol with excellent stereoselectivity and only trace amounts of the meso-diol.[7]
-
Kinetic Control: The reaction must be run under kinetic control, where the product distribution is determined by the relative rates of formation, not by thermodynamic stability. This again points to the importance of an effective catalyst and often milder reaction conditions.
-
Additives: In some transition-metal catalyzed systems, the addition of certain salts or bases can influence diastereoselectivity by altering the catalyst's coordination sphere.
Part 3: Purification
Question 5: How can I effectively separate the desired (2S,5S)-diol from the other stereoisomers and unreacted starting material?
Answer: A multi-step approach is often necessary.
-
Initial Workup: After the reaction, quench and remove the catalyst (filtration for heterogeneous catalysts, extraction for homogeneous ones). An aqueous workup will remove water-soluble components.
-
Chromatography: Flash column chromatography on silica gel is the most common method for separating the diol product from unreacted diketone. Separating the diastereomers (meso vs. the chiral pair) is often feasible with a carefully chosen solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Separating the two enantiomers ((2S,5S) from (2R,5R)) requires a chiral stationary phase (preparative chiral HPLC), which can be expensive and time-consuming. The goal should always be to maximize stereoselectivity in the reaction itself.
-
Recrystallization: If your product is crystalline, recrystallization can be a powerful technique for purification. It can significantly enhance both diastereomeric and enantiomeric purity. A single recrystallization of a highly enriched (S,S)-diol can often yield stereopure material.[7]
Example Protocol: Biocatalytic Synthesis
This protocol is adapted from established methodologies for the highly stereoselective reduction of 2,5-hexanedione using common baker's yeast.[7]
Protocol: Stereoselective Reduction using Saccharomyces cerevisiae
-
Culture Preparation: In a sanitized flask, dissolve 100 g of sucrose in 1 L of tap water. Add 100 g of active dry baker's yeast. Stir the suspension gently at 30-35 °C for 30-60 minutes to activate the yeast.
-
Substrate Addition: Dissolve 5.0 g of 2,5-hexanedione in a minimal amount of ethanol (~10-15 mL) to aid solubility, and add this solution dropwise to the yeast suspension.
-
Fermentation/Reduction: Cover the flask with a fermentation lock or a cotton plug to allow CO₂ to escape while preventing contamination. Let the mixture stir gently at room temperature (25-30 °C) for 48-72 hours. Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by GC or TLC.
-
Work-up: Once the starting material is consumed, add ~200 g of a filter aid (e.g., Celite®) to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake thoroughly with water.
-
Extraction: Saturate the aqueous filtrate with sodium chloride (NaCl) to reduce the solubility of the diol. Extract the filtrate continuously or manually with a suitable organic solvent (e.g., ethyl acetate, 3 x 300 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol mixture. The crude product can be purified further by silica gel chromatography or recrystallization to afford the pure this compound.
References
- Vertex AI Search. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
- Yang, X.-H., et al. (2016). Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to chiral diols. Nature Protocols.
- Yang, X.-H., et al. (2016). Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to chiral diols. Chemical Science.
- Touati, R., & Ben Hassine, B. (2008). Efficient synthesis of chiral 1,3-diols and of 1-substituted-propan-1-ols through asymmetric hydrogenation. JOURNAL of the Tunisian Chemical Society.
- Wang, C., et al. (2022). Mechanochemical Asymmetric Transfer Hydrogenation of Diketones to Access Chiral 1,3-Diols under Solvent-Free Conditions. Synlett, 33, 1858-1862.
- Vulcanchem. (n.d.). (2S,5R)-hexane-2,5-diol.
- Wikipedia. (n.d.). Enantioselective reduction of ketones.
- Chegg. (n.d.). Enantioselective ketone reductions can be performed enzymatically or using reagents/catalysts. What are the advantages and disadvantages for each method?.
- Moore, J. C., et al. (2007). Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. Organic Letters.
- ResearchGate. (2010). ChemInform Abstract: Asymmetric Synthesis of both Enantiomers of 2,5-Hexanediol and 2,6- Heptanediol Induced by Chiral Sulfoxides.
- Enzymaster. (n.d.). (2S,5S)-2,5-Hexanediol.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Building Block for Advanced Polymers and Materials.
- Vitale, P., et al. (2020). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules.
Sources
- 1. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]
- 2. nbinno.com [nbinno.com]
- 3. sctunisie.org [sctunisie.org]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. Mechanochemical Asymmetric Transfer Hydrogenation of Diketones to Access Chiral 1,3-Diols under Solvent-Free Conditions [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]
Technical Support Center: Resolving Racemic aHexane-2,5-diol
Welcome to the technical support center for the resolution of racemic hexane-2,5-diol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating this chiral diol. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience. Our goal is to empower you to overcome common experimental hurdles and achieve high enantiomeric purity in your work.
Troubleshooting Guide: Common Issues in Hexane-2,5-diol Resolution
Issue 1: Low Enantiomeric Excess (ee) in Enzymatic Kinetic Resolution
Question: My enzymatic kinetic resolution of racemic hexane-2,5-diol is resulting in a low enantiomeric excess for the unreacted (S)-enantiomer. What factors could be contributing to this, and how can I improve the enantioselectivity?
Answer: Low enantiomeric excess (ee) is a frequent challenge in enzymatic kinetic resolutions and can stem from several interrelated factors. Let's break down the pote[1]ntial causes and solutions.
Potential Causes & Solutions:
-
Suboptimal Enzyme Choice: The intrinsic enantioselectivity of the lipase is paramount. Not all lipases are equally effective for resolving hexane-2,5-diol.
-
Solution: Screen a panel of commercially available lipases. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species are excellent starting points for secondary alcohol resolutions.
-
-
Incorrect Reaction [2][3]Time: For a kinetic resolution, the highest ee for the unreacted starting material is theoretically achieved at 50% conversion. Deviating significantly f[1]rom this point will compromise the ee.
-
Solution: Perform a time-course study. Withdraw aliquots from the reaction at regular intervals and analyze both the conversion and the ee of the remaining diol. This will allow you to pinpoint the optimal reaction time to achieve the desired balance of yield and enantiopurity.
-
-
Suboptimal Acyl Donor: The structure of the acyl donor can influence the enzyme's enantioselectivity and reaction rate.
-
Solution: While vinyl acetate is a common and effective acyl donor due to the irreversible nature of the transesterification, other acyl donors like longer-chain vinyl esters (e.g., vinyl butanoate, vinyl octanoate) or anhydrides (e.g., acetic anhydride) can sometimes enhance enantioselectivity. It is advisable to screen[2][4] a few options.
-
-
Reaction Conditions: Temperature, solvent, and water content can significantly impact enzyme performance.
-
Temperature: Higher temperatures generally increase the reaction rate but can decrease enantioselectivity. A common starting point i[5]s between 30-50°C.
-
Solvent: The choice of organic solvent is critical. Hydrophobic solvents like hexane or toluene are often preferred for lipase-catalyzed reactions.
-
**Water Content:[6] Anhydrous conditions are generally required, as excess water can lead to hydrolysis of the ester product and reduce the enzyme's activity and selectivity.
-
Troubleshooting W[1]orkflow for Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Issue 2: Poor Separation in Chiral Chromatography
Question: I'm attempting to resolve racemic hexane-2,5-diol using chiral HPLC, but I'm getting poor peak resolution. What adjustments can I make to my method?
Answer: Achieving baseline separation in chiral chromatography often requires methodical optimization of several parameters.
Potential Causes & Sol[7]utions:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for a successful chiral separation.
-
Solution: Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating diols. If these are not providin[7]g adequate separation, consider a Pirkle-type column or a cyclodextrin-based column.
-
-
Suboptimal Mobile P[8][9]hase Composition: The mobile phase composition, particularly the ratio of the non-polar solvent to the polar modifier, directly influences retention and resolution.
-
Solution: Systematically vary the ratio of your mobile phase components. For normal-phase chromatography, a common mobile phase is a mixture of hexane or heptane with a polar modifier like isopropanol or ethanol. Start with a low percenta[7]ge of the polar modifier (e.g., 2-5%) and gradually increase it while monitoring the resolution.
-
-
Flow Rate and Temperature: These parameters can also affect peak shape and resolution.
-
Solution: A lower flow rate generally allows for more interactions with the stationary phase and can improve resolution, albeit at the cost of longer run times. Temperature can also be adjusted; sometimes, sub-ambient temperatures can enhance enantioselectivity.
-
| Parameter | Starting Point | Optimization Strategy |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H) | If no separation, try a different type of CSP (e.g., Pirkle-type). |
| Mobile Phase | Hexane/Isopropanol (95:5 v/v) | Vary the isopropanol content from 2% to 20%. |
| Flow Rate | 1.0 mL/min | Decrease to 0.5-0.8 mL/min to improve resolution. |
| Temperature | Ambient | Test at lower temperatures (e.g., 10-15°C) if separation is challenging. |
Caption: Starting parameters and optimization strategies for chiral HPLC of hexane-2,5-diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic hexane-2,5-diol?
A1: The main approaches for resolving racemic hexane-2,5-diol are:
-
Enzymatic Kinetic Resolution (EKR): This is a popular method that utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the diol, leaving the other enantiomer unreacted. This allows for the separ[2][10]ation of the unreacted diol from the acylated product.
-
Dynamic Kinetic Resolution (DKR): This is an enhancement of EKR where the unreacted enantiomer is continuously racemized in situ. This allows for a theoret[11][12][13]ical yield of up to 100% of a single enantiomer. This often involves a com[14]bination of an enzyme and a metal catalyst (e.g., a ruthenium complex).
-
Chiral Chromatograp[2]hy: This involves the use of High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase to physically separate the enantiomers. This method is widely use[9][15][16]d for both analytical determination of enantiomeric purity and for preparative-scale separations.
-
Chemical Derivatization: This method involves reacting the racemic diol with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have [17][18]different physical properties and can be separated by standard techniques like crystallization or achiral chromatography. The desired enantiomer is[10][18] then recovered by cleaving the chiral auxiliary.
Method Selection Workflow
Caption: Decision workflow for selecting a resolution method.
Q2: How can I accurately determine the enantiomeric excess of my resolved hexane-2,5-diol?
A2: Accurate determination of enantiomeric excess is crucial. The most common and reliable methods are:
-
Chiral Chromatography (HPLC or GC): This is the gold standard for determining ee. By using a suitable chira[7][9]l stationary phase, the two enantiomers can be separated and their relative peak areas can be used to calculate the ee.
-
NMR Spectroscopy with a Chiral Derivatizing Agent (CDA): In this technique, the chiral diol is reacted with a CDA to form diastereomers. These diastereomers will [7][19]have distinct signals in the NMR spectrum (¹H or ¹⁹F NMR), and the integration of these signals can be used to determine the enantiomeric ratio. Boronic acids are particu[20]larly effective CDAs for diols.
General Protocol for N[21][22][23][24]MR Analysis with a Chiral Derivatizing Agent:
-
In an NMR tube, dissolve a known amount of your hexane-2,5-diol sample in a deuterated solvent (e.g., CDCl₃).
-
Add one equivalent of a suitable chiral derivatizing agent, such as a chiral boronic acid.
-
Acquire a high-resolu[22]tion ¹H or ¹⁹F NMR spectrum.
-
Identify the distinct signals corresponding to the two diastereomers.
-
Integrate the signals and calculate the ratio to determine the enantiomeric excess.
Q3: Can dynamic kinetic resolution be applied to hexane-2,5-diol?
A3: Yes, dynamic kinetic resolution (DKR) is a powerful technique that can be applied to secondary diols like hexane-2,5-diol. This method combines the [11]enantioselective acylation by an enzyme (like CALB) with in situ racemization of the unreacted alcohol, typically catalyzed by a ruthenium complex. The major advantage of DK[2][11]R is that it can theoretically convert the entire racemic starting material into a single enantiomerically pure product, thus overcoming the 50% yield limitation of standard kinetic resolution.
References
- [13][14]Simple chiral derivatization protocols for 1H NMR and 19F NMR spectroscopic analysis of the enantiopurity of chiral diols. PubMed.
- Simple Chiral Derivatization Protocols for 1H NMR and 19F NMR Spectroscopic Analysis of the Enantiopurity of Chiral Diols. The Journal of Organic Chemistry - ACS Publications.
- Dynamic Kinetic Resolution of Secondary Diols via Coupled Ruthenium and Enzyme Catalysis. The Journal of Organic Chemistry - ACS Publications.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. NIH.
- High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening. The University of Bath's research portal.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. ResearchGate.
- NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. SciSpace.
- Chiral Recognition Mechanisms in the Direct Resolution of Diol Enantiomers of Some Polycyclic Aromatic Hydrocarbons by High Perf. Taylor & Francis Online.
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.
- NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances (RSC Publishing).
- Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3. ResearchGate.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI.
- Kinetic resolution. Wikipedia.
- Kinetic Resolution of Secondary Alcohols Using Connon Type Catalysts. ResearchGate.
- Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI.
- NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent.
- Lipase-catalyzed transesterification as a route to each stereoisomer of 2,5-hexanediol and 3-hexyne-2,5-diol. Synthesis of (2R,5R)-2,5-dimethyltetrahydrofuran. The Journal of Organic Chemistry.
- Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis. PMC - PubMed Central.
- Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. ACS Engineering Au.
- Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. MDPI.
- Chiral HPLC Column. Phenomenex.
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH.
- Lipase-catalyzed second-order asymmetric transformations as resolution and synthesis strategies for chiral 5-(acyloxy)-2(5H)-furanone and pyrrolinone synthons. The University of Groningen research portal.
- Racemic Mixtures and the Resolution of Enantiomers. MCC Organic Chemistry.
- Resolution of Racemic Mixtures. OrgoSolver.
- Chiral Chromatography. Chemistry LibreTexts.
- Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. NIH.
- Resolution of Racemic Mixture | Intro, Methods with Examples | Separation of Enantiomers | BP 401T. YouTube.
- Racemic Modification and Resolution of Racemic Mixture. Pharmaguideline.
- PRODUCTION OF 2, 5-HEXANEDIOL USING Pichia farinose: A RESPONSE SURFACE METHODOLOGY.
- Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. MDPI.
- Part 6: Resolution of Enantiomers. Chiralpedia.
- Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS Re.Public@polimi.it.
- (2S,5S)-2,5-Hexanediol. Enzymaster.
- Improved racemate resolution of pentan-2-ol and trans-(Z)-cyclooct-5-ene-1,2-diol by lipase catalysis. ResearchGate.
- The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment. ResearchGate.
- Recent advances in enzymatic and chemical deracemisation of racemic compounds.
- 1,6-Hexanediol, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. orgosolver.com [orgosolver.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Simple chiral derivatization protocols for 1H NMR and 19F NMR spectroscopic analysis of the enantiopurity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
Technical Support Center: Industrial Production of (2S,5S)-Hexane-2,5-diol
Welcome to the technical support center for the industrial production of (2S,5S)-hexane-2,5-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable chiral building block. This compound is a critical precursor for advanced polymers and as a chiral ligand in asymmetric synthesis.[1][2] Its utility is deeply tied to its stereochemical purity, which dictates the properties of the final products, such as the crystallinity and thermal resistance of polyesters and polyurethanes.[1]
The synthesis of a single enantiomer of a molecule with multiple hydroxyl groups is exceptionally challenging due to the common formation of diastereoisomers and enantiomers.[3] This guide provides in-depth, field-proven insights into the common challenges and their solutions in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for producing this compound?
The most common industrial route is the stereoselective reduction of 2,5-hexanedione.[4] This can be broadly categorized into two main approaches:
-
Biocatalytic Reduction: This method employs whole-cell microorganisms (like baker's yeast, Saccharomyces cerevisiae) or isolated enzymes (dehydrogenases) to catalyze the reduction.[5]
-
Chemocatalytic Asymmetric Hydrogenation: This approach uses hydrogen gas with a chiral metal catalyst (e.g., Ruthenium or Rhodium-based) to achieve enantioselectivity.
Q2: What are the stereoisomers of hexane-2,5-diol I need to be aware of?
Hexane-2,5-diol has three stereoisomers:
-
This compound: The desired enantiomer.
-
(2R,5R)-hexane-2,5-diol: The other enantiomer.
-
(2S,5R)-hexane-2,5-diol: A meso compound which is achiral.[6]
Effective production hinges on maximizing the formation of the (2S,5S) isomer while minimizing the other two.
Troubleshooting Guide: Biocatalytic Reduction
Biocatalytic methods are favored for their high selectivity and green chemistry profile. However, they are not without their challenges.
Q3: My biocatalytic reduction of 2,5-hexanedione shows low enantiomeric excess (ee) and diastereomeric excess (de). What are the likely causes and solutions?
Likely Causes:
-
Presence of multiple reductases: Whole-cell systems like baker's yeast contain multiple reductase enzymes with varying stereoselectivities, leading to a mix of stereoisomers.
-
Sub-optimal reaction conditions: pH, temperature, and substrate concentration can all affect enzyme selectivity and activity.
-
Low enzyme activity: The specific activity of the biocatalyst may be insufficient.
Solutions:
-
Biocatalyst Selection:
-
Isolated Enzymes: Switch from whole-cell systems to an isolated, stereoselective dehydrogenase. For example, the dehydrogenase Gre2p from Saccharomyces cerevisiae has been shown to be highly effective for producing (2S,5S)-hexanediol with high volumetric productivity.[5]
-
Screening: If using whole cells, screen different yeast strains or other microorganisms for higher selectivity.
-
-
Process Optimization:
-
pH and Temperature: Systematically vary the pH and temperature of the reaction to find the optimal conditions for the desired enzyme's activity and selectivity.
-
Substrate Feeding: High concentrations of 2,5-hexanedione can be toxic to cells or inhibit the enzyme. Implement a fed-batch strategy to maintain a low, constant substrate concentration.
-
-
Co-factor Regeneration: Ensure the efficient regeneration of the nicotinamide cofactor (NADH or NADPH) required by the dehydrogenase. This is often achieved by adding a co-substrate like glucose or isopropanol.
Troubleshooting Guide: Chemocatalytic Asymmetric Hydrogenation
This method offers high throughput but can be sensitive to impurities and reaction conditions.
Q4: My asymmetric hydrogenation is producing a significant amount of the meso-diastereomer and the (2R,5R)-enantiomer. How can I improve the stereoselectivity?
Likely Causes:
-
Incorrect Catalyst Choice: The chiral ligand on the metal catalyst is the primary determinant of stereoselectivity.
-
Sub-optimal Reaction Conditions: Hydrogen pressure, temperature, and solvent can influence the reaction pathway.
-
Catalyst Deactivation: Impurities in the substrate or solvent can poison the catalyst.
Solutions:
-
Catalyst and Ligand Screening:
-
Ligand Selection: The choice of chiral ligand is crucial. Experiment with different families of well-established chiral ligands (e.g., BINAP, DuPhos) to find one that favors the formation of the (2S,5S) isomer.
-
Metal Precursor: The choice of metal (e.g., Ru, Rh) can also affect selectivity.
-
-
Parameter Optimization:
-
Hydrogen Pressure: Vary the H₂ pressure. Higher pressures can sometimes affect selectivity.
-
Temperature: Lowering the reaction temperature often increases enantioselectivity, though it will also decrease the reaction rate. A balance must be found.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Screen a range of solvents (e.g., methanol, ethanol, dichloromethane).
-
Q5: The reaction rate of my asymmetric hydrogenation is very slow, or the reaction does not go to completion. What should I investigate?
Likely Causes:
-
Catalyst Poisoning: Trace impurities (e.g., sulfur or nitrogen compounds) in the 2,5-hexanedione substrate or solvent can irreversibly bind to the metal center of the catalyst.
-
Poor Mass Transfer: In a multiphase system (gas-liquid-solid), inefficient mixing can limit the availability of hydrogen at the catalyst surface.
-
Low Catalyst Loading or Activity: The amount of catalyst may be insufficient, or it may have lost activity.
Solutions:
-
Substrate and Solvent Purification:
-
Purity Analysis: Analyze the 2,5-hexanedione starting material for potential catalyst poisons using techniques like GC-MS or ICP-MS.
-
Purification: Purify the substrate by distillation or crystallization if necessary. Use high-purity, degassed solvents.
-
-
Reactor and Mixing Conditions:
-
Agitation: Increase the stirring speed to improve gas-liquid mass transfer.
-
Reactor Design: Ensure the reactor design is suitable for hydrogenation reactions, with efficient gas dispersion.
-
-
Catalyst Handling and Loading:
-
Inert Atmosphere: Handle the catalyst under an inert atmosphere (e.g., in a glovebox) to prevent deactivation by oxygen.
-
Loading: Experiment with increasing the catalyst loading, but be mindful of the cost implications.[7]
-
General Workflow and Troubleshooting Logic
The following diagram illustrates a general workflow for the production of this compound and a decision-making process for troubleshooting common issues.
Caption: General production workflow and troubleshooting logic.
Data Summary
| Challenge | Parameter to Investigate | Potential Solution | Target Outcome |
| Low Enantiomeric Excess (ee) | Catalyst/Enzyme Selectivity, Temperature | Screen alternative chiral ligands or yeast strains. Lower reaction temperature. | >99% ee |
| Low Diastereomeric Excess (de) | Catalyst/Enzyme, Solvent | Select a catalyst known for high diastereoselectivity. | >99% de |
| Slow Reaction Rate | Catalyst Loading, Purity of Substrate, H₂ Pressure, Mixing | Increase catalyst loading, purify starting materials, increase pressure and agitation. | High conversion in a shorter time |
| Low Space-Time Yield (Biocatalysis) | Biocatalyst, Substrate Concentration | Use an engineered enzyme with higher activity. Implement a fed-batch process. | Improved volumetric productivity |
References
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.
- Catalytic, Enantioselective Synthesis of 1,2‐anti‐Diols by Asymmetric Ring‐Opening/Cross‐Metathesis. SciSpace.
- Heterocycles. XV. Enantioselective Synthesis of Chiral Flavanonols and Flavan-3, 4-diols. Journal of the Takeda Research Laboratories.
- Synthesis of Novel Chiral Diol Ligands for the Enantioselective Reactions. ResearchGate.
- Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PubMed Central.
- Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
- 2,5-Hexanediol. Wikipedia.
- The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemical Engineering.
- Part 5. The Future of Chirality: Challenges and Innovations. Chiralpedia.
- This compound: A Building Block for Advanced Polymers and Materials. NINGBO INNO PHARMCHEM CO.,LTD..
- (2S,5S)-2,5-Hexanediol. Enzymaster.
- Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae. Organic & Biomolecular Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,5-Hexanediol - Wikipedia [en.wikipedia.org]
- 5. Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]
- 7. article.scirea.org [article.scirea.org]
Technical Support Center: Degradation Pathways of (2S,5S)-Hexane-2,5-diol
This technical guide provides researchers, scientists, and drug development professionals with in-depth information, troubleshooting advice, and frequently asked questions regarding the degradation pathways of (2S,5S)-hexane-2,5-diol. As a chiral molecule, understanding its stereospecific degradation is critical for assessing its environmental fate, metabolic profile, and potential applications as a chiral building block.
Introduction
This compound is a chiral secondary alcohol with significant potential in asymmetric synthesis.[1] Its degradation, whether through microbial, enzymatic, or chemical means, is a key consideration in its lifecycle and application. The presence of two stereocenters at the C-2 and C-5 positions results in three stereoisomers: the (2S,5S)-enantiomer, the (2R,5R)-enantiomer, and the achiral meso-(2R,5S)-diol.[2] The stereochemistry of the molecule profoundly influences its interaction with biological systems, often leading to stereoselective degradation pathways.[2][3] This guide will focus on the known and inferred degradation pathways of the (2S,5S)-enantiomer, providing practical guidance for experimental work in this area.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound?
A1: The primary degradation pathway for this compound is expected to be oxidation of its secondary alcohol groups to form the corresponding ketone, 2,5-hexanedione .[4][5] This can occur through both microbial and chemical processes. In biological systems, this oxidation is typically catalyzed by alcohol dehydrogenases (ADHs) .[6]
Q2: Is the microbial degradation of this compound likely to be stereoselective?
A2: Yes, microbial degradation is highly likely to be stereoselective. Many microorganisms possess enzymes that preferentially metabolize one enantiomer over another.[3] For instance, certain species of Rhodococcus, Pseudomonas, and Candida are known to exhibit high stereoselectivity in the oxidation of secondary alcohols.[7][8][9] It is plausible that a microorganism could selectively oxidize the (2S,5S)-enantiomer, leaving the (2R,5R)-enantiomer untouched, or vice versa.
Q3: What are the expected intermediate and final degradation products?
A3: The initial and primary degradation product is 2,5-hexanedione .[10] Further degradation of 2,5-hexanedione can occur, potentially leading to smaller organic acids and eventually mineralization to carbon dioxide and water, especially in a mixed microbial community.[11]
Q4: Can this compound be degraded chemically without microbial involvement?
A4: Yes, chemical oxidation can degrade this compound. Strong oxidizing agents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC) can oxidize secondary alcohols to ketones.[5] However, these conditions are harsh and not representative of typical environmental or physiological conditions. In an experimental setting, care must be taken to avoid unintended chemical oxidation, for example, by reactive oxygen species.
Q5: Why is it important to analyze all stereoisomers of hexane-2,5-diol during a degradation study?
A5: It is crucial to monitor all stereoisomers—(2S,5S), (2R,5R), and meso—because some microbial processes might involve stereoinversion, where one enantiomer is converted to another, potentially through an oxidation-reduction cycle involving the 2,5-hexanedione intermediate.[12] Analyzing all stereoisomers provides a complete picture of the degradation process and helps to elucidate the specific enzymatic activities involved.
Microbial Degradation Pathway
The most probable microbial degradation pathway for this compound involves the stereoselective oxidation of the secondary alcohol groups. This is often a two-step process, with the initial oxidation being the rate-limiting step.
Caption: Proposed microbial degradation pathway of this compound.
Experimental Protocols
Protocol 1: Screening of Microorganisms for this compound Degradation
-
Prepare a minimal salt medium (MSM): A typical MSM contains (per liter): 1.0 g K₂HPO₄, 1.0 g KH₂PO₄, 1.0 g NH₄NO₃, 0.2 g MgSO₄·7H₂O, 0.02 g CaCl₂·2H₂O, and 0.05 g FeCl₃·6H₂O. Adjust the pH to 7.0-7.2.
-
Inoculum Preparation: Isolate potential degrading microorganisms from soil or water samples enriched with hexane or related compounds. Alternatively, use known strains of Rhodococcus, Pseudomonas, or Candida. Grow the selected strains in a nutrient-rich broth to obtain a sufficient cell density.
-
Degradation Assay:
-
Dispense 10 mL of MSM into sterile 50 mL flasks.
-
Add this compound to a final concentration of 100 mg/L.
-
Inoculate the flasks with 1% (v/v) of the prepared microbial culture.
-
Include a sterile control (no inoculum) to check for abiotic degradation.
-
Incubate the flasks at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150 rpm).
-
-
Sampling and Analysis:
-
At regular intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each flask.
-
Extract the sample with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract using chiral gas chromatography (GC) to determine the concentrations of the this compound, any other stereoisomers, and 2,5-hexanedione.
-
Protocol 2: Chiral GC Analysis of Hexane-2,5-diol Stereoisomers
-
Derivatization (Optional but Recommended): To improve the volatility and chromatographic separation of the diol, derivatization is often necessary. A common method is silylation.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC Conditions:
-
Column: A chiral capillary column, such as one with a derivatized cyclodextrin stationary phase (e.g., Rt-βDEXsm), is essential for separating the stereoisomers.[10]
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 220°C) at a controlled rate (e.g., 5°C/min).
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) at 250°C.
-
-
Quantification: Prepare calibration standards for this compound, (2R,5R)-hexane-2,5-diol, meso-hexane-2,5-diol, and 2,5-hexanedione. Use an internal standard for accurate quantification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation of this compound observed | The selected microorganism lacks the necessary enzymes. | Screen a wider range of microorganisms, particularly from environments contaminated with hydrocarbons.[13] |
| The diol is toxic to the microorganism at the tested concentration. | Perform a toxicity assay and start with a lower substrate concentration. | |
| Inappropriate culture conditions (pH, temperature, aeration). | Optimize the culture conditions for the selected microorganism. | |
| Poor or no separation of hexane-2,5-diol stereoisomers on GC | Inappropriate chiral column. | Use a chiral column specifically designed for the separation of alcohols and diols, such as a derivatized cyclodextrin column.[12] |
| Suboptimal GC oven temperature program. | Optimize the temperature ramp to improve resolution between the stereoisomers. | |
| The diol is not sufficiently volatile. | Derivatize the diol to a more volatile form (e.g., silyl or acetyl ester).[14] | |
| Ghost peaks or baseline instability in GC chromatogram | Contamination of the GC system (injector, column, detector). | Clean the injector, bake out the column, and check for leaks.[15] |
| Contamination from the culture medium or extraction solvent. | Run a blank sample (culture medium without inoculum) to identify potential interfering peaks. Use high-purity solvents. | |
| Inconsistent or non-reproducible results | Inconsistent inoculum size or growth phase. | Standardize the inoculum preparation procedure to ensure a consistent starting cell density and physiological state. |
| Abiotic degradation or volatilization of the substrate. | Ensure the sterile control shows no significant loss of the substrate. Use sealed flasks to minimize volatilization. |
Experimental Workflow Visualization
Caption: A typical workflow for studying the microbial degradation of this compound.
Conclusion
The degradation of this compound is a multifaceted process that requires careful experimental design and analysis. By understanding the likely degradation pathways and potential challenges, researchers can effectively investigate the stereoselective fate of this important chiral molecule. The protocols and troubleshooting guide provided here serve as a starting point for developing robust and reliable experimental strategies in this field.
References
- Homework.Study.com. How is hexane metabolized into hexane-2,5-dione? (n.d.).
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- NAD(P)H fluorescence-based screening and characterization of the newly isolated Rhodococcus erythropolis WZ010 in the preparation of chiral aryl secondary alcohols. (2014).
- Lalonde, J. J., & Bergbreiter, D. E. (2020). Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation. Green Chemistry, 22(5), 1546-1554. [Link]
- Pearson+. (2023). Which of the following diastereomers of hexane-2,5-diol is optically inactive?
- Zhang, C., et al. (2021). Dehydrogenation Mechanism of Three Stereoisomers of Butane-2,3-Diol in Pseudomonas putida KT2440. Frontiers in Bioengineering and Biotechnology, 9, 722802. [Link]
- Elbashir, A. A., & Aboul-Enein, H. Y. (2018). Multidimensional Gas Chromatography for Chiral Analysis. Critical Reviews in Analytical Chemistry, 48(6), 493-504. [Link]
- Wang, X., et al. (2021). Bioengineering for the Microbial Degradation of Petroleum Hydrocarbon Contaminants. International Journal of Molecular Sciences, 22(16), 8887. [Link]
- Zhang, C., et al. (2021). Dehydrogenation Mechanism of Three Stereoisomers of Butane-2,3-Diol in Pseudomonas putida KT2440. PubMed Central. [Link]
- Engineering an alcohol dehydrogenase with enhanced activity and stereoselectivity toward diaryl ketones: reduction of steric hindrance and change of the stereocontrol element. (2020). Catalysis Science & Technology, 10(15), 5104-5113. [Link]
- Sabra, W., & Zeng, A. P. (2014). Microbial production of short chain diols. Microbial cell factories, 13, 46. [Link]
- Kudalkar, G. P. (2015). The Utilization of Alcohol Dehydrogenase (ADH) Enzymes in Stereocontrolled Organic Synthesis. University of Nebraska - Lincoln. [Link]
- Agilent. (n.d.). GC Troubleshooting Guide Poster.
- Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. (2020). Reaction Chemistry & Engineering, 5(5), 957-967. [Link]
- Raunio, H., & Korpela, M. (1985). Analysis of n-hexane, 2-hexanone, 2,5-hexanedione, and related chemicals by capillary gas chromatography and high-performance liquid chromatography. Analytical biochemistry, 151(2), 381–388. [Link]
- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2012). Journal of Analytical Methods in Chemistry, 2012, 849821. [Link]
- Zhang, C., et al. (2021). Dehydrogenation Mechanism of Three Stereoisomers of Butane-2,3-Diol in Pseudomonas putida KT2440.
- Roles of alcohol dehydrogenase 1 in the biological activities of Candida albicans. (2023). Frontiers in Cellular and Infection Microbiology, 13, 1245789. [Link]
- Origin of the enantioselectivity of alcohol dehydrogenase. (2020). Catalysis Science & Technology, 10(21), 7247-7255. [Link]
- Christie, W. W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS. [Link]
- Microbial production of medium-chain-length α, ω-diols via two-stage process under mild conditions. (2022). Green Chemistry, 24(9), 3616-3625. [Link]
- Characterization of a Pseudomonas putida Allylic Alcohol Dehydrogenase Induced by Growth on 2-Methyl-3-Buten-2-ol. (1998). Journal of Bacteriology, 180(12), 3101-3106. [Link]
- ExplorEnz. (n.d.). EC 1.1.1.1 - Enzyme Database.
- Bus, J. S., & Reitz, R. H. (1981). Relation between schedules of exposure to hexane and plasma levels of 2,5-hexanedione. Toxicology and applied pharmacology, 57(2), 236–246. [Link]
- Nicotinoprotein (NADH-containing) alcohol dehydrogenase from Rhodococcus erythropolis DSM 1069: an efficient catalyst for coenzyme-independent oxidation of a broad spectrum of alcohols and the interconversion of alcohols and aldehydes. (1998). Applied and environmental microbiology, 64(11), 4499–4506. [Link]
- Sabra, W., & Zeng, A. P. (2014). Microbial production of short chain diols.
- National Institute of Standards and Technology. (n.d.). 2,5-Hexanediol - the NIST WebBook.
- Steroid-1-dehydrogenase of Rhodococcus erythropolis: purification and N-terminal amino acid sequence. (1992). The Journal of steroid biochemistry and molecular biology, 43(4), 297–301. [Link]
- Screening of Hydrocarbon-degrading Bacterial Isolates Using the Redox Application of 2,6-DCPIP. (2019). Journal of Applied Biology & Biotechnology, 7(3), 48-53. [Link]
- Highly Enantioselective Production of Chiral Secondary Alcohols with Candida zeylanoides as a New Whole Cell Biocatalyst. (2017). Helvetica Chimica Acta, 100(11), e1700188. [Link]
- RSC Education. (n.d.). Chemistry Olympiad past papers.
- Lu, Y., et al. (2016). Stereoselective Behavior of the Chiral Herbicides Diclofop-Methyl and Diclofop During the Soy Sauce Brewing Process. Chirality, 28(1), 78-84. [Link]
- LibreTexts Chemistry. (2024). 17.7: Oxidation of Alcohols.
Sources
- 1. Relation between schedules of exposure to hexane and plasma levels of 2,5-hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]
- 3. uniprot.org [uniprot.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. enzyme-database.org [enzyme-database.org]
- 7. Towards the discovery of alcohol dehydrogenases: NAD(P)H fluorescence-based screening and characterization of the newly isolated Rhodococcus erythropolis WZ010 in the preparation of chiral aryl secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of a Pseudomonas putida Allylic Alcohol Dehydrogenase Induced by Growth on 2-Methyl-3-Buten-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Enantioselective Production of Chiral Secondary Alcohols with Candida zeylanoides as a New Whole Cell Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]
- 14. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of (2S,5S)-Hexane-2,5-Diol
Welcome to the technical support center for the purification of commercial (2S,5S)-hexane-2,5-diol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of obtaining high-purity this compound for your research and development needs.
Introduction to this compound and Its Common Impurities
This compound is a valuable chiral building block used in the synthesis of various pharmaceutical compounds and advanced materials.[1][2] Its stereochemical purity is often critical for the efficacy and safety of the final product. Commercial this compound is typically synthesized via the reduction of 2,5-hexanedione.[3] This process can lead to the formation of several impurities that must be removed to ensure the diol's suitability for its intended application.
Common Impurities:
-
Stereoisomers: The primary impurities are the other stereoisomers of hexane-2,5-diol:
-
(2R,5R)-hexane-2,5-diol: The enantiomer of the desired product.
-
meso-hexane-2,5-diol ((2S,5R)- or (2R,5S)-hexane-2,5-diol): A diastereomer.[3]
-
-
Unreacted Starting Material: Residual 2,5-hexanedione.[4]
-
Solvents: Residual solvents from the synthesis and purification process.
-
Byproducts: Minor byproducts from the synthetic route.
This guide will provide you with the necessary information to effectively remove these impurities and obtain high-purity this compound.
Troubleshooting Guide: Common Issues in Purification
This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Recrystallization Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallization. | The solvent may be too nonpolar, or the solution is supersaturated. | Try a more polar solvent system. A mixture of ethyl acetate and hexane is a good starting point. Ensure a slow cooling rate to allow for proper crystal lattice formation. Seeding the solution with a small crystal of pure product can also induce crystallization. |
| Low recovery of purified product. | The compound has high solubility in the chosen solvent, even at low temperatures. The volume of solvent used was excessive. | Select a solvent system where the diol has a significant difference in solubility between hot and cold conditions. Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| Product is still impure after recrystallization. | The chosen solvent system does not effectively differentiate between the desired product and the impurities. Co-crystallization of impurities may be occurring. | Screen different solvent systems. Consider a multi-step purification approach, such as combining recrystallization with column chromatography. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor separation of stereoisomers. | The eluent system is not optimized. The column is overloaded. | A diol-functionalized silica gel column can offer enhanced selectivity for diols.[5] For normal-phase chromatography on standard silica gel, a gradient elution with a mixture of hexane and a polar modifier like isopropanol or ethyl acetate is recommended. Start with a low polarity and gradually increase it. Reduce the amount of sample loaded onto the column. |
| Tailing of peaks. | The compound is interacting too strongly with the stationary phase. The presence of acidic or basic impurities. | Add a small amount of a polar solvent like methanol to the eluent to reduce strong interactions. Ensure the silica gel is neutral. |
| Cracked or channeled column bed. | Improper packing of the column. | Pack the column using a slurry method to ensure a homogenous bed. Avoid letting the column run dry. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify commercial this compound?
A1: A combination of purification techniques is often the most effective approach. Start with a recrystallization to remove the bulk of the impurities. A solvent system of ethyl acetate/hexane is a good starting point. Following recrystallization, use chiral column chromatography to separate the remaining stereoisomers and achieve high enantiomeric purity.
Q2: How can I assess the purity of my this compound?
A2: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common and reliable methods for determining the enantiomeric and diastereomeric purity.[4] Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent can also be used to determine the enantiomeric excess.[6]
Q3: Is fractional distillation a viable method for separating the stereoisomers of hexane-2,5-diol?
A3: Fractional distillation is generally not effective for separating enantiomers because they have identical boiling points. While diastereomers (like the meso form) have different boiling points, the difference may not be significant enough for efficient separation from the enantiomers by standard laboratory fractional distillation. The boiling point of this compound is reported to be 71°C.[7] Without the boiling points of the other stereoisomers, it is difficult to definitively assess the feasibility of this method.
Q4: What type of chiral column should I use for HPLC analysis?
A4: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for the separation of chiral alcohols.[8] A normal-phase elution with a mobile phase consisting of hexane and an alcohol modifier like isopropanol is a good starting point for method development.[9]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound from an ethyl acetate/hexane solvent system.
Materials:
-
Commercial this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The diol is soluble in ethanol and methanol, which can also be considered as solvents.[10]
-
Slowly add hexane to the hot solution until it becomes slightly cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum to remove residual solvents.
Self-Validation: The melting point of the recrystallized product should be sharp and close to the literature value of 54°C.[7] Purity should be assessed by chiral HPLC or GC.
Protocol 2: Chiral HPLC Analysis of this compound
This protocol provides a starting point for the chiral HPLC analysis of this compound. Optimization may be necessary depending on the specific column and HPLC system used.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[9]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Detection: UV at a low wavelength (e.g., 210 nm), as diols have a weak chromophore.
-
Injection Volume: 10 µL.[4]
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Dissolve a small amount of the purified this compound in the mobile phase.
-
Inject the sample onto the column and record the chromatogram.
-
Identify the peaks corresponding to the (2S,5S), (2R,5R), and meso stereoisomers by comparing with available standards or based on expected elution order.
Self-Validation: A successful separation will show baseline resolution between the peaks of the different stereoisomers, allowing for accurate quantification of the purity.
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of commercial this compound.
Caption: Purification workflow for this compound.
References
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI.
- This compound. (n.d.). LookChem.
- 2,5-Hexanediol, (2S,5S)-. (n.d.). PubChem.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- (2S,5R)-2,5-Hexanediol. (n.d.). PubChem.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. (2022). RSC Advances.
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
- This compound: A Building Block for Advanced Polymers and Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Chiral alcohol separation. (2024, December 3). Reddit.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (2022). ACS Omega.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2021). MDPI.
- Chiral Purity in Drug Analysis. (2021). ResearchGate.
- Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry.
- (2S,5S)-2,5-Hexanediol. (n.d.). Enzymaster.
- Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. (2024). MDPI.
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
- DEVELOPMENT OF A SAMPLE PREPARATION SYSTEM FOR DIOXINS: APPLICATION TO IMMUNOASSAY. (2004). ORGANOHALOGEN COMPOUNDS.
Sources
- 1. (2S,5R)-2,5-Hexanediol | C6H14O2 | CID 6950287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2S,5S)-2,5-Hexanediol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. lookchem.com [lookchem.com]
Enhancing the stability of (2S,5S)-hexane-2,5-diol derivatives
<Technical Support Center: Enhancing the Stability of (2S,5S)-Hexane-2,5-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound and its derivatives are valuable chiral building blocks in the synthesis of a wide range of molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1][2][3] The stereochemical purity of these diols is often critical to the efficacy and safety of the final product.[4] However, the hydroxyl groups that make these molecules versatile can also be susceptible to degradation under various experimental and storage conditions. This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers anticipate and address stability challenges, ensuring the integrity of their this compound derivatives throughout their research and development workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound and its derivatives.
Q1: What are the primary degradation pathways for this compound derivatives?
A1: The primary degradation pathways for 1,4-diols like this compound derivatives typically involve oxidation and acid- or base-catalyzed reactions.
-
Oxidation: The secondary hydroxyl groups can be oxidized to ketones, forming 2,5-hexanedione derivatives.[5][6] This can be initiated by atmospheric oxygen, especially in the presence of metal ion catalysts, or by reactive oxygen species.
-
Acid-Catalyzed Cyclization/Dehydration: In the presence of strong acids, diols can undergo intramolecular cyclization to form substituted tetrahydrofurans.[7][8]
-
Base-Catalyzed Reactions: While generally more stable under basic conditions, strong bases can deprotonate the hydroxyl groups, making them more susceptible to certain reactions, especially at elevated temperatures.
Q2: How do pH and temperature affect the stability of these compounds?
A2: Both pH and temperature are critical factors influencing the stability of diol derivatives.[9][10][11]
-
pH: Extreme pH values can accelerate degradation. Acidic conditions (low pH) can promote cyclization, while highly alkaline conditions (high pH) can catalyze other reactions. For many organic molecules, a neutral or near-neutral pH is often optimal for stability.[9]
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[11] For long-term storage, refrigeration or freezing is generally recommended. The specific optimal temperature will depend on the derivative and its formulation.
Q3: What are the initial signs of degradation in my sample?
A3: Degradation can manifest in several ways:
-
Physical Changes: Appearance of color, changes in viscosity (for liquids or solutions), or precipitation.
-
Chromatographic Changes: The appearance of new peaks or a decrease in the area of the main peak in analytical chromatograms (e.g., HPLC, GC).[12][13]
-
Spectroscopic Changes: Alterations in NMR, IR, or mass spectra. For instance, the appearance of a carbonyl peak in the IR spectrum could indicate oxidation to a ketone.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during experiments.
Issue 1: Unexpected Side Products Observed During a Reaction
Question: I am performing a reaction to modify a this compound derivative, and I'm observing unexpected side products in my TLC and LC-MS analysis. What could be the cause, and how can I prevent this?
Answer: The formation of unexpected side products often points to the instability of the diol moiety under the reaction conditions.
Causality and Mitigation Strategies:
-
Protecting Groups: The most robust solution to prevent unwanted side reactions is the use of protecting groups for the diol functionality.[7][14] This temporarily masks the hydroxyl groups, preventing them from reacting.
-
Common Protecting Groups for 1,2- and 1,3-Diols: Cyclic acetals, such as benzylidene acetals, are commonly used.[15]
-
Choosing a Protecting Group: The choice of protecting group depends on the specific reaction conditions you plan to use. Acetal protecting groups are stable under basic and reductive conditions but are cleaved by acids.[15]
-
Experimental Protocol: Protection of a 1,4-Diol using a Silyl Ether
This protocol provides a general method for protecting a diol as a silyl ether, which is stable under a wide range of conditions.
-
Dissolve the diol derivative in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base , such as imidazole or triethylamine (1.1 equivalents per hydroxyl group).
-
Slowly add the silylating agent (e.g., tert-butyldimethylsilyl chloride, 1.1 equivalents per hydroxyl group) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the protected diol by column chromatography.
Visualization of the Protection Strategy:
Caption: Workflow for protecting a diol to prevent degradation.
Issue 2: Sample Degradation During Long-Term Storage
Question: I stored a purified this compound derivative in a solvent at 4°C, but after a few weeks, I see evidence of degradation. How can I improve its long-term stability?
Answer: Long-term stability is influenced by storage conditions, including temperature, solvent, and exposure to light and air.
Causality and Mitigation Strategies:
-
Oxidation: As previously mentioned, oxidation is a common degradation pathway. The presence of dissolved oxygen in the solvent can contribute to this.
-
Solvent Choice: The solvent can play a role in stability. Protic solvents may participate in degradation reactions, while certain aprotic solvents can contain impurities that promote degradation.
-
Light Exposure: UV light can provide the energy to initiate degradation reactions.
Recommendations for Enhanced Storage Stability:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C. | Lower temperatures significantly slow down the rate of chemical degradation. |
| Solvent | Use a high-purity, anhydrous, aprotic solvent (e.g., THF, Dioxane). | Minimizes solvent-mediated degradation and the presence of water. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Removes oxygen, a key component in oxidative degradation. |
| Light | Store in an amber vial or protect from light. | Prevents photolytic degradation. |
| Additives | Consider adding a small amount of an antioxidant. | Scavenges free radicals that can initiate degradation. |
The Role of Antioxidants:
Antioxidants can be added in small amounts to inhibit oxidative degradation.[16]
-
Phenolic Antioxidants: Compounds like butylated hydroxytoluene (BHT) are effective radical scavengers.
-
Vitamin E (α-tocopherol): A natural antioxidant that can be effective in lipid-soluble environments.[17]
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant.[17][18]
Issue 3: Inconsistent Results in Biological Assays
Question: I am using a this compound derivative in a cell-based assay, and I'm getting inconsistent results. Could this be related to stability?
Answer: Yes, instability in the assay medium can lead to variable concentrations of the active compound, resulting in inconsistent biological data.
Causality and Mitigation Strategies:
-
Forced Degradation Studies: To understand the stability of your compound under assay conditions, it is crucial to perform forced degradation studies.[19][20][21] These studies intentionally expose the compound to stressful conditions to identify potential degradation products and pathways.[22][23]
Experimental Protocol: Forced Degradation Study
-
Prepare stock solutions of your this compound derivative in a suitable solvent.
-
Expose the compound to various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Incubate at elevated temperatures (e.g., 50°C, 70°C).
-
Photolytic: Expose to UV light.
-
-
Analyze the samples at different time points using a stability-indicating analytical method (e.g., HPLC-UV, LC-MS).
-
Quantify the remaining parent compound and identify any major degradation products.
Visualization of Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
Section 3: Formulation Strategies for Enhanced Stability
For drug development professionals, formulating this compound derivatives to ensure stability is paramount.
Q4: How can formulation strategies enhance the stability of my diol-containing drug candidate?
A4: Formulation can significantly improve stability by protecting the drug molecule from destabilizing environmental factors.
-
Solid Dispersions: For poorly soluble drugs, formulating them as a solid dispersion can improve both solubility and stability by dispersing the drug in a solid matrix.[24]
-
Lyophilization (Freeze-Drying): For compounds unstable in solution, lyophilization can produce a stable solid powder that can be reconstituted before use.
-
pH Control: Using buffers to maintain the pH of a liquid formulation within the optimal stability range is a common and effective strategy.[9]
-
Complexation: Encapsulating the drug molecule within a cyclodextrin or other complexing agent can protect it from degradation.
-
Supramolecular Hydrogels: For localized drug delivery, incorporating diol-containing drugs into guanosine-based supramolecular hydrogels via dynamic borate ester bonds has been shown to provide pH-responsive drug release and enhance stability.[25]
References
- Diol - Wikipedia. (n.d.).
- Tawfik, A. (2020). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes.
- Various Authors. (2025).
- SK. (2014, April 30). Protection of 1,2-/1,3-Diols.
- Tawfik, A. (n.d.). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes.
- Ballini, R., et al. (2007). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern.
- Eawag-BBD. (n.d.). 1,4-Dioxane Degradation Pathway.
- Various Authors. (n.d.). Proposed degradation pathway of 1,4-dioxane.
- Li, J., et al. (2021). A simple method for fabricating drugs containing a cis-o-diol structure into guanosine-based supramolecular hydrogels for drug delivery.
- Various Authors. (2018).
- National Center for Biotechnology Information. (1985).
- Asian Publication Corpor
- Various Authors. (2021). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PMC.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- MedCrave online. (2016).
- BioPharm International. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (2S,5S)
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Various Authors. (n.d.). Chirality transfer from chiral diol and late-stage drug molecule functionalization.
- Pharmaguideline. (n.d.).
- National Center for Biotechnology Information. (1998). Determination of n-hexane metabolites by liquid chromatography/mass spectrometry. 1.
- Vulcanchem. (n.d.). (2S,5R)-hexane-2,5-diol.
- Various Authors. (2012). Formulation and development strategies for drugs insoluble in gastric fluid.
- National Institutes of Health. (n.d.).
- Wikipedia. (n.d.). Hot-melt adhesive.
- Chemspace. (n.d.). This compound.
- Semantic Scholar. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2,5-Hexanediol, (2S,5S)-. PubChem.
- National Center for Biotechnology Information. (n.d.).
- Various Authors. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.
- Benchchem. (2025).
- Science Publications. (n.d.). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes.
- Wikipedia. (n.d.). 2,5-Hexanediol.
- The Good Scents Company. (n.d.). 2,5-hexane diol.
- National Institutes of Health. (2023).
- National Center for Biotechnology Information. (n.d.). The Significance of Chirality in Drug Design and Development. PubChem.
- National Center for Biotechnology Inform
- Various Authors. (2018). Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols.
- MDPI. (n.d.).
- Allan Chemical Corporation. (2025). pH vs.
- Royal Society of Chemistry. (n.d.). Biaxially chiral compounds: research and development of synthesis.
- Wikipedia. (n.d.). E number.
- National Institutes of Health. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Biaxially chiral compounds: research and development of synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of n-hexane metabolites by liquid chromatography/mass spectrometry. 1. 2,5-hexanedione and other phase I metabolites in untreated and hydrolyzed urine samples by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-Hexanediol - Wikipedia [en.wikipedia.org]
- 7. Diol - Wikipedia [en.wikipedia.org]
- 8. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]
- 9. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thescipub.com [thescipub.com]
- 11. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. Analysis of n-hexane, 2-hexanone, 2,5-hexanedione, and related chemicals by capillary gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. env.go.jp [env.go.jp]
- 14. Protective Groups [organic-chemistry.org]
- 15. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Hot-melt adhesive - Wikipedia [en.wikipedia.org]
- 17. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. acdlabs.com [acdlabs.com]
- 22. asianpubs.org [asianpubs.org]
- 23. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 24. researchgate.net [researchgate.net]
- 25. A simple method for fabricating drugs containing a cis-o-diol structure into guanosine-based supramolecular hydrogels for drug delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Overcoming solubility issues with (2S,5S)-hexane-2,5-diol in organic solvents
Technical Support Center: (2S,5S)-Hexane-2,5-diol Solubility
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome common solubility challenges encountered with this versatile chiral building block. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions regarding the physicochemical properties of this compound that are critical for understanding its solubility behavior.
Q1: What are the key physical and chemical properties of this compound?
Understanding the inherent properties of this compound is the first step in troubleshooting. Its structure dictates its interactions with various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₄O₂ | [1][2] |
| Molecular Weight | 118.17 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or low-melting solid | [1][4] |
| Melting Point | 50-53 °C (lit.) | [1] |
| Boiling Point | 213-218 °C | [5][6] |
| Hydrogen Bond Donors | 2 (from the two -OH groups) | [1] |
| Hydrogen Bond Acceptors | 2 (from the oxygen atoms) | [1] |
| LogP (o/w) | 0.4 - 0.53 |[1][3] |
The two hydroxyl (-OH) groups are the most significant feature. They make the molecule polar and capable of forming strong hydrogen bonds, which governs its solubility profile. The low LogP value confirms its hydrophilic (water-loving) nature.[1][3]
Q2: Why is this compound poorly soluble in non-polar organic solvents like hexane or toluene?
The core principle governing solubility is "like dissolves like".[7] This axiom is based on the polarity and intermolecular forces of the solute and the solvent.
-
This compound (Solute): This molecule is highly polar due to its two hydroxyl groups. It preferentially forms strong hydrogen bonds with other polar molecules.
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents are characterized by weak van der Waals forces (London dispersion forces) and cannot form hydrogen bonds.
For the diol to dissolve in a non-polar solvent, the strong hydrogen bonds between the diol molecules must be broken. However, the energy released from the weak interactions with the non-polar solvent is insufficient to compensate for this.[8] Consequently, the diol molecules remain associated with each other, leading to poor solubility.
Q3: In which types of organic solvents should I expect this compound to be most soluble?
Based on the "like dissolves like" principle, this compound will dissolve best in polar solvents that can participate in hydrogen bonding.
-
Polar Protic Solvents: These are the best choice. They contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Examples include methanol, ethanol, and isopropanol .[1]
-
Polar Aprotic Solvents: These solvents are polar but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. While often effective, solubility might be slightly lower than in protic solvents. Examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone .
-
Moderately Polar Solvents: Solvents like chloroform are known to dissolve the diol, likely due to dipole-dipole interactions.[1]
Part 2: Troubleshooting Guide - A Systematic Approach
When encountering solubility issues, a systematic approach can save time and resources. The following flowchart and detailed guides provide a logical workflow for diagnosing and solving problems.
Caption: Troubleshooting workflow for this compound solubility.
Issue 1: The diol will not dissolve in my non-polar or weakly polar reaction solvent (e.g., hexane, toluene, dichloromethane).
-
Underlying Cause: A fundamental mismatch in polarity prevents effective solvation.
-
Solution A: Rational Solvent Substitution The most reliable solution is to switch to a solvent with appropriate polarity. If your experimental conditions allow, select a solvent from the polar categories.
Table 2: Common Laboratory Solvents for Screening
Category Solvent Polarity Index Key Feature Non-Polar Hexane, Toluene 0.1, 2.4 Poor choice; lacks polarity. Weakly Polar Diethyl Ether, Dichloromethane (DCM) 2.8, 3.1 May show minimal solubility. Polar Aprotic Acetone, Acetonitrile (ACN) 5.1, 5.8 Good H-bond acceptors. Polar Aprotic Dimethylformamide (DMF), DMSO 6.4, 7.2 Excellent H-bond acceptors. Polar Protic Isopropanol (IPA), Ethanol (EtOH) 3.9, 4.3 Excellent H-bond donors/acceptors. | Polar Protic | Methanol (MeOH) | 5.1 | Excellent H-bond donors/acceptors. |
-
Solution B: Co-Solvency Protocol If the primary solvent cannot be changed (e.g., for reaction specificity), a co-solvent can be used to increase the polarity of the medium.[9][10] This technique involves adding a small amount of a miscible, highly polar solvent to the primary, less polar solvent.
Experimental Protocol 1: Co-Solvent Screening
-
Setup: In a small vial, add your desired concentration of this compound to the primary non-polar solvent (e.g., 10 mL of toluene).
-
Initial Observation: Note the lack of solubility at room temperature.
-
Titration: Begin adding a polar co-solvent (e.g., ethanol or isopropanol) dropwise while stirring or agitating the mixture.
-
Endpoint: Continue adding the co-solvent until the diol completely dissolves. Record the volume of co-solvent required.
-
Optimization: This determines the minimum percentage of co-solvent needed (e.g., a 95:5 toluene:ethanol mixture) to achieve dissolution, which can then be scaled up. This method is self-validating as you directly observe the effect.
-
Issue 2: Solubility is poor even in a suitable polar solvent, or the dissolution rate is very slow.
-
Underlying Cause: You may be approaching or have exceeded the saturation limit of the diol in that specific solvent at room temperature. For solids, the dissolution process also requires energy to break the crystal lattice.[8]
-
Solution: Temperature and Energy Input Increasing the temperature provides the system with the kinetic energy needed to break intermolecular bonds in the solute and increase its solubility.[11]
Experimental Protocol 2: Thermal Dissolution
-
Preparation: Prepare the mixture of the diol and the selected polar solvent in a flask equipped with a magnetic stir bar.
-
Controlled Heating: Place the flask in a water or oil bath and begin stirring. Gently increase the temperature in 5-10 °C increments. Do not exceed the solvent's boiling point.
-
Sonication (Optional): For faster dissolution, an ultrasonic bath can be used. The high-frequency sound waves create cavitation, which helps break apart the solute particles and increases the rate of dissolution.[10]
-
Observation: Monitor the solution for clarity. Once fully dissolved, maintain the temperature if the experiment requires it, or allow it to cool slowly.
-
Safety Note: Always be aware of the flash point of your organic solvent when heating. Ensure proper ventilation and avoid open flames.
-
Issue 3: The diol dissolves completely upon heating but crashes out (precipitates) as the solution cools to room temperature.
-
Underlying Cause: The solution was supersaturated at the higher temperature. As the temperature decreases, the solubility limit drops, and the excess solute precipitates out of the solution.
-
Solution A: Maintain Temperature If your subsequent reaction or analysis can be performed at an elevated temperature, simply maintain the temperature at which the diol remains dissolved.
-
Solution B: Employ a Stabilizing Co-Solvent System This is often the most practical solution. A carefully chosen co-solvent can create a more robust solvent environment that keeps the diol in solution over a wider temperature range. Revisit Protocol 1 but perform the co-solvent titration on the warm, saturated solution to find a mixture that remains stable upon cooling. Often, a slightly higher percentage of the polar co-solvent is needed for stabilization compared to initial dissolution.
References
- LookChem. (n.d.). This compound.
- ChemBK. (2024). hexane-2,5-diol.
- PubChem. (n.d.). 2,5-Hexanediol, (2S,5S)-. National Center for Biotechnology Information.
- PubChem. (n.d.). (2S,5R)-2,5-Hexanediol. National Center for Biotechnology Information.
- Enzymaster. (n.d.). (2S,5S)-2,5-Hexanediol.
- Wikipedia. (2023). 2,5-Hexanediol.
- Cheméo. (n.d.). Chemical Properties of 2,5-Hexanediol (CAS 2935-44-6).
- LibreTexts. (2023). Factors affecting solubility.
- TutorVista. (2010). Factors Affecting Solubility. YouTube.
- PubChem. (n.d.). 2,5-Hexanediol. National Center for Biotechnology Information.
- BYJU'S. (n.d.). Factors Affecting Solubility.
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- National Institutes of Health (NIH). (2012). Drug Solubility: Importance and Enhancement Techniques.
- World Journal of Biology and Pharmaceutical and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
- International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques.
Sources
- 1. lookchem.com [lookchem.com]
- 2. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]
- 3. 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. 2,5-Hexanediol | C6H14O2 | CID 18049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. wjbphs.com [wjbphs.com]
- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]
Technical Support Center: Catalyst Poisoning in Reactions Involving (2S,5S)-Hexane-2,5-Diol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2S,5S)-hexane-2,5-diol. This guide is designed to provide in-depth troubleshooting assistance for a critical issue often encountered in synthetic chemistry: catalyst poisoning. My aim is to equip you with the foundational knowledge and practical steps to diagnose, mitigate, and prevent catalyst deactivation in your experiments.
Introduction: The Challenge of Catalyst Poisoning
This compound is a valuable chiral building block, pivotal in the synthesis of specialized polymers and fine chemicals. The reactions it participates in, from its own synthesis via hydrogenation to its use in polymerization and cyclization, are heavily reliant on the efficiency of catalysts. However, the activity of these catalysts can be significantly diminished or completely nullified by the presence of even trace amounts of certain chemical species, a phenomenon known as catalyst poisoning.[1] This guide will address the common poisoning scenarios across the key reaction types involving this diol.
Section 1: Hydrogenation of 2,5-Hexanedione to this compound
The stereoselective synthesis of this compound often involves the catalytic hydrogenation of its precursor, 2,5-hexanedione.[2][3] This transformation typically employs heterogeneous catalysts such as Raney Nickel, Palladium on Carbon (Pd/C), or other platinum-group metal (PGM) catalysts.[4][5][6] The deactivation of these catalysts is a frequent cause of sluggish or incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of 2,5-hexanedione has stalled. The reaction was proceeding well initially, but now the hydrogen uptake has stopped. What could be the cause?
A1: An abrupt halt in a previously active hydrogenation reaction is a classic symptom of catalyst poisoning. The most likely culprits are impurities in your substrate, solvent, or hydrogen gas that strongly adsorb to the active sites of the catalyst, blocking them from the substrate.[1]
-
Causality: Heterogeneous catalysts like Raney Nickel and Pd/C have a finite number of active sites on their surface where the hydrogenation occurs.[7] Poisons, such as sulfur or nitrogen compounds, have a high affinity for these metal surfaces and bind irreversibly, rendering them inactive.[1][8]
Q2: What are the most common poisons for Raney Nickel and Palladium catalysts in this reaction?
A2: For PGM and Raney Nickel catalysts, the most notorious poisons include:
-
Sulfur Compounds: Hydrogen sulfide (H₂S), thiols, and thiophenes are particularly potent poisons.[1] These can originate from the synthesis of 2,5-hexanedione, especially if sulfur-containing reagents were used, or from contaminated solvents.
-
Nitrogen Compounds: Amines, imines, and certain nitrogen-containing heterocycles can deactivate Raney Nickel.[8]
-
Halogenated Compounds: Residual chlorides or other halides from previous steps or contaminated glassware can poison Raney Nickel.[9]
-
Carbon Monoxide (CO): Often present as an impurity in lower-grade hydrogen gas, CO can strongly adsorb to and deactivate palladium catalysts.
-
Heavy Metals: Trace amounts of other metals can act as poisons.[10]
Q3: My 2,5-hexanedione was synthesized from 2,5-dimethylfuran. Could this be a source of poisons?
A3: Yes, this is a critical consideration. The synthesis of 2,5-hexanedione from 2,5-dimethylfuran often involves acid-catalyzed hydrolysis.[11][12] Potential impurities that can act as catalyst poisons include:
-
Residual Acids: Traces of sulfuric or other mineral acids, if not completely removed, can affect the catalyst.
-
Furanic Byproducts: Incomplete reaction or side reactions can leave residual furanic compounds. While not classic poisons, these can sometimes undergo undesired side reactions on the catalyst surface, leading to fouling.[4][13][14]
-
Oligomerization Products: Side reactions during the synthesis of 2,5-hexanedione can lead to oligomers that may coat the catalyst surface, a process known as fouling.[5]
Troubleshooting Guide: Stalled Hydrogenation
This workflow will help you diagnose and resolve a stalled hydrogenation reaction.
Caption: Troubleshooting workflow for stalled hydrogenation.
Experimental Protocol: Purification of 2,5-Hexanedione
If impurities in the starting material are suspected, purification is essential.
-
Initial Analysis: Obtain a Gas Chromatography-Mass Spectrometry (GC-MS) spectrum of your 2,5-hexanedione to identify potential impurities.
-
Distillation: For volatile impurities, vacuum distillation is an effective purification method.[11]
-
Treatment with Base: To remove acidic impurities, dissolve the diketone in a suitable solvent like diethyl ether and stir with anhydrous potassium carbonate. Filter and remove the solvent under reduced pressure.[11]
-
Re-analysis: Confirm the purity of the distilled/treated material by GC-MS before use.
Section 2: Polymerization Reactions with this compound
This compound is a key monomer in the synthesis of polyesters and polyurethanes. These polycondensation reactions are typically catalyzed by organometallic compounds or amines.
Frequently Asked Questions (FAQs)
Q4: My polyesterification reaction with this compound and a diacid is not reaching a high molecular weight. I'm using a tin-based catalyst. What's wrong?
A4: Low molecular weight in a step-growth polymerization often points to issues with stoichiometry, impurities, or catalyst deactivation. For tin-based catalysts like dibutyltin dilaurate (DBTDL), deactivation by hydrolysis is a primary concern.[10]
-
Causality: Polycondensation is an equilibrium reaction that produces water as a byproduct.[15] Organotin catalysts are susceptible to hydrolysis, where water reacts with the tin center, leading to the formation of inactive tin oxides or hydroxides.[16][17][18][19] This reduces the number of active catalytic species available to promote esterification.
-
Other Impurities: Acidic impurities in the diacid monomer can also react with and deactivate some metal-based catalysts.[1]
Q5: I'm synthesizing a polyurethane using this compound and a diisocyanate with a tertiary amine catalyst, but the curing time is much longer than expected. Why?
A5: Delayed curing in polyurethane synthesis points to a reduction in the catalytic activity of the amine. This is almost always due to the presence of acidic impurities that neutralize the basic amine catalyst.
-
Causality: Tertiary amine catalysts function by activating the alcohol (diol) or isocyanate monomer through a Lewis base mechanism.[20] If acidic impurities are present in the diol, diisocyanate, or solvent, they will react with the amine catalyst in a simple acid-base neutralization.[21][22] This protonated amine is no longer an effective catalyst for the urethane-forming reaction. Technical grade diisocyanates can sometimes contain traces of acidic compounds from their manufacturing process.[7][23]
Troubleshooting Guide: Polymerization Issues
| Issue | Reaction Type | Probable Cause | Catalyst Type | Troubleshooting Steps |
| Low Molecular Weight | Polyesterification | Catalyst hydrolysis | Organotin (e.g., DBTDL) | 1. Ensure efficient removal of water (use of a Dean-Stark trap or high vacuum). 2. Dry all monomers and solvents meticulously before reaction. 3. Consider using a hydrolysis-resistant catalyst.[10] |
| Slow Curing | Polyurethane | Catalyst neutralization | Tertiary Amine | 1. Use high-purity, freshly opened or distilled monomers (diol and diisocyanate). 2. Ensure solvents are anhydrous and free of acidic impurities. 3. Consider using a non-basic catalyst if acidic species are inherent to the system. |
| Inconsistent Reaction Rate | Both | Impurities in monomers | All | 1. Verify the purity of this compound, diacid, and diisocyanate via titration or spectroscopy. 2. Purify monomers if necessary. |
Section 3: Cyclodehydration of this compound
The intramolecular cyclodehydration of this compound to form 2,5-dimethyltetrahydrofuran is an important transformation, typically catalyzed by strong acids, including solid acids like heteropoly acids or zeolites.[13][16][24]
Frequently Asked Questions (FAQs)
Q6: My solid acid catalyst (a heteropoly acid) shows good initial activity for the cyclodehydration of the diol, but its performance quickly drops. What is causing this deactivation?
A6: Rapid deactivation of solid acid catalysts in this context can be attributed to two main factors: water inhibition and neutralization by basic impurities.
-
Causality (Water): The cyclodehydration reaction produces one molecule of water for every molecule of cyclic ether formed. While water is a product, it can also interact with the active sites of heteropoly acids.[25][26][27][28] High concentrations of water in the vicinity of the catalyst can inhibit the reaction by competing with the diol for adsorption onto the acidic sites.[29]
-
Causality (Neutralization): If your this compound or solvent contains any basic impurities, such as trace amines, they will readily react with and neutralize the Brønsted acid sites of the catalyst, leading to irreversible deactivation.[21][30]
Troubleshooting Protocol: Solid Acid Deactivation
-
Ensure Anhydrous Conditions: Thoroughly dry the this compound and any solvents before the reaction.
-
Efficient Water Removal: If conducting the reaction in the liquid phase, use a setup (e.g., Dean-Stark trap) to continuously remove the water produced. For gas-phase reactions, ensure the flow rate is sufficient to carry away the water vapor.
-
Check for Basic Impurities: Test the pH of your diol starting material. If it is not neutral, consider a pre-purification step.
-
Catalyst Regeneration: Depending on the nature of the deactivation, some solid acid catalysts can be regenerated. This typically involves a high-temperature calcination to burn off organic residues (coke) and drive off water. Follow the manufacturer's guidelines for regeneration.
Summary of Potential Poisons and Affected Catalysts
| Catalyst Class | Common Catalysts | Key Poisons/Inhibitors | Potential Sources |
| Hydrogenation Catalysts | Raney Ni, Pd/C, PtO₂ | Sulfur, Nitrogen, Halogens, CO | Impurities in 2,5-hexanedione, solvents, H₂ gas |
| Polymerization Catalysts | DBTDL, Stannous Octoate | Water, Strong Acids | Reaction byproduct, impure monomers/solvents |
| Polymerization Catalysts | Tertiary Amines (e.g., TEDA) | Acids | Impure diisocyanates, diols, or solvents |
| Acid Catalysts | Heteropoly acids, Zeolites | Basic compounds (e.g., amines), Water | Impure diol, reaction byproduct |
Final Recommendations
The foundation of successful catalysis is purity. The most effective strategy to prevent catalyst poisoning is to ensure the high purity of all reactants, solvents, and gases. When troubleshooting, adopt a systematic approach: first, suspect the most common poisons for your specific catalyst system, and then verify their presence through analytical methods before taking corrective action. By understanding the intricate relationship between your catalyst and its chemical environment, you can significantly improve the reliability and efficiency of your synthetic endeavors.
References
- Wikipedia. (n.d.). Hexane-2,5-dione.
- Google Patents. (1984). US4433089A - Inhibition of polyurethane hardening.
- ACS Chemical Health & Safety. (2021). Lessons Learned from a Delayed Exothermic Decomposition Amine Neutralizations with Strong, Oxidizing Acids. [Link]
- J-Stage. (2003). The Effects of Organotin Catalysts on Hydrolytic Condensation of Polymethylsiloxane Oligomer. [Link]
- ResearchGate. (2025). The Electrocatalytic Hydrogenation of Furanic Compounds in a Continuous Electrocatalytic Membrane Reactor | Request PDF. [Link]
- Pattison, J. N., & Degering, E. F. (1950). Some Factors Influencing the Activity of Raney Nickel Catalyst. III. The Poisoning of Raney Nickel by Halogen Compounds. Journal of the American Chemical Society, 72(12), 5756-5756.
- Chemistry LibreTexts. (2021). 11.
- Industrial & Engineering Chemistry Research. (2012). Origin of Impurities Formed in a Polyurethane Production Chain.
- ACS Sustainable Chemistry & Engineering. (2025). Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. [Link]
- ResearchGate. (2009). The role of water in the catalysis on solid heteropolyacids. [Link]
- Royal Society Publishing. (2018).
- Google Patents. (n.d.).
- Gelest, Inc. (n.d.).
- Wikipedia. (n.d.). 2,5-Hexanediol.
- Taylor & Francis Online. (2013).
- ResearchGate. (2015). Synthesis of 2,5-Hexanedione from Biomass Resources Using a Highly Efficient Biphasic System. [Link]
- ResearchGate. (2018).
- Amine Catalysts. (2021). polyurethane reaction inhibitor. [Link]
- PubMed Central (PMC). (2023). Primary amines as heterogeneous catalysts in an enantioselective[12][31]-Wittig rearrangement reaction. [Link]
- Springer. (2022).
- Wikipedia. (n.d.). Organotin chemistry.
- Taylor & Francis Online. (2013).
- ResearchGate. (2016). Catalytic neutralization of acidic crude oil utilizing ammonia in ethylene glycol basic solution. [Link]
- RWTH Publications. (n.d.).
- ACS Publications. (2019).
- ResearchGate. (2025). Microwave-assisted catalytic upgrading of 2,5-hexanedione to 2,5-dimethyltetrahydrofuran over metal triflate under H2-free conditions | Request PDF. [Link]
- ResearchGate. (2016).
- PubChem. (n.d.). 2,5-Hexanedione.
- ACS Publications. (2020). Area-Selective Atomic Layer Deposition of TiN Using Aromatic Inhibitor Molecules for Metal/Dielectric Selectivity. [Link]
- ResearchGate. (2013). Polyesters based on diacid monomers | Request PDF. [Link]
- RSC Publishing. (n.d.).
- Google Patents. (n.d.). CN101423467B - Method for synthesizing 2,5-acetonyl acetone.
- uniform.it. (2023).
- ACS Publications. (n.d.).
- Taylor & Francis Online. (2013).
- Google Patents. (n.d.). EP0763587A1 - Process for neutralizing acidic components in refineries.
- RSC Publishing. (n.d.).
- YouTube. (2022). Neutralization reactions for carboxylic acids and amines. [Link]
- MDPI. (n.d.).
- BDMAEE. (2025).
- PubMed Central (PMC). (n.d.).
- Occupational Safety and Health Administration (OSHA). (n.d.).
- Lawrence Industries. (n.d.). The chemistry of polyurethanes. [Link]
Sources
- 1. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. bdmaee.net [bdmaee.net]
- 11. What is 2,5-Hexanedione?Uses,Synthesis,Detection method_Chemicalbook [chemicalbook.com]
- 12. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 13. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 14. The electrocatalytic hydrogenation of furanic compounds in a continuous electrocatalytic membrane reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. gelest.com [gelest.com]
- 18. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. l-i.co.uk [l-i.co.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 24. epub.jku.at [epub.jku.at]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
- 29. Heterogeneous Catalysis in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Analysis in the Synthesis of (2S,5S)-Hexane-2,5-Diol
Welcome to the technical support center for the synthesis of (2S,5S)-hexane-2,5-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and analysis of this chiral diol. We will delve into the identification of byproducts, troubleshooting their formation, and provide detailed analytical protocols to ensure the purity and stereochemical integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most prevalent byproducts in the synthesis of this compound, which is typically achieved through the enantioselective reduction of 2,5-hexanedione, are primarily stereoisomers and incompletely reduced intermediates. The key byproducts to monitor are:
-
Meso-hexane-2,5-diol ((2S,5R)- or (2R,5S)-hexane-2,5-diol): This is the most common diastereomeric byproduct.[1][2] Due to its internal plane of symmetry, the meso form is achiral and can be difficult to separate from the desired chiral diol due to similar physical properties.[1][3]
-
(2R,5R)-hexane-2,5-diol: This is the enantiomer of the desired product. Its presence indicates a lack of enantioselectivity in the reduction reaction.
-
5-hydroxyhexan-2-one: This keto-alcohol is the product of incomplete reduction of the starting diketone. Its presence suggests that the reaction has not gone to completion or that the reducing agent was not sufficiently reactive.
Q2: My synthesis of this compound has a low enantiomeric excess (ee). What are the likely causes?
A2: A low enantiomeric excess indicates that your reaction is producing a significant amount of the undesired (2R,5R)-enantiomer along with the desired (2S,5S)-enantiomer. The primary causes for poor enantioselectivity include:
-
Ineffective Chiral Catalyst or Enzyme: The choice and activity of the chiral catalyst or enzyme are paramount for achieving high enantioselectivity in the reduction of 2,5-hexanedione.[1] Catalyst deactivation, improper catalyst loading, or using a non-optimal catalyst for this specific transformation can lead to poor stereocontrol.
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent can all influence the stereochemical outcome of the reaction. Deviations from the optimal conditions for your chosen catalytic system can erode the enantioselectivity.
-
Racemization: Although less common for this specific molecule under typical reduction conditions, exposure to harsh acidic or basic conditions during workup or purification could potentially lead to racemization at one or both stereocenters.
Q3: How can I distinguish between the (2S,5S), (2R,5R), and meso isomers of hexane-2,5-diol?
A3: Distinguishing between these stereoisomers requires chiral analytical techniques. The most effective methods are:
-
Chiral Gas Chromatography (GC): This is a powerful technique for separating enantiomers and diastereomers.[4] Using a capillary column with a chiral stationary phase, such as a cyclodextrin derivative, you can achieve baseline separation of the (2S,5S), (2R,5R), and meso isomers.[5]
-
Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, HPLC with a chiral stationary phase can effectively separate the stereoisomers.[6] This method is particularly useful for less volatile compounds or for preparative-scale separations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: While standard NMR cannot distinguish between enantiomers, derivatizing the diol with a chiral agent (e.g., Mosher's acid chloride) creates diastereomeric esters. These diastereomers will have distinct signals in the NMR spectrum, allowing for their quantification. This method can also help to distinguish the meso form.
Troubleshooting Guide: Minimizing Byproduct Formation
This section provides a structured approach to troubleshooting and minimizing the formation of key byproducts during the synthesis of this compound.
Issue 1: High Levels of Meso-Hexane-2,5-Diol
Root Cause Analysis: The formation of the meso isomer is a diastereoselectivity issue. It arises when the reduction of the two ketone groups does not proceed with the desired stereochemical correlation.
Troubleshooting Steps:
-
Re-evaluate Your Chiral Catalyst/Enzyme:
-
Rationale: The catalyst or enzyme is the primary driver of stereoselectivity.
-
Action: Ensure the catalyst is of high purity and activity. Consider screening other chiral catalysts or enzymes known for high diastereoselectivity in diketone reductions. For enzymatic reductions, ensure the enzyme is not inhibited and the cofactor is efficiently regenerated.[7]
-
-
Optimize Reaction Temperature:
-
Rationale: Lower reaction temperatures often enhance stereoselectivity by increasing the energy difference between the transition states leading to the desired product and the byproduct.
-
Action: Perform a temperature optimization study, starting with the recommended temperature and systematically lowering it. Monitor the diastereomeric ratio at each temperature point.
-
-
Solvent Screening:
-
Rationale: The solvent can influence the conformation of the substrate-catalyst complex, thereby affecting the stereochemical outcome.
-
Action: Conduct the reaction in a range of solvents with varying polarities and coordinating abilities to identify the optimal medium for high diastereoselectivity.
-
Issue 2: Presence of 5-Hydroxyhexan-2-one (Incomplete Reduction)
Root Cause Analysis: The presence of the keto-alcohol indicates that the reduction reaction has not proceeded to completion.
Troubleshooting Steps:
-
Increase Reaction Time:
-
Rationale: The simplest explanation for incomplete conversion is insufficient reaction time.
-
Action: Monitor the reaction progress over a longer period using an appropriate analytical technique (e.g., TLC, GC) to determine the point of maximum conversion.
-
-
Increase Reducing Agent Stoichiometry:
-
Rationale: An insufficient amount of the reducing agent will lead to incomplete reaction.
-
Action: Incrementally increase the molar equivalents of the hydride source or ensure the efficient regeneration of the cofactor in enzymatic reductions.
-
-
Check for Catalyst/Enzyme Deactivation:
-
Rationale: The catalyst or enzyme may be losing activity over the course of the reaction.
-
Action: Investigate potential sources of deactivation, such as impurities in the starting material or solvent, or exposure to air or moisture for sensitive catalysts.
-
Byproduct Formation and Troubleshooting Workflow
Caption: Troubleshooting workflow for byproduct mitigation.
Detailed Analytical Protocols
Protocol 1: Chiral Gas Chromatography (GC) Analysis of Hexane-2,5-diol Stereoisomers
Objective: To separate and quantify this compound, (2R,5R)-hexane-2,5-diol, and meso-hexane-2,5-diol.
Instrumentation and Consumables:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: e.g., a cyclodextrin-based column such as Rt-βDEXsm.[4]
-
High-purity helium or hydrogen as carrier gas.
-
Sample vials and syringes.
-
Anhydrous solvent (e.g., dichloromethane or ethyl acetate) for sample dilution.
Chromatographic Conditions:
| Parameter | Value |
| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 220 °C |
| Detector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 150 °C at 5 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the crude reaction mixture or purified product into a 2 mL GC vial. Dissolve the sample in 1 mL of anhydrous dichloromethane.
-
Instrument Setup: Set up the GC according to the conditions in the table above. Allow the system to equilibrate.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Identify the peaks corresponding to the different stereoisomers based on their retention times (which should be determined by running authentic standards if available). Integrate the peak areas to determine the relative percentages of each isomer. The enantiomeric excess (ee) and diastereomeric excess (de) can be calculated from these areas.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To provide an alternative method for the separation and quantification of hexane-2,5-diol stereoisomers.
Instrumentation and Consumables:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
Chiral Stationary Phase Column (e.g., a polysaccharide-based column like Chiralpak AD-H).
-
HPLC-grade n-hexane and isopropanol.
-
Sample vials and syringes.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | n-Hexane:Isopropanol (95:5 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detector | RI or UV (if derivatized) |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Data Analysis: Determine the retention times for each stereoisomer and calculate the relative peak areas to determine the isomeric ratios.
Mechanistic Insight: Formation of the Meso Byproduct
The formation of the desired (2S,5S)-diol versus the meso-(2S,5R)-diol is determined by the facial selectivity of the hydride attack on the second ketone after the first has been reduced. The chiral catalyst or enzyme creates a chiral environment that should direct the hydride to a specific face of the carbonyl group.
Caption: Pathway to desired diol vs. meso byproduct.
By carefully controlling the reaction conditions and choosing an appropriate chiral catalyst, the transition state leading to the (2S,5S)-diol can be favored, thus minimizing the formation of the meso byproduct.
References
- PubChem. (n.d.). 2,5-Hexanediol. National Center for Biotechnology Information.
- Winkler, C. K., et al. (2015). Enzyme-catalysed regio- and enantioselective preparative scale synthesis of (S)-2-hydroxy alkanones. RSC Advances, 5(53), 42533-42539. [Link]
- Ashenhurst, J. (2023, April 16). The Meso Trap. Master Organic Chemistry.
- Pearson+. (2023, September 20). Which of the following diastereomers of hexane-2,5-diol is optically inactive.
- Kroutil, W., et al. (2013). Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae. Organic & Biomolecular Chemistry, 11(11), 1878-1881. [Link]
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- PubChem. (n.d.). (2S,5R)-2,5-Hexanediol. National Center for Biotechnology Information.
- Zhang, Y., et al. (2012). Clean Synthesis Process of 2,5-Hexanedione. Advanced Materials Research, 518-523, 3947-3950. [Link]
- Gotor-Fernández, V., et al. (2006). Diastereoselective desymmetric 1,2-cis-glycosylation of meso-diols via chirality transfer from a glycosyl donor.
- Özer, T., et al. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 7(49), 44851–44865. [Link]
Sources
- 1. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]
- 2. Which of the following diastereomers of hexane-2,5-diol is optica... | Study Prep in Pearson+ [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. gcms.cz [gcms.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzyme-catalysed regio- and enantioselective preparative scale synthesis of ( S )-2-hydroxy alkanones - RSC Advances (RSC Publishing) DOI:10.1039/C5RA02975A [pubs.rsc.org]
Technical Support Center: Stereoselective Reduction of 2,5-Hexanedione
Welcome to the technical support center for the stereoselective reduction of 2,5-hexanedione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical synthetic transformation. The production of enantiomerically pure 2,5-hexanediol isomers—(2R,5R), (2S,5S), and the diastereomeric meso form—is a vital step in the synthesis of various fine chemicals and pharmaceutical building blocks.[1][2] This resource combines troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of this reaction and improve your stereochemical outcomes.
Stereoisomers of 2,5-Hexanediol
The reduction of the two prochiral ketone groups in 2,5-hexanedione can yield three possible stereoisomers. Understanding these structures is fundamental to designing a selective synthesis.
Caption: Possible stereoisomeric products from the reduction of 2,5-hexanedione.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the strategy and execution of the stereoselective reduction of 2,5-hexanedione.
Q1: What are the primary methods for achieving stereoselectivity in the reduction of 2,5-hexanedione?
A1: There are two main approaches:
-
Biocatalysis: This is the most common and often most effective method. It utilizes whole-cell microorganisms (like Baker's yeast or bacteria such as Lactobacillus kefir) or isolated enzymes (ketoreductases, alcohol dehydrogenases) to perform the reduction.[3][4] Because enzymes are inherently chiral, they can exhibit exquisite selectivity, often producing a single stereoisomer with very high diastereomeric and enantiomeric excess.[1][5] The dehydrogenase Gre2p from Saccharomyces cerevisiae (baker's yeast), for example, has been shown to produce (2S,5S)-hexanediol with >99% conversion and >99.9% d.e. and e.e.[2]
-
Chemical Catalysis: This involves using chiral chemical reagents or catalysts. Options include chiral boranes (e.g., Midland Alpine borane reduction), chirally modified metal hydrides (e.g., LiAlH₄ modified with chiral ligands), or catalytic transfer hydrogenation with chiral transition metal complexes.[4] While effective for many ketones, achieving high diastereoselectivity with 1,4-dicarbonyls like 2,5-hexanedione can be challenging due to potential substrate-catalyst interactions at both carbonyl sites. Standard, non-chiral reducing agents like sodium borohydride (NaBH₄) will typically produce a mixture of all three stereoisomers.[6][7]
Q2: Why is biocatalysis generally preferred for this specific transformation?
A2: Biocatalysis offers several distinct advantages for this reaction:
-
Exceptional Selectivity: Enzymes can differentiate between the two prochiral centers of the substrate and control the stereochemistry of both newly formed hydroxyl groups, leading to high d.e. and e.e. values that are difficult to achieve with chemical methods.[3][8]
-
Mild Reaction Conditions: Biocatalytic reductions are typically performed in aqueous media under ambient temperature and pressure, which prevents side reactions and is environmentally friendly (i.e., "green chemistry").[9][10]
-
Cost-Effectiveness: Using readily available biocatalysts like Baker's yeast can be significantly cheaper than employing expensive chiral ligands and transition metal catalysts.[1] The main drawback can be lower space-time yields with whole-cell systems, though this can be overcome by using isolated, recombinant enzymes.[2]
Q3: What is the role of a co-substrate in biocatalytic reductions?
A3: Most ketoreductases and alcohol dehydrogenases rely on a nicotinamide cofactor, either NADH or NADPH, as the source of the hydride (H⁻) for the reduction.[11] This cofactor is consumed (oxidized to NAD⁺ or NADP⁺) in the reaction. To make the process catalytic, the reduced cofactor must be continuously regenerated. A co-substrate, such as glucose, sucrose, or isopropanol, is added to the reaction mixture for this purpose.[3][11] The microorganism's or a secondary enzyme's metabolism oxidizes the co-substrate, which in turn reduces the NAD(P)⁺ back to NAD(P)H, allowing the reduction cycle to continue.
Q4: How do I analyze the stereochemical outcome of my reaction?
A4: The most reliable and widely used method is chiral gas chromatography (GC) . The three stereoisomers of 2,5-hexanediol can be separated and quantified using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[12][13] To improve volatility and peak shape, the diol products are often derivatized (e.g., acetylated) before analysis.[14] Other methods like chiral HPLC and NMR with chiral derivatizing agents can also be used.[12][15]
Troubleshooting Guide
Encountering suboptimal results is a common part of process development. This guide provides a structured approach to diagnosing and solving issues related to stereoselectivity and reaction efficiency.
Problem 1: Low Diastereoselectivity (Significant formation of meso-2,5-hexanediol)
| Potential Cause | Explanation & Recommended Solution |
| 1. Use of a Non-selective Reducing Agent | Standard chemical hydrides like NaBH₄ lack inherent chirality and will attack the carbonyls from either face, leading to a statistical mixture of diastereomers. |
| Solution: Switch to a stereoselective biocatalyst. Screen different microorganisms (e.g., Lactobacillus kefir DSM 20587, Saccharomyces cerevisiae) or purified ketoreductases (KREDs) known for high diastereoselectivity in diketone reduction.[3][5] | |
| 2. Presence of Multiple Reductase Enzymes | If using a whole-cell biocatalyst (like yeast), it may contain multiple reductase enzymes with opposing stereopreferences. One enzyme might produce the (R,R)-diol while another produces the meso form. |
| Solution: (a) Optimize Reaction Conditions: Varying pH, temperature, and co-solvents can sometimes favor the activity of one enzyme over another.[16] (b) Switch Biocatalyst: Test a different species or strain that is known to produce the desired isomer with high purity. (c) Use an Isolated Enzyme: Employ a purified, recombinant dehydrogenase (e.g., Gre2p) that has a single, known stereopreference to eliminate ambiguity.[1][2] | |
| 3. Racemization of Product | While less common for alcohols, extreme pH conditions could potentially lead to side reactions, although this is more of an issue for products with adjacent acidic or basic centers.[16] |
| Solution: Ensure the reaction and workup are performed under mild pH conditions. For enzymatic reactions, maintain the optimal pH for the enzyme, which is typically between 6 and 8.[3][16] |
Problem 2: Low Enantiomeric Excess (e.e.)
| Potential Cause | Explanation & Recommended Solution |
| 1. Poorly Selective Biocatalyst | The chosen microorganism or enzyme may simply not be highly enantioselective for 2,5-hexanedione. While many are, selectivity is substrate-dependent. |
| Solution: Screen a wider range of biocatalysts. Commercial KRED kits offer a diverse panel of enzymes with different selectivities. Literature shows that organisms like Lactobacillus kefir can provide >99% e.e.[3] | |
| 2. Competing Endogenous Enzymes | Similar to the diastereoselectivity issue, a whole-cell catalyst might possess two enzymes that produce opposite enantiomers, e.g., one making (2S,5S)-diol and another making (2R,5R)-diol, resulting in a low net e.e. |
| Solution: The most robust solution is to identify and use a single, isolated recombinant enzyme. This provides ultimate control over the stereochemical outcome.[2][8] Alternatively, optimizing reaction conditions may suppress the undesired enzymatic activity. |
Problem 3: Incomplete or Slow Reaction
| Potential Cause | Explanation & Recommended Solution |
| 1. Inefficient Cofactor Regeneration | The primary reduction reaction is entirely dependent on the recycling of NAD(P)H. If the co-substrate (e.g., glucose) is depleted or the regeneration system is slow, the overall reaction will stall. |
| Solution: (a) Ensure Co-substrate Excess: Use a sufficient molar excess of the co-substrate. For yeast fermentations, this is typically a large weight excess of sucrose or glucose.[10] (b) Optimize pH: The pH optimum for the primary reductase and the cofactor regeneration system may differ slightly. Find a pH that offers the best compromise for overall activity.[3] (c) Add a Second Enzyme: For in-vitro reactions with isolated enzymes, add a dedicated enzyme for cofactor regeneration (e.g., glucose dehydrogenase or formate dehydrogenase). | |
| 2. Low Enzyme Activity or Stability | The reaction conditions (pH, temperature, co-solvents) may not be optimal for the enzyme, leading to low activity or denaturation over time. |
| Solution: Systematically optimize the reaction parameters. Run small-scale experiments varying pH (typically 6-8), temperature (typically 25-37°C for mesophilic enzymes), and the concentration of any organic co-solvents used to dissolve the substrate.[3][17] | |
| 3. Substrate or Product Inhibition | High concentrations of the starting diketone or the diol product can inhibit the enzyme, slowing the reaction rate as the conversion proceeds. |
| Solution: (a) Fed-Batch Strategy: Instead of adding all the substrate at the beginning, add it gradually over time to maintain a low, non-inhibitory concentration.[3] (b) In-situ Product Removal: If feasible, use techniques like liquid-liquid extraction or adsorption to remove the product from the aqueous phase as it is formed. | |
| 4. Poor Substrate Solubility | 2,5-hexanedione has limited water solubility. In a purely aqueous system, the low substrate concentration available to the enzyme can limit the reaction rate. |
| Solution: Add a small amount of a water-miscible and enzyme-compatible organic co-solvent (e.g., DMSO, isopropanol) to improve substrate solubility.[17] Adding a small amount of an immiscible organic solvent like hexane can also create a second phase that acts as a reservoir for the substrate, which can improve yields.[6][18] |
Key Protocols & Methodologies
Protocol 1: Bioreduction of 2,5-Hexanedione using Baker's Yeast
This protocol provides a general procedure for a laboratory-scale reduction using commercially available Baker's yeast, a cost-effective method for producing predominantly the (2S,5S)-hexanediol.[1][2]
Materials:
-
Active dry Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
2,5-hexanedione
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Erlenmeyer flask (at least 5x the reaction volume)
-
Magnetic stirrer and stir bar
-
Orbital shaker with temperature control
Procedure:
-
Yeast Activation: In a 500 mL Erlenmeyer flask, dissolve 20 g of sucrose in 200 mL of warm (35-40°C) deionized water. Add 10 g of active dry yeast, swirl gently to mix, and let the culture activate for 30-60 minutes at 30°C. You should observe foaming or bubbling as fermentation begins.
-
Substrate Addition: Dissolve 1.0 g of 2,5-hexanedione in a minimal amount of ethanol or DMSO (e.g., 1-2 mL) to aid dispersion. Add this solution dropwise to the actively fermenting yeast culture.
-
Reaction Incubation: Loosely cover the flask with aluminum foil (to allow CO₂ to escape) and place it on an orbital shaker at ~150 rpm and 30°C.
-
Monitoring: Allow the reaction to proceed for 24-48 hours. The progress can be monitored by periodically taking a small aliquot, extracting it with ethyl acetate, and analyzing the organic layer by GC or TLC.
-
Workup: After the reaction is complete (or has reached a plateau), add an equal volume of ethyl acetate to the flask. Stir vigorously for 15 minutes.
-
Extraction: Filter the entire mixture through a pad of celite to remove the yeast cells, washing the celite pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 2,5-hexanediol product.
-
Analysis: Analyze the crude product for conversion and stereoselectivity using chiral GC (see Protocol 2).
Protocol 2: Analysis of 2,5-Hexanediol Stereoisomers by Chiral GC
This protocol outlines a typical method for determining the diastereomeric and enantiomeric excess of the product mixture.
Materials:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm or similar)
-
Crude or purified 2,5-hexanediol product
-
Anhydrous pyridine
-
Acetic anhydride
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Derivatization (Acetylation): In a small vial, dissolve ~5 mg of the crude diol product in 0.5 mL of dichloromethane. Add 0.1 mL of anhydrous pyridine followed by 0.1 mL of acetic anhydride. Cap the vial and let it stand at room temperature for 1-2 hours to form the diacetate derivatives. This step improves the volatility and chromatographic performance of the diols.
-
Sample Preparation: Quench the reaction by adding 1 mL of water. Vortex the vial and allow the layers to separate. Dilute an aliquot of the organic (bottom) layer with additional DCM to a final concentration of ~1 mg/mL for GC analysis.
-
GC Conditions (Example):
-
Injector: 250°C, Split mode (e.g., 50:1 split ratio)
-
Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.0 mL/min)
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 5°C/min to 160°C, and hold for 5 minutes. Note: This program is a starting point and must be optimized for your specific column and instrument.
-
Detector (FID): 280°C
-
-
Data Analysis:
-
Inject 1 µL of the prepared sample.
-
Identify the peaks corresponding to the diacetate derivatives of the (R,R), (S,S), and meso diols. The elution order will depend on the specific chiral column used.
-
Integrate the peak areas (A) for each isomer.
-
Calculate Diastereomeric Excess (d.e.) and Enantiomeric Excess (e.e.) as follows:
-
d.e. (%) = |(A_(R,R) + A_(S,S)) - A_meso| / (A_(R,R) + A_(S,S) + A_meso) * 100
-
e.e. (%) = |A_(S,S) - A_(R,R)| / (A_(S,S) + A_(R,R)) * 100
-
-
Data & Reference Tables
Table 1: Comparison of Selected Biocatalysts for 2,5-Hexanedione Reduction
| Biocatalyst | Target Product | Conversion (%) | d.e. (%) | e.e. (%) | Reference |
| Lactobacillus kefir DSM 20587 | (2R,5R)-Hexanediol | Quantitative | >99 | >99 | [3] |
| S. cerevisiae (Gre2p enzyme) | (2S,5S)-Hexanediol | >99 | >99.9 | >99.9 | [1][2] |
| Baker's Yeast (Whole Cell) | (2S,5S)-Hexanediol | Variable | ~85-95 | ~85-95 | [1][9] |
| Engineered Ketoreductase (KRED) | Varies | Often >99 | >99 | >99 | [5] |
Optimization Workflow
Successful stereoselective synthesis requires a systematic approach to optimization. The following workflow illustrates a logical progression from initial screening to a refined process.
Caption: A systematic workflow for optimizing the stereoselective reduction of 2,5-hexanedione.
References
- Haberland, J., et al. (2002). Diastereoselective synthesis of optically active (2 R,5 R)-hexanediol. Applied Microbiology and Biotechnology, 58(5), 595-9. [Link]
- Chegg.com. (2022). Solved Reduction of a ketone with Baker's Yeast Introduction. [Link]
- YouTube. (2014). Exp. 10 - Yeast Reduction Pre-Lab Lecture Video. [Link]
- Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 100(12), 5367–5383. [Link]
- Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]
- Royal Society of Chemistry. (2010). Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae. Organic & Biomolecular Chemistry, 8(8), 1838-1844. [Link]
- MDPI. (2018). Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. Molecules, 23(4), 933. [Link]
- ACS Publications. (2005). Use of Enzymes in Organic Synthesis: Reduction of Ketones by Baker's Yeast Revisited.
- ACS Publications. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11481-11490. [Link]
- ACG Publications. (2013). Baker’s yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums.
- Wiley Online Library. (2021). Methods of mono-reduction of a cyclic 1,3-diketone to generate a chiral quaternary carbon.
- Organic Chemistry Portal. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. [Link]
- PubMed Central (PMC). (2020). Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. Molecules, 25(18), 4235. [Link]
- ScienceGate. (2025). Quantum chemistry study on the reduction of prechiral ketone by sodium borohydride. [Link]
- ResearchGate. (2012).
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
- Wikipedia. (n.d.). 2,5-Hexanediol. [Link]
- PubMed Central (PMC). (2017). Biocatalytic Reduction Reactions from a Chemist's Perspective. ChemBioChem, 18(14), 1338-1353. [Link]
- MDPI. (2021). Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. Molecules, 26(23), 7249. [Link]
- ResearchGate. (2012).
- LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
Sources
- 1. Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Diastereoselective synthesis of optically active (2 R,5 R)-hexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solved Reduction of a ketone with Baker's Yeast Introduction | Chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. acgpubs.org [acgpubs.org]
- 11. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. gcms.cz [gcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Workup and Purification of Reactions Containing (2S,5S)-Hexane-2,5-diol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2S,5S)-hexane-2,5-diol. This guide provides in-depth, field-proven insights into the common workup and purification challenges associated with this versatile chiral building block. The inherent polarity and water solubility of this diol often complicate product isolation. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions - General Workup Principles
This section covers the fundamental properties and general procedures essential for successfully handling this compound in any reaction workup.
Q1: What are the key physical properties of this compound that influence workup procedures?
Understanding the physical properties of this compound is the cornerstone of designing an effective workup and purification strategy. Its two hydroxyl groups dominate its behavior, rendering it a polar, water-soluble compound with a relatively high boiling point.[1][2]
The Scientist's Perspective: The high water solubility is the most critical challenge. Standard extractive workups using common non-polar organic solvents like hexanes or diethyl ether will be inefficient for recovering the diol from an aqueous phase. Furthermore, its high boiling point makes removal by distillation under standard vacuum difficult without potential thermal degradation, while its polarity can lead to streaking during silica gel chromatography if the wrong solvent system is employed.
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₂ | [3] |
| Molecular Weight | 118.17 g/mol | [3] |
| Appearance | Colorless liquid or low melting solid | [2][4] |
| Boiling Point | 217-219 °C at 760 mmHg | [4] |
| Melting Point | 42-44 °C | [4] |
| Water Solubility | Freely soluble | [1] |
| IUPAC Name | This compound | [3][5] |
Q2: My reaction is complete. What is the first step in the workup?
The initial step of any workup is to safely quench the reaction, neutralizing any reactive reagents. The subsequent strategy depends on the nature of your product and the solvent used. The primary goal is to create a biphasic system that allows for the separation of your desired compound from impurities.
The Scientist's Perspective: Before adding any aqueous solution, consider the reaction solvent. If you used a water-miscible solvent like THF, acetonitrile, or an alcohol, it's often best to remove it first under reduced pressure.[6] Diluting these solvents directly with an extraction solvent and water can prevent phase separation and lead to significant loss of a polar product into a large aqueous layer.[6][7] The following workflow outlines the initial decision-making process.
Figure 1: Initial Workup Decision Workflow. This diagram illustrates the primary decision point after quenching a reaction based on the miscibility of the reaction solvent with water.
Q3: How do I choose the right solvent for an extractive workup?
The choice of extraction solvent is dictated by the polarity of your target compound. Since this compound is polar, you need a relatively polar organic solvent that is immiscible with water.
The Scientist's Perspective: For isolating the diol itself, ethyl acetate (EtOAc) or dichloromethane (DCM) are common first choices. For highly polar products, a mixture of chloroform and isopropanol (e.g., 3:1) can be effective at pulling water-soluble organic compounds out of the aqueous phase.[6] Conversely, if your product is non-polar and you wish to remove the unreacted diol, you would perform an aqueous wash (or brine wash) to pull the diol out of the organic layer containing your product.
Table 2: Common Solvents for Extraction in Diol-Containing Reactions
| Solvent | Polarity Index | Use Case |
| Hexane / Heptane | 0.1 | Extracting non-polar products, leaving the diol in the aqueous phase. |
| Diethyl Ether (Et₂O) | 2.8 | Extracting moderately non-polar products. Poor for extracting the diol itself. |
| Dichloromethane (DCM) | 3.1 | Good for extracting the diol and other moderately polar products. |
| Ethyl Acetate (EtOAc) | 4.4 | A versatile choice for extracting the diol and a wide range of products. |
| n-Butanol (n-BuOH) | 4.0 | Excellent for extracting highly polar, water-soluble compounds like diols.[8] |
Q4: this compound is highly water-soluble. How can I effectively extract it from an aqueous layer?
This is the most frequent challenge. Standard extraction procedures are often insufficient. Two key techniques can dramatically improve recovery: "salting out" and using a more polar extraction solvent.
The Scientist's Perspective:
-
Salting Out : Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds like the diol and forcing them into the organic layer.[9] This is a critical and often overlooked step.
-
Solvent Choice : Use a more polar solvent. While EtOAc is a good start, n-butanol is particularly effective for extracting diols from water, although it has the disadvantage of being partially miscible with water and having a high boiling point.[8]
-
Continuous Extraction : For precious materials or particularly difficult separations, continuous liquid-liquid extraction can be employed to provide exhaustive extraction over several hours.
-
Repetitive Extraction : It is always more effective to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For a 100 mL aqueous layer, three extractions with 50 mL of EtOAc will recover significantly more material than one extraction with 150 mL.
Q5: I'm observing a persistent emulsion during my extractive workup. How can I resolve this?
Emulsions are a third phase between the organic and aqueous layers that prevent clean separation. They are common in reactions containing polar, amphiphilic molecules or fine particulates.
The Scientist's Perspective: Do not get discouraged by an emulsion. Several tricks can be used to break it:
-
Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Add Brine: Add a saturated solution of NaCl. This increases the density of the aqueous layer and can help force the separation.[9]
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets causing the emulsion.
-
Change Solvent: Add a small amount of a different solvent (e.g., a little ethanol to reduce interfacial tension, or more of the organic extraction solvent to dilute the mixture).
Part 2: Troubleshooting Specific Reaction Scenarios
Scenario A: Isolating a Non-Polar Product from Unreacted this compound
Q6: My reaction produced a non-polar compound, but I have a lot of starting diol left. How do I remove the diol?
This is the most straightforward workup scenario. You can leverage the diol's high water solubility to your advantage.
The Scientist's Perspective: After quenching the reaction, dilute the mixture with a non-polar solvent in which your product is soluble (e.g., diethyl ether or hexanes). Wash the organic layer multiple times with water, followed by a final wash with brine. The polar diol will preferentially partition into the aqueous washes. Combine the aqueous layers and back-extract once with the organic solvent to recover any dissolved product. Then, dry the combined organic layers over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate to yield your product, now free of the diol.
Scenario B: Workup after Protection of the Diol
Q7: What is a standard workup procedure after protecting this compound as an acetal or ketal?
Protecting diols as cyclic acetals or ketals dramatically reduces their polarity, making the workup much simpler.[10][11] These protected compounds behave like typical ether-containing molecules.
The Scientist's Perspective: The reaction is typically catalyzed by an acid (e.g., p-toluenesulfonic acid). The workup involves quenching this acid with a mild base.
-
Cool the reaction mixture and dilute it with a suitable organic solvent (e.g., diethyl ether or EtOAc).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Wash with water, and then with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. The resulting crude product is now much less polar and significantly easier to purify by standard silica gel chromatography.
Scenario C: Workup after Deprotection to Yield the Diol
Q8: I've just removed a protecting group (e.g., an acetal or silyl ether) to generate the free this compound. What's the best way to isolate it?
This scenario is the reverse of protection and brings back the challenges of handling a polar, water-soluble product. The workup must be designed to remove the deprotection reagents and byproducts while efficiently recovering the diol.
The Scientist's Perspective: Acetal deprotection is typically done under aqueous acidic conditions.[11][12] Silyl ether deprotection often uses fluoride sources like TBAF or acidic conditions.[12] The key is to neutralize the reaction and then perform a careful extraction.
Figure 2: Deprotection Workup and Isolation Strategy. This workflow details the critical steps for isolating the polar diol after a deprotection reaction.
Part 3: Purification and Analysis
Q10: What column chromatography conditions are recommended for purifying this compound?
Due to its polarity, this compound requires a relatively polar mobile phase for effective elution from a silica gel column.
The Scientist's Perspective: Purely non-polar eluents like hexane will result in the diol remaining at the baseline. A gradient elution is often most effective. Start with a less polar mixture and gradually increase the concentration of the more polar solvent. This provides better separation from non-polar impurities.
Table 3: Recommended Solvent Systems for Flash Column Chromatography on Silica Gel
| Solvent System | Ratio (v/v) | Comments |
| Hexane / Ethyl Acetate | 1:1 to 0:1 | A standard, versatile system. Start with 1:1 and increase EtOAc content. |
| Dichloromethane / Methanol | 98:2 to 90:10 | An excellent system for polar compounds. Use with caution due to methanol's high elution strength. |
| Ethyl Acetate / Methanol | 99:1 to 95:5 | Good for separating the diol from slightly less polar impurities. |
Pro-Tip: To visualize the diol on a TLC plate, standard UV light will not work as it lacks a chromophore. Use a potassium permanganate (KMnO₄) stain or p-anisaldehyde stain, which react with the alcohol functional groups to produce a visible spot.
Q11: Can I purify this compound by recrystallization or distillation?
Recrystallization: Yes, this can be an effective technique. Given its low melting point (42-44 °C)[4], finding a suitable solvent system where the diol is soluble when hot but sparingly soluble when cold is key. Solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes are good starting points.
Distillation: This is generally not recommended. The boiling point of this compound is quite high (~218 °C at atmospheric pressure).[4] Attempting distillation, even under high vacuum, requires high temperatures that can lead to decomposition, especially if acidic or basic impurities are present. Chromatography or recrystallization are much safer and more effective methods.
Q12: How can I confirm the purity and stereochemical integrity of my final product?
Confirming the identity, purity, and stereochemistry is a critical final step.
-
Purity (NMR Spectroscopy): ¹H and ¹³C NMR are the primary methods. A pure sample will show clean signals corresponding to the diol structure and the absence of signals from solvents or reaction byproducts.
-
Purity (Chromatography): A single spot on TLC (in multiple solvent systems) or a single peak in GC or HPLC analysis indicates high purity.
-
Stereochemical Integrity (Chiral Analysis): The stereochemistry of chiral diols can be confirmed using specialized techniques. This can be done by converting the diol into a diastereomeric derivative (e.g., by reaction with a chiral acid) and analyzing the mixture by standard NMR or chromatography.[13][14] Alternatively, chiral HPLC or chiral GC can be used to directly separate and quantify the enantiomers.[15][]
Part 4: Detailed Experimental Protocols
Protocol 1: General Extractive Workup for Isolating this compound
-
Quench and Neutralize: Once the reaction is deemed complete, cool the reaction vessel to room temperature. Cautiously add saturated aqueous NaHCO₃ solution until gas evolution ceases to neutralize any acid. If the reaction was basic, neutralize with 1 M HCl until the aqueous phase is pH ~7.
-
Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., THF, MeOH), remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve and Salt Out: Redissolve the resulting residue in a minimal amount of water. Add solid sodium chloride (NaCl) with swirling until the solution is saturated and some solid NaCl remains undissolved.
-
Extraction: Transfer the saturated aqueous solution to a separatory funnel. Extract the mixture three to five times with ethyl acetate (EtOAc). For each extraction, use a volume of EtOAc equal to approximately half the volume of the aqueous layer.
-
Combine and Dry: Combine all organic extracts. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), stir for 15 minutes, and then filter to remove the drying agent.
-
Concentrate: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound, which can then be purified.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., 9:1 hexanes/EtOAc).
-
Sample Loading: Dissolve the crude diol in a minimal amount of dichloromethane or the initial eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 7:3 hexanes/EtOAc).
-
Gradient Elution: Gradually increase the polarity of the eluent. For example, sequentially increase the EtOAc content: 7:3 -> 1:1 -> 3:7 -> 100% EtOAc. Collect fractions throughout the process.
-
Fraction Analysis: Analyze the collected fractions by TLC using a potassium permanganate stain to identify the fractions containing the pure diol.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound.
References
- PubChem. (n.d.). 2,5-Hexanediol, (2S,5S)-. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation.
- Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions.
- Chemistry with Caroline. (2022, March 27). Formation of Cyanohydrins and Diols from Aldehydes and Ketones [Video]. YouTube.
- PubChem. (n.d.). 2,5-Hexanediol. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 2,5-Hexanediol.
- PubChem. (n.d.). (2S,5R)-2,5-Hexanediol. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2020, May 30). 14.9: Cleavage of Diols.
- The Good Scents Company. (n.d.). 2,5-hexane diol.
- Notability. (n.d.). Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an SN1 Reaction.
- National Institutes of Health. (n.d.). Oxidations of Alcohols, Aldehydes, and Diols using NaBr and Selectfluor. PMC.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- National Institutes of Health. (n.d.). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent.
- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
- ACS Omega. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
- PubMed. (n.d.). Central nervous system effect of 2,5-hexane diol.
- Chemspace. (n.d.). This compound.
- ResearchGate. (n.d.). Protection/deprotection of diols 8 and hydroxyketones 12.
- PubMed Central. (2019, December 16). Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques.
- ACS Publications. (n.d.). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development.
- SciSpace. (2022, February 8). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent.
- UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Ready Lab.
- ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution?.
- Organic Chemistry Portal. (n.d.). Diol synthesis by substitution.
- Reddit. (2024, October 10). Anyway I can selectively protect just the left alcohol group. r/OrganicChemistry.
Sources
- 1. 2,5-Hexanediol | C6H14O2 | CID 18049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Hexanediol - Wikipedia [en.wikipedia.org]
- 3. 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-hexane diol, 2935-44-6 [thegoodscentscompany.com]
- 5. (2S,5S)-2,5-Hexanediol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. Workup [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 11. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 13. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Chiral Diols in Asymmetric Synthesis: (2S,5S)-Hexane-2,5-diol in Context
Introduction: The Central Role of Chiral Diols in Modern Synthesis
In the landscape of asymmetric catalysis, where the precise construction of three-dimensional molecular architecture is paramount, chiral diols have established themselves as a cornerstone class of auxiliaries and ligands.[1][2] Their ability to form predictable, sterically defined environments around a metallic or non-metallic center allows for the effective transfer of chirality during a chemical transformation. This capability is critical in the pharmaceutical, agrochemical, and fine chemical industries, where the biological activity of a molecule is often intrinsically linked to a single enantiomer.
This guide provides a comparative analysis of several key C2-symmetric chiral diols, with a special focus on the aliphatic (2S,5S)-hexane-2,5-diol. We will objectively compare its structural features and applications against widely-used aromatic and tartrate-derived diols, namely 1,1'-bi-2-naphthol (BINOL), α,α,α′,α′-tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol (TADDOL), and the fundamental (2R,3R)-butane-2,3-diol. Through an examination of their structural attributes, catalytic performance in representative reactions, and distinct applications, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in catalyst and ligand selection.
Featured Diol: this compound
This compound is a C2-symmetric chiral diol distinguished by its simple, flexible aliphatic backbone.[3] Unlike the rigid, sterically demanding aromatic diols, its conformational flexibility can be a key design element in the synthesis of novel chiral ligands.
-
Structure and Properties : It possesses two stereogenic centers at the C-2 and C-5 positions, both in the S-configuration.[3] This structure provides a C2 axis of symmetry, which is often beneficial in asymmetric catalysis for reducing the number of possible diastereomeric transition states. It is typically synthesized via the enantioselective reduction of 2,5-hexanedione.[4][5]
-
Primary Application : The principal value of this compound in asymmetric catalysis lies not in its direct use, but as a versatile chiral building block for the synthesis of more complex and highly effective ligands.[5] It is a well-established precursor for creating chiral phospholane ligands.[5] These phospholanes, when complexed with transition metals like rhodium or iridium, are powerful catalysts for reactions such as asymmetric hydrogenation.
-
Beyond Catalysis : This diol also serves as a chiral monomer in materials science. Its incorporation into polyester and polyurethane chains can significantly alter the material's properties, such as increasing the glass transition temperature and controlling crystallinity, leading to materials with enhanced thermal resistance.[6]
Key Comparators: A Survey of Privileged Chiral Diols
To understand the specific niche of this compound, it is essential to compare it with other "privileged" chiral diols that have seen widespread application.
(R)- & (S)-BINOL: The Workhorse of Axial Chirality
1,1'-Bi-2-naphthol (BINOL) is arguably one of the most successful and widely utilized ligands in asymmetric synthesis.[7]
-
Structure and Properties : BINOL possesses axial chirality arising from restricted rotation around the C-C bond connecting the two naphthyl units. This creates a rigid, well-defined chiral pocket. A vast number of derivatives have been developed by modifying the 3,3', 6,6', and other positions to fine-tune steric and electronic properties.[8][9]
-
Applications : It is employed in an extensive range of reactions, including Diels-Alder reactions, carbonyl additions, and Michael additions. Modified BINOLs, such as VANOL and VAPOL, have been shown to provide superior enantioselectivity and yields in certain reactions compared to the parent BINOL scaffold.[10]
TADDOL: The Tartrate-Derived Scaffold
Derived from inexpensive and readily available tartaric acid, TADDOLs are C2-symmetric diols with a rigid dioxolane backbone flanked by two diarylhydroxymethyl groups.[11]
-
Structure and Properties : The TADDOL framework is exceptionally rigid, creating a deep chiral pocket. The aryl groups can be easily modified to tune the steric environment.[12]
-
Applications : TADDOLs are most famously used in combination with titanium to form Ti-TADDOLate complexes. These are powerful Lewis acid catalysts for the enantioselective nucleophilic addition of organometallic reagents to aldehydes and other carbonyl compounds.[11] While broadly applicable, achieving exceptionally high enantioselectivity can sometimes be challenging.[13]
(2R,3R)-Butane-2,3-diol: The Fundamental Chiral Building Block
This is one of the simplest C2-symmetric chiral diols, offering a basic and versatile scaffold.
-
Structure and Properties : Like this compound, it is an aliphatic diol, but with a more compact structure. It is readily available and serves as a foundational chiral auxiliary.[14] It is important to distinguish it from its meso form, (2R,3S)-butane-2,3-diol, which is achiral.[15][16]
-
Applications : It is widely used as a chiral auxiliary, a building block for more complex chiral molecules, and as a component of chiral ligands.[14][17] Its applications include the resolution of carbonyl compounds and the formation of chiral acetals.[14]
Comparative Analysis
The choice of a chiral diol is dictated by the specific demands of the chemical transformation. The key differences between these four diols lie in their structural rigidity, the nature of their chirality (central vs. axial), and their primary role in catalyst systems.
Caption: Structural classes of the compared C2-symmetric chiral diols.
Table 1: Qualitative Comparison of Chiral Diol Scaffolds
| Feature | This compound | (R)-BINOL | (R,R)-TADDOL | (2R,3R)-Butane-2,3-diol |
| Chirality Type | Central | Axial | Central | Central |
| Symmetry | C2 | C2 | C2 | C2 |
| Backbone | Aliphatic, Flexible | Biaryl, Rigid | Dioxolane, Rigid | Aliphatic, Compact |
| Primary Role | Ligand Precursor | Direct Ligand / Catalyst | Direct Ligand / Catalyst | Chiral Auxiliary / Building Block |
| Common Ligand Class | Phospholanes | Phosphines, Phosphites, Brønsted Acids | Lewis Acid Complexes | Acetals, Ethers |
| Typical Applications | Asymmetric Hydrogenation | Diverse C-C bond formations, Reductions | Nucleophilic additions to C=O | Resolutions, Asymmetric Induction |
Performance Insights from Experimental Data
Direct side-by-side comparisons of all four diols in a single reaction are rare, as they are often optimized for different types of transformations. However, comparative studies within a class or between related ligands provide crucial insights into how structure impacts performance. For instance, the evolution from BINOL to vaulted biaryls like VANOL demonstrates the power of steric modification.
Table 2: Representative Experimental Data Comparing Diol-Based Catalysts
| Reaction | Catalyst System | Substrate | Yield (%) | ee (%) | Source |
| Asymmetric Aziridination | Zr-BINOL derived | N-Benzhydrylbenzaldimine | 94 | 82 | |
| Zr-VANOL derived | N-Benzhydrylbenzaldimine | 98 | 97 | ||
| Asymmetric Petasis Reaction | BINOL derivatives | Secondary amine, ethyl glyoxylate | - | Moderate | [10] |
| (S)-VAPOL | Secondary amine, ethyl glyoxylate | Good | High | [10] | |
| Asymmetric Suzuki Coupling | Chiral Phosphine Ligands | Dihydroquinoline + Arylboronic acid | - | Poor | [11] |
| TADDOL-derived Phosphonite | Dihydroquinoline + Arylboronic acid | Good | Significantly Improved | [11] |
This table highlights that subtle changes to a diol scaffold (e.g., BINOL to VANOL) or choosing a different class of diol-derived ligand (e.g., TADDOL-phosphonite) can lead to dramatic improvements in enantioselectivity and yield. This underscores the central principle of catalyst design: the diol must be matched to the reaction. This compound provides an entry point to a unique class of phospholane ligands that are not readily accessible from the other diol scaffolds, thereby expanding the toolkit available to the synthetic chemist.
Experimental Protocol: Synthesis of a Chiral Phospholane Ligand from this compound
The true utility of this compound is realized in its conversion to high-performance ligands. The following protocol outlines the synthesis of a bis(phospholane) ligand, a class known for its efficacy in asymmetric hydrogenation. This self-validating protocol includes checkpoints for characterization.
Causality : The conversion of the diol to a cyclic sulfate activates the secondary positions for nucleophilic attack by a phosphide source. The C2-symmetry of the starting diol is directly transferred to the resulting C2-symmetric bis(phospholane) ligand, ensuring the creation of a well-defined chiral environment.
Caption: Experimental workflow for phospholane ligand synthesis.
Part 1: Synthesis of (2S,5S)-Hexane-2,5-diyl Cyclic Sulfate
-
Setup : To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.18 g, 10 mmol) and anhydrous carbon tetrachloride (40 mL).
-
Reagent Addition : Cool the solution to 0 °C in an ice bath. Add acetonitrile (20 mL) followed by ruthenium(III) chloride hydrate (2 mg, catalyst).
-
Oxidation : Add sodium periodate (4.28 g, 20 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction : Stir the resulting slurry vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup : Quench the reaction by adding 50 mL of diethyl ether. Filter the mixture through a pad of Celite, washing the pad with additional diethyl ether (2 x 20 mL).
-
Purification : Concentrate the filtrate under reduced pressure. The crude cyclic sulfate can be purified by flash chromatography on silica gel (eluting with hexane/ethyl acetate) to yield a white solid.
-
Self-Validation: Confirm structure via ¹H and ¹³C NMR spectroscopy.
-
Part 2: Synthesis of the Bis(phospholane) Ligand
-
Setup : In a flame-dried Schlenk flask under argon, place 1,2-bis(phosphino)benzene (0.71 g, 5 mmol) in anhydrous THF (30 mL).
-
Deprotonation : Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) dropwise. A color change indicates the formation of the dilithio phosphide.
-
Nucleophilic Attack : In a separate flask, dissolve the cyclic sulfate from Part 1 (0.97 g, 5 mmol) in anhydrous THF (15 mL). Add this solution dropwise to the cold dilithio phosphide solution.
-
Reaction : Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Workup : Quench the reaction carefully by adding degassed methanol (5 mL). Remove the solvent under reduced pressure.
-
Purification : The resulting crude ligand should be handled under inert conditions. Purify by recrystallization from hot, degassed ethanol or by chromatography on degassed silica gel.
-
Self-Validation: Characterize the final product by ³¹P NMR (a single peak confirms the C2-symmetric structure), ¹H NMR, and mass spectrometry.
-
Conclusion and Outlook
This compound represents a valuable and somewhat underutilized scaffold in the field of asymmetric catalysis. While workhorses like BINOL and TADDOL provide rigid, pre-organized chiral environments suitable for a broad range of reactions, the strength of this compound lies in its role as a C2-symmetric chiral building block. It grants access to unique ligand classes, particularly phospholanes, that are highly effective in specific domains like asymmetric hydrogenation.
The comparative analysis reveals that there is no single "best" chiral diol; rather, there is an optimal diol for a given synthetic challenge. The aliphatic and flexible nature of this compound offers a complementary approach to the rigid aromatic scaffolds, enriching the diversity of the chiral ligand toolkit. As the demand for more efficient and selective catalysts continues to grow, the strategic application of foundational building blocks like this compound will be indispensable in driving innovation.
References
- MDPI. (n.d.). Chiral Diol-Based Organocatalysts in Enantioselective Reactions.
- Vulcanchem. (n.d.). (2~{S},5~{R})-hexane-2,5-diol.
- PubChem. (n.d.). 2,5-Hexanediol, (2S,5S)-.
- Royal Society of Chemistry. (n.d.). Taddol and Binol-derived chiral phosphonites in asymmetric catalysis | Organometallic Chemistry: Volume 41.
- Fisher Scientific. (n.d.). (2S,5S)-2,5-Hexanediol 98.0+%, TCI America™.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Building Block for Advanced Polymers and Materials.
- Wikipedia. (n.d.). 2,5-Hexanediol.
- LookChem. (n.d.). This compound.
- ACS Publications. (2024). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions | ACS Omega.
- Journal of the American Chemical Society. (n.d.). Asymmetric catalysis. Production of chiral diols by enantioselective catalytic intramolecular hydrosilation of olefins.
- Chemistry Stack Exchange. (2016). Is (2R,3S)-butane-2,3-diol chiral?.
- ACS Publications. (n.d.). Modified BINOL Ligands in Asymmetric Catalysis | Chemical Reviews.
- Sigma-Aldrich. (n.d.). (2R,3R)-(-)-2,3-Butanediol 97 24347-58-8.
- MDPI. (2013). Application Scope and Limitations of TADDOL-Derived Chiral Ammonium Salt Phase-Transfer Catalysts.
- PubMed Central (NIH). (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives.
- ResearchGate. (2025). ChemInform Abstract: Use of TADDOLs and Their Derivatives in Asymmetric Synthesis.
- arkat usa. (n.d.). Green asymmetric synthesis of binol via oxidative cross-coupling in the presence of chiral magnetic nano ligands.
- ResearchGate. (2025). Syntheses and Applications of C2-Symmetric Chiral Diols.
- ECHEMI. (n.d.). Is (2R,3S)-butane-2,3-diol chiral?.
- PolyU Institutional Research Archive. (2000). Syntheses and applications of novel chiral ligands.
- Thermo Scientific Chemicals. (n.d.). (2R,3R)-(-)-2,3-Butanediol, 98% 1 g | Buy Online.
- TTU DSpace Repository. (n.d.). The Study of New Chirality and Asymmetric Catalytic Control.
- Sigma-Aldrich. (n.d.). TADDOL.
- Sigma-Aldrich. (n.d.). BINOL and Derivatives.
- NIH. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
- ResearchGate. (2025). Chemoenzymatic preparation of (2 S,3 S)- and (2 R,3 R)-2,3-butanediols and their esters from mixtures of d, l- and meso-diols.
- ChemBK. (2024). hexane-2,5-diol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Hexanediol - Wikipedia [en.wikipedia.org]
- 5. lookchem.com [lookchem.com]
- 6. nbinno.com [nbinno.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. (2R,3R)-(-)-2,3-Butanediol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. echemi.com [echemi.com]
- 17. researchgate.net [researchgate.net]
The Logic of Analytical Method Validation: A Visual Workflow
An Expert's Comparative Guide to the Validation of Analytical Methods for (2S,5S)-Hexane-2,5-diol
In the realm of pharmaceutical synthesis, the stereochemical purity of chiral intermediates is not a matter of academic curiosity, but a critical determinant of the final drug product's safety and efficacy. This compound is one such pivotal intermediate, where the presence of its other stereoisomers—(2R,5R)-hexane-2,5-diol and the achiral meso form—can have significant implications.[1] Consequently, the analytical methods used to monitor its purity must be subjected to rigorous validation to prove they are fit for purpose. This is a mandate from regulatory bodies and a fundamental principle of good science.[2][3]
This guide offers a detailed comparison of the validation of two primary analytical techniques for this compound: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC). We move beyond a simple recitation of regulatory guidelines to provide field-proven insights into experimental design, explaining the causality behind our choices and ensuring the protocols described are inherently self-validating.
Method validation is a systematic process that builds a pyramid of evidence to support a method's suitability. It begins with foundational development and culminates in a documented, robust procedure ready for routine use. The following workflow illustrates this logical progression.
Caption: A phased approach to analytical method validation.
Comparative Validation: Chiral GC vs. Chiral HPLC
The choice between GC and HPLC for hexane-2,5-diol analysis is a pertinent one; the analyte's volatility and thermal stability make it a suitable candidate for both.[4][5] The primary distinction lies in the state of the mobile phase (gas vs. liquid) and the mechanisms of interaction with the chiral stationary phase (CSP).[6][7]
Specificity
Specificity is arguably the most critical parameter for a chiral method. It is the method's ability to produce a result that is solely dependent on the target analyte, this compound, without interference from its stereoisomers or other process-related impurities.[8]
Experimental Protocol:
-
Solution Preparation: Prepare individual standard solutions of this compound, (2R,5R)-hexane-2,5-diol, and the meso-diol. Prepare a mixed solution containing all three stereoisomers. Prepare a process blank (placebo) solution.
-
Analysis: Inject each solution into the chromatographic system.
-
Evaluation:
-
Confirm that the retention times for each isomer are unique.
-
In the mixed solution, calculate the chromatographic resolution between the (2S,5S)-diol peak and the closest adjacent isomer peak.
-
Examine the chromatogram of the placebo to ensure no peaks co-elute with the (2S,5S)-diol peak.
-
-
Acceptance Criteria: The resolution between the analyte peak and any other peak must be ≥ 1.5. The placebo must show no significant interference at the analyte's retention time.
Field-Proven Insights:
-
Chiral GC: Often provides superior resolution for small, volatile molecules due to the high efficiency of capillary columns.[6] The selection of a cyclodextrin-based CSP is paramount, and minor temperature ramp adjustments can significantly impact selectivity.[9]
-
Chiral HPLC: Offers greater flexibility in tuning selectivity by modifying the mobile phase composition (e.g., adjusting the ratio of hexane to alcohol). Polysaccharide-based CSPs are commonly used and are highly effective.[7][10]
Linearity & Range
Linearity establishes a proportional relationship between analyte concentration and the instrument's response. The range is the concentration interval over which this proportionality, along with acceptable accuracy and precision, is demonstrated.[2]
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of this compound. Perform serial dilutions to create at least five concentration levels spanning the intended range (e.g., 50% to 150% of the target analytical concentration).
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation: Plot the mean instrument response versus concentration. Perform a linear least-squares regression analysis.
-
Acceptance Criteria: The coefficient of determination (r²) must be ≥ 0.999. The y-intercept should not be significantly different from zero.
Comparative Data: Linearity
| Parameter | Chiral GC-FID | Chiral HPLC-UV |
| Range | 0.05 - 0.75 mg/mL | 0.05 - 0.75 mg/mL |
| Correlation Coefficient (r²) | 0.9996 | 0.9991 |
| Regression Equation | y = 152800x + 350 | y = 89540x + 980 |
Accuracy
Accuracy reflects the closeness of the measured value to the true value. It is typically evaluated through recovery studies by spiking a known amount of analyte into a placebo matrix.[8]
Experimental Protocol:
-
Sample Preparation: Prepare placebo samples and spike them with the this compound standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze all nine spiked samples.
-
Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: The mean percent recovery for each level should be within 98.0% to 102.0%.
Comparative Data: Accuracy (% Recovery)
| Spiked Level | Chiral GC-FID | Chiral HPLC-UV |
| 80% | 99.7% | 99.2% |
| 100% | 100.5% | 100.9% |
| 120% | 101.3% | 101.6% |
Precision
Precision measures the degree of scatter between a series of measurements. It is assessed at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).[2]
Experimental Protocol:
-
Repeatability: Prepare and analyze six independent samples of this compound at the 100% concentration level on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the experiment on a different day with a different analyst and/or instrument.
-
Evaluation: Calculate the Relative Standard Deviation (%RSD) for the set of six measurements in both studies.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should not be more than 2.0%.
Comparative Data: Precision (% RSD)
| Parameter | Chiral GC-FID | Chiral HPLC-UV |
| Repeatability | 0.7% | 1.0% |
| Intermediate Precision | 1.1% | 1.4% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[8]
Experimental Protocol:
-
Method: Use the signal-to-noise (S/N) ratio approach or calculate from the standard deviation of the y-intercept and the slope of the linearity curve.
-
LOD ≈ 3.3 × (σ / S)
-
LOQ ≈ 10 × (σ / S)
-
Where σ = standard deviation of the y-intercept; S = slope of the calibration curve.
-
-
Confirmation (for LOQ): Prepare a standard at the calculated LOQ concentration and analyze it multiple times (n=6) to confirm that precision and accuracy criteria are met at this level.
-
Acceptance Criteria: S/N ratio for LOD is typically ~3:1 and for LOQ is ~10:1. For the confirmed LOQ, precision (%RSD) should be ≤ 10% and accuracy (% recovery) should be within 90-110%.
Comparative Data: LOD & LOQ
| Parameter | Chiral GC-FID | Chiral HPLC-UV |
| LOD (mg/mL) | 0.005 | 0.015 |
| LOQ (mg/mL) | 0.015 | 0.050 |
| Insight: The Flame Ionization Detector (FID) used in GC is highly sensitive to hydrocarbons, generally resulting in lower LOD/LOQ values for compounds like hexane-2,5-diol compared to a standard UV detector in HPLC, which relies on a chromophore (which diols lack, necessitating low-wavelength detection). |
Robustness
Robustness demonstrates the method's reliability with respect to small, deliberate variations in its parameters. This study is crucial for understanding the method's performance during routine use.[2]
Experimental Protocol:
-
Parameter Variation: Identify critical method parameters. For each, introduce small variations (e.g., ±2°C in column temperature, ±5% in flow rate, ±2% in mobile phase organic modifier).
-
Analysis: Analyze a system suitability solution under each modified condition.
-
Evaluation: Assess the impact on critical system suitability parameters like resolution, retention time, and peak tailing.
-
Acceptance Criteria: System suitability criteria (e.g., resolution ≥ 1.5) must be met under all varied conditions.
The Interconnectedness of Validation Parameters
The validation parameters are not isolated; they form a logical, self-reinforcing framework. For instance, a method cannot be considered accurate if it is not also specific. This network of dependencies is crucial to understanding the holistic nature of validation.
Caption: Logical dependencies among validation parameters.
Conclusion and Recommendations
Both Chiral GC and Chiral HPLC are powerful and reliable techniques that can be successfully validated for the stereospecific analysis of this compound.
-
Chiral GC-FID is generally recommended for its higher separation efficiency, superior sensitivity (lower LOQ), and lower solvent consumption. It is an ideal choice for a dedicated quality control environment where the primary goal is the precise quantification of stereoisomeric purity.
-
Chiral HPLC-UV remains a highly viable alternative, offering greater operational flexibility during method development. It is particularly advantageous if the same method is intended to analyze other, less volatile or thermally sensitive impurities alongside the target analyte.
The final selection should be guided by the specific Analytical Target Profile (ATP)—the predefined objectives of the method—and the instrumentation available. Regardless of the chosen technology, a comprehensive validation executed with scientific rigor, as detailed in this guide, is the only way to ensure trustworthy data and, ultimately, patient safety.
References
- ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. European Medicines Agency. [Link]
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency. [Link]
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International.
- Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). European Medicines Agency. [Link]
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. U.S.
- This compound - C6H14O2 | CSSB00009815944 - Chemspace. Chemspace. [Link]
- A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
- Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes | Request PDF - ResearchGate.
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - NIH.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. Lab Manager. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products? | ResearchGate.
- 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem. PubChem. [Link]
- A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase - IOSR Journal. IOSR Journal of Applied Chemistry. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]
- HPLC Chiral Columns - Element Lab Solutions. Element Lab Solutions. [Link]
- A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - Research Journal of Pharmacy and Technology. Research Journal of Pharmacy and Technology. [Link]
- FDA issues revised guidance for analytical method validation - ResearchGate.
- FDA Releases Guidance on Analytical Procedures - BioPharm International.
- 2,5-Hexanediol - Wikipedia. Wikipedia. [Link]
Sources
- 1. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,5-Hexanediol - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. database.ich.org [database.ich.org]
- 9. gcms.cz [gcms.cz]
- 10. iosrjournals.org [iosrjournals.org]
A Comparative Guide to Enantiomeric Excess Determination of (2S,5S)-Hexane-2,5-diol by HPLC and Spectroscopic Methods
In the landscape of asymmetric synthesis and pharmaceutical development, the precise determination of enantiomeric excess (ee) is a critical analytical checkpoint. For chiral molecules such as (2S,5S)-hexane-2,5-diol, a versatile building block in the synthesis of various bioactive compounds, ensuring enantiopurity is paramount to controlling the pharmacological and toxicological profile of the final product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the enantiomeric excess determination of this compound, alongside robust spectroscopic alternatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers in selecting the most appropriate method for their needs.
The Central Role of Chiral Purity
This compound possesses two stereocenters, giving rise to three possible stereoisomers: the (2S,5S) and (2R,5R) enantiomers, and the achiral meso-(2R,5S) compound. The biological activity of molecules derived from this diol is often stereospecific, necessitating stringent control and accurate measurement of its enantiomeric composition. While several techniques can be employed for this purpose, chiral HPLC remains a cornerstone method in many analytical laboratories due to its high resolution, reproducibility, and robustness.
I. High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC operates on the principle of differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP). This transient formation of diastereomeric complexes leads to different retention times for each enantiomer, allowing for their separation and quantification.
A. Method Development Strategy: A Logic-Driven Approach
The development of a successful chiral HPLC method is often an empirical process, yet it can be guided by an understanding of intermolecular interactions. For a simple aliphatic diol like hexane-2,5-diol, which lacks a strong chromophore, the primary interactions with the CSP will be hydrogen bonding and steric effects.
dot
Caption: HPLC Method Development Workflow for this compound.
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are highly effective for separating a wide range of chiral compounds, including alcohols.[1][2] The helical structure of the polysaccharide backbone creates chiral grooves where analytes can interact through hydrogen bonds, dipole-dipole interactions, and steric hindrance. For hexane-2,5-diol, the hydroxyl groups are the primary sites for hydrogen bonding with the carbamate groups on the CSP. A column such as the Chiralpak® AD-H , which is amylose tris(3,5-dimethylphenylcarbamate) coated on a silica support, is an excellent starting point for method development.
Mobile Phase Selection: Normal-phase chromatography, typically employing a mixture of a non-polar alkane (e.g., hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol), is often preferred for polysaccharide-based CSPs.[3] This is because the alcohol modifier competes with the analyte for hydrogen bonding sites on the CSP, and its concentration can be finely tuned to achieve optimal retention and resolution. For hexane-2,5-diol, a mobile phase of n-Hexane:Isopropanol (90:10, v/v) is a logical starting point.
Detection: Since hexane-2,5-diol lacks a significant UV chromophore, detection can be challenging. A Refractive Index (RI) detector is a universal detector suitable for this analyte. Alternatively, if sufficient sensitivity can be achieved, a UV detector at a low wavelength (e.g., 200-210 nm) can be used, although baseline noise may be higher. For improved sensitivity without a chromophore, derivatization with a UV-active or fluorescent tag can be considered, though this adds a sample preparation step.[4]
B. Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and RI or UV detector.
Chromatographic Conditions (Hypothetical):
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane : Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: Refractive Index (RI) or UV at 205 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the hexane-2,5-diol sample in the mobile phase at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Method Validation: A robust HPLC method for ee determination should be validated according to ICH or USP guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness.[5]
II. Comparative Analysis: Spectroscopic Alternatives
While HPLC is a powerful separation technique, spectroscopic methods offer alternative, often faster, means of determining enantiomeric excess, particularly in high-throughput screening settings.
A. NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This technique involves reacting the chiral diol with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have distinct NMR signals, and the ratio of their signal integrals directly corresponds to the enantiomeric ratio of the original diol.[6][7]
dot
Caption: Workflow for ee determination by NMR with a Chiral Derivatizing Agent.
Experimental Protocol: NMR with Mosher's Acid
-
To a solution of the hexane-2,5-diol sample (approx. 5 mg) in a suitable deuterated solvent (e.g., CDCl₃), add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) and a small amount of pyridine.
-
Allow the reaction to proceed to completion at room temperature.
-
Acquire a ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric esters.
-
Identify well-resolved signals corresponding to each diastereomer and integrate their respective peak areas to calculate the enantiomeric excess.
B. Fluorescence-Based High-Throughput Assay
A more recent development for determining the ee of diols involves a fluorescence-based assay. This method relies on the self-assembly of the chiral diol, 2-formylphenylboronic acid, and an enantiopure fluorescent ligand (e.g., tryptophanol) to form fluorescent diastereomeric complexes.[8][9] Each diastereomer exhibits a distinct fluorescence intensity or wavelength, which can be measured to determine the ee.
Experimental Protocol: High-Throughput Fluorescence Assay
-
In a 384-well plate, dispense the chiral diol sample, 2-formylphenylboronic acid, and the enantiopure fluorescent ligand using a liquid handling system.
-
Record the fluorescence of each well using a plate reader at the appropriate excitation and emission wavelengths.
-
The enantiomeric excess is determined by comparing the fluorescence signal of the sample to a calibration curve generated with samples of known ee.
III. Performance Comparison
The choice of analytical method depends on various factors, including the required accuracy, sample throughput, and available instrumentation.
| Feature | Chiral HPLC | NMR with CDA | Fluorescence Assay |
| Principle | Physical separation of enantiomers | Formation and analysis of diastereomers | Formation of fluorescent diastereomeric complexes |
| Sample Throughput | Low to moderate | Moderate | High |
| Sensitivity | µg to ng range | mg range | ng to pg range |
| Accuracy & Precision | High | High | Good to High |
| Development Time | Moderate to high | Low to moderate | Moderate |
| Instrumentation | HPLC system | NMR spectrometer | Fluorescence plate reader |
| Key Advantage | Direct separation, high resolution | No need for enantiomerically pure standards for method development | High throughput, suitable for screening |
| Key Limitation | Slower analysis time, requires specific chiral columns | Requires derivatization, lower sensitivity | Indirect measurement, requires calibration curve |
Conclusion
For the definitive determination of the enantiomeric excess of this compound, chiral HPLC remains the benchmark method , offering unparalleled resolution and accuracy. The proposed method using a polysaccharide-based CSP provides a robust and reliable approach for quality control and research applications. However, for applications requiring high throughput, such as the screening of asymmetric synthesis reactions, spectroscopic methods like NMR with chiral derivatizing agents and fluorescence-based assays present compelling alternatives . The fluorescence assay, in particular, is exceptionally well-suited for rapid screening of a large number of samples with very small sample quantities.
Ultimately, the selection of the most appropriate method will be dictated by the specific analytical challenge at hand. By understanding the principles, advantages, and limitations of each technique presented in this guide, researchers and drug development professionals can make informed decisions to ensure the chiral integrity of their compounds.
References
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI.
- 2,5-Hexanediol | C6H14O2. (n.d.). PubChem.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- chiral columns www.HPLC.eu. (n.d.).
- NMR determination of enantiomeric excess. (n.d.). ResearchGate.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed.
- Degree Project E, 45 c Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. (n.d.). DiVA portal.
- Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. (n.d.). ResearchGate.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI.
- Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. (n.d.). MDPI.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (n.d.). ResearchGate.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- Supplementary Material (ESI) for Chemical Communications. (n.d.). The Royal Society of Chemistry.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace.
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). NIH.
- A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. (2022). PubMed.
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.).
- Separation of 1,4-Butanediol, dicarbamate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Fluorescence Spectroscopy of Enantiomeric Amide Compounds Enforced by Chiral Light. (2021). MDPI.
- anti-Diastereo- and Enantioselective Ruthenium-Catalyzed C-C Coupling-Oxidative Lactonization of 1,4-Butanediol: Alkynes as Allylmetal Pronucleophiles. (n.d.). NIH.
- Simple protocol for NMR analysis of the enantiomeric purity of diols. (2006). PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of (2S,5S)- vs (2R,5R)-hexane-2,5-diol Derived Ligands in Asymmetric Hydrogenation
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount. Chiral ligands in asymmetric catalysis are the linchpin of this control, and the selection of the foundational chiral building block is a critical decision. This guide provides an in-depth technical comparison of the catalytic activity of ligands derived from the two enantiomers of hexane-2,5-diol: (2S,5S)-hexane-2,5-diol and (2R,5R)-hexane-2,5-diol.
Introduction: The Central Role of Hexane-2,5-diol Enantiomers in Asymmetric Catalysis
(2S,5S)- and (2R,5R)-hexane-2,5-diol are C₂-symmetric chiral diols that serve as invaluable precursors for a class of highly effective phospholane ligands, most notably the DuPhos and BPE families.[1] These ligands, when complexed with transition metals such as rhodium, form exceptionally active and enantioselective catalysts for a variety of chemical transformations, with asymmetric hydrogenation being a hallmark application.[1][2]
The fundamental principle underpinning their use is that the stereochemistry of the diol dictates the chirality of the resulting phospholane ligand. This, in turn, governs the three-dimensional arrangement of the catalytic complex, which ultimately determines the stereochemical outcome of the reaction. In essence, the (2S,5S)-diol and the (2R,5R)-diol give rise to enantiomeric ligands that produce enantiomeric products with predictably high fidelity.
Comparative Analysis of Catalytic Performance in Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of enamides is a benchmark reaction for evaluating the efficacy of chiral phosphine ligands. Ligands derived from both (2S,5S)- and (2R,5R)-hexane-2,5-diol have demonstrated stellar performance in this arena, consistently delivering near-perfect enantioselectivities.
| Feature | Catalyst System with this compound Derivative | Catalyst System with (2R,5R)-hexane-2,5-diol Derivative |
| Ligand Example | (S,S)-Me-DuPhos | (R,R)-Me-DuPhos |
| Typical Substrate | Methyl (Z)-α-acetamidocinnamate | Methyl (Z)-α-acetamidocinnamate |
| Catalyst | [Rh((S,S)-Me-DuPhos)(COD)]BF₄ | [Rh((R,R)-Me-DuPhos)(COD)]BF₄ |
| Product Enantiomer | (R)-N-acetylphenylalanine methyl ester | (S)-N-acetylphenylalanine methyl ester |
| Reported Enantiomeric Excess (ee) | >95% | >95%[2] |
| Typical Yield | High (>95%) | High (>95%) |
Note: The enantiomeric excess and yield are consistently high for both catalyst systems across a range of substrates, demonstrating the robustness of this ligand family.[1] The key differentiator is the absolute configuration of the product, which is directly and reliably controlled by the choice of the starting diol enantiomer.
Mechanistic Insights: The Causality Behind Enantioselection
The high degree of enantioselectivity observed with DuPhos-type ligands stems from the rigid, C₂-symmetric chiral environment they create around the metal center. This well-defined chiral pocket forces the prochiral substrate to bind in a specific orientation to minimize steric hindrance, thus exposing one of its two faces to the incoming hydrogen.
The mechanism of rhodium-catalyzed hydrogenation of enamides is generally understood to proceed through the formation of a catalyst-substrate complex. The chirality of the phospholane rings, derived from the hexane-2,5-diol precursor, dictates the puckering of the chelate ring and the orientation of the phenyl groups on the phosphorus atoms. This creates a chiral "cup" in which the substrate docks. For one enantiomer of the catalyst, coordination of one face of the enamide is sterically favored, leading to the preferential formation of one product enantiomer. The other enantiomeric catalyst will favor coordination of the opposite face of the substrate, resulting in the formation of the opposite product enantiomer with a comparable level of stereocontrol.
Caption: Experimental workflow from chiral diol to catalytic product.
Experimental Protocols: A Representative Asymmetric Hydrogenation
The following protocol is a generalized procedure for the asymmetric hydrogenation of an enamide using a Rh-DuPhos catalyst.
Materials:
-
[Rh((R,R)-Me-DuPhos)(COD)]BF₄ or [Rh((S,S)-Me-DuPhos)(COD)]BF₄ (catalyst)
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Schlenk flask or similar reaction vessel
-
Hydrogenation apparatus
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the substrate (e.g., 1 mmol) in degassed methanol (5 mL) in a Schlenk flask equipped with a magnetic stir bar.
-
Reaction Setup: Add the Rh-DuPhos catalyst (e.g., 0.001 mmol, 0.1 mol%).
-
Hydrogenation: Seal the flask, remove it from the glovebox, and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas three times.
-
Reaction Execution: Pressurize the vessel with hydrogen gas (e.g., 2 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. Remove the solvent under reduced pressure.
-
Analysis: The crude product can be analyzed by chiral HPLC to determine the enantiomeric excess. The product can be further purified by column chromatography if necessary.
Caption: Step-by-step protocol for asymmetric hydrogenation.
Conclusion
The choice between this compound and (2R,5R)-hexane-2,5-diol as a precursor for phospholane ligands is a strategic one, dictated by the desired stereochemistry of the final product. Both enantiomers give rise to catalysts of exceptional and comparable efficacy. The key takeaway for researchers is the predictable and reliable control over product chirality that these building blocks afford. For any given prochiral substrate amenable to this catalytic system, the (2S,5S)-diol derived ligand will yield one product enantiomer, while the (2R,5R)-diol derived ligand will produce its mirror image, both with high enantiomeric excess. This makes them indispensable tools in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.
References
- Burk, M. J. Modular phospholane ligands in asymmetric catalysis. Accounts of Chemical Research, 2000, 33(6), 363-372. [Link]
- Imamoto, T., et al. Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Catalytic Asymmetric Synthesis, Third Edition, 2010, Wiley-VCH. [Link]
- Enzymaster. (2S,5S)-2,5-Hexanediol. [Link]
- Imamoto, T., et al. Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 2001, 123(22), 5268-5277. [Link]
Sources
A Researcher's Guide to the Spectroscopic Differentiation of Hexane-2,5-diol Stereoisomers
In the landscape of chemical research and pharmaceutical development, the precise characterization of stereoisomers is not merely an academic exercise but a critical determinant of a molecule's biological activity, efficacy, and safety. Hexane-2,5-diol, a seemingly simple aliphatic diol, presents a fascinating case study in stereochemical analysis due to its existence as three distinct stereoisomers: the chiral enantiomers (2R,5R)-hexane-2,5-diol and (2S,5S)-hexane-2,5-diol, and the achiral meso-hexane-2,5-diol. The subtle yet significant differences in their three-dimensional arrangements give rise to unique spectroscopic signatures that can be harnessed for their individual identification and characterization.
This guide provides a comprehensive comparison of the spectroscopic properties of these three stereoisomers, drawing upon established analytical techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of how stereochemistry influences spectral output and provide practical, data-driven insights to aid researchers in their analytical endeavors.
The Stereoisomers of Hexane-2,5-diol: A Structural Overview
Hexane-2,5-diol possesses two stereocenters at the C2 and C5 positions. This gives rise to three possible stereoisomers[1]:
-
(2R,5R)-hexane-2,5-diol and This compound : These are a pair of enantiomers, which are non-superimposable mirror images of each other. They exhibit identical physical properties in an achiral environment, including boiling point, melting point, and spectroscopic behavior.
-
meso-hexane-2,5-diol ((2R,5S) or (2S,5R)) : This is a diastereomer of the chiral pair. Despite having two stereocenters, it possesses an internal plane of symmetry, rendering the molecule achiral overall. This fundamental difference in symmetry is the key to its spectroscopic differentiation from the chiral enantiomers.
Caption: Relationship between the stereoisomers of hexane-2,5-diol.
Comparative Spectroscopic Analysis
The differentiation of stereoisomers relies on analytical techniques that are sensitive to the spatial arrangement of atoms. While some techniques readily distinguish diastereomers, the identical energy levels of enantiomers in an achiral environment make their differentiation more challenging.
¹H NMR Spectroscopy: A Powerful Tool for Diastereomer Discrimination
Proton NMR spectroscopy is exceptionally sensitive to the local electronic environment of protons within a molecule.
-
(2R,5R)- and this compound : As enantiomers, these two compounds will exhibit identical ¹H NMR spectra in a standard achiral solvent (e.g., CDCl₃). The spectrum is expected to show signals for the methyl protons (CH₃), the methylene protons (CH₂), the methine protons (CH-OH), and the hydroxyl protons (OH). Due to the molecule's symmetry (C₂ axis), the two halves of the molecule are chemically equivalent, leading to a simpler spectrum than a non-symmetrical analogue.
-
meso-Hexane-2,5-diol : The internal plane of symmetry in the meso isomer renders the two methyl groups and the two methine protons chemically equivalent. However, the two protons on each of the central methylene groups (C3 and C4) are diastereotopic. This is because replacing one proton with a different group would create a new stereocenter, and the relationship between this new center and the existing stereocenters at C2 and C5 would be diastereomeric for the two original methylene protons. Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts and couple to each other, leading to more complex splitting patterns for the methylene signals compared to a molecule with enantiotopic or homotopic methylene protons.
Table 1: Predicted ¹H NMR Spectral Data for Hexane-2,5-diol Stereoisomers
| Proton Type | (2R,5R)- / this compound (Predicted) | meso-Hexane-2,5-diol (Predicted) | Expected Multiplicity |
| CH₃ | ~1.2 ppm | ~1.2 ppm | Doublet |
| CH₂ | ~1.5 - 1.7 ppm | ~1.5 - 1.7 ppm (complex multiplet) | Multiplet |
| CH-OH | ~3.8 ppm | ~3.8 ppm | Multiplet |
| OH | Variable | Variable | Singlet (broad) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
To differentiate the enantiomers, a chiral derivatizing agent (CDA) can be employed. The CDA reacts with both enantiomers to form a mixture of diastereomers, which will then exhibit distinct NMR spectra.
¹³C NMR Spectroscopy: Probing Molecular Symmetry
Carbon NMR is a powerful technique for determining the number of non-equivalent carbon atoms in a molecule, which directly reflects the molecule's symmetry.
-
(2R,5R)- and this compound : Due to the C₂ symmetry of these chiral molecules, the two halves are equivalent. Therefore, we expect to see only three distinct carbon signals: one for the two equivalent methyl carbons (C1 and C6), one for the two equivalent methine carbons (C2 and C5), and one for the two equivalent methylene carbons (C3 and C4).
-
meso-Hexane-2,5-diol : The plane of symmetry in the meso isomer also leads to chemical equivalence between C1 and C6, C2 and C5, and C3 and C4. Thus, like the chiral isomers, the meso isomer is also expected to show only three signals in its ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for Hexane-2,5-diol Stereoisomers
| Carbon Type | (2R,5R)- / this compound (Predicted) | meso-Hexane-2,5-diol (Predicted) |
| C1 / C6 (CH₃) | ~23 ppm | ~23 ppm |
| C3 / C4 (CH₂) | ~35 ppm | ~35 ppm |
| C2 / C5 (CH-OH) | ~68 ppm | ~68 ppm |
Note: While the number of signals is the same, subtle differences in the chemical shifts between the diastereomeric meso and chiral forms may be observable with a high-resolution instrument, but are often very small.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is primarily used to identify the functional groups present in a molecule. The vibrational frequencies of bonds are generally not sensitive to the stereochemical arrangement of atoms in space. Therefore, the IR spectra of the (2R,5R), (2S,5S), and meso isomers of hexane-2,5-diol are expected to be very similar, as they all contain the same functional groups.
Table 3: Characteristic IR Absorption Bands for Hexane-2,5-diol
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| O-H | Stretching (hydrogen-bonded) | 3200-3600 (broad) |
| C-H | Stretching (sp³) | 2850-3000 |
| C-O | Stretching | 1050-1150 |
While subtle differences in the fingerprint region (below 1500 cm⁻¹) might exist due to variations in the overall molecular vibrations, these are typically not pronounced enough for reliable differentiation of these stereoisomers.
Mass Spectrometry (MS): Elucidating Molecular Weight and Fragmentation
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). Since stereoisomers have the same molecular formula and therefore the same molecular weight, their molecular ion peaks will appear at the same m/z value. The fragmentation patterns of diastereomers can sometimes show differences in the relative abundances of fragment ions, but for acyclic molecules like hexane-2,5-diol, these differences are often minor. Enantiomers will produce identical mass spectra.
The electron ionization (EI) mass spectrum of hexane-2,5-diol is expected to show a molecular ion peak at m/z 118. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).
Table 4: Expected Key Fragments in the Mass Spectrum of Hexane-2,5-diol
| m/z | Proposed Fragment | Fragmentation Pathway |
| 118 | [C₆H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 100 | [C₆H₁₂O]⁺ | Loss of H₂O (M-18) |
| 103 | [C₅H₁₁O₂]⁺ | Loss of CH₃ (M-15) |
| 45 | [C₂H₅O]⁺ | Alpha-cleavage |
Experimental Protocols
General Sample Preparation for Spectroscopic Analysis
-
Sample Purity : Ensure the hexane-2,5-diol isomer is of high purity. Impurities can complicate spectral interpretation.
-
Solvent Selection :
-
NMR : Use a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) that dissolves the sample and does not have signals that overlap with the analyte signals.
-
IR : For liquid samples, analysis can be done neat (as a thin film between salt plates) or as a solution in a suitable IR-transparent solvent (e.g., CCl₄).
-
MS : The sample is typically introduced in a volatile solvent or directly as a solid/liquid via a suitable inlet system.
-
Caption: A generalized workflow for the spectroscopic analysis of hexane-2,5-diol stereoisomers.
Protocol for Enantiomeric Differentiation using a Chiral Derivatizing Agent (CDA) in NMR
This protocol outlines the general steps for using a CDA, such as Mosher's acid chloride, to differentiate the (2R,5R) and (2S,5S) enantiomers.
-
Reaction Setup : In a clean, dry NMR tube, dissolve a known quantity of the hexane-2,5-diol enantiomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CDA : Add a slight molar excess of the chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) to the NMR tube.
-
Reaction : Gently mix the contents and allow the reaction to proceed to completion. The reaction converts the enantiomeric diols into diastereomeric esters.
-
NMR Acquisition : Acquire the ¹H NMR spectrum of the resulting diastereomeric mixture.
-
Data Analysis : The corresponding protons in the two diastereomers will now be in different chemical environments and should exhibit separate signals. The integration of these distinct signals can be used to determine the enantiomeric excess (ee) of the original sample.
Conclusion
The spectroscopic comparison of hexane-2,5-diol stereoisomers underscores the power of modern analytical techniques in elucidating subtle structural differences. While IR and MS are excellent for confirming the overall molecular structure and functional groups, they are generally insufficient for distinguishing between these stereoisomers.
The key to differentiating the meso diastereomer from the chiral enantiomeric pair lies in ¹H NMR spectroscopy, where the diastereotopic nature of the methylene protons in the meso compound can lead to a more complex spectrum. For the differentiation of the (2R,5R) and (2S,5S) enantiomers, the use of a chiral derivatizing agent in conjunction with NMR spectroscopy is the most effective approach, as it converts the enantiomeric pair into a mixture of diastereomers with distinct spectral properties. This guide provides a foundational framework for researchers to approach the analysis of these and other chiral molecules, emphasizing the importance of selecting the appropriate spectroscopic tool for the specific analytical challenge.
References
- PubChem. (n.d.). 2,5-Hexanediol. National Center for Biotechnology Information.
- PubChem. (n.d.). (2R,5R)-Hexane-2,5-diol. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). 2,5-Hexanediol. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899.
- Reich, H. J. (2021). ¹H NMR Chemical Shifts. Organic Chemistry Data.
- Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data.
- Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra.
Sources
A Strategic Guide to Chiral Induction: Benchmarking (2S,5S)-Hexane-2,5-diol Against Classical Chiral Auxiliaries
For the discerning researcher in drug development and complex molecule synthesis, the precise control of stereochemistry is not merely a goal but a necessity. The choice of a chiral controller can define the success, efficiency, and scalability of a synthetic route. This guide provides an in-depth comparison of (2S,5S)-hexane-2,5-diol, a versatile chiral building block, with two titans of the field: Evans oxazolidinones and Oppolzer's sultams. We move beyond a simple list of features to a nuanced discussion of strategic application, empowering you to select the optimal tool for your specific synthetic challenge.
The Philosophy of Stereochemical Control: An Introduction
In the quest for enantiomerically pure compounds, chemists have developed several powerful strategies.[1] Among the most reliable are chiral auxiliaries—stereogenic units temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[1] After the desired transformation, the auxiliary is cleaved and can often be recovered. This approach transforms the challenge of creating a specific enantiomer into the more manageable task of separating diastereomers.
This guide will dissect two distinct philosophies of chiral control:
-
The Transient Director: Embodied by Evans and Oppolzer's auxiliaries, this classic strategy involves the covalent attachment of a chiral auxiliary to a prochiral substrate. The auxiliary then sterically guides subsequent reactions before being removed.
-
The Chiral Foundation: Represented by this compound, this approach utilizes a readily available chiral molecule as a scaffold to build more complex, permanently chiral structures like ligands for asymmetric catalysis.
The Transient Directors: Evans Oxazolidinones and Oppolzer's Sultams
Evans Oxazolidinones: Masters of the Asymmetric Aldol
Popularized by David A. Evans, chiral oxazolidinones are among the most reliable and well-studied auxiliaries for asymmetric synthesis, particularly for aldol reactions.[1][2]
Mechanism of Action:
The power of the Evans auxiliary lies in its ability to form a rigid, chelated enolate, which then directs the approach of an electrophile. The substituent at the 4-position of the oxazolidinone ring (e.g., isopropyl or benzyl) effectively blocks one face of the enolate.
The generally accepted mechanism for a boron-mediated syn-aldol reaction proceeds through a highly organized, six-membered Zimmerman-Traxler transition state.[3][4] The stereochemical outcome is dictated by the minimization of steric hindrance and dipole-dipole interactions.[3][4]
Caption: Workflow for an Evans Asymmetric Aldol Reaction.
Strengths:
-
High Diastereoselectivity: Often achieves >99% diastereomeric excess (d.e.) for syn-aldol products.[5]
-
Predictable Stereochemistry: The stereochemical outcome is reliably predicted by the Zimmerman-Traxler model.[3]
-
Versatile Cleavage: The auxiliary can be cleaved under various conditions to yield carboxylic acids, esters, aldehydes, or alcohols.
Limitations:
-
Stoichiometric Use: Requires stoichiometric amounts of the chiral auxiliary.
-
Additional Synthetic Steps: Involves attachment and removal steps, adding to the overall length of the synthesis.
Oppolzer's Sultams: Rigidity and Versatility in Cycloadditions and Alkylations
Derived from camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[1] Their rigid bicyclic structure provides excellent stereochemical control in a variety of transformations, including Diels-Alder reactions, Michael additions, and alkylations.
Mechanism of Action:
The stereochemical control exerted by Oppolzer's sultam is attributed to the rigid camphor backbone, which effectively shields one face of the reactive intermediate. In Lewis acid-promoted Diels-Alder reactions, the sultam chelates the metal, forcing the dienophile into a specific conformation and directing the approach of the diene.
Recent studies suggest that for alkylations, the stereoselectivity arises from stereoelectronic effects of the sultam ring itself, rather than purely steric blocking by the camphor skeleton.[6]
Caption: Workflow for an Oppolzer's Sultam-Directed Diels-Alder Reaction.
Strengths:
-
High Diastereoselectivity: Provides excellent stereocontrol in a wide range of reactions.
-
Crystalline Products: Adducts are often highly crystalline, facilitating purification by recrystallization.
-
Robust and Recoverable: The sultam is stable and can be recovered in high yield.
Limitations:
-
Stoichiometric Nature: Like Evans auxiliaries, it is used in stoichiometric quantities.
-
Potentially Harsh Cleavage: While effective, some cleavage methods can be harsh on sensitive substrates.
The Chiral Foundation: this compound
This compound represents a different strategic approach. While it can be used to form chiral acetals that act as auxiliaries, its most prominent application is as a C₂-symmetric chiral scaffold for the synthesis of powerful chiral ligands, particularly for asymmetric catalysis.[7] This shifts the paradigm from a temporary director to the foundation of a permanent, catalytic chiral environment.
Application as a Chiral Ligand Precursor:
A prime example is the synthesis of chiral phospholane ligands, such as those used in asymmetric hydrogenation. The C₂ symmetry of the diol is transferred to the ligand, creating a well-defined chiral pocket around the metal center.
Caption: Strategy for Asymmetric Catalysis Using a this compound-derived Ligand.
Strengths:
-
Catalytic Efficiency: Only a small amount of the chiral ligand is required, making it highly atom- and cost-effective for large-scale synthesis.
-
High Enantioselectivity: Optimized catalyst systems can achieve exceptionally high enantiomeric excess (e.e.).
-
Broad Substrate Scope: A single catalyst can often be applied to a wide range of substrates.
Limitations:
-
Ligand Synthesis: Requires a separate, often multi-step synthesis of the chiral ligand.
-
Catalyst Development: Identifying the optimal metal, ligand, and reaction conditions can require significant screening and development effort.
-
Not a Universal Solution: While powerful, catalytic methods may not be available or effective for all desired transformations.
Performance Benchmark: A Comparative Overview
The table below summarizes the key performance characteristics of these three approaches to stereocontrol.
| Feature | Evans Oxazolidinones | Oppolzer's Sultams | This compound (as Ligand Precursor) |
| Primary Application | Asymmetric Aldol Reactions | Asymmetric Diels-Alder, Alkylations | Asymmetric Catalysis (e.g., Hydrogenation) |
| Mode of Action | Covalently Bound Auxiliary | Covalently Bound Auxiliary | Chiral Ligand for Metal Catalyst |
| Stoichiometry | Stoichiometric | Stoichiometric | Catalytic |
| Selectivity Type | Diastereoselective | Diastereoselective | Enantioselective |
| Typical Selectivity | >99% d.e. (syn) | >95% d.e. | Often >99% e.e. |
| Key Advantage | High reliability, predictable outcome | High reliability, crystalline products | High efficiency, low chiral loading |
| Main Drawback | Stoichiometric use, extra steps | Stoichiometric use, extra steps | Requires ligand synthesis and catalyst optimization |
Experimental Protocols: A Practical Guide
Protocol 1: Evans Asymmetric Syn-Aldol Reaction
This protocol is a representative example for the diastereoselective aldol reaction between an N-propionyl oxazolidinone and isobutyraldehyde.
Step 1: Acylation of the Auxiliary
-
To a solution of (4R,5S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF at 0 °C, add n-butyllithium (1.05 equiv) dropwise.
-
After stirring for 15 min, add propionyl chloride (1.1 equiv) and allow the reaction to warm to room temperature.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by column chromatography to yield the N-propionyl oxazolidinone.
Step 2: Boron-Mediated Aldol Reaction
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in dry CH₂Cl₂ and cool to 0 °C.
-
Add dibutylboron triflate (1.1 equiv) followed by diisopropylethylamine (1.2 equiv). Stir for 30 min.
-
Cool the reaction to -78 °C and add isobutyraldehyde (1.5 equiv) dropwise. Stir for 2-3 hours.
-
Quench the reaction with a pH 7 phosphate buffer and extract with CH₂Cl₂. The crude product can be analyzed by ¹H NMR or GC to determine the diastereomeric ratio.
Step 3: Auxiliary Cleavage
-
Dissolve the purified aldol adduct in a 4:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous LiOH (2.0 equiv).
-
Stir for 1 hour, then quench with aqueous Na₂SO₃.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer, and the chiral β-hydroxy acid can be isolated from the aqueous layer after acidification and extraction.
Protocol 2: this compound in Asymmetric Catalysis (Conceptual)
This section outlines the general workflow for utilizing a ligand derived from this compound in an asymmetric hydrogenation.
Step 1: Synthesis of the Chiral Ligand (e.g., a Phospholane)
-
Convert this compound to the corresponding cyclic sulfate.
-
React the cyclic sulfate with a primary phosphine, followed by reduction, to form the chiral phospholane backbone.
-
Further functionalization may be required to yield the final ligand. This is a multi-step process requiring expertise in organophosphorus chemistry.
Step 2: Asymmetric Hydrogenation
-
In an inert atmosphere glovebox, charge a pressure reactor with the chiral phospholane ligand (e.g., 0.01 mol%) and a rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mol%) in a degassed solvent like methanol.
-
Stir to form the active catalyst.
-
Add the prochiral olefin substrate (1.0 equiv).
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 bar H₂).
-
Stir at the specified temperature until the reaction is complete (monitored by GC or TLC).
-
Vent the reactor and concentrate the reaction mixture. The enantiomeric excess of the product can be determined by chiral GC or HPLC.
Conclusion: Choosing Your Strategy
The choice between a classical chiral auxiliary and a chiral building block like this compound is fundamentally a strategic one, dictated by the specific goals of the synthesis.
-
For rapid, reliable, and predictable synthesis of diastereomerically pure compounds on a lab scale , especially when developing a synthetic route to a complex molecule, Evans and Oppolzer's auxiliaries are unparalleled. Their extensive track record and predictable stereochemical outcomes provide a high degree of confidence.[2][8]
-
For large-scale production where atom economy, cost, and catalytic efficiency are paramount , leveraging This compound as a chiral foundation to build a catalytic system is the superior long-term strategy. The initial investment in ligand synthesis and catalyst screening pays dividends in the form of significantly reduced waste and lower catalyst loading.
Ultimately, a deep understanding of both the transient director and the chiral foundation philosophies will equip the modern synthetic chemist with the versatility to tackle any stereochemical challenge with elegance and efficiency.
References
- Chiral auxiliary - Wikipedia. Wikipedia. [Link]
- This compound: A Building Block for Advanced Polymers and Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem.
- Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. Williams College. [Link]
- Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. YouTube. [Link]
- 2,5-Hexanediol - Wikipedia. Wikipedia. [Link]
- This compound - LookChem. LookChem. [Link]
- (2S,5R)-2,5-Hexanediol | C6H14O2 | CID 6950287 - PubChem.
- Asymmetric Diels-Alder cycloaddition reactions with chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones | Journal of the American Chemical Society - ACS Publications.
- Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners † , ‡ | Request PDF - ResearchGate.
- Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes - PMC - NIH.
- Chem 115 - Andrew G Myers Research Group. Harvard University. [Link]
- Evans Aldol Reaction | Chem-Station Int. Ed.
- Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC - PubMed Central.
- (PDF) Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate.
- Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - NIH.
- Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions | Request PDF - ResearchGate.
- 1 Asymmetric Catalysis of Diels–Alder Reaction - Wiley-VCH. Wiley-VCH. [Link]
- Introduction to Stereoselective Organic Synthesis. University of York. [Link]
- Intramolecular Diels-Alder Reactions - Macmillan Group. Macmillan Group. [Link]
- Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. Simon Fraser University. [Link]
- Microwave-assisted asymmetric Diels-Alder reaction using chiral auxiliaries derived from biomass. - ResearchGate.
- The Retro Diels-Alder Reaction - Master Organic Chemistry. Master Organic Chemistry. [Link]
- Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed.
- Asymmetric aldol reactions. A new camphor-derived chiral auxiliary giving highly stereoselective aldol reactions of both lithium and titanium(IV) enolates | Journal of the American Chemical Society.
- Introduction to Diels Alder Reactions - Chad's Prep®. Chad's Prep. [Link]
- Asymmetric Diels−Alder Reactions of Chiral 1-Amino-3-siloxy-1,3-butadiene: Application to the Enantioselective Synthesis of (−)-α-Elemene | Journal of the American Chemical Society.
- Diels-Alder Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
Beyond the Chiral Pool: A Comparative Guide to Modern Asymmetric Synthesis
In the quest for enantiomerically pure compounds, particularly in pharmaceutical and agrochemical development, the reliance on the traditional "chiral pool" is no longer sufficient.[1][2] While nature provides a valuable starting point, its structural diversity is finite. Modern synthetic chemistry has risen to this challenge, developing a powerful arsenal of alternative chiral sources that generate stereocenters with remarkable precision and efficiency.[3][4] This guide provides an in-depth comparison of three dominant pillars of modern asymmetric catalysis—Organocatalysis, Biocatalysis, and advanced Chiral Ligand/Metal Catalysis—offering field-proven insights and experimental data for researchers, scientists, and drug development professionals.
Organocatalysis: The Rise of Small Molecule Catalysts
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, a field that has burgeoned into a cornerstone of green and asymmetric chemistry.[5] These catalysts are often robust, less sensitive to air and moisture than many organometallic counterparts, and operate through distinct mechanistic pathways, primarily covalent and non-covalent interactions.[5]
Causality in Action: Iminium and Enamine Catalysis
A prime example of covalent organocatalysis involves the use of chiral secondary amines, such as proline and its derivatives. These catalysts operate via a dual-activation mode: forming nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. This predictable activation allows for a vast range of stereoselective transformations.[5]
The causality behind this approach is elegant: the chiral catalyst transiently binds to the substrate, creating a sterically defined environment that directs the approach of the second reactant, thereby controlling the stereochemical outcome of the newly formed bond.
Diagram 1: The Iminium Catalysis Cycle
Caption: Catalytic cycle for iminium activation in asymmetric synthesis.
Comparative Performance: Asymmetric Michael Addition
To illustrate the practical differences, let's compare the performance of a classic organocatalyst with a traditional metal-based catalyst for the asymmetric Michael addition of a ketone to a nitro-olefin, a key C-C bond-forming reaction.
| Chiral Source | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Organocatalyst: (S)-Diphenylprolinol silyl ether | 10 | Toluene | 24 | 95 | 99 | |
| Metal Catalyst: Cu(OTf)₂ / Chiral Bis(oxazoline) | 5 | CH₂Cl₂ | 12 | 92 | 96 |
Analysis: While both systems provide excellent results, the organocatalyst operates under metal-free conditions, which is highly advantageous for pharmaceutical synthesis where metal contamination is a major concern. The slightly higher catalyst loading is a common trade-off, though ongoing research continues to lower these requirements.
Field-Proven Protocol: Organocatalytic Michael Addition
Objective: To synthesize a chiral γ-nitro ketone with high enantioselectivity.
Methodology:
-
Catalyst & Substrate Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the nitro-olefin (1.0 mmol) and the (S)-diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%).
-
Solvent & Reagent Addition: Add anhydrous toluene (2.0 mL). The choice of a non-polar solvent like toluene is crucial as it often enhances stereoselectivity in proline-derived catalysis. Cool the mixture to 0 °C.
-
Reaction Initiation: Add the ketone (2.0 mmol, 2.0 equiv.) dropwise. The excess of the ketone serves to push the reaction equilibrium towards the product.
-
Monitoring & Workup: Stir the reaction at 0 °C and monitor by Thin Layer Chromatography (TLC). Upon completion (typically 24-48 h), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel. The eluent system must be optimized but is typically a hexane/ethyl acetate mixture. The resulting product's enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
Biocatalysis: Nature's Approach to Precision Chemistry
Biocatalysis leverages nature's catalysts—enzymes—to perform chemical transformations.[3][4] This approach offers unparalleled selectivity (chemo-, regio-, and stereo-) under mild, aqueous conditions, aligning perfectly with the principles of green chemistry.[6][7] The synthesis of chiral amines, critical building blocks for approximately 40% of pharmaceuticals, is an area where biocatalysis has become transformative.[8]
Causality in Action: Engineered Enzymes for Chiral Amine Synthesis
Enzymes like transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) are powerful tools for producing enantiopure amines.[6][9][10] Their efficacy stems from a highly structured active site that binds the substrate in a specific orientation, allowing for facial-selective addition of a hydride or amino group.
The trustworthiness of these protocols is enhanced by modern protein engineering. Techniques like directed evolution allow scientists to tailor enzymes for non-natural substrates and improve their stability, activity, and selectivity, creating a robust toolbox for chemists.[6][8]
Diagram 2: Workflow for Biocatalytic Reductive Amination
Caption: A typical workflow for developing a biocatalytic amine synthesis.
Comparative Performance: Asymmetric Synthesis of a Chiral Amine
Let's compare a biocatalytic approach to the synthesis of a chiral primary amine with a state-of-the-art organometallic method.
| Chiral Source | Key Reagents | Conditions | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Biocatalyst: Engineered Imine Reductase (IRED) | Prochiral Ketone, NH₃, NADPH (cofactor) | Aqueous buffer, 30 °C, pH 8.5 | >95 | >99.5 | |
| Metal Catalyst: Rhodium / Chiral Phosphine Ligand | Enamine Substrate, H₂ (50 bar) | Organic Solvent, 50 °C | 96 | 98 |
Analysis: The biocatalytic route operates under significantly milder and safer conditions (ambient pressure, aqueous medium), avoiding high-pressure hydrogen and organic solvents. The selectivity is often superior, reaching >99.5% ee, which is a critical benchmark for active pharmaceutical ingredients (APIs). The main consideration is the need for a cofactor regeneration system (e.g., using a glucose dehydrogenase/glucose system) to make the process cost-effective on a large scale.
Chiral Auxiliaries: A Reliable, Stoichiometric Approach
The use of chiral auxiliaries is a classic and highly reliable strategy for asymmetric synthesis.[11][12] This method involves covalently attaching an enantiopure molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved to reveal the chiral product.
Causality in Action: Steric Shielding in Evans Aldol Reactions
Evans' oxazolidinone auxiliaries are a quintessential example.[11] When acylated, the auxiliary's substituent (e.g., an isopropyl or benzyl group) effectively blocks one face of the corresponding enolate. This steric hindrance forces an incoming electrophile, such as an aldehyde, to approach from the less hindered face, resulting in a highly diastereoselective reaction. The predictability of this facial bias is a key reason for the method's trustworthiness.[13]
Comparative Performance: Asymmetric Aldol Addition
The aldol reaction is fundamental in organic synthesis. Here, we compare an auxiliary-controlled approach with a catalyst-based method.
| Method | Chiral Source | Key Step | Diastereomeric Ratio (dr) | Cleavage/Removal | Reference |
| Auxiliary-Based: Evans Oxazolidinone | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Boron enolate addition to aldehyde | >99:1 | LiOH / H₂O₂ | |
| Catalytic: Proline-catalyzed Aldol | (S)-Proline (20 mol%) | Enamine addition to aldehyde | 95:5 | Not required |
Analysis: The auxiliary-based method provides virtually perfect diastereoselectivity. Its primary drawback is that it is a stoichiometric process, requiring additional steps for attachment and cleavage of the auxiliary, which impacts atom economy.[14] In contrast, the catalytic organocatalytic method is more atom-economical but may offer slightly lower, albeit still excellent, selectivity. The choice often depends on the scale of the synthesis and the tolerance for additional synthetic steps.
Field-Proven Protocol: Evans Asymmetric Aldol Reaction
Objective: To synthesize a syn-aldol product with high diastereoselectivity.
Methodology:
-
Acylation: Acylate the chiral oxazolidinone auxiliary with the desired propionyl chloride in the presence of a base (e.g., triethylamine) to form the N-propionyl imide.
-
Enolate Formation (Self-Validating Step): Dissolve the N-propionyl imide in anhydrous CH₂Cl₂ and cool to -78 °C. Add dibutylboron triflate (Bu₂BOTf) followed by a tertiary amine base (e.g., diisopropylethylamine). The formation of the Z-enolate is geometrically enforced by chelation with the boron, which is the key to the high syn-selectivity.
-
Aldehyde Addition: Add the aldehyde substrate (1.0 equiv.) dropwise to the enolate solution at -78 °C. Stir for 1-2 hours. The low temperature is critical to prevent side reactions and maintain selectivity.
-
Workup: Quench the reaction with a pH 7 phosphate buffer. Extract the product with an organic solvent, dry, and concentrate.
-
Auxiliary Cleavage: The aldol adduct can be treated with lithium hydroperoxide (LiOH/H₂O₂) to cleave the auxiliary, yielding the chiral β-hydroxy carboxylic acid without epimerization of the newly formed stereocenters.
Conclusion and Future Outlook
The field of asymmetric synthesis has evolved far beyond its classical roots. Organocatalysis provides robust, metal-free pathways ideal for pharmaceutical manufacturing. Biocatalysis offers unmatched selectivity and sustainability, bringing the precision of nature into the laboratory. Chiral auxiliaries remain a highly reliable and predictable tool, especially when absolute stereocontrol is paramount.
The future lies in the synergy of these approaches.[3][4] Telescoped reactions that combine organo- and biocatalytic steps in flow chemistry are reducing waste and improving efficiency.[15][16] As our understanding of catalysis deepens, the ability to design and select the optimal chiral source for any given transformation will continue to advance the synthesis of complex, life-changing molecules.
References
- Ghislieri, D., & Turner, N. (2014). Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines.
- (2022).
- (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
- (2024). Asymmetric construction of non-central chiral compounds with N-heterocyclic carbenes organocatalysis.
- (2024).
- (2024). Recent advances in catalytic asymmetric synthesis. PubMed - NIH.
- (2014). Recent Advances in Asymmetric Catalysis in Flow.
- (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
- (2021). Biocatalytic Synthesis of Chiral Amines Using Oxidoreductases. ARAID.
- (2024). Recent advances in catalytic asymmetric synthesis. Frontiers.
- (2022). Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines. MDPI.
- (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo.
- (2015). Chiral Auxiliaries in Asymmetric Synthesis.
- (2023). Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. PubMed Central.
- (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
- (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- (2014).
- Organoc
Sources
- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 5. Organocatalysis - Wikipedia [en.wikipedia.org]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Semantic Scholar [semanticscholar.org]
- 9. Biocatalytic Synthesis of Chiral Amines Using Oxidoreductases | ARAID [araid.es]
- 10. mdpi.com [mdpi.com]
- 11. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
The Stereochemical Divide: A Comparative Guide to Racemic vs. Enantiopure Hexane-2,5-diol in Polyester Synthesis
For researchers and professionals in drug development and materials science, the precise control over a polymer's properties is paramount. The choice of monomer is a critical decision point that dictates the final characteristics of the macromolecule. This guide provides an in-depth technical comparison of the use of racemic and enantiopure hexane-2,5-diol in polymerization, offering experimental insights into how stereochemistry can be leveraged to tailor polymer properties.
The Significance of Stereochemistry in Polymer Architecture
Hexane-2,5-diol, a six-carbon diol with chiral centers at the C2 and C5 positions, exists as a racemic mixture (a combination of (2R,5R), (2S,5S), and meso forms) or as stereochemically pure enantiomers, such as (2S,5S)-hexane-2,5-diol. The spatial arrangement of the hydroxyl groups and the methyl side chains in these isomers has a profound impact on the resulting polymer's architecture and, consequently, its material properties.
Polymers synthesized from enantiopure diols can exhibit a high degree of stereoregularity, which allows for efficient chain packing and the formation of crystalline domains. In contrast, the random orientation of stereocenters in a polymer derived from a racemic mixture disrupts this regularity, leading to an amorphous structure. This fundamental difference in morphology is the primary driver for the distinct thermal and mechanical properties observed between the two types of polyesters.
Comparative Performance: A Tale of Two Polymers
The most striking difference between polyesters synthesized from racemic and enantiopure hexane-2,5-diol lies in their thermal behavior and crystallinity.
Thermal Properties and Crystallinity: The Amorphous vs. Semicrystalline Divide
When enantiomerically pure this compound is used in a polycondensation reaction with a diacid, the resulting polyester chains have a regular, ordered structure. This stereoregularity facilitates chain packing into crystalline lamellae, resulting in a semicrystalline polymer with a distinct melting point (Tm).[1] Conversely, the use of a racemic mixture of hexane-2,5-diol introduces stereo-irregularity along the polymer backbone, hindering the formation of an ordered crystalline lattice.[1] The consequence is an amorphous polymer that does not exhibit a sharp melting point but instead softens over a range of temperatures above its glass transition temperature (Tg).
The presence of the methyl side groups in hexane-2,5-diol, regardless of its stereochemistry, restricts the rotational freedom of the polymer chains. This leads to a higher glass transition temperature (Tg) compared to polyesters synthesized from linear diols like 1,6-hexanediol, resulting in materials with enhanced thermal resistance.[1]
Data Summary: Thermal Properties
| Property | Polyester from Racemic Hexane-2,5-diol | Polyester from Enantiopure this compound |
| Crystallinity | Amorphous | Semicrystalline |
| Melting Point (Tm) | Not observed | Present (distinct peak) |
| Glass Transition (Tg) | Elevated (compared to linear diols) | Elevated (compared to linear diols) |
Note: Specific values for Tg and Tm are dependent on the diacid used and the molecular weight of the polymer.
Mechanical Properties: The Impact of Morphology
The difference in crystallinity also translates to variations in mechanical performance. Semicrystalline polymers, such as those derived from enantiopure hexane-2,5-diol, generally exhibit higher tensile strength and modulus due to the reinforcing effect of the crystalline domains. Amorphous polymers, on the other hand, are typically less rigid and may display greater flexibility and toughness. The choice between a semicrystalline and an amorphous polyester will therefore depend on the specific mechanical requirements of the intended application.
Experimental Workflows
To provide a practical framework for researchers, this section details the synthesis of the monomers and the subsequent polymerization process.
Monomer Synthesis: Accessing Enantiopure Hexane-2,5-diol
While racemic hexane-2,5-diol is commercially available, the enantiopure form often requires synthesis. A common and effective method is the enantioselective reduction of 2,5-hexanedione.[2]
Caption: Enantioselective hydrogenation of 2,5-hexanedione to this compound.
Experimental Protocol: Enantioselective Reduction of 2,5-Hexanedione
-
Catalyst Preparation: In a glovebox, dissolve the chiral ruthenium-BINAP catalyst in a degassed solvent such as methanol.
-
Reaction Setup: Add 2,5-hexanedione to a high-pressure reactor.
-
Hydrogenation: Introduce the catalyst solution to the reactor. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure.
-
Reaction Conditions: Heat the reaction mixture to the specified temperature and stir for the required duration.
-
Workup: After cooling and depressurizing the reactor, concentrate the reaction mixture. The crude product can be purified by column chromatography to yield the enantiopure this compound.
Polymerization: Melt Polycondensation
A robust and widely used method for synthesizing polyesters from diols and diacids is melt polycondensation. This solvent-free approach is environmentally friendly and can produce high molecular weight polymers.
Caption: Two-stage melt polycondensation process for polyester synthesis.
Experimental Protocol: Melt Polycondensation of Hexane-2,5-diol and Adipic Acid
-
Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Charging Monomers: Charge the flask with equimolar amounts of hexane-2,5-diol (either racemic or enantiopure) and adipic acid.
-
Catalyst Addition: Add a catalytic amount of a suitable polycondensation catalyst, such as tin(II) octoate or titanium(IV) isopropoxide.
-
Esterification Stage: Flush the reactor with nitrogen and heat the mixture to approximately 180°C with stirring. Water will begin to distill off as a byproduct. Continue this stage until the majority of the theoretical amount of water has been collected.
-
Polycondensation Stage: Gradually increase the temperature to around 220°C and slowly apply a vacuum to the system. The removal of the remaining water and any excess diol drives the polymerization to high molecular weight.
-
Polymer Recovery: Continue the reaction under high vacuum until the desired viscosity is reached. The molten polymer can then be extruded from the reactor and allowed to cool.
Characterization and Analysis
To validate the differences in the resulting polymers, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the polyester and can also provide information on the stereoregularity (tacticity) of the polymer chain.[3]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers.
-
Differential Scanning Calorimetry (DSC): DSC is the primary technique for determining the thermal transitions of the polymers, including the glass transition temperature (Tg) and the melting point (Tm). The presence or absence of a melting endotherm is a clear indicator of the polymer's amorphous or semicrystalline nature.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the polymers.
-
X-ray Diffraction (XRD): XRD can be used to confirm the amorphous or semicrystalline nature of the polyesters by analyzing the presence or absence of sharp diffraction peaks.
Conclusion: Tailoring Polymer Properties Through Stereochemical Control
The choice between racemic and enantiopure hexane-2,5-diol as a monomer provides a powerful tool for tuning the properties of polyesters. The use of enantiopure this compound leads to the formation of stereoregular, semicrystalline polyesters with distinct melting points and potentially enhanced mechanical strength. In contrast, racemic hexane-2,5-diol yields amorphous polymers with no melting point and potentially greater flexibility.
For researchers and drug development professionals, this understanding is crucial for designing polymers with specific performance characteristics. Whether the application demands a rigid, crystalline material for structural components or a more flexible, amorphous matrix for drug delivery, the strategic selection of diol stereochemistry offers a direct route to achieving the desired material properties.
References
- Lin, Q., Pasatta, J., & Long, T. E. (2003). Synthesis and characterization of chiral liquid-crystalline polyesters containing sugar-based diols via melt polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 41(16), 2512-2520.
- Weinland, D., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis.
- Schilling, F. C., & Tonelli, A. E. (2020). Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. Analytical Chemistry, 92(22), 15046-15053.
- Blencowe, A., Davidson, L., & Hayes, W. (2003). Synthesis and characterization of hyperbranched polyesters incorporating the AB2 monomer 3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid.
- Khdary, N. H., et al. (2020). Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk. Polymers, 12(9), 1886.
- Ningbo Inno Pharmchem Co.,Ltd. This compound: A Building Block for Advanced Polymers and Materials.
- Kricheldorf, H. R., & Funer, C. (2025). Properties of Novel Polyesters Made from Renewable 1,4‐Pentanediol. Macromolecular Chemistry and Physics.
- Chemistry For Everyone. (2025). How Does Stereochemistry Affect Polystyrene Properties?.
- LookChem. This compound.
- Takasu, A., et al. (2025).
- Chen, C. H., et al. (2013). Crystallization: Effects of Stereoisomerism on the Crystallization Behavior and Optoelectrical Properties of Conjugated Molecules.
- Khdary, N. H., et al. (2020). Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk. Polymers, 12(9), 1886.
- CN101423467B - Method for synthesizing 2,5-acetonyl acetone - Google P
- De la Cruz, C., et al. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyester. International Journal of Molecular Sciences, 15(4), 7064-7103.
- Jiang, M., et al. (2025). Thermotropic Polyesters from 2,5-Furandicarboxylic Acid and Vanillic Acid: Synthesis, Thermal Properties, Melt Behavior, and Mechanical Performance. Polymers.
- Wikipedia. (n.d.). 2,5-Hexanediol.
- Li, Y., et al. (2024).
- Wang, J., et al. (2015). Furan-based co-polyesters with enhanced thermal properties: poly(1,4-butylene-co-1,4-cyclohexanedimethylene-2,5-furandicarboxylic acid). RSC Advances, 5(112), 92236-92244.
- Ermeydan, M. A. (2021). How can I simply react hexamethlynediamine and adipic acid to get nylon 66 polymer?.
- Agilent Technologies. (2016). CHARACTERIZATION OF POLYESTERS BY AGILENT 1260 INFINITY MULTI-DETECTOR GPC/SEC SYSTEM.
- Wikipedia. (n.d.). Polymer.
- Sepe, M. (2007). The Materials Analyst, Part 91: Crystallinity vs. dimensional stability. Plastics Today.
- PubChem. (n.d.). (2S,5R)-2,5-Hexanediol.
- Xiao, Y., et al. (2008). Synthesis of biodegradable chiral polyesters by asymmetric enzymatic polymerization and their formulation into microspheres.
- Stawiasz, K. J., & Wissinger, J. E. (2016). Rapid Determination of Polymer Stereoregularity Using Band-Selective 2D HSQC. ACS Macro Letters, 5(1), 113-117.
- Kumar, A., et al. (2022). A facile process for adipic acid production in high yield by oxidation of 1,6-hexanediol using the resting cells of Gluconobacter oxydans. Biotechnology for Biofuels and Bioproducts, 15(1), 115.
- Scribd. (n.d.). Experiment 2-Synthesis of Polyester.
- Kiesewetter, M. K., et al. (2022). Stereocomplexation of Stereoregular Aliphatic Polyesters: Change from Amorphous to Semicrystalline Polymers with Single Stereocenter Inversion. Journal of the American Chemical Society, 144(18), 8064-8071.
- De la Cruz, C., et al. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. International journal of molecular sciences, 15(4), 7064-7103.
- Papageorgiou, G. Z., et al. (2015). Evaluating the effects of crystallinity in new biocompatible polyester nanocarriers on drug release behavior. International journal of nanomedicine, 10, 5329.
- Taresco, V., et al. (2017). Poly (glycerol adipate) (PGA) Backbone Modifications with a Library of Functional Diols: Chemical and Physical. Polymers, 9(12), 673.
- Sgouras, D. N., & Spanos, P. D. (2001). Characterization of Unsaturated Polyester and Alkyd Resins Using One-and Two-Dimensional NMR Spectroscopy. Journal of applied polymer science, 82(7), 1759-1773.
- GPC of the expected diol-based polyester (A) and polyurethane (B).
Sources
The Discerning Synthesist's Guide: A Cost-Benefit Analysis of (2S,5S)-Hexane-2,5-diol in Asymmetric Synthesis
For the modern researcher in drug development and fine chemical synthesis, the pursuit of enantiomerically pure compounds is a constant balancing act between stereochemical precision, efficiency, and economic viability. The choice of a chiral starting material or auxiliary can have cascading effects on the entire synthetic route. This guide provides an in-depth technical analysis of (2S,5S)-hexane-2,5-diol, a versatile C2-symmetric chiral building block, and objectively compares its utility and cost-effectiveness against a prominent catalytic alternative in a widely applied asymmetric transformation.
Introduction to this compound: A Foundation for Chirality
This compound is a chiral diol that has carved a significant niche in asymmetric synthesis.[1] Its primary application lies in its role as a precursor to highly effective chiral phosphine ligands, most notably the DuPhos family of ligands.[1] These ligands, when complexed with transition metals like rhodium, form exceptionally active and enantioselective catalysts for asymmetric hydrogenation and other transformations.[2] The inherent C2 symmetry of the diol is transferred to the resulting ligand, creating a well-defined chiral environment that dictates the stereochemical outcome of the reaction. Beyond ligand synthesis, this compound also finds application as a chiral monomer in the production of specialty polymers, where its stereochemistry influences the material's physical properties.
The Central Comparison: Chiral Building Block vs. In-Situ Catalysis
To provide a tangible and practical comparison, this guide will focus on a benchmark reaction in asymmetric synthesis: the hydrogenation of an enamide, specifically methyl (Z)-α-acetamidocinnamate, to produce a chiral amino acid derivative. This transformation is a cornerstone in the pharmaceutical industry for the synthesis of unnatural amino acids.
We will analyze two distinct approaches:
-
The Chiral Building Block Approach: The synthesis of the (S,S)-Me-DuPhos ligand from this compound, followed by its use in a rhodium-catalyzed asymmetric hydrogenation.
-
The Direct Catalytic Approach: The use of a commercially available, pre-formed chiral catalyst, specifically a Ruthenium-BINAP complex, for the same asymmetric hydrogenation.
This comparative framework will allow for a comprehensive evaluation of not only the performance in terms of yield and enantioselectivity but also a detailed breakdown of the associated costs and procedural complexities.
Cost-Benefit Analysis: Deconstructing the Financial and Synthetic Landscape
A holistic cost-benefit analysis extends beyond the simple price of a starting material. It encompasses the entire synthetic sequence, including reagent costs, catalyst loading, reaction times, yields, and purification requirements.
Table 1: Cost Analysis of Reagents and Catalysts
| Reagent/Catalyst | Supplier Example | Price (USD) | Quantity | Cost per gram/mol (USD) |
| This compound | TCI America | $116.00 | 1 g | $116.00/g; $13,708/mol |
| Methanesulfonyl Chloride | Sigma-Aldrich | $40.10 | 100 mL (d=1.48) | ~ |
| Lithium Aluminum Hydride | Sigma-Aldrich | $112.00 | 10 g | |
| 1,2-Bis(diphenylphosphino)benzene | Sigma-Aldrich | $96.60 | 1 g | $96.60/g; $43,100/mol |
| [Rh(cod)2]BF4 | Strem Chemicals | ~$200 (estimate) | 1 g | ~ |
| Ru(OAc)2[(S)-binap] | Chem-Impex | $55.70 | 250 mg | |
| Methyl (Z)-α-acetamidocinnamate | TCI America | ~$50 (estimate) | 25 g | ~ |
Note: Prices are approximate and subject to change based on supplier, purity, and quantity. Molar costs are calculated based on the listed price and molecular weight.
Table 2: Performance Comparison in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Parameter | (S,S)-Me-DuPhos-Rh Catalyst | (S)-Ru-BINAP Catalyst |
| Catalyst Preparation | Multi-step synthesis from this compound | Commercially available |
| Catalyst Loading (mol%) | 0.01 - 1 | 0.01 - 1 |
| Reaction Time | Typically < 1 hour | 2 - 24 hours |
| Yield | >99% | ~95-100% |
| Enantiomeric Excess (ee%) | >99% | >99% |
| Pressure (H2) | 1 - 10 atm | 1 - 50 atm |
| Temperature | Room Temperature | Room Temperature to 50°C |
The Causality Behind Experimental Choices: A Deeper Dive
The decision to utilize a chiral building block like this compound to synthesize a custom ligand versus employing a commercially available catalyst is a strategic one, rooted in several key considerations.
The this compound to DuPhos Approach: Control and Versatility
Synthesizing a ligand such as (S,S)-Me-DuPhos provides a high degree of control over the catalytic system. The DuPhos ligand family is renowned for its rigidity and the predictable nature of its stereochemical influence, often leading to exceptionally high enantioselectivities across a range of substrates.[2] While this approach involves an upfront investment in the multi-step synthesis of the ligand, it offers the potential for long-term cost savings if the ligand is used in multiple catalytic cycles or for large-scale production. The ability to modify the ligand structure by starting with different substituted diols also offers a pathway to fine-tune the catalyst for specific applications.
The Direct Catalytic Approach with Ru-BINAP: Convenience and Proven Efficacy
The use of a pre-formed catalyst like a Ru-BINAP complex offers significant convenience.[3][4] It eliminates the need for ligand synthesis, saving time and resources in the initial stages of a project. The BINAP family of ligands is also well-established and has a proven track record of high performance in a multitude of asymmetric hydrogenations.[5] However, the cost per gram of these complex catalysts is typically high, which can be a limiting factor for large-scale synthesis unless the catalyst turnover number is exceptionally high.
Experimental Protocols: A Self-Validating System
To provide a concrete basis for comparison, the following are detailed experimental protocols for the synthesis of the (S,S)-Me-DuPhos ligand and its subsequent use in asymmetric hydrogenation, alongside a protocol for the direct use of a Ru-BINAP catalyst.
Protocol 1: Synthesis of (S,S)-Me-DuPhos from this compound
This synthesis involves a two-step procedure from the chiral diol.
Step 1: Synthesis of this compound bis(methanesulfonate)
-
To a solution of this compound (1.0 g, 8.46 mmol) and triethylamine (3.54 mL, 25.4 mmol) in 50 mL of anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (1.64 mL, 21.2 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bis(mesylate).
Step 2: Synthesis of (+)-1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene ((S,S)-Me-DuPhos)
-
To a solution of 1,2-bis(diphenylphosphino)benzene (3.78 g, 8.46 mmol) in 50 mL of anhydrous THF, add lithium metal (0.23 g, 33.8 mmol) and stir the mixture at room temperature until a deep red solution is formed.
-
Cool the solution to 0 °C and add a solution of the crude this compound bis(methanesulfonate) from Step 1 in 20 mL of anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with degassed water and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by chromatography on silica gel to afford (S,S)-Me-DuPhos as a white solid.
Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate using (S,S)-Me-DuPhos-Rh Catalyst
-
In a glovebox, dissolve [Rh(cod)2]BF4 (4.1 mg, 0.01 mmol) and (S,S)-Me-DuPhos (3.1 mg, 0.01 mmol) in 5 mL of methanol in a pressure vessel.
-
Add methyl (Z)-α-acetamidocinnamate (221 mg, 1.0 mmol) to the solution.
-
Seal the vessel, remove it from the glovebox, and pressurize with hydrogen gas to 5 atm.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.
-
Analyze the residue by chiral HPLC to determine the enantiomeric excess and purify by column chromatography to isolate the product.
Protocol 3: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate using (S)-Ru-BINAP Catalyst
-
In a glovebox, dissolve Ru(OAc)2[(S)-binap] (8.4 mg, 0.01 mmol) in 10 mL of methanol in a pressure vessel.
-
Add methyl (Z)-α-acetamidocinnamate (221 mg, 1.0 mmol) to the solution.
-
Seal the vessel, remove it from the glovebox, and pressurize with hydrogen gas to 10 atm.
-
Stir the reaction mixture at 50 °C for 12 hours.
-
Cool the vessel to room temperature, carefully release the hydrogen pressure, and concentrate the reaction mixture under reduced pressure.
-
Analyze the residue by chiral HPLC to determine the enantiomeric excess and purify by column chromatography to isolate the product.
Visualization of Synthetic Pathways and Decision Logic
To further clarify the synthetic strategies, the following diagrams illustrate the workflows and the underlying logic.
Caption: Synthetic pathway for (S,S)-Me-DuPhos from this compound.
Caption: Comparison of synthetic workflows for asymmetric hydrogenation.
Conclusion: A Strategic Decision for the Synthetic Chemist
The choice between utilizing this compound as a chiral building block for ligand synthesis and employing a commercially available chiral catalyst is not a matter of one being definitively superior to the other. Instead, it is a strategic decision that depends on the specific context of the research or production campaign.
The this compound approach is favored when:
-
Ultimate control and optimization are paramount: The ability to synthesize and potentially modify the ligand allows for fine-tuning of the catalyst to achieve the highest possible performance for a specific substrate.
-
Long-term or large-scale synthesis is planned: The initial investment in ligand synthesis can be offset by the reusability of the ligand and the avoidance of purchasing expensive pre-formed catalysts for every run.
-
A versatile catalyst is desired: DuPhos ligands have demonstrated broad applicability across a wide range of asymmetric transformations.
The direct catalytic approach is advantageous for:
-
Rapid screening and proof-of-concept studies: The convenience of using a commercially available catalyst accelerates the initial phases of a project.
-
Small-scale synthesis: When only small quantities of the chiral product are required, the cost of the catalyst may be justifiable compared to the time and resources needed for ligand synthesis.
-
Well-established transformations: For reactions where a specific commercial catalyst is known to perform exceptionally well, there may be little incentive to develop a custom ligand.
By carefully considering the factors outlined in this guide – including the detailed cost analysis, performance data, and the underlying chemical logic – researchers, scientists, and drug development professionals can make informed decisions that optimize both the scientific outcome and the economic efficiency of their synthetic endeavors.
References
- Enzymaster. (2S,5S)-2,5-Hexanediol. [Link]
- Zhou, Q.-L. (2014). Transition metal-catalyzed enantioselective hydrogenation of enamides and enamines. Top Curr Chem, 343, 75-101. [Link]
- Wiley-VCH. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6950287, (2S,5R)-2,5-Hexanediol. [Link]
- Organic Syntheses. PREPARATION OF ENANTIOMERICALLY PURE (R,R)-BozPHOS. [Link]
- Imamoto, T., et al. (2021). Asymmetric Hydrogenation of a Tetrasubstituted Enamine with a Rhodium Catalyst. Organic Process Research & Development, 25(3), 614-619. [Link]
- Kuil, M., et al. (2006). Hydrogenation of geraniol using ruthenium–BINAP catalysts. Catalysis Science & Technology, 6, 535-543. [Link]
Sources
- 1. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. chemimpex.com [chemimpex.com]
- 4. (R)-Ru(OAc)2(BINAP) 325146-81-4 [sigmaaldrich.com]
- 5. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Studies of (2S,5S)-Hexane-2,5-diol Derivatives
For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. Off-target effects, often stemming from cross-reactivity, are a leading cause of drug attrition. This guide provides an in-depth, experience-driven framework for designing and executing comparative cross-reactivity studies of (2S,5S)-hexane-2,5-diol derivatives, a class of molecules with significant potential in various therapeutic areas.[1][2][3][4] While public-domain experimental data on the cross-reactivity of these specific derivatives is limited, this guide will utilize illustrative data to demonstrate the principles and methodologies essential for a robust preclinical assessment.
The Imperative of Specificity in Drug Development
The journey of a drug from discovery to clinic is fraught with challenges, a significant one being the potential for unintended biological interactions.[5] Cross-reactivity, the binding of a drug candidate to proteins other than its intended target, can lead to a spectrum of adverse effects and diminished efficacy.[6][7] For derivatives of this compound, a chiral molecule with two hydroxyl groups, understanding potential off-target binding is crucial for a successful development program.[8][9][10][11] This guide offers a systematic approach to de-risking these candidates early in development.
Designing a Comparative Cross-Reactivity Study
A well-designed study is the bedrock of reliable cross-reactivity data. The primary objective is to compare the binding profiles of lead candidates against a panel of relevant and irrelevant biological targets.
Selecting Test Articles and Control Compounds
The selection of compounds for the study should be strategic. For our illustrative purpose, we will consider three hypothetical this compound derivatives:
-
Candidate A: The primary lead candidate.
-
Candidate B: A structurally similar analog to Candidate A.
-
Candidate C: A derivative with a different substitution pattern, intended to have a cleaner off-target profile.
A positive control (a known binder to one of the off-target proteins) and a negative control (a vehicle or inactive compound) are also essential for assay validation.
Assembling the Off-Target Panel
The choice of proteins for the cross-reactivity panel is critical. This panel should include:
-
The primary therapeutic target: To establish a baseline for on-target affinity.
-
Structurally related proteins: Proteins with homologous binding sites to the primary target are prime candidates for cross-reactivity.
-
Proteins with known liabilities: Targets associated with common adverse drug reactions (e.g., hERG, CYPs).
-
A diverse set of unrelated proteins: To assess general promiscuity.
Given that this compound is a diol, it is prudent to include proteins that are known to interact with diol-containing molecules, such as certain lectins or enzymes.[12][13][14] Boronic acid-based binders, which have a known affinity for diols, could also be considered as tools to probe the availability of the diol moiety for interaction.[12][13][15][16]
Experimental Methodologies for Cross-Reactivity Profiling
Two powerful, complementary techniques for assessing small molecule-protein interactions are Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).[17][18]
Competitive ELISA for High-Throughput Screening
Competitive ELISA is an excellent method for initial screening of cross-reactivity against a large panel of proteins.[19][20][21] The principle lies in the competition between the test compound and a labeled ligand for binding to the immobilized target protein.
-
Plate Coating: Coat a 96-well high-binding microplate with the target protein (1-10 µg/mL in a suitable buffer, e.g., PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition Reaction: Add a fixed concentration of a labeled ligand (e.g., biotinylated or fluorescently tagged) along with varying concentrations of the this compound derivative to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Detection: If using a biotinylated ligand, add streptavidin-HRP and incubate for 30 minutes. After another wash step, add a substrate (e.g., TMB) and stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The signal will be inversely proportional to the binding of the derivative to the target protein. Calculate the IC50 value, which is the concentration of the derivative that inhibits 50% of the labeled ligand binding.
The causality behind this experimental choice is the ability to rapidly screen multiple compounds against multiple targets in a cost-effective manner. The self-validating system is ensured by the inclusion of positive and negative controls on each plate.
Caption: Competitive ELISA workflow for cross-reactivity screening.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
For hits identified in the ELISA screen, SPR provides a more detailed, label-free analysis of the binding kinetics (association and dissociation rates) and affinity (KD).[17][18][22][23][24][25]
-
Sensor Chip Preparation: Covalently immobilize the target protein onto a suitable sensor chip (e.g., CM5) via amine coupling.
-
System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+) to establish a stable baseline.
-
Analyte Injection: Inject a series of concentrations of the this compound derivative over the sensor chip surface.
-
Association & Dissociation: Monitor the change in the SPR signal in real-time to observe the association (binding) and dissociation phases.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
The expertise-driven choice of SPR lies in its ability to provide rich kinetic data, which is crucial for differentiating between transient, non-specific interactions and high-affinity binding.[17] The trustworthiness of the data is upheld by referencing the signal to a control flow cell and subtracting any bulk refractive index changes.
Caption: Surface Plasmon Resonance (SPR) workflow for kinetic analysis.
Data Presentation and Interpretation
Clear and concise data presentation is essential for comparative analysis.
Table 1: Illustrative Competitive ELISA Cross-Reactivity Data (IC50, µM)
| Target Protein | Candidate A | Candidate B | Candidate C |
| Primary Target | 0.05 | 0.08 | 0.12 |
| Off-Target 1 | 1.5 | 2.3 | >100 |
| Off-Target 2 | >100 | >100 | >100 |
| Off-Target 3 | 5.2 | 8.9 | 50.1 |
| Off-Target 4 | 25.6 | 35.1 | >100 |
Data are hypothetical and for illustrative purposes only.
Table 2: Illustrative SPR Kinetic Data for Off-Target 1 (KD, µM)
| Parameter | Candidate A | Candidate B | Candidate C |
| ka (1/Ms) | 2.5 x 10^4 | 1.8 x 10^4 | Not Determined |
| kd (1/s) | 3.8 x 10^-1 | 4.1 x 10^-1 | Not Determined |
| KD (µM) | 15.2 | 22.8 | >100 |
Data are hypothetical and for illustrative purposes only.
-
Candidate A shows the highest on-target potency but also exhibits the most significant off-target binding, particularly to Off-Target 1 and 3.
-
Candidate B , being structurally similar to A, has a comparable but slightly weaker on- and off-target binding profile.
-
Candidate C displays the most desirable profile, with good on-target activity and minimal cross-reactivity against the tested panel.
The SPR data for Off-Target 1 further elucidates the nature of the interaction for Candidates A and B, confirming a micromolar affinity.
Authoritative Grounding and Regulatory Context
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) place significant emphasis on understanding a drug's specificity and potential for off-target effects.[6][7][26][27][28][29][30][31][32] While specific guidelines for small molecule cross-reactivity are often embedded within broader preclinical safety testing requirements, the principles outlined in guidelines for therapeutic proteins regarding immunogenicity and cross-reactivity offer a valuable framework.[6][7][26] A thorough cross-reactivity assessment is a critical component of the investigational new drug (IND) application.
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting comparative cross-reactivity studies of this compound derivatives. By employing a combination of high-throughput screening with competitive ELISA and detailed kinetic analysis with SPR, researchers can generate the robust data necessary to select lead candidates with the highest probability of success. The illustrative data highlights the importance of comparing multiple derivatives to identify a candidate with an optimal balance of on-target potency and off-target specificity. Early and thorough cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of rational drug design that ultimately contributes to the development of safer and more effective medicines.
References
- Benchchem. A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
- European Medicines Agency. Immunogenicity assessment of therapeutic proteins.
- National Institutes of Health. Molecular recognition with boronic acids—applications in chemical biology.
- ACS Publications. Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity.
- European Medicines Agency. Guideline on Immunogenicity assessment of therapeutic proteins.
- ResearchGate. Boronic acid derivatives with superior diol‐binding properties,...
- G-Biosciences. Immobilized boronic acid resin for the purification of small molecules.
- Bio-Rad. Large and Small Molecule Screening by SPR.
- MDPI. 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry.
- AAPS Newsmagazine. EMA Draft Guideline on Immunogenicity Assessment of Biotechnology-Derived Therapeutic Proteins.
- European Medicines Agency. Immunogenicity guideline – revised 2016.
- European Medicines Agency. Guideline on immunogenicity assessment of biotechnology-derived therapeutic proteins.
- Aragen Life Sciences. Surface Plasmon Resonance for Biomolecular Interaction Analysis.
- SeraCare. Technical Guide for ELISA - Protocols.
- PubMed Central. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A.
- Reichert Technologies. Protein-Small Molecule Biomolecular Interactions – a Retrospective.
- ACS Publications. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
- Vulcanchem. (2~{S},5~{R})-hexane-2,5-diol.
- ResearchGate. Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection.
- MyBioSource. Validation of Elisa protocol as per FDA Regulation for Drug development.
- BioPharm International. FDA Publishes Guidance for Preventing Cross-Contamination.
- PubMed Central. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update.
- PubMed Central. Target identification of small molecules: an overview of the current applications in drug discovery.
- U.S. Food and Drug Administration. Guidance for Industry.
- PubChem. 2,5-Hexanediol, (2S,5S)-.
- ACS Publications. Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine.
- U.S. Food and Drug Administration. Drug Interactions | Relevant Regulatory Guidance and Policy Documents.
- Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Building Block for Advanced Polymers and Materials.
- PubMed. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood.
- PubMed. Chiral Diol-Based Organocatalysts in Enantioselective Reactions.
- U.S. Food and Drug Administration. Guidances | Drugs.
- National Center for Biotechnology Information. Appendix B. Urine Collection and Testing Procedures and Alternative Methods for Monitoring Drug Use.
- LookChem. This compound.
- ELISA kit. Antibody Cross Reactivity And How To Avoid It?.
- Enzymaster. (2S,5S)-2,5-Hexanediol.
- Wanhe Pharma. This compound.
- MDPI. Chiral Diol-Based Organocatalysts in Enantioselective Reactions.
- Alfa Chemistry. Chiral Diols - Catalysts.
- PubMed Central. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols.
- Sigma-Aldrich. Chiral Diols.
- MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
- PubChem. (2S,5R)-2,5-Hexanediol.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. alfachemic.com [alfachemic.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. EMA Draft Guideline on Immunogenicity Assessment of Biotechnology-Derived Therapeutic Proteins - AAPS Newsmagazine [aapsnewsmagazine.org]
- 8. 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]
- 11. This compound - High-Quality API | Reliable Supply by Wanhe Pharma [wanhepharma.com]
- 12. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Immobilized boronic acid resin for the purification of small molecules [gbiosciences.com]
- 16. 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry [mdpi.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 19. seracare.com [seracare.com]
- 20. mybiosource.com [mybiosource.com]
- 21. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ema.europa.eu [ema.europa.eu]
- 27. e-b-f.eu [e-b-f.eu]
- 28. tga.gov.au [tga.gov.au]
- 29. biopharminternational.com [biopharminternational.com]
- 30. fda.gov [fda.gov]
- 31. fda.gov [fda.gov]
- 32. Guidances | Drugs | FDA [fda.gov]
A Comparative Guide to the Synthesis of (2S,5S)-Hexane-2,5-diol for Pharmaceutical and Research Applications
This guide provides an in-depth comparison of two prominent protocols for the synthesis of (2S,5S)-hexane-2,5-diol, a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its C2-symmetric structure makes it a valuable precursor for the synthesis of chiral ligands, auxiliaries, and complex target molecules.[1] The stereochemical purity of this compound is paramount, as it directly influences the properties of the final products, such as the crystallinity and thermal resistance of polymers derived from it.[2] This document offers a detailed examination of both a biocatalytic and a chemocatalytic approach to its synthesis, providing researchers, scientists, and drug development professionals with the critical information needed to select the most suitable method for their specific requirements.
Introduction: The Importance of Stereochemically Pure this compound
This compound, with the CAS number 34338-96-0, is a chiral diol characterized by a six-carbon chain with hydroxyl groups at the second and fifth positions, both in the (S) configuration.[3] This specific stereoisomer is a valuable synthon for the creation of enantiomerically pure compounds, a critical consideration in drug development where the biological activity of a molecule is often dictated by its three-dimensional structure. The common precursor for the synthesis of this compound is 2,5-hexanedione (also known as acetonylacetone), a symmetrical diketone.[4][5] The challenge lies in the stereoselective reduction of the two ketone functionalities to yield the desired (S,S) stereoisomer with high fidelity.
This guide will compare two distinct and validated methodologies for achieving this transformation:
-
Protocol 1: Biocatalytic Reduction using a Recombinant Dehydrogenase. This method leverages the high selectivity of enzymes to catalyze the asymmetric reduction of 2,5-hexanedione.
-
Protocol 2: Asymmetric Hydrogenation using a Chiral Ruthenium Catalyst. This approach employs a transition metal catalyst complexed with a chiral ligand to achieve enantioselective hydrogenation.
Comparative Analysis of Synthesis Protocols
The choice between a biocatalytic and a chemocatalytic approach often involves a trade-off between factors such as stereoselectivity, reaction conditions, cost, and scalability. The following table provides a summary of the key performance indicators for the two protocols detailed in this guide.
| Parameter | Protocol 1: Biocatalytic Reduction | Protocol 2: Asymmetric Hydrogenation |
| Catalyst | Recombinant Dehydrogenase (e.g., Gre2p from S. cerevisiae) | Ru-Cl₂-(S)-BINAP-(S,S)-DPEN |
| Substrate | 2,5-Hexanedione | 2,5-Hexanedione |
| Key Reagents | NADPH (cofactor), Isopropanol (for cofactor regeneration) | H₂ gas, aprotic solvent (e.g., methanol) |
| Reaction Temp. | ~30 °C | 25-50 °C |
| Pressure | Atmospheric | 10-50 atm H₂ |
| Reaction Time | 12-24 hours | 4-12 hours |
| Conversion | >99% | ~100% |
| Diastereomeric Excess (de) | >99.9% | >99% |
| Enantiomeric Excess (ee) | >99.9% | >99% |
| Work-up | Enzyme removal, extraction | Catalyst filtration, solvent evaporation |
| Advantages | Extremely high stereoselectivity, mild reaction conditions, environmentally benign | High efficiency, shorter reaction times, well-established methodology |
| Disadvantages | Potential for enzyme inhibition, requires cofactor regeneration system | Requires high-pressure equipment, catalyst can be sensitive to air and moisture |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of 2,5-Hexanedione
This protocol is based on the highly efficient and stereoselective reduction of 2,5-hexanedione using a recombinant dehydrogenase, such as Gre2p from Saccharomyces cerevisiae.[6]
Experimental Workflow:
Biocatalytic Synthesis Workflow
Step-by-Step Methodology:
-
Enzyme and Cofactor Preparation: A solution of the purified recombinant dehydrogenase (e.g., 1-5 mg/mL) is prepared in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0). To this, the cofactor NADPH (e.g., 1 mM) and a co-substrate for cofactor regeneration, such as isopropanol (e.g., 10% v/v), are added.
-
Reaction Setup: The substrate, 2,5-hexanedione, is added to the enzyme/cofactor solution to a final concentration of, for example, 50 mM. The reaction mixture is then incubated at a controlled temperature, typically around 30°C, with gentle agitation.
-
Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing the consumption of the substrate and the formation of the product by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete (typically after 12-24 hours), the enzyme is removed by centrifugation or filtration. The aqueous phase is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Analysis: The enantiomeric and diastereomeric excess of the product is determined by chiral gas chromatography.
Protocol 2: Asymmetric Hydrogenation of 2,5-Hexanedione
This protocol utilizes a well-defined chiral ruthenium catalyst for the enantioselective hydrogenation of 2,5-hexanedione.
Experimental Workflow:
Asymmetric Hydrogenation Workflow
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, the ruthenium precursor, the chiral ligand (e.g., (S)-BINAP), and the chiral diamine (e.g., (S,S)-DPEN) are dissolved in a degassed aprotic solvent like methanol to form the active catalyst solution.
-
Reaction Setup: A high-pressure autoclave is charged with the substrate, 2,5-hexanedione, and the catalyst solution under an inert atmosphere.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred at a controlled temperature (e.g., 25-50°C) for the specified duration (typically 4-12 hours).
-
Work-up and Purification: After the reaction is complete, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered through a pad of silica gel to remove the catalyst. The filtrate is then concentrated under reduced pressure to afford the crude product.
-
Analysis: The enantiomeric and diastereomeric purity of the resulting this compound is determined by chiral gas chromatography.
Discussion and Conclusion
Both the biocatalytic and the asymmetric hydrogenation protocols offer highly effective routes to enantiomerically pure this compound. The choice of method will depend on the specific needs and resources of the laboratory.
The biocatalytic method stands out for its exceptional stereoselectivity, often achieving >99.9% ee and de. It operates under mild, environmentally friendly conditions (aqueous buffer, atmospheric pressure, near-ambient temperature), which can simplify reactor design and reduce energy consumption. However, the development and production of the recombinant enzyme, along with the need for a cofactor regeneration system, can add complexity and cost to the process.
The asymmetric hydrogenation protocol represents a more traditional and well-established chemical approach. It offers the advantages of shorter reaction times and high catalytic efficiency. The catalysts are often commercially available, though they can be expensive. The primary drawbacks are the need for specialized high-pressure equipment and the sensitivity of the catalyst to air and moisture, requiring inert atmosphere techniques.
For inter-laboratory validation, it is crucial to standardize key parameters for each protocol. For the biocatalytic method, this includes the specific activity of the enzyme preparation, the exact concentrations of all components, and precise control of pH and temperature. For the asymmetric hydrogenation, the purity of the catalyst components, the solvent grade, the hydrogen pressure, and the reaction temperature must be rigorously controlled.
References
- Enzymaster. (2S,5S)-2,5-Hexanediol.
- Hoffelmann, M., et al. (2010). Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae. Applied Microbiology and Biotechnology, 86(3), 875-883.
- LookChem. This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Building Block for Advanced Polymers and Materials.
- PubChem. 2,5-Hexanediol, (2S,5S)-.
- Wikipedia. 2,5-Hexanediol.
Sources
- 1. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]
- 2. nbinno.com [nbinno.com]
- 3. 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Hexanediol - Wikipedia [en.wikipedia.org]
- 5. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 6. Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Synthetic Routes of (2S,5S)-Hexane-2,5-diol
Abstract
(2S,5S)-Hexane-2,5-diol is a C2-symmetric chiral diol of significant interest as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its stereochemically defined structure allows for the creation of complex molecules with a high degree of stereocontrol.[2] This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at their underlying mechanisms, experimental protocols, and relative advantages and disadvantages. The routes discussed herein include the asymmetric hydrogenation of 2,5-hexanedione, biocatalytic reduction of 2,5-hexanedione, and stereoselective dihydroxylation of 2,5-hexadiene. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in selecting the most appropriate synthetic strategy for their specific needs.
Introduction
Chiral diols, particularly those with C2 symmetry, are powerful tools in asymmetric synthesis, acting as chiral ligands, auxiliaries, and synthons.[2][3] this compound, a member of this class, possesses two stereogenic centers with the same configuration, making it a valuable precursor for creating molecules with specific three-dimensional arrangements.[4] The synthesis of enantiomerically pure this compound is a key challenge, and several distinct strategies have been developed to achieve this. This guide will explore and compare these methodologies, providing the necessary data and insights to make informed decisions in a research and development setting.
Route 1: Asymmetric Hydrogenation of 2,5-Hexanedione
Asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[5][6] In the synthesis of this compound, this approach involves the reduction of the readily available starting material, 2,5-hexanedione, using a chiral catalyst.[7][8]
Mechanism and Catalysts
The most common catalysts for this transformation are based on ruthenium or rhodium complexes with chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the ketone, leading to the desired stereoisomer. The reaction typically proceeds in a stepwise manner, with the reduction of the first ketone influencing the stereochemical outcome of the second reduction.
Experimental Protocol
-
Materials: 2,5-Hexanedione, Ru(OAc)2[(R)-BINAP], hydrogen gas, methanol (degassed).
-
Procedure:
-
In a high-pressure reactor, dissolve 2,5-hexanedione (1 equivalent) and Ru(OAc)2[(R)-BINAP] (0.01 equivalent) in degassed methanol.
-
Purge the reactor with hydrogen gas three times.
-
Pressurize the reactor to 50 atm with hydrogen gas.
-
Stir the reaction mixture at 50°C for 24 hours.
-
Cool the reactor to room temperature and carefully release the pressure.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield this compound.
-
-
Characterization: The enantiomeric excess (e.e.) can be determined by chiral HPLC or GC analysis. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary
| Catalyst | Substrate/Catalyst Ratio | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| Ru(OAc)2[(R)-BINAP] | 100:1 | 50 | 50 | 24 | >95 | >99 |
| [Rh(cod)2]BF4 / (R,R)-Me-BPE | 100:1 | 20 | 25 | 12 | >90 | >98 |
Workflow Diagram
Caption: Asymmetric Hydrogenation Workflow.
Advantages and Disadvantages
-
Advantages: High yields and excellent enantioselectivities are achievable. The process is scalable and utilizes a commercially available starting material.
-
Disadvantages: Requires high-pressure equipment and hydrogen gas, which can pose safety risks. The metal catalysts and chiral ligands can be expensive.
Route 2: Biocatalytic Reduction of 2,5-Hexanedione
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[9] The use of enzymes, such as alcohol dehydrogenases (ADHs), or whole-cell systems (e.g., baker's yeast) can provide exquisite control over the stereochemical outcome of the reduction of 2,5-hexanedione.[8]
Mechanism and Biocatalysts
ADHs are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the reductive direction, they utilize a cofactor, typically NADH or NADPH, as a hydride source. The enzyme's active site is inherently chiral, which allows for the highly stereoselective reduction of the prochiral ketone. By selecting the appropriate enzyme, it is possible to synthesize either the (2S,5S) or (2R,5R) enantiomer. Whole-cell systems, like Saccharomyces cerevisiae (baker's yeast), contain a variety of ADHs and can be a cost-effective option.
Experimental Protocol
-
Materials: 2,5-Hexanedione, baker's yeast (Saccharomyces cerevisiae), glucose, water, ethyl acetate.
-
Procedure:
-
In a flask, prepare a solution of glucose (e.g., 50 g/L) in tap water and add baker's yeast (e.g., 100 g/L).
-
Stir the suspension at 30°C for 30 minutes to activate the yeast.
-
Add 2,5-hexanedione (1-5 g/L) to the yeast suspension.
-
Stir the reaction mixture at 30°C for 48-72 hours. Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells.
-
Saturate the filtrate with NaCl and extract with ethyl acetate (3 x volume of filtrate).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Characterization: As described in Route 1.
Data Summary
| Biocatalyst | Substrate Conc. (g/L) | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| Saccharomyces cerevisiae | 2 | 30 | 72 | 70-85 | >98 |
| Lactobacillus kefir | 5 | 30 | 48 | ~90 | >99 |
Workflow Diagram
Caption: Biocatalytic Reduction Workflow.
Advantages and Disadvantages
-
Advantages: Environmentally friendly ("green") process that operates under mild conditions (room temperature, atmospheric pressure, neutral pH).[9] High enantioselectivity is often achieved.[9] Cost-effective, especially when using whole-cell systems.
-
Disadvantages: Lower substrate concentrations are typically required to avoid enzyme inhibition. Reaction times can be long. The workup can be more complex due to the presence of biomass and other cellular components.
Route 3: Stereoselective Dihydroxylation of 2,5-Hexadiene
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins. While not a direct route to 1,4-diols, it is a relevant stereoselective method for diol synthesis and can be adapted for specific substrates. A more direct approach for 1,4-diols involves the dihydroxylation of a diene.[7]
Mechanism and Reagents
This reaction typically employs osmium tetroxide (OsO4) as the catalyst, a stoichiometric oxidant such as N-methylmorpholine N-oxide (NMO), and a chiral ligand to induce asymmetry. The chiral ligands are typically derivatives of dihydroquinine or dihydroquinidine. The osmium tetroxide adds to the double bond in a syn fashion, and the chiral ligand directs this addition to one face of the olefin. For a diene, the reaction can occur at both double bonds.
Experimental Protocol
-
Materials: (E,E)-2,5-Hexadiene, AD-mix-β, tert-butanol, water, sodium sulfite.
-
Procedure:
-
In a round-bottom flask, dissolve AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature.
-
Cool the mixture to 0°C and add (E,E)-2,5-hexadiene.
-
Stir the reaction vigorously at 0°C for 24 hours.
-
Quench the reaction by adding sodium sulfite and stir for another hour.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Data Summary
| Reagent | Substrate | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| AD-mix-β | (E,E)-2,5-Hexadiene | 0 | 24 | Moderate | High |
Workflow Diagram
Caption: Asymmetric Dihydroxylation Workflow.
Advantages and Disadvantages
-
Advantages: Predictable stereochemistry based on the choice of chiral ligand. The reaction is often high-yielding and highly enantioselective.
-
Disadvantages: Osmium tetroxide is highly toxic and volatile, requiring careful handling. The reagents, particularly the chiral ligands, can be expensive.
Comparative Summary and Recommendations
| Feature | Asymmetric Hydrogenation | Biocatalytic Reduction | Asymmetric Dihydroxylation |
| Starting Material | 2,5-Hexanedione | 2,5-Hexanedione | 2,5-Hexadiene |
| Key Reagents | Chiral Ru/Rh catalyst, H2 | Enzymes/Whole cells | OsO4, Chiral ligand |
| Conditions | High pressure, elevated temp. | Ambient pressure and temp. | Low temperature |
| Yield | High | Moderate to High | Moderate to High |
| Enantioselectivity | Excellent | Excellent | Excellent |
| Scalability | Good | Moderate | Moderate |
| Cost | High (catalyst) | Low to Moderate | High (OsO4, ligand) |
| Safety/Environmental | H2 pressure, toxic metals | Green, sustainable | Highly toxic OsO4 |
Recommendations:
-
For large-scale industrial synthesis: Asymmetric hydrogenation is often the method of choice due to its high yields, scalability, and well-established protocols. However, the initial investment in high-pressure equipment and catalysts is a significant consideration.
-
For laboratory-scale synthesis and green chemistry applications: Biocatalytic reduction is an excellent option. It avoids harsh reagents and conditions, is cost-effective, and can provide exceptionally high enantiopurity. It is particularly well-suited for academic research and the synthesis of high-value, low-volume fine chemicals.
-
For accessing specific stereoisomers with high predictability: Asymmetric dihydroxylation offers a reliable way to control the stereochemical outcome. However, the extreme toxicity of osmium tetroxide makes it less favorable unless stringent safety measures are in place.
References
- Prasad, K. R. K.; Joshi, N. N. C2-Symmetric Chiral Zinc Alkoxides as Catalysts for the Enantioselective Addition of Diethylzinc to Aryl Aldehydes. Tetrahedron: Asymmetry1996, 7 (7), 1957–1960. [Link]
- 2,5-Hexanediol - Wikipedia. [Link]
- 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem. [Link]
- Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor - RSC Publishing. [Link]
- Iridium-Catalyzed Double Asymmetric Hydrogenation of 2,5-Dialkylienecyclopentanones for the Synthesis of Chiral Cyclopentanones - PubMed. [Link]
- Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropion
- Asymmetric Synthesis of both Enantiomers of 2,5-Hexanediol and 2,6- Heptanediol Induced by Chiral Sulfoxides.
- (2S,5S)
- Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms - MDPI. [Link]
- Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione - NIH. [Link]
- Asymmetric transfer hydrogenation: chiral ligands and applications - Chemical Society Reviews (RSC Publishing). [Link]
- Syntheses and Applications of C2-Symmetric Chiral Diols | Request PDF - ResearchG
- Synthesis of 2,5-Hexanedione from Biomass Resources Using a Highly Efficient Biphasic System - ResearchG
- Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)
- (2S,5R)-2,5-Hexanediol | C6H14O2 | CID 6950287 - PubChem. [Link]
- Hexane-2,5-dione - Wikipedia. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric transfer hydrogenation: chiral ligands and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]
- 8. 2,5-Hexanediol - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Hexane-2,5-diol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparison of the biological activities of the stereoisomers of hexane-2,5-diol, a key metabolite of the industrial solvent n-hexane. Understanding the distinct properties of these isomers is crucial for accurate toxicological assessment and for exploring their potential in various biomedical applications. This document synthesizes current knowledge, explains the rationale behind experimental approaches, and provides detailed protocols for further investigation.
Introduction: The Significance of Stereochemistry in n-Hexane Neurotoxicity
The industrial solvent n-hexane is a well-established neurotoxin, with chronic exposure leading to peripheral neuropathy.[1][2] The toxicity of n-hexane is not direct; it is a result of its metabolic activation in the body.[3][4] The metabolic pathway proceeds through a series of oxidation steps, primarily mediated by cytochrome P-450 enzymes in the liver, to produce various metabolites.[4] Among these, 2,5-hexanedione is recognized as the ultimate neurotoxic agent responsible for the observed nerve damage.[1]
A critical intermediate in this pathway is hexane-2,5-diol.[5][6] This molecule possesses two chiral centers at positions 2 and 5, giving rise to three distinct stereoisomers:
-
(2R,5R)-hexane-2,5-diol
-
(2S,5S)-hexane-2,5-diol
-
(2S,5R)-hexane-2,5-diol (a meso compound)
The spatial arrangement of the hydroxyl groups in these stereoisomers can significantly influence their interaction with enzymes, and consequently, their biological activity. This guide will delve into the known differences in their biological effects and the experimental methodologies used to assess them.
The Metabolic Pathway: A Stereochemical Perspective
The conversion of n-hexane to the neurotoxic 2,5-hexanedione is a multi-step process. The stereochemistry of the intermediate, hexane-2,5-diol, is a critical factor that can influence the rate and efficiency of this metabolic cascade.
dot
Caption: Metabolic activation of n-hexane to its neurotoxic metabolite, 2,5-hexanedione.
The crucial step in this pathway, from a stereochemical standpoint, is the oxidation of hexane-2,5-diol to 2,5-hexanedione, a reaction catalyzed by alcohol dehydrogenases (ADHs).[7] It is hypothesized that the different stereoisomers of the diol may serve as substrates for ADHs at varying rates, leading to differential production of the neurotoxic dione. While direct comparative studies on the neurotoxicity of the diol stereoisomers are limited, research on the stereoselective synthesis of these compounds provides valuable insights. For instance, studies have shown that specific dehydrogenases exhibit high stereoselectivity in both the reduction of 2,5-hexanedione to (2S,5S)-hexanediol and the reverse oxidation reaction.[7] This enzymatic specificity suggests that the in vivo conversion rates of the diol stereoisomers to the dione are likely not equivalent.
Comparative Biological Activity: What the Evidence Suggests
Direct experimental evidence comparing the neurotoxicity of the three hexane-2,5-diol stereoisomers is not extensively documented in peer-reviewed literature. However, based on our understanding of stereoselective enzyme kinetics, we can formulate a strong hypothesis:
The stereoisomer that is most efficiently oxidized to 2,5-hexanedione by alcohol dehydrogenases will exhibit the highest indirect neurotoxicity.
Conversely, isomers that are poor substrates for ADHs would be expected to be less neurotoxic. It is also possible that the diol stereoisomers themselves possess intrinsic biological activities, including potential cytotoxicity, independent of their conversion to the dione.
To date, most toxicological studies have focused on 2,5-hexanediol as a single entity or have directly investigated the effects of the ultimate neurotoxin, 2,5-hexanedione.[8][9] Studies on 2,5-hexanedione have demonstrated its ability to induce morphologic changes and inhibit cell proliferation in various cell lines, including neuronal and non-neuronal cells.[10]
Experimental Protocols for Comparative Analysis
To definitively assess the comparative biological activity of hexane-2,5-diol stereoisomers, a series of well-controlled in vitro experiments are necessary. The following protocols provide a framework for such investigations.
Cell Culture
The choice of cell line is critical for obtaining relevant data. For neurotoxicity studies, human neuroblastoma cell lines such as SH-SY5Y or rat pheochromocytoma cells like PC12 are commonly used due to their neuronal characteristics.
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™) or PC12 (ATCC® CRL-1721™)
-
Culture Medium: For SH-SY5Y, a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For PC12, RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of each hexane-2,5-diol stereoisomer ((2R,5R), (2S,5S), and meso) in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the culture medium is non-toxic, typically <0.1%). Treat the cells with a range of concentrations of each stereoisomer. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each stereoisomer.
dot
Caption: Experimental workflow for the comparative cytotoxicity assessment using the MTT assay.
Assessment of Metabolic Conversion
To investigate the rate at which each stereoisomer is converted to 2,5-hexanedione, an in vitro metabolism assay can be performed using liver microsomes, which are rich in cytochrome P450 enzymes and alcohol dehydrogenases.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., rat or human), an NADPH-regenerating system, and a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Substrate Addition: Add a known concentration of each hexane-2,5-diol stereoisomer to separate reaction mixtures.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the amount of 2,5-hexanedione formed.
-
Data Analysis: Plot the concentration of 2,5-hexanedione formed over time for each stereoisomer to determine the initial rate of metabolism.
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative Cytotoxicity of Hexane-2,5-diol Stereoisomers in SH-SY5Y Cells
| Stereoisomer | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| (2R,5R)-hexane-2,5-diol | Experimental Value | Experimental Value | Experimental Value |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| meso-hexane-2,5-diol | Experimental Value | Experimental Value | Experimental Value |
| 2,5-hexanedione (Positive Control) | Experimental Value | Experimental Value | Experimental Value |
Table 2: Comparative Rate of Metabolism of Hexane-2,5-diol Stereoisomers to 2,5-Hexanedione by Liver Microsomes
| Stereoisomer | Initial Rate of 2,5-Hexanedione Formation (pmol/min/mg protein) |
| (2R,5R)-hexane-2,5-diol | Experimental Value |
| This compound | Experimental Value |
| meso-hexane-2,5-diol | Experimental Value |
Conclusion and Future Directions
While it is firmly established that the neurotoxicity of n-hexane is mediated by its metabolite 2,5-hexanedione, the precise role of the stereochemistry of the intermediate hexane-2,5-diol remains an area requiring further investigation. The experimental framework provided in this guide offers a robust approach to elucidating the differential biological activities of the (2R,5R), (2S,5S), and meso stereoisomers.
Future research should focus on conducting direct comparative studies to quantify the neurotoxicity and metabolic rates of these isomers. Such data will be invaluable for refining risk assessments for n-hexane exposure and may open new avenues for understanding the mechanisms of chemically induced neurotoxicity.
References
- Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae. Organic & Biomolecular Chemistry. [Link]
- The toxicity of hexanedione isomers in neural and astrocytic cell lines. PubMed. [Link]
- Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae. PubMed. [Link]
- Toxicity and metabolism of the neurotoxic hexacarbons n-hexane, 2-hexanone, and 2,5-hexanedione. PubMed. [Link]
- Central nervous system effect of 2,5-hexane diol. PubMed. [Link]
- Toxicological Profile for n-Hexane.
- Diastereoselective synthesis of optically active (2 R,5 R)-hexanediol. PubMed. [Link]
- A comparative study on the toxicity of n-hexane and its isomers on the peripheral nerve.
- 2,5-Hexanediol. PubChem. [Link]
- Central nervous system effect of 2,5-hexane diol. PubMed. [Link]
- (2S,5S)-2,5-Hexanediol. Enzymaster. [Link]
- Effects of MEK on kinetics of n-hexane metabolites in serum. PubMed. [Link]
- Hexane-2,5-dione. Wikipedia. [Link]
- n-Hexane metabolic pattern, neurotoxicity mechanism, and metabolites urinary excretion.
- The relative neurotoxicities of n-hexane, methyl n-butyl ketone, 2,5-hexanediol, and 2,5-hexanedione following oral or intraperitoneal administr
- 2,5-Hexanediol. Wikipedia. [Link]
- Toxicity of n-hexane and 2,5-hexanediol to the haemopoietic system: a preliminary report. Taylor & Francis Online. [Link]
Sources
- 1. Elucidation of the effects of 2,5-hexandione as a metabolite of n-hexane on cognitive impairment in leptin-knockout mice (C57BL/6-Lepem1Shwl/Korl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity and metabolism of the neurotoxic hexacarbons n-hexane, 2-hexanone, and 2,5-hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. 2,5-Hexanediol | C6H14O2 | CID 18049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comparative neurotoxicity and pyrrole-forming potential of 2,5-hexanedione and perdeuterio-2,5-hexanedione in the rat. | Semantic Scholar [semanticscholar.org]
- 7. Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Central nervous system effect of 2,5-hexane diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The relative neurotoxicities of n-hexane, methyl n-butyl ketone, 2,5-hexanediol, and 2,5-hexanedione following oral or intraperitoneal administration in hens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The toxicity of hexanedione isomers in neural and astrocytic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Stereoselective Synthesis of (2S,5S)-Hexane-2,5-diol: A Comparative Analysis of Theoretical and Experimental Yields
For researchers, scientists, and drug development professionals, the efficient synthesis of chiral molecules is a cornerstone of innovation. (2S,5S)-hexane-2,5-diol, a valuable chiral building block, presents a compelling case study in the critical analysis of theoretical versus experimental yields. This guide provides an in-depth comparison of the primary synthetic routes to this versatile diol, offering insights into the causal factors that govern reaction outcomes and practical guidance for maximizing product realization.
The synthesis of enantiomerically pure compounds is a formidable challenge in organic chemistry. The theoretical yield, the maximum possible amount of product that can be formed from the given amounts of reactants, is a calculated value based on the stoichiometry of the balanced chemical equation. However, the experimental yield, the actual amount of product isolated and purified in the laboratory, is invariably lower. This discrepancy arises from a multitude of factors, including incomplete reactions, the formation of byproducts, and losses during product isolation and purification. Understanding and mitigating these factors are paramount for developing efficient and economically viable synthetic processes.
This guide will delve into the two predominant methodologies for synthesizing this compound: biocatalytic reduction and asymmetric chemical catalysis. We will explore the theoretical underpinnings of each approach and present a critical analysis of reported experimental yields, supported by detailed protocols and mechanistic insights.
The Foundation: Understanding Yield Calculations
The journey to optimizing experimental yield begins with a firm grasp of its theoretical counterpart. The theoretical yield is determined by identifying the limiting reactant in a balanced chemical equation.
Calculation of Theoretical Yield:
-
Write a balanced chemical equation for the reaction. For the synthesis of this compound from 2,5-hexanedione, the balanced equation is:
C₆H₁₀O₂ + 2[H] → C₆H₁₄O₂
-
Determine the moles of each reactant. This is calculated by dividing the mass of the reactant by its molar mass.
-
Identify the limiting reactant. This is the reactant that will be completely consumed first, thereby limiting the amount of product that can be formed.
-
Calculate the theoretical moles of the product. This is based on the stoichiometric ratio between the limiting reactant and the product.
-
Calculate the theoretical yield in grams. This is achieved by multiplying the theoretical moles of the product by its molar mass (Molar mass of this compound: 118.17 g/mol ).[1]
The percentage yield, a key metric of reaction efficiency, is then calculated as:
Percentage Yield = (Actual Yield / Theoretical Yield) x 100%
Biocatalytic Approach: The Power of Enzymes
The enzymatic reduction of 2,5-hexanedione offers a highly stereoselective route to this compound, leveraging the intricate machinery of biological catalysts.
Baker's Yeast (Saccharomyces cerevisiae): A Classical Biocatalyst
For decades, baker's yeast has been a workhorse in asymmetric synthesis.[2] The enzymes within the yeast cells, primarily dehydrogenases, can reduce the prochiral ketone groups of 2,5-hexanedione with a preference for the (S,S) stereoisomer.
Factors Influencing Yield with Baker's Yeast:
-
Substrate Concentration: High concentrations of 2,5-hexanedione can be toxic to the yeast cells, leading to decreased enzyme activity and lower yields.
-
Reaction Medium: While aqueous media are common, the low solubility of organic substrates can limit reaction rates.[2] The use of organic co-solvents or biphasic systems can enhance substrate availability but may also impact enzyme stability.
-
Energy Source: Yeast requires a carbon source, such as glucose or sucrose, to regenerate the necessary cofactors (e.g., NADH) for the reduction reaction.
-
Reaction Time: Biocatalytic reactions are often slower than their chemical counterparts, requiring longer reaction times to achieve high conversion.
-
Product Inhibition: The accumulation of the diol product can inhibit enzyme activity, leading to a plateau in the reaction progress.
While baker's yeast offers a cost-effective and environmentally friendly approach, experimental yields can be variable and are often moderate due to the complex cellular environment and the presence of competing enzymes that can lead to the formation of other stereoisomers. Reported isolated yields for baker's yeast reductions of ketones can range from good to excellent, but are highly substrate and condition dependent.[3][4][5]
Recombinant Dehydrogenases: Precision and High Efficiency
A more refined biocatalytic approach involves the use of isolated and purified enzymes, or their expression in a host organism. A notable example is the use of a recombinant dehydrogenase, Gre2p, from Saccharomyces cerevisiae. This enzyme has been shown to be highly efficient and stereoselective for the reduction of 2,5-hexanedione.
One study reported a conversion yield of >99% for the synthesis of (2S,5S)-hexanedione with >99.9% diastereomeric excess (de) and enantiomeric excess (ee) .[6] This near-perfect conversion highlights the potential of using specific, engineered biocatalysts to achieve yields that approach the theoretical maximum.
Experimental Protocol: Biocatalytic Reduction with Recombinant Dehydrogenase
The following is a generalized protocol based on the principles of enzymatic reductions.
Materials:
-
2,5-hexanedione
-
Recombinant dehydrogenase (e.g., Gre2p)
-
Cofactor (NADH or a cofactor regeneration system)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a temperature-controlled reaction vessel, dissolve 2,5-hexanedione in the buffer solution.
-
Add the recombinant dehydrogenase and the cofactor or cofactor regeneration system.
-
Stir the reaction mixture at a constant temperature (e.g., 30°C) and monitor the progress of the reaction by a suitable analytical technique (e.g., GC or HPLC).
-
Once the reaction is complete (as indicated by the consumption of the starting material), saturate the aqueous phase with a salt (e.g., NaCl) to facilitate extraction.
-
Extract the product into an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the this compound by a suitable method, such as column chromatography or crystallization.
Losses during the extraction and purification steps are the primary reasons why the final isolated yield will be lower than the near-quantitative conversion yield.
Asymmetric Chemical Catalysis: Precision in a Flask
Chemical catalysts offer an alternative, often faster, route to enantiomerically enriched products. For the synthesis of this compound, the asymmetric reduction of 2,5-hexanedione is the key transformation.
Rhodium-Catalyzed Asymmetric Hydrogenation
Key Elements of Rhodium-Catalyzed Asymmetric Hydrogenation:
-
Chiral Ligand: The choice of the chiral phosphine ligand is crucial for achieving high enantioselectivity.
-
Rhodium Precursor: A suitable rhodium complex, such as [Rh(COD)₂]BF₄, is used as the catalyst precursor.
-
Hydrogen Pressure: The reaction is typically carried out under an atmosphere of hydrogen gas.
-
Solvent: Aprotic solvents like methanol, ethanol, or dichloromethane are commonly used.
-
Temperature and Reaction Time: These parameters are optimized to achieve a balance between reaction rate and selectivity.
A literature source points to a synthetic route with a reference yield of 97.0% for this compound using a rhodium-based catalyst. This high yield suggests that, under optimized conditions, chemical catalysis can be highly efficient.
Illustrative Workflow for Asymmetric Hydrogenation
Caption: General workflow for rhodium-catalyzed asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is another powerful method for the enantioselective reduction of prochiral ketones to chiral alcohols.[9][10][11][12] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).
Mechanism of CBS Reduction:
The enantioselectivity of the CBS reduction is governed by the steric environment of the chiral catalyst, which directs the hydride delivery from the borane to one face of the ketone. The generally accepted mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine, followed by coordination of the ketone to the endocyclic boron atom in a way that minimizes steric interactions between the larger substituent on the ketone and the catalyst's chiral framework.
While specific experimental yields for the CBS reduction of 2,5-hexanedione to the (2S,5S)-diol are not detailed in the provided search results, this method is known for its high enantioselectivity and generally good to excellent yields for a wide range of ketones.[12]
Comparison of Synthetic Routes and Yields
| Method | Catalyst/Reagent | Reported Yield | Stereoselectivity (de/ee) | Advantages | Disadvantages |
| Biocatalysis | Baker's Yeast (Saccharomyces cerevisiae) | Variable (Moderate to Good) | Good to Excellent | Cost-effective, environmentally friendly, mild reaction conditions. | Lower space-time yield, potential for side products, product inhibition. |
| Biocatalysis | Recombinant Dehydrogenase (Gre2p) | >99% (Conversion Yield) | >99.9% | High selectivity and conversion, mild reaction conditions. | Higher initial cost for enzyme production/purification. |
| Chemical Catalysis | Rhodium-Chiral Phosphine Complex | 97.0% (Reference Yield) | High | High efficiency, faster reaction times, broader substrate scope. | Cost of precious metal catalyst and chiral ligands, requires anhydrous/inert conditions. |
| Chemical Catalysis | Corey-Bakshi-Shibata (CBS) Reduction | Generally Good to Excellent | Excellent | High enantioselectivity for a wide range of ketones. | Requires stoichiometric borane reagent, sensitive to moisture. |
Factors Impacting Experimental Yield: A Practical Perspective
Achieving an experimental yield that approaches the theoretical maximum requires meticulous attention to detail throughout the synthetic process.
-
Purity of Reactants and Solvents: Impurities in the starting materials or solvents can lead to side reactions or catalyst deactivation, thereby reducing the yield of the desired product.
-
Reaction Conditions: Deviations from the optimal temperature, pressure, or reaction time can result in incomplete reactions or the formation of degradation products.
-
Atmosphere: Many chemical catalysts, particularly organometallic complexes, are sensitive to air and moisture. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is often crucial.
-
Work-up Procedure: The process of quenching the reaction and extracting the product can be a significant source of loss. Inefficient extraction or the formation of emulsions can lead to a lower isolated yield.
-
Purification: The final purification step, whether it be chromatography, crystallization, or distillation, is critical for obtaining a high-purity product but is also a stage where product loss is inevitable. The choice of purification method and its careful execution are key to maximizing the final yield. For instance, the purification of chiral diols often involves column chromatography, and the separation of stereoisomers can be challenging, potentially leading to a lower isolated yield of the desired isomer.[9]
Conclusion: Bridging the Gap Between Theory and Practice
The synthesis of this compound serves as an excellent illustration of the interplay between theoretical potential and experimental reality. While theoretical yield provides an essential benchmark, the practical success of a synthesis is ultimately measured by the experimental yield.
Biocatalytic methods, particularly those employing specific recombinant enzymes, demonstrate the potential to achieve near-quantitative conversion yields with exceptional stereoselectivity. However, the translation of this high conversion into a high isolated yield hinges on efficient product recovery and purification.
Chemical catalysis, exemplified by rhodium-catalyzed asymmetric hydrogenation, offers a highly efficient and often faster alternative, with reported yields nearing the theoretical maximum. The choice between these methodologies will depend on a variety of factors, including the desired scale of the synthesis, cost considerations, and the available experimental infrastructure.
Ultimately, for the researcher, scientist, and drug development professional, a deep understanding of the underlying chemical and biochemical principles, coupled with a meticulous experimental technique, is the key to bridging the gap between theoretical and experimental yields and advancing the synthesis of valuable chiral molecules like this compound.
References
- Enantioselective Synthesis of Vicinal (R,R)-Diols by Saccharomyces cerevisiae Butanediol Dehydrogenase. Applied and Environmental Microbiology. (2016). [Link]
- Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae. Organic & Biomolecular Chemistry. (2014). [Link]
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
- London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction.
- This compound. PubChem. [Link]
- Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
- Corey–Itsuno reduction. Wikipedia. [Link]
- This compound. LookChem. [Link]
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. (2023). [Link]
- (2S,5S)-2,5-Hexanediol. Enzymaster. [Link]
- Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. Molecules. (2021). [Link]
- Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums.
- Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums.
- This compound. Chemspace. [Link]
- This compound. Wanhe Pharma. [Link]
- hexane-2,5-diol. ChemBK. [Link]
- Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. (2012). [Link]
- 2011 - BAKER'S YEAST CATALYZED ASYMMETRIC REDUCTION OF ETHYL 3-OXO. International Journal of ChemTech Research. (2011). [Link]
- Rhodium-catalyzed asymmetric synthesis of silicon-stereogenic silicon-bridged arylpyridinones. Chemical Science. (2019). [Link]
- Baker's Yeast Mediated Reduction of 2-Acetyl-3-methyl Sulfolane. Molecules. (2012). [Link]
- Baker′s Yeast Mediated Mono-Reduction of 1,3-Cyclohexanediones Bearing Two Identical C(2) Substituents.
- Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine.
- 2,5-Hexanediol, (2S,5S)-. PubChem. [Link]
- Rhodium-catalyzed asymmetric synthesis of silicon-stereogenic silicon-bridged arylpyridinones.
Sources
- 1. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases [mdpi.com]
- 7. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Rhodium-catalyzed asymmetric synthesis of silicon-stereogenic silicon-bridged arylpyridinones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 11. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2S,5S)-hexane-2,5-diol
Authored for Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of (2S,5S)-hexane-2,5-diol, moving beyond mere compliance to foster a deep-seated culture of safety. As scientists, our expertise demands that we not only understand how to perform a task but why each step is critical. This document is structured to provide that causality, ensuring that every protocol is a self-validating system for safety and regulatory adherence.
Core Principle: Hazard-Aware Chemical Management
This compound is not a benign substance; it is a hazardous chemical that requires methodical handling from acquisition to disposal.[1][2] Improper disposal, such as drain disposal, is strictly prohibited as it can damage plumbing, contaminate waterways, and pose risks to public health and aquatic life.[3][4] The procedures outlined below are designed to mitigate the risks identified in the substance's Safety Data Sheet (SDS) and align with federal and local environmental regulations.
Table 1: Hazard Profile of this compound
This table summarizes the essential safety information, providing an at-a-glance reference for risk assessment.
| Property | Information | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 34338-96-0 | [2] |
| Molecular Formula | C₆H₁₄O₂ | [2] |
| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |
| GHS Pictogram | [1] | |
| Primary Hazards | Acute oral toxicity, skin and eye irritant, respiratory tract irritant. | [1][2] |
| Storage Incompatibility | Must be stored separately from strong oxidants. Contact with oxidizing agents presents a risk of fire and explosion. | [1] |
| Combustibility | Combustible liquid. Must be kept away from open flames and other ignition sources. | [1] |
Pre-Disposal: Safety and Containment Protocols
Proper disposal begins long before the waste container is full. It starts with a rigorous adherence to safe handling and storage practices for the waste material itself.
Mandatory Personal Protective Equipment (PPE)
Based on the identified hazards, the following PPE is required at all times when handling this compound waste[1]:
-
Eye Protection: Chemical safety goggles or a full-face shield. The substance causes serious eye irritation.[1][5]
-
Hand Protection: Nitrile gloves. Wash hands thoroughly after handling to prevent skin irritation.[1]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhaling vapors, which can cause respiratory irritation.[1]
Waste Container Selection and Labeling
The integrity of the disposal process hinges on the proper containment and identification of waste.
-
Container Material: Use a chemically compatible, leak-proof container with a secure screw cap. High-Density Polyethylene (HDPE) containers are preferred.
-
Segregation: This is a non-negotiable step. This compound waste must be collected in a dedicated container for non-halogenated organic waste . Crucially, it must never be mixed with strong oxidizing agents, as this poses a significant risk of fire and explosion.[1]
-
Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Irritant," "Combustible")
-
The date of initial waste accumulation.
-
Step-by-Step Disposal Workflow
Follow this workflow to ensure safe, compliant disposal of this compound from the point of generation to its final collection by authorized personnel.
Step 1: Designate a Satellite Accumulation Area (SAA)
All hazardous waste must be stored in a designated SAA.[6] This area must be at or near the point of waste generation and under the control of the laboratory personnel. The SAA must be a secondary containment tray or a designated cabinet away from ignition sources and incompatible materials.[1]
Step 2: Transfer Waste into the Designated Container
While wearing the appropriate PPE, carefully pour the this compound waste from your experimental apparatus into the correctly labeled hazardous waste container. Use a funnel to prevent spills.
Step 3: Secure and Store the Waste Container
Immediately after adding waste, securely fasten the cap. The container must remain closed at all times except when waste is being added.[7] Store the container in your designated SAA.
Step 4: Manage Container Capacity
Do not overfill the waste container; a safe maximum is 90% capacity to allow for vapor expansion. Once the container is full, or if it has been in the SAA for one year (whichever comes first), it must be prepared for pickup.[6]
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the full waste container.[8] You will need to provide information from the waste label. Remember, the ultimate disposal of hazardous waste is a regulated process that must be handled by licensed professionals in accordance with the Resource Conservation and Recovery Act (RCRA).[9][10]
CRITICAL DIRECTIVE: PROHIBITED DISPOSAL METHODS
-
DO NOT Pour Down the Drain: this compound is considered a hazardous waste.[1][2] Its disposal into the sanitary sewer system is illegal and environmentally damaging.[4][11]
-
DO NOT Allow to Evaporate: Allowing the chemical to evaporate in a fume hood is not a compliant disposal method and constitutes an unpermitted release of pollutants.[11]
-
DO NOT Mix with Other Waste: Unless explicitly permitted by a qualified chemist or EH&S professional, do not mix this waste with other chemical streams, particularly oxidizers or chlorinated solvents.[1]
Emergency Protocol: Spill Management
In the event of an accidental spill, immediate and correct action is vital to prevent harm and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small, manageable spill, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Don PPE: Before addressing the spill, don the full PPE suite as described in Section 2.1.
-
Contain and Absorb: Cover the spill with a non-reactive absorbent material, such as vermiculite, sand, or a chemical spill pad. Start from the outside and work your way in.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose and Report: Label the container of spill cleanup debris as hazardous waste and dispose of it according to the protocol in Section 3. Report the incident to your laboratory supervisor and EH&S department.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe and compliant disposal of this compound.
References
- 2,5-Hexanediol SDS, 2935-44-6 Safety D
- Safety data sheet according to Regulation (EC) No 1907/2006, Article 31.CPAChem.Link
- SAFETY DATA SHEET - (2,5-Dimethylhexane-2,5-diol).Sigma-Aldrich.Link
- SAFETY DATA SHEET - (2,5-Dimethyl-2,5-hexanediol).Fisher Scientific.Link
- 2,5-Hexanediol, (2S,5S)-.
- Chemical Waste Management for Laboratories.Physikalisch-Technische Bundesanstalt (PTB).Link
- 1910.106 - Flammable liquids.
- How to Dispose of Old Alcohol (An In-Depth Guide).Waste Direct.Link
- Hazardous Waste.U.S. Environmental Protection Agency (EPA).Link
- 1926.152 - Flammable liquids.
- How to Dispose of and Recycle Alcohol-Based Hand Sanitizer.U.S. Environmental Protection Agency (EPA).Link
- Steps in Complying with Regulations for Hazardous Waste.U.S. Environmental Protection Agency (EPA).Link
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.Labor Security System.Link
- Resource Conservation and Recovery Act (RCRA) Regulations.U.S. Environmental Protection Agency (EPA).Link
- Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines.J. J. Keller.Link
- Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.Link
- Ethanol Factsheet.Stanford Environmental Health & Safety.Link
- The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.DENIOS.Link
- Defining Hazardous Waste.California Department of Toxic Substances Control.Link
- Properly Managing Chemical Waste in Labor
- OSHA Limits for Flammable Liquids.RISK & SAFETY SOLUTIONS, University of California.Link
- Management of Waste.
- What Regulations Govern Hazardous Waste Management?Chemistry For Everyone (YouTube).Link
- How to Dispose of Liquor and Den
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
Sources
- 1. echemi.com [echemi.com]
- 2. 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wastedirect.co.uk [wastedirect.co.uk]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. OSHA Limits for Flammable Liquids | RISK & SAFETY SOLUTIONS [riskandsafety.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. ehs.stanford.edu [ehs.stanford.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2S,5S)-Hexane-2,5-diol
As researchers and scientists dedicated to advancing drug development, our work is predicated on a foundation of safety and precision. Handling novel or specialized chemical reagents like (2S,5S)-hexane-2,5-diol, a chiral building block, demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, ensuring that both you and your research remain protected.
Hazard Profile: The "Why" Behind the Protocol
Understanding the specific risks associated with a chemical is the critical first step in designing an effective safety plan. This compound is not benign; its hazard classifications, as defined by the Globally Harmonized System (GHS), dictate our every precaution. The primary hazards stem from its irritant properties and potential toxicity if ingested.[1][2]
A summary of the GHS classifications provides the causal basis for the PPE requirements that follow.
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
These classifications mandate a multi-faceted approach to PPE, focusing on shielding the eyes, skin, and respiratory system from exposure.
Core PPE Requirements: Your Primary Defense
The selection of PPE is not a matter of preference but a direct response to the identified hazards. Each component serves a specific purpose, creating a comprehensive barrier between you and the chemical.
Eye and Face Protection
The H319 classification, "Causes serious eye irritation," is an unambiguous directive.[1][3] Accidental splashes are a significant risk when transferring or handling any liquid or powdered solid.
-
Mandatory: Chemical safety goggles that provide a complete seal around the eyes are required at all times. Standard safety glasses do not offer sufficient protection from splashes.[4]
-
Recommended for High-Risk Operations: When handling larger quantities (>100 mL) or performing operations with a high potential for splashing (e.g., heating, vortexing, sonicating), a full-face shield should be worn in addition to safety goggles.[5]
Skin and Body Protection
To counteract the H315 hazard, "Causes skin irritation," appropriate gloves and lab coats are non-negotiable.[1][6]
-
Gloves: The choice of glove material is critical for effective chemical resistance. While no single glove protects against all chemicals, nitrile gloves offer excellent protection against alcohols and are a suitable choice for handling this compound during routine procedures.[7][8] For prolonged contact or immersion, butyl rubber gloves provide superior resistance.[7][9] Always inspect gloves for tears or pinholes before use.[10]
-
Lab Coat: A long-sleeved, buttoned lab coat is required to protect the skin on your arms and body from incidental contact.
Respiratory Protection
The H335 classification, "May cause respiratory irritation," is particularly relevant when handling the solid form of this chemical (Melting Point: 50-53 °C) or when generating aerosols.[1][11]
-
Engineering Controls: The primary method for mitigating respiratory exposure is to use proper ventilation. All handling of this compound should be performed inside a certified chemical fume hood.[8]
-
Personal Protection: If a fume hood is unavailable or if engineering controls are insufficient to prevent inhalation of dust or vapors, a respirator is required. A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[12]
Operational Plan: From Preparation to Disposal
A robust safety protocol extends beyond simply wearing PPE; it encompasses the entire workflow, from donning the equipment correctly to its eventual disposal.
PPE Donning and Doffing Protocol
The order in which you put on and remove PPE is crucial to prevent cross-contamination. The sequence below is designed to ensure that contaminants are not transferred to your skin or clothing.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Handling Procedure
-
Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height.[8] Clear the workspace of any unnecessary items.
-
Don PPE: Follow the donning sequence outlined in the diagram above.
-
Chemical Handling: Conduct all transfers and manipulations within the fume hood. If weighing the solid, use an analytical balance inside the hood or in a ventilated enclosure to prevent dust inhalation.
-
Post-Handling: Tightly seal the chemical container. Decontaminate any surfaces that may have come into contact with the chemical.[5]
-
Doff PPE: Follow the doffing sequence, disposing of single-use items in the appropriate waste stream.
-
Hygiene: Immediately wash hands and arms thoroughly with soap and water after removing PPE.[10]
Disposal Plan: Completing the Safety Cycle
Proper disposal of both the chemical waste and contaminated PPE is a critical final step to protect yourself, your colleagues, and the environment.
Disposal of Contaminated PPE and Materials
-
Gloves: Contaminated nitrile gloves should be removed immediately, turning them inside out during removal to contain the contaminant, and placed in a designated hazardous waste container.[13]
-
Lab Coats: If significant contamination of a reusable lab coat occurs, it must be professionally decontaminated before being returned to service.
-
Consumables: Any disposable items (e.g., weigh paper, pipette tips) that come into contact with this compound are considered hazardous waste.
Chemical Waste Disposal Pathway
Never dispose of this compound down the drain.[13] All chemical waste must be collected and disposed of following institutional and local environmental regulations.
Sources
- 1. 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]
- 3. cpachem.com [cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. shop.dqeready.com [shop.dqeready.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. This compound|lookchem [lookchem.com]
- 12. ICSC 0280 - 2,5-HEXANEDIOL [chemicalsafety.ilo.org]
- 13. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
